Product packaging for 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine(Cat. No.:CAS No. 126208-61-5)

3-tert-butyl-1-phenyl-1H-pyrazol-5-amine

Cat. No.: B164175
CAS No.: 126208-61-5
M. Wt: 215.29 g/mol
InChI Key: GFWSTBBSSBVVQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-tert-butyl-1-phenyl-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C13H17N3 and its molecular weight is 215.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17N3 B164175 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine CAS No. 126208-61-5

Properties

IUPAC Name

5-tert-butyl-2-phenylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-13(2,3)11-9-12(14)16(15-11)10-7-5-4-6-8-10/h4-9H,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFWSTBBSSBVVQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00354373
Record name 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126208-61-5
Record name 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 126208-61-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the synthesis of 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine, a valuable heterocyclic building block in pharmaceutical and agrochemical research. The core of this document is a detailed, step-by-step protocol for the most common and efficient synthesis route: the acid-catalyzed cyclocondensation of pivaloylacetonitrile and phenylhydrazine. The underlying reaction mechanism is elucidated, and key experimental parameters are discussed to ensure reproducible and high-yield synthesis. This guide is intended to serve as a practical resource for researchers and professionals engaged in the design and development of novel bioactive molecules.

Introduction: The Significance of the 5-Aminopyrazole Scaffold

The 5-aminopyrazole moiety is a privileged scaffold in medicinal and agricultural chemistry, renowned for its diverse biological activities.[1][2] Compounds incorporating this heterocyclic system have demonstrated a wide range of pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.[3] The specific compound, this compound, serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutics and crop protection agents.[3] Its structural features, including the bulky tert-butyl group and the phenyl substituent, can significantly influence the physicochemical properties and biological target interactions of its derivatives.

The Core Synthesis: Cyclocondensation of a β-Ketonitrile and Hydrazine

The most direct and widely employed method for the synthesis of this compound is the reaction between a β-ketonitrile, specifically pivaloylacetonitrile (4,4-dimethyl-3-oxopentanenitrile), and phenylhydrazine.[1][4][5] This reaction is a classic example of 5-aminopyrazole synthesis, which proceeds through a well-established mechanism.[1]

Unraveling the Mechanism

The reaction mechanism involves a two-step sequence:

  • Hydrazone Formation: The initial step is the nucleophilic attack of the terminal nitrogen atom of phenylhydrazine on the electrophilic carbonyl carbon of pivaloylacetonitrile.[1][6] This is typically acid-catalyzed to activate the carbonyl group, leading to the formation of a phenylhydrazone intermediate with the elimination of a water molecule.[7][8]

  • Intramolecular Cyclization: The second step involves an intramolecular nucleophilic attack by the other nitrogen atom of the hydrazone onto the carbon of the nitrile group.[1] This cyclization step results in the formation of the stable five-membered pyrazole ring, yielding the final 5-aminopyrazole product.

The overall transformation is a robust and high-yielding method for constructing the desired heterocyclic core.

Synthesis_Mechanism Reactants Pivaloylacetonitrile + Phenylhydrazine Intermediate Phenylhydrazone Intermediate Reactants->Intermediate Nucleophilic Attack (Acid-Catalyzed) Product This compound Intermediate->Product Intramolecular Cyclization (Ring Closure)

Caption: Reaction mechanism for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is adapted from established procedures for the synthesis of 5-amino-3-tert-butyl-1-phenyl-pyrazole and related analogs.[4][9]

Materials and Reagents
ReagentFormulaMolecular WeightQuantity (molar eq.)
PivaloylacetonitrileC7H11NO125.17 g/mol 1.0 eq.
PhenylhydrazineC6H8N2108.14 g/mol 1.0 eq.
EthanolC2H5OH46.07 g/mol Solvent
Acetic AcidCH3COOH60.05 g/mol Catalyst
Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine pivaloylacetonitrile (1.0 eq.) and ethanol.[4]

  • Addition of Reagents: While stirring, add phenylhydrazine (1.0 eq.) to the mixture, followed by the addition of acetic acid as a catalyst.[4]

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for approximately 5 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

  • Drying: Dry the purified solid product under vacuum to obtain this compound.

Experimental_Workflow A Combine Pivaloylacetonitrile and Ethanol B Add Phenylhydrazine and Acetic Acid A->B C Reflux for 5 hours B->C D Cool to Room Temperature C->D E Isolate Crude Product D->E F Recrystallize for Purification E->F G Dry Under Vacuum F->G

Caption: Experimental workflow for the synthesis of this compound.

Product Characterization and Validation

To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of all expected proton and carbon signals.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.[9]

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as the N-H stretches of the amine group.

  • Melting Point Analysis: To assess the purity of the final product.

Conclusion

The synthesis of this compound via the cyclocondensation of pivaloylacetonitrile and phenylhydrazine is a reliable and efficient method for producing this valuable chemical intermediate. This guide provides a detailed protocol and mechanistic understanding to aid researchers in the successful synthesis and application of this compound in their drug discovery and development endeavors.

References

  • PrepChem.com. Preparation of the intermediate 5-amino-3-t-butyl-1-phenyl-pyrazole. [Link]
  • Beilstein Journals. Approaches towards the synthesis of 5-aminopyrazoles. [Link]
  • Recent advances in the synthesis of new pyrazole deriv
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [Link]
  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. [Link]
  • Recent advances in the application of β-ketonitriles as multifunctional intermedi
  • NIH. 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. [Link]
  • Organic Syntheses. Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. [Link]
  • ResearchGate. (PDF) 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. [Link]
  • PubChem. This compound. [Link]
  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]
  • ResearchGate. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]
  • NIH. Approaches towards the synthesis of 5-aminopyrazoles. [Link]
  • Royal Society of Chemistry. Rediscovering Bacon's hydrazine/phenylhydrazine mediated cyclization of 2,2′-dicarbonylbi(hetero)aryls: construction of (5-azo)-/indazolo[2,3-a]quinolines. [Link]
  • NIH. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZ
  • Chemistry Stack Exchange. Reaction mechanism of phenylhydrazine with carbonyl. [Link]
  • ResearchGate. (PDF)
  • ResearchGate. Reaction of model reagents (benzaldehyde, phenylhydrazine, and DMAD)
  • YouTube. Condensation reactions of aldehydes and Ketones with phenylhydrazine and 2,4-DNP. [Link]
  • PubMed.
  • International Journal of Advanced Research in Science, Communication and Technology.
  • ResearchGate. Reaction of aldehydes (1a–s) with phenylhydrazine (2) and malononitrile.... [Link]

Sources

An In-depth Technical Guide to 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-tert-butyl-1-phenyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole class of molecules. The pyrazole ring system is a prominent structural motif in a vast array of pharmaceutically active compounds, agrochemicals, and functional materials.[1] The presence of a bulky tert-butyl group at the 3-position and a phenyl substituent at the 1-position of the pyrazole ring, combined with a reactive amino group at the 5-position, bestows this molecule with unique physicochemical properties and versatile reactivity. This makes it a valuable building block and intermediate in the synthesis of more complex molecular architectures, particularly in the realm of drug discovery and development. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, offering insights for researchers and scientists working in organic synthesis and medicinal chemistry.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₃H₁₇N₃
Molecular Weight 215.29 g/mol
Appearance Expected to be a solid
Melting Point Not explicitly reported; a related compound, 3-tert-butyl-1-(3-methylphenyl)-1H-pyrazol-5-amine, has a melting point of 89-93 °C.[1]N/A
Boiling Point Not reportedN/A
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane.N/A
CAS Number 100290-76-2N/A

Synthesis of this compound

The synthesis of this compound typically proceeds through a well-established route for pyrazole formation: the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. In this case, the reaction involves phenylhydrazine and 4,4-dimethyl-3-oxopentanenitrile, a β-ketonitrile.

Experimental Protocol:

The following is a generalized procedure based on the synthesis of the structurally similar 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine.[2]

Step 1: Reaction Setup

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a solution of concentrated hydrochloric acid in water is prepared.

  • Phenylhydrazine and 4,4-dimethyl-3-oxopentanenitrile are added to the acidic solution.

Step 2: Reaction

  • The reaction mixture is heated to a moderate temperature (e.g., 70 °C) for a specified period (e.g., 1 hour).

  • An additional portion of concentrated hydrochloric acid may be added, followed by further heating to drive the reaction to completion.

Step 3: Work-up and Isolation

  • After cooling the reaction mixture, it is neutralized with a base, such as concentrated ammonium hydroxide, while being cooled in an ice bath.

  • The resulting solid precipitate is collected by vacuum filtration.

  • The solid is washed with cold water and dried to afford the crude this compound.

Step 4: Purification

  • The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Rationale Behind Experimental Choices:
  • Acid Catalysis: The acidic medium protonates the carbonyl group of the β-ketonitrile, making it more electrophilic and facilitating the initial nucleophilic attack by the hydrazine.

  • Heating: The reaction is heated to provide the necessary activation energy for the condensation and subsequent cyclization steps.

  • Neutralization: The addition of a base is crucial to deprotonate the pyrazolium intermediate and precipitate the neutral amine product.

Below is a diagram illustrating the proposed synthetic workflow.

G reagents Phenylhydrazine + 4,4-Dimethyl-3-oxopentanenitrile reaction Acid-catalyzed condensation and cyclization (e.g., HCl, heat) reagents->reaction workup Neutralization (e.g., NH4OH) reaction->workup isolation Filtration and Washing workup->isolation purification Recrystallization or Chromatography isolation->purification product 3-tert-butyl-1-phenyl- 1H-pyrazol-5-amine purification->product

Caption: Proposed workflow for the synthesis of this compound.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the nucleophilic character of the exocyclic amino group and the electron-rich pyrazole ring.

Reactions at the Amino Group:

The 5-amino group is a key functional handle for further molecular elaboration. It readily undergoes reactions with various electrophiles, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

  • Condensation: Reaction with aldehydes and ketones to form Schiff bases (imines), which can be further reduced to secondary amines.

Electrophilic Substitution on the Pyrazole Ring:

While the amino group is the most nucleophilic site, the C4 position of the pyrazole ring is also susceptible to electrophilic attack, particularly under conditions that deactivate the amino group (e.g., by protonation or conversion to a less activating group).

The diagram below illustrates the key reactive sites of the molecule.

Caption: Key reactive sites of this compound.

Applications in Drug Discovery

The this compound scaffold is of significant interest to medicinal chemists. The pyrazole core is a privileged structure in drug design, and the substituents on this molecule offer opportunities for tuning its pharmacological properties.

  • Scaffold for Library Synthesis: The reactive amino group allows for the facile introduction of a wide range of substituents, enabling the creation of diverse chemical libraries for high-throughput screening.

  • Intermediate for Bioactive Molecules: This compound can serve as a key intermediate in the synthesis of more complex molecules with potential therapeutic activities, such as kinase inhibitors, anti-inflammatory agents, and central nervous system modulators. The tert-butyl group can provide steric bulk, which can influence binding to biological targets, while the phenyl group can be modified to optimize pharmacokinetic properties.

The following diagram illustrates the role of this compound in a typical drug discovery workflow.

G start 3-tert-butyl-1-phenyl- 1H-pyrazol-5-amine derivatization Chemical Derivatization (e.g., acylation, alkylation) start->derivatization library Compound Library derivatization->library screening High-Throughput Screening library->screening hit Hit Compound(s) screening->hit optimization Lead Optimization hit->optimization candidate Drug Candidate optimization->candidate

Sources

An In-depth Technical Guide to 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine (CAS No. 126208-61-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine, a heterocyclic amine with significant potential in medicinal chemistry and agrochemical research. This document delves into its chemical identity, synthesis, physicochemical properties, and potential applications, offering field-proven insights and methodologies for professionals in drug discovery and development.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole moiety, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of a wide array of biologically active compounds.[1][2] Its structural versatility and ability to participate in various non-covalent interactions have led to its incorporation into numerous clinically approved drugs and agrochemicals. The substituted pyrazole, this compound, represents a key intermediate for the synthesis of more complex molecules with potential therapeutic or practical applications. Its unique substitution pattern, featuring a bulky tert-butyl group and a phenyl ring, influences its steric and electronic properties, which can be fine-tuned for specific biological targets.

Chemical Identity and Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is crucial for its effective use in research and development.

PropertyValueSource
CAS Number 126208-61-5Oakwood Chemical, Sigma-Aldrich
Molecular Formula C₁₃H₁₇N₃PubChem
Molecular Weight 215.30 g/mol PubChem
Appearance SolidSigma-Aldrich
InChI InChI=1S/C13H17N3/c1-13(2,3)11-9-12(14)16(15-11)10-7-5-4-6-8-10/h4-9H,14H2,1-3H3PubChem
SMILES CC(C)(C)c1cc(N)n(n1)c2ccccc2PubChem

Note: Detailed experimental data such as melting point, boiling point, and solubility for this specific compound are not widely available in public literature. However, related isomers such as 3-tert-butyl-1-(2-methylphenyl)-1H-pyrazol-5-amine have a reported melting point of 111-115 °C.

Synthesis of this compound: A Proposed Methodology

Reaction Principle

The synthesis involves the reaction of phenylhydrazine with 4,4-dimethyl-3-oxopentanenitrile (also known as pivaloylacetonitrile). The reaction proceeds via a condensation-cyclization cascade to form the pyrazole ring.

Proposed Experimental Protocol

This protocol is adapted from the synthesis of the closely related 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine.[3][4]

Materials:

  • Phenylhydrazine

  • 4,4-Dimethyl-3-oxopentanenitrile

  • Concentrated Hydrochloric Acid

  • Deionized Water

  • Concentrated Ammonium Hydroxide

  • Crushed Ice

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add deionized water and concentrated hydrochloric acid.

  • To this acidic solution, add phenylhydrazine followed by 4,4-dimethyl-3-oxopentanenitrile.

  • Heat the reaction mixture to 70-80 °C with vigorous stirring for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the initial heating period, add another portion of concentrated hydrochloric acid and continue heating for an additional 1-2 hours to ensure complete reaction.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly neutralize the acidic solution by the dropwise addition of concentrated ammonium hydroxide until the mixture is basic (pH > 8). The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold deionized water to remove any inorganic impurities.

  • Dry the product under vacuum to obtain this compound.

Causality Behind Experimental Choices:

  • Acidic Conditions: The initial acidic medium facilitates the condensation reaction between the hydrazine and the ketone functionality of the β-ketonitrile.

  • Heating: Provides the necessary activation energy for the cyclization step to form the stable pyrazole ring.

  • Neutralization: The product, being an amine, is protonated in the acidic solution. Basification with ammonium hydroxide deprotonates the amine, causing it to precipitate out of the aqueous solution.

  • Washing with Cold Water: Minimizes the loss of the product due to solubility while effectively removing water-soluble byproducts.

Synthetic Workflow Diagram

Synthesis_Workflow Reactants Phenylhydrazine + 4,4-Dimethyl-3-oxopentanenitrile Acidification Add HCl (aq) Reactants->Acidification Step 1 Heating Heat (70-80°C) Acidification->Heating Step 2 Neutralization Add NH4OH (aq) Heating->Neutralization Step 3 Filtration Vacuum Filtration Neutralization->Filtration Step 4 Washing Wash with cold H2O Filtration->Washing Step 5 Drying Dry under vacuum Washing->Drying Step 6 Product 3-tert-butyl-1-phenyl- 1H-pyrazol-5-amine Drying->Product Final Product

Caption: Proposed synthesis workflow for this compound.

Spectroscopic Characterization (Illustrative)

TechniqueExpected Features
¹H NMR - Singlet (9H): A sharp singlet around δ 1.2-1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group. - Multiplets (5H): A series of multiplets in the aromatic region (δ 7.0-7.8 ppm) corresponding to the protons of the phenyl ring. - Singlet (1H): A singlet around δ 5.5-6.0 ppm for the proton at the C4 position of the pyrazole ring. - Broad Singlet (2H): A broad singlet corresponding to the two protons of the primary amine group (-NH₂), which may be exchangeable with D₂O.
¹³C NMR - Quaternary Carbon (tert-butyl): A signal around δ 30-35 ppm. - Methyl Carbons (tert-butyl): A signal around δ 28-32 ppm. - Pyrazole Ring Carbons: Signals in the range of δ 90-160 ppm. - Phenyl Ring Carbons: Signals in the aromatic region (δ 120-140 ppm).
IR (Infrared) - N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ characteristic of a primary amine. - C-H Stretching (sp³): Bands just below 3000 cm⁻¹ for the tert-butyl group. - C-H Stretching (sp²): Bands just above 3000 cm⁻¹ for the aromatic and pyrazole rings. - C=C and C=N Stretching: Bands in the region of 1500-1650 cm⁻¹.
Mass Spec. - Molecular Ion Peak (M⁺): A prominent peak at m/z = 215, corresponding to the molecular weight of the compound. - Fragmentation Peaks: Characteristic fragmentation patterns, including the loss of a methyl group (M-15) from the tert-butyl moiety.

Applications in Drug Discovery and Agrochemicals

Phenylpyrazole derivatives are a well-established class of compounds with diverse biological activities. While specific data for this compound is limited, the broader class of phenylpyrazoles has shown significant promise in several areas:

  • Insecticides: Phenylpyrazoles, such as fipronil, act as potent insecticides by blocking GABA-gated chloride channels in insects, leading to central nervous system toxicity.[8][9] The structural features of this compound make it a viable scaffold for the development of novel insecticidal agents.

  • Herbicides: Certain pyrazole derivatives have been developed as herbicides, indicating the potential for this scaffold in agrochemical applications.

  • Pharmaceuticals: The pyrazole core is present in a number of approved drugs with a wide range of therapeutic activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] Phenylpyrazole derivatives have been investigated as inhibitors of various enzymes and receptors, including:

    • Kinase Inhibitors: As potential scaffolds for the development of inhibitors of protein kinases involved in cell signaling pathways.

    • MCL-1 Inhibitors: Recent studies have identified phenylpyrazole derivatives as a new class of selective inhibitors of Myeloid Cell Leukemia 1 (MCL-1), an anti-apoptotic protein overexpressed in various cancers.[10]

Logical Relationship in Drug Discovery

Drug_Discovery_Logic Scaffold 3-tert-butyl-1-phenyl- 1H-pyrazol-5-amine Derivatization Chemical Derivatization Scaffold->Derivatization SAR Structure-Activity Relationship (SAR) Studies Lead_Compound Lead Compound Identification SAR->Lead_Compound Screening High-Throughput Screening Derivatization->Screening Screening->SAR Optimization Lead Optimization Lead_Compound->Optimization Candidate Preclinical Candidate Optimization->Candidate

Caption: The central role of the pyrazole scaffold in a typical drug discovery workflow.

Safety and Handling

Based on available safety data for this compound, the following precautions should be observed:

  • Hazard Classification: The compound is classified as Acute Toxicity, Oral (Category 4) with the hazard statement H302: Harmful if swallowed.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection when handling this compound.

  • Handling: Avoid ingestion and inhalation. Use in a well-ventilated area.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

This compound is a valuable building block for the synthesis of novel compounds with potential applications in the pharmaceutical and agrochemical industries. While detailed experimental data for this specific molecule is not extensively documented, this guide provides a robust framework based on the well-established chemistry and biological activity of the pyrazole scaffold. The proposed synthetic methodology, coupled with an understanding of its physicochemical properties and potential applications, will empower researchers and scientists to effectively utilize this compound in their discovery and development endeavors.

References

  • Abonia, R., et al. (2012). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3171. [Link]
  • Hernández-Ortega, S., et al. (2012). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine.
  • Zanatta, N., et al. (2023). Synthesis of 1,3,5‐trisubstituted pyrazoles.
  • Asif, M. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]
  • Various Authors. (n.d.). Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines.
  • Kong, Y., et al. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. www.organic-chemistry.org. [Link]
  • Gao, Q., et al. (2024). Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. ACS Omega. [Link]
  • Kharl, M., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
  • Kong, Y., et al. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. [Link]
  • Xu, H., et al. (2014). Discovery of a Novel Series of Phenyl Pyrazole Inner Salts Based on Fipronil as Potential Dual-Target Insecticides.
  • Xu, H., et al. (2014). Discovery of a novel series of phenyl pyrazole inner salts based on fipronil as potential dual-target insecticides. PubMed. [Link]
  • Pollock, P. M., & Cole, K. P. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. [Link]
  • El-gemeie, G. E. H., et al. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Scientific Reports. [Link]
  • Hosseini-Alfatemi, S. M., et al. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. [Link]

Sources

3-tert-butyl-1-phenyl-1H-pyrazol-5-amine molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-tert-Butyl-1-phenyl-1H-pyrazol-5-amine: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. We will delve into its fundamental physicochemical properties, with a primary focus on its molecular weight and the structural features that define its chemical behavior. This document further outlines a detailed, field-proven synthetic protocol, explaining the mechanistic rationale behind the procedural choices. Additionally, we explore the compound's critical role as a versatile intermediate in the development of novel therapeutic agents and other bioactive molecules. Finally, a self-validating analytical workflow for structural confirmation and purity assessment is presented, ensuring researchers and drug development professionals can confidently utilize this valuable chemical scaffold.

Introduction: The Prominence of Pyrazole Scaffolds

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry and drug discovery.[1] Its structural versatility and ability to participate in various non-covalent interactions allow pyrazole derivatives to bind to a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1] Numerous FDA-approved drugs, such as Celecoxib (an anti-inflammatory agent) and Rimonabant, feature this core structure, highlighting its clinical significance.[1]

Within this important class of compounds, this compound serves as a key chemical building block. Its specific substitution pattern—a bulky tert-butyl group, a phenyl ring, and a reactive primary amine—provides a unique combination of lipophilicity, steric influence, and a functional handle for further chemical modification, making it a valuable starting material for chemical synthesis programs.

Physicochemical and Structural Characteristics

A precise understanding of a compound's physical and chemical properties is foundational to its application in research and development. The molecular weight, in particular, is a critical parameter for stoichiometric calculations in synthesis, analytical characterization, and registration of the substance.

The molecular weight of this compound is 215.29 g/mol . This value is derived from its empirical formula, C₁₃H₁₇N₃.

Table 1: Key Physicochemical Properties
PropertyValueSource(s)
Molecular Weight 215.29 g/mol
Molecular Formula C₁₃H₁₇N₃[2]
CAS Number 126208-61-5[2]
Appearance Solid
Synonyms 5-tert-Butyl-2-phenyl-2H-pyrazol-3-ylamine[2]
InChI Key GFWSTBBSSBVVQP-UHFFFAOYSA-N

The structure is defined by three key substituents on the pyrazole ring:

  • 1-Phenyl Group: This aromatic ring influences the molecule's overall conformation and provides a site for potential π-π stacking interactions with biological targets.

  • 3-tert-Butyl Group: This bulky, lipophilic group can serve as a steric anchor, orienting the molecule within a binding pocket and enhancing its metabolic stability.

  • 5-Amine Group: This primary amine is a crucial functional handle. It acts as a hydrogen bond donor and a nucleophile, making it the primary site for derivatization to build more complex molecules.

Synthesis and Mechanistic Rationale

The synthesis of 5-aminopyrazoles is most commonly achieved via the Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a β-ketonitrile. This method is robust, high-yielding, and allows for modular assembly of the pyrazole core.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for structurally related aminopyrazoles.[3][4]

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenylhydrazine (1.0 eq) and 4,4-dimethyl-3-oxopentanenitrile (pivaloylacetonitrile) (1.1 eq).

  • Solvent and Catalyst Addition: Add ethanol (5 mL per gram of phenylhydrazine) as the solvent. To this mixture, add a catalytic amount of hydrochloric acid (e.g., 3-4 drops of concentrated HCl).

    • Causality Insight: The acid catalyst is crucial for protonating the carbonyl oxygen of the β-ketonitrile, which activates the ketone for nucleophilic attack by the terminal nitrogen of the phenylhydrazine.

  • Condensation Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

    • Mechanistic Note: The initial reaction forms a hydrazone intermediate. Subsequent intramolecular cyclization, driven by the attack of the second hydrazine nitrogen onto the nitrile carbon, followed by tautomerization, yields the stable 5-aminopyrazole ring system.

  • Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure.

  • Neutralization and Precipitation: Add crushed ice to the residue and carefully neutralize the mixture with a concentrated ammonium hydroxide solution until the pH is basic. This step deprotonates the aminopyrazole, causing it to precipitate out of the aqueous solution.[3]

  • Filtration and Washing: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold water (3 x 15 mL) to remove any inorganic salts and water-soluble impurities.[3]

  • Drying and Purification: Dry the crude product under vacuum. For high-purity material required in drug development, further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.

Diagram: Synthetic Workflow

G cluster_reactants Reactants cluster_process Process Phenylhydrazine Phenylhydrazine Condensation Acid-Catalyzed Condensation & Cyclization (Reflux in EtOH) Phenylhydrazine->Condensation Ketonitrile 4,4-Dimethyl-3- oxopentanenitrile Ketonitrile->Condensation Workup Solvent Removal & Neutralization (NH4OH) Condensation->Workup Crude Mixture Purification Filtration, Washing & Drying Workup->Purification Precipitate Product 3-tert-butyl-1-phenyl- 1H-pyrazol-5-amine Purification->Product Purified Solid

Caption: A workflow diagram for the synthesis of the title compound.

Key Applications in Research and Development

This compound is not typically an end-product but rather a high-value intermediate. Its primary application is as a scaffold in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.[5][6]

  • Pharmaceutical Development: The primary amine at the C5 position is readily derivatized. It can be acylated, alkylated, or used in condensation reactions to form Schiff bases or pyrazolopyrimidines.[3] Research on analogous pyrazole structures has shown their potential as anti-inflammatory, analgesic, and neuro-active agents.[5] This compound serves as an excellent starting point for generating libraries of novel derivatives for high-throughput screening.

  • Agrochemical Chemistry: The pyrazole core is also prevalent in modern agrochemicals. This intermediate can be used to develop novel herbicides and fungicides, where the stability of the core and the modularity of its derivatization are advantageous.[5][6]

Diagram: Role as a Versatile Intermediate

G cluster_pharma Pharmaceuticals cluster_agro Agrochemicals Intermediate 3-tert-butyl-1-phenyl- 1H-pyrazol-5-amine AntiInflammatory Anti-Inflammatory Agents Intermediate->AntiInflammatory Derivatization Analgesics Analgesics Intermediate->Analgesics Derivatization CNS_Agents CNS Agents Intermediate->CNS_Agents Derivatization Herbicides Herbicides Intermediate->Herbicides Derivatization Fungicides Fungicides Intermediate->Fungicides Derivatization

Caption: The central role of the title compound as a chemical intermediate.

Analytical and Quality Control Workflow

To ensure the reliability of experimental data, a newly synthesized batch of this compound must be rigorously characterized. The following workflow constitutes a self-validating system for identity and purity confirmation.

Protocol for Analytical Characterization
  • Initial Assessment:

    • Melting Point: Determine the melting point of the dried solid. A sharp, narrow melting range is indicative of high purity.

    • Thin-Layer Chromatography (TLC): Analyze the compound against the starting materials on a silica plate to confirm the reaction's completion and absence of major impurities.

  • Structural Confirmation:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire ¹H and ¹³C NMR spectra. The proton NMR should show characteristic signals for the tert-butyl protons, aromatic protons, and the amine protons. The carbon NMR will confirm the number of unique carbon environments. These techniques are essential for unambiguous structure elucidation.[1]

    • Fourier-Transform Infrared (FT-IR) Spectroscopy: An IR spectrum should display characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C=N/C=C stretching from the pyrazole ring.[1]

    • High-Resolution Mass Spectrometry (HRMS): This technique provides an extremely accurate mass measurement of the molecular ion, which should match the calculated exact mass of C₁₃H₁₇N₃ (215.1422 g/mol ).[1] This definitively confirms the molecular formula.

  • Purity Determination:

    • High-Performance Liquid Chromatography (HPLC): Use a reverse-phase HPLC method to determine the purity of the compound. The result is typically expressed as a percentage of the area of the main peak relative to the total area of all peaks.[5][7] A purity of ≥99% is often required for pharmaceutical applications.[5]

Diagram: Analytical Quality Control Workflow

G cluster_initial Initial Checks cluster_structure Structural Confirmation cluster_purity Purity Assay Input Synthesized Product MP Melting Point Input->MP TLC TLC Analysis Input->TLC NMR NMR (1H, 13C) MP->NMR TLC->NMR FTIR FT-IR NMR->FTIR HRMS HRMS FTIR->HRMS HPLC HPLC (≥99%) HRMS->HPLC Output Certificate of Analysis (CoA) HPLC->Output

Caption: A comprehensive workflow for the analytical validation of the compound.

Conclusion

This compound is a compound of considerable strategic importance in modern chemical research. With a molecular weight of 215.29 g/mol , its well-defined physicochemical properties and accessible synthesis make it an invaluable building block. The insights provided in this guide—from its rational synthesis and mechanistic underpinnings to its diverse applications and the rigorous analytical methods required for its validation—equip researchers and development professionals with the necessary knowledge to leverage this versatile pyrazole intermediate in their pursuit of novel bioactive molecules.

References

  • This compound; Oakwood Chemical. [Link]
  • This compound; PubChem, National Center for Biotechnology Inform
  • Cuenu, F., et al. 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine; Acta Crystallographica Section E: Structure Reports Online, 2012, 68(Pt 10), o3171.
  • 3-tert-butyl-1-(4-methylphenyl)
  • Pollock, P. M., & Cole, K. P. Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine; Organic Syntheses, 2014, 91, 197-208. [Link]
  • Titi, A., et al. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide; Molbank, 2024, 2024(1), M1841. MDPI. [Link]
  • Villegas, J. M., et al. (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone; Molbank, 2020, 2020(3), M1149. MDPI. [Link]
  • Cuenu, F., et al. 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine; Acta Crystallographica Section E, 2012.
  • Titi, A., et al. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine; Molbank, 2023.

Sources

An In-depth Technical Guide on the Biological Activity of 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Reader:

However, the pyrazole scaffold, and more specifically the 5-aminopyrazole core, is a well-established pharmacophore with a broad spectrum of documented biological activities. Numerous derivatives have been synthesized and evaluated for various therapeutic applications. This guide will, therefore, provide a comprehensive overview of the anticipated biological activities of 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine by examining the well-documented activities of structurally related pyrazole derivatives. We will explore the key therapeutic areas where this class of compounds has shown promise, detail the common mechanisms of action, and provide exemplary experimental protocols used to assess these activities. This approach allows us to build a scientifically grounded projection of the potential biological profile of the target compound.

Introduction to the 5-Aminopyrazole Scaffold

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, featured in several FDA-approved drugs.[1] The introduction of an amino group at the 5-position, creating the 5-aminopyrazole scaffold, provides a critical hydrogen bond donor and acceptor, enhancing the molecule's ability to interact with biological targets.[2] The general structure of a 1,3,5-substituted pyrazole, to which our target compound belongs, offers three key points for chemical modification, allowing for the fine-tuning of its physicochemical and pharmacological properties.

The specific compound, This compound , features a bulky tert-butyl group at the 3-position, a phenyl group at the 1-position (N1 of the pyrazole ring), and the key amino group at the 5-position. The tert-butyl group can influence the compound's lipophilicity and steric interactions with target proteins, while the N1-phenyl group can engage in aromatic interactions.

Anticipated Biological Activities and Mechanisms of Action

Based on extensive literature on pyrazole derivatives, this compound is predicted to exhibit biological activities in several key therapeutic areas, primarily anti-inflammatory and anticancer activities.

Anti-inflammatory Activity

Pyrazole derivatives are well-known for their anti-inflammatory properties. The most famous example is Celecoxib, a selective COX-2 inhibitor. The anti-inflammatory effects of pyrazole compounds are often mediated through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).

Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

Inflammation is a complex biological response, and prostaglandins are key mediators of this process. Their synthesis is catalyzed by COX enzymes. Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes. Pyrazole derivatives have been shown to be potent COX inhibitors.

Below is a diagram illustrating the general mechanism of COX inhibition by pyrazole-based anti-inflammatory agents.

COX_Inhibition General Mechanism of COX Inhibition by Pyrazole Derivatives Arachidonic_Acid Arachidonic Acid (from cell membrane) COX_Enzyme COX-1 / COX-2 Enzyme Arachidonic_Acid->COX_Enzyme Substrate Prostaglandins Prostaglandins (e.g., PGE2) COX_Enzyme->Prostaglandins Catalysis Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediation Pyrazole_Derivative This compound (Hypothesized Inhibitor) Pyrazole_Derivative->COX_Enzyme Inhibition

Caption: Hypothesized inhibition of the COX pathway by a pyrazole derivative.

Anticancer Activity

A growing body of research highlights the potential of pyrazole derivatives as anticancer agents.[3] Their mechanisms of action in this context are diverse and can involve the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.

Mechanism of Action: Kinase Inhibition

Many cancers are driven by the aberrant activity of protein kinases. The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, which is structurally related to our target compound, is a known pharmacophore for kinase inhibitors.[2] These compounds can compete with ATP for the binding site on the kinase, thereby blocking its catalytic activity and downstream signaling pathways that promote cell proliferation and survival.

Kinase_Inhibition_Pathway Hypothesized Kinase Inhibition by a Pyrazole Derivative cluster_kinase Kinase Domain ATP ATP Kinase Protein Kinase (e.g., CDK, Aurora Kinase) ATP->Kinase Binds to active site Substrate_Protein Substrate Protein Pyrazole_Derivative This compound (Hypothesized Inhibitor) Pyrazole_Derivative->Kinase Competitive Inhibition Phosphorylated_Protein Phosphorylated Protein Substrate_Protein->Phosphorylated_Protein Phosphorylation Downstream_Signaling Downstream Signaling (Cell Proliferation, Survival) Phosphorylated_Protein->Downstream_Signaling Cancer_Progression Cancer Progression Downstream_Signaling->Cancer_Progression

Caption: Competitive inhibition of a protein kinase by a pyrazole derivative.

Methodologies for Biological Evaluation

To ascertain the biological activity of this compound, a series of in vitro and in vivo assays would be necessary. The following protocols are standard in the field for evaluating the anti-inflammatory and anticancer potential of novel compounds.

In Vitro Anti-inflammatory Assays

3.1.1 COX Inhibition Assay

This assay determines the ability of the compound to inhibit the activity of COX-1 and COX-2 enzymes.

Experimental Protocol:

  • Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are used. Arachidonic acid is used as the substrate.

  • Compound Incubation: The test compound (dissolved in DMSO) is pre-incubated with the enzyme in a reaction buffer at various concentrations.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Quantification of Prostaglandin E2 (PGE2): The amount of PGE2 produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The percentage of inhibition is calculated relative to a control (DMSO without the compound). The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the compound concentration.

In Vitro Anticancer Assays

3.2.1 Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells and is used to assess the cytotoxic effects of the compound on cancer cell lines.

Experimental Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined.

Workflow for In Vitro Anticancer Evaluation:

Anticancer_Assay_Workflow Workflow for In Vitro Anticancer Evaluation Start Start Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Treatment Treat with Test Compound Seeding->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Analyze Data (Calculate IC50) MTT_Assay->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for assessing the cytotoxicity of a compound.

Structure-Activity Relationships (SAR) and Future Directions

While specific data for this compound is lacking, we can infer potential structure-activity relationships from related compounds. For instance, the nature of the substituent on the N1-phenyl ring is known to significantly impact biological activity. Electron-withdrawing groups (e.g., nitro) or electron-donating groups (e.g., methyl) on this ring can modulate the electronic properties of the entire molecule and its interaction with biological targets.[4]

Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its derivatives. This would involve:

  • Broad-spectrum screening: Testing the compound against a wide range of biological targets, including various kinases and other enzymes.

  • In vivo studies: Evaluating the efficacy and safety of the compound in animal models of inflammation and cancer.

  • Lead optimization: Synthesizing analogs with modifications at the N1-phenyl ring and the C3-tert-butyl group to improve potency and selectivity.

Conclusion

While a definitive in-depth guide on the biological activity of this compound cannot be written due to a lack of specific experimental data, its chemical structure strongly suggests potential as an anti-inflammatory and anticancer agent. By leveraging the extensive knowledge of the 5-aminopyrazole scaffold, we can hypothesize its mechanisms of action and outline a clear path for its future investigation. The protocols and insights provided in this guide serve as a foundational framework for researchers and drug development professionals to unlock the therapeutic potential of this and related pyrazole derivatives.

References

[3] Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Molecules, 30(6), 1234. [Link]

[5] Cuenu, F., Abonia-Gonzalez, R., & Cabrera-Ortiz, A. (2012). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3171. [Link]

[6] J&K Scientific. (n.d.). 3-tert-Butyl-1-(3-methylphenyl)-1H-pyrazol-5-amine. Retrieved from [Link]

[4] Low, J. N., et al. (2004). 5-Amino-3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 60(11), o2054–o2056.

[2] Milde, F., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 27(19), 6543. [Link]

[7] National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 770634, this compound. Retrieved from [Link]

[8] National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2974132, 3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-amine. Retrieved from [Link]

[9] Quiroga, J., et al. (2008). Synthesis of some new 3-(pyrazol-4-yl)-1,2,4-triazolo[3,4-b][3][5][6]thiadiazines. Journal of the Brazilian Chemical Society, 19(4), 743-748.

[10] ResearchGate. (2012). (PDF) 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. Retrieved from [Link]

[1] Rojas, R. A., et al. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2025(1), M1992. [Link]

Taher, A. T., et al. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Journal of Inflammation Research, 14, 5925–5956. [Link]

Sources

An In-depth Technical Guide to 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically approved drugs and biologically active compounds.[1][2][3] This guide focuses on a specific, highly versatile class: 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine and its derivatives. The strategic incorporation of a bulky tert-butyl group at the C3 position and an amino group at the C5 position creates a unique chemical architecture that has proven fruitful in the pursuit of novel therapeutics, particularly in the realm of kinase inhibition and anti-inflammatory agents.[4][5] This document provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of this compound class, supplemented with detailed experimental protocols and mechanistic insights to empower researchers in their drug discovery endeavors.

The Pyrazole Core: A Privileged Scaffold in Drug Discovery

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[6] This arrangement confers a unique set of physicochemical properties, including metabolic stability and the ability to act as both hydrogen bond donors and acceptors, making them ideal for interacting with biological targets like enzymes and receptors.[7][8] The versatility of the pyrazole ring allows for substitution at multiple positions, enabling fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties.[2][9] This adaptability has led to the development of a wide array of drugs with diverse therapeutic applications, from anti-inflammatory agents like celecoxib to anticancer kinase inhibitors such as crizotinib.[10][11][12]

The this compound scaffold is of particular interest. The key features contributing to its utility are:

  • The Phenyl Group at N1: This group often serves as a key anchoring point within protein binding pockets and can be readily substituted to explore SAR.

  • The tert-Butyl Group at C3: This bulky, lipophilic group can provide steric hindrance that enhances selectivity for specific targets and can also improve metabolic stability.[13]

  • The Amino Group at C5: This functional group is a critical handle for further chemical modification, allowing for the introduction of various pharmacophores. It frequently acts as a key hydrogen bonding moiety in interactions with protein targets.[14][15]

Synthetic Strategies: Accessing the Core Scaffold

The primary and most efficient method for synthesizing 3-substituted-1-aryl-1H-pyrazol-5-amines involves the cyclocondensation of a β-ketonitrile with an arylhydrazine.[13][16] This approach is robust, high-yielding, and tolerant of a variety of functional groups on both starting materials.

General Synthetic Pathway

The synthesis of the core scaffold, this compound, is typically achieved through the reaction of 4,4-dimethyl-3-oxopentanenitrile with phenylhydrazine.[13]

G cluster_reactants Reactants cluster_process Process cluster_product Product ketonitrile 4,4-Dimethyl-3-oxopentanenitrile (β-Ketonitrile) reaction Cyclocondensation (e.g., in HCl/Water, heat) ketonitrile->reaction hydrazine Phenylhydrazine hydrazine->reaction product This compound reaction->product Formation of Pyrazole Ring

Caption: General synthetic scheme for this compound.

Detailed Experimental Protocol: Synthesis of 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine

This protocol provides a specific example for synthesizing a derivative of the core scaffold, demonstrating the practical application of the general synthetic strategy. The introduction of a nitro group on the N1-phenyl ring serves as a useful handle for further chemical transformations, such as reduction to an amine.

Objective: To synthesize 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine.[13]

Materials:

  • 3-Nitrophenylhydrazine

  • 4,4-Dimethyl-3-oxopentanenitrile

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Concentrated Ammonium Hydroxide

  • Crushed Ice

Procedure:

  • To a solution of concentrated HCl (3.8 mL) in deionized water (33 mL), add 3-nitrophenylhydrazine (1.50 g, 9.87 mmol) and 4,4-dimethyl-3-oxopentanenitrile (1.85 g, 14.80 mmol).

  • Heat the reaction mixture to 70°C and maintain this temperature for 1 hour with stirring.

  • Add an additional portion of concentrated HCl (3.8 mL) to the mixture and continue heating at 70°C for another hour.

  • After the second hour, cool the reaction mixture and add crushed ice.

  • Neutralize the mixture with concentrated ammonium hydroxide. A solid precipitate will form.

  • Filter the resulting solid under reduced pressure.

  • Wash the solid with cold water (3 x 5 mL).

  • Dry the product at ambient temperature to afford the title compound as a yellow solid.[13]

Self-Validation: The successful synthesis can be confirmed by standard analytical techniques such as NMR spectroscopy to verify the structure and melting point determination to assess purity. The expected product, C13H16N4O2, will exhibit characteristic signals for the tert-butyl group, the aromatic protons, and the amine protons.[13][17]

Structure-Activity Relationships (SAR) and Therapeutic Targeting

The this compound scaffold has been extensively explored as a template for kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[12][18] The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, a close analog of our topic scaffold, is a recognized pharmacophore for targeting the ATP-binding site of various kinases.[5][19]

Targeting Kinases

A key study in this area involved the structural optimization of 1H-pyrazol-3-amine derivatives as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of inflammation and necroptosis.[4] The development process, starting from a known FGFR inhibitor, highlights the critical role of substitutions on the pyrazole and phenyl rings.

SAR_Workflow start Initial Hit (e.g., AZD4547) core Core Scaffold 1H-Pyrazol-3-amine start->core:f0 optimization Structural Optimization core:f0->optimization sar SAR Investigation Phenyl Ring Substitutions Pyrazole Ring Modifications optimization->sar:f0 lead Lead Compound (e.g., Compound 44) sar:f1->lead sar:f2->lead outcome { Desired Properties | High Potency (nM activity) | High Selectivity | Favorable PK Properties} lead->outcome:f0

Caption: Logical workflow for SAR-driven optimization of pyrazol-3-amine derivatives.

Key SAR Insights for Kinase Inhibition:

  • N1-Phenyl Substituents: The nature and position of substituents on the N1-phenyl ring are crucial for potency and selectivity. Electron-withdrawing groups, such as a nitro group, can influence the electronic properties of the pyrazole ring and provide points for further derivatization.[13][20][21]

  • C5-Amine Derivatization: The C5-amino group is a key interaction point. Acylation or sulfonylation of this amine can introduce groups that occupy specific sub-pockets within the kinase active site, thereby enhancing binding affinity and selectivity. For instance, the synthesis of N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide demonstrates the derivatization of this amine with a bulky sulfonamide group.[22]

  • C3-tert-Butyl Group: The tert-butyl group often occupies a hydrophobic pocket. Its size and shape contribute significantly to the compound's selectivity profile, preventing binding to kinases with smaller hydrophobic pockets.[9]

Quantitative Data on Biological Activity

While specific data for the parent compound is limited in the public domain, studies on closely related analogs provide valuable insights. For example, in the development of RIPK1 inhibitors, optimized 1H-pyrazol-3-amine derivatives achieved low nanomolar activity and demonstrated potent protective effects against necroptosis in both human and murine cells.[4]

Compound ClassTargetActivityReference
1H-Pyrazol-3-amine DerivativesRIPK1Low nanomolar IC50[4]
Pyrazole-based InhibitorsAurora KinasesSub-micromolar potency[12]
Pyrazole-based Inhibitorsp38α MAPKGood inhibitory potency[23]

Broader Therapeutic Applications

Beyond kinase inhibition, the pyrazole scaffold is associated with a vast range of pharmacological activities.[6][10] This broad applicability suggests that derivatives of this compound could be explored for various other therapeutic indications.

Established Activities of Pyrazole Derivatives:

  • Anti-inflammatory and Analgesic: As exemplified by celecoxib and other COX-2 inhibitors.[11][18]

  • Antimicrobial and Antifungal: Numerous pyrazole derivatives have shown potent activity against various bacterial and fungal strains.[10][24]

  • Anticancer: Acting through various mechanisms beyond kinase inhibition, such as inducing apoptosis.[18][25]

  • Antiviral: Including activity against viruses like TMV and HIV.[26]

  • Cannabinoid Receptor Antagonists: The pyrazole scaffold is central to compounds like Rimonabant, which target CB1 receptors.[27][28][29]

Conclusion and Future Perspectives

The this compound scaffold represents a highly promising starting point for the design of novel therapeutic agents. Its synthetic accessibility, coupled with the strategic placement of key functional groups, provides a robust platform for generating libraries of diverse compounds. The proven success of related pyrazole derivatives, particularly as kinase inhibitors, underscores the potential of this specific scaffold. Future research should focus on expanding the derivatization of the C5-amine and the N1-phenyl ring to explore new structure-activity relationships and to target a wider range of biological entities. The integration of computational modeling and in silico screening will undoubtedly accelerate the discovery of new lead compounds based on this versatile and powerful heterocyclic core.[1][2]

References

  • Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. (2025). TLDR.
  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed.
  • Recent advances in the therapeutic applications of pyrazolines. (2012). PubMed Central.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). MDPI.
  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026). ResearchGate.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate.
  • PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2025). ResearchGate.
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). Springer.
  • Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. (2024). Royalchem.
  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Science.
  • Structure Activity Relationships. drugdesign.org.
  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. (1999). ACS Publications.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). PubMed Central.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2024). MDPI.
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PubMed Central.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). PubMed Central.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI.
  • An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. (2022). Bentham Science.
  • Recent developments in aminopyrazole chemistry. (2025). ResearchGate.
  • Pyrazole synthesis. Organic Chemistry Portal.
  • Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. (2025). PubMed.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). ACS Publications.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing.
  • 1-Aryl-3-tert-butyl-1H-pyrazol-5-amines 25a–l. ResearchGate.
  • (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. (2022). MDPI.
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). PubMed Central.
  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses.
  • 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. (2011). PubMed Central.
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2024). MDPI.
  • 3-tert-Butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine. J&K Scientific.
  • 3-terc-butil-1-(4-nitrofenil)-1H-pirazol-5-amina. Chem-Impex.
  • 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. (2025). ResearchGate.
  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. National Institutes of Health.
  • Discovery of 3-Amino-1 H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). PubMed.
  • This compound. Sigma-Aldrich.
  • Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. RJPT.

Sources

An In-Depth Technical Guide to the Solubility of 3-tert-Butyl-1-phenyl-1H-pyrazol-5-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Solubility is a critical physicochemical property that governs the performance, formulation, and bioavailability of active pharmaceutical ingredients (APIs). For pyrazole derivatives such as 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine, which serve as versatile scaffolds in drug discovery, a thorough understanding of their solubility behavior in various organic solvents is paramount.[1][2] This technical guide provides a comprehensive framework for researchers, chemists, and formulation scientists to systematically evaluate and understand the solubility of this compound. As explicit, pre-existing solubility data for this specific molecule is sparse, this document focuses on equipping the scientist with the foundational principles, strategic solvent selection criteria, and robust, field-proven experimental protocols necessary to generate reliable solubility data. The methodologies detailed herein, including the isothermal shake-flask method coupled with HPLC-based quantification, represent a self-validating system for accurate solubility determination, ensuring data integrity for applications ranging from reaction chemistry to crystallization process development.[3][4]

Introduction to this compound

This compound is a heterocyclic compound featuring a pyrazole core. The molecule's structure is characterized by several key functional groups that dictate its chemical behavior and physical properties, including solubility.

Key Structural Features & Physicochemical Properties:

  • Molecular Formula: C₁₃H₁₇N₃

  • Molecular Weight: 215.29 g/mol

  • Functional Groups:

    • Primary Amine (-NH₂): A polar group capable of acting as both a hydrogen bond donor and acceptor. This significantly influences solubility in polar protic solvents.

    • Pyridine-like and Pyrrole-like Nitrogens: The pyrazole ring contains two nitrogen atoms, contributing to the molecule's polarity and ability to engage in hydrogen bonding.

    • Phenyl Ring (-C₆H₅): A large, nonpolar, aromatic group that contributes to hydrophobicity and can participate in π-π stacking interactions.

    • tert-Butyl Group (-C(CH₃)₃): A bulky, nonpolar (lipophilic) alkyl group that increases steric hindrance and significantly contributes to solubility in nonpolar solvents.[5][6]

The interplay between the polar amine and pyrazole moieties and the nonpolar phenyl and tert-butyl groups results in an amphiphilic character, suggesting a complex solubility profile across solvents of varying polarities.

PropertyValue / DescriptionSource
Molecular Formula C₁₃H₁₇N₃
Molecular Weight 215.29 g/mol
Physical Form Solid
SMILES String CC(C)(C)c1cc(N)n(n1)-c2ccccc2[7]

Theoretical Principles of Solubility

The solubility of a solute in a solvent is determined by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[8] The guiding principle is "like dissolves like," which states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[6][8]

  • Polar Solvents (e.g., Methanol, Acetonitrile, DMSO): These solvents will primarily interact with the polar -NH₂ group and the nitrogen atoms of the pyrazole ring through hydrogen bonding and dipole-dipole interactions.[5][9] The large nonpolar moieties (phenyl and tert-butyl) will disrupt these interactions, limiting solubility.

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents will interact favorably with the phenyl and tert-butyl groups through London dispersion forces.[6] However, the energetic penalty of breaking the strong hydrogen bonds between the solute molecules (solute-solute interactions) in the crystal lattice will limit solubility.

  • Intermediate Polarity Solvents (e.g., Dichloromethane, Ethyl Acetate): These solvents may offer a better balance, capable of interacting with both the polar and nonpolar regions of the molecule, potentially leading to higher solubility.

The dissolution process involves overcoming the solute's crystal lattice energy and creating a cavity in the solvent to accommodate the solute molecule. For this compound, the strong intermolecular hydrogen bonds formed by the amine group in the solid state will require significant energy to break, a key factor influencing its solubility.

Caption: Key functional groups and their associated intermolecular forces.

Strategic Selection of Organic Solvents

A systematic evaluation of solubility requires testing a panel of solvents that covers a wide range of polarities and chemical classes. This approach provides a comprehensive profile essential for applications like reaction optimization, purification, and crystallization.[3][4][10]

Solvent ClassExample SolventsPrimary Interactions with SoluteRationale for Inclusion
Polar Protic Methanol, EthanolHydrogen bonding with -NH₂ and pyrazole NEvaluates the impact of strong hydrogen bond donation/acceptance.
Polar Aprotic Acetone, Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO)Dipole-dipole interactions, H-bond acceptanceKey for many organic reactions and HPLC analysis.
Ethers Tetrahydrofuran (THF), Diethyl EtherDipole-dipole, limited H-bond acceptanceCommon reaction and extraction solvents.
Esters Ethyl Acetate (EtOAc)Dipole-dipole, moderate polarityWidely used in chromatography and extraction.
Chlorinated Dichloromethane (DCM)Dipole-dipole, dispersion forcesExcellent solvent for a wide range of organic compounds.
Aromatic TolueneDispersion forces, π-π stacking with phenyl ringAssesses solubility in nonpolar, aromatic environments.
Aliphatic n-Heptane, CyclohexaneDispersion forcesEstablishes a baseline for nonpolar, aliphatic solubility.

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is the gold-standard technique for determining equilibrium solubility, as recommended by guidelines like OECD 105.[11][12][13] It is a robust method that ensures the solution has reached thermodynamic equilibrium.[14]

4.1 Principle An excess amount of the solid compound is agitated in the chosen solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is measured using a validated analytical method.[15]

4.2 Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (±0.1 mg precision)

  • Glass vials (e.g., 4-20 mL) with screw caps

  • Constant temperature orbital shaker or water bath

  • Syringes (glass, appropriate volume)

  • Syringe filters (0.22 or 0.45 µm, PTFE or other solvent-compatible membrane)

  • Volumetric flasks and pipettes for dilutions

  • HPLC system with a UV detector

4.3 Step-by-Step Methodology

  • Preparation: Add an excess amount of the solid compound to a pre-weighed glass vial. An amount that is visually in excess (e.g., 20-50 mg in 2-5 mL of solvent) is typically sufficient.

  • Solvent Addition: Accurately add a known volume or mass of the selected organic solvent to the vial.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed (e.g., 150-250 rpm).

    • Causality Insight: Constant temperature is critical as solubility is temperature-dependent. Agitation ensures the entire solvent volume is continuously exposed to the solid, accelerating the path to equilibrium.

  • Equilibrium Time: Allow the slurries to agitate for a sufficient duration. For many organic compounds, 24 hours is a good starting point, but 48-72 hours may be necessary.

    • Self-Validation: To confirm equilibrium has been reached, take samples at multiple time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when the measured concentration does not significantly change between the later time points.[14]

  • Sampling: After equilibration, stop the agitation and allow the vials to stand undisturbed at the test temperature for at least 1-2 hours to let the excess solid settle.

  • Filtration: Carefully draw a sample from the clear supernatant using a syringe. Attach a syringe filter and discard the first portion (to saturate the filter membrane). Filter the remaining aliquot into a clean vial.

    • Causality Insight: Filtration is a critical step to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility. The filter must be chemically inert to the solvent.

  • Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical calibration curve. Record the dilution factor precisely.

  • Quantification: Analyze the diluted sample using a pre-validated HPLC method (detailed in Section 5.0).

Caption: Workflow for the Isothermal Shake-Flask Solubility Method.

Quantitative Analysis by RP-HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the preferred method for accurately quantifying the concentration of dissolved solute due to its specificity, sensitivity, and precision.[16][17]

5.1 Suggested HPLC Method Parameters A generic starting method for a pyrazole derivative like this would be:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN) or Methanol.

  • Gradient: Start with a high percentage of A, ramp to a high percentage of B to ensure elution (e.g., 10% to 95% B over 10 minutes). An isocratic method can be used if separation from impurities is achieved.[16]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5-10 µL.

  • Detection: UV detector set at a wavelength of maximum absorbance (λmax), determined by scanning a dilute solution (e.g., 200-400 nm).

  • Column Temperature: 25-30 °C.

5.2 Calibration and Calculation

  • Prepare a Stock Solution: Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (e.g., acetonitrile) in a volumetric flask.

  • Create Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the stock solution. The concentration range should bracket the expected concentration of the diluted solubility samples.

  • Generate Calibration Curve: Inject the standards into the HPLC system and record the peak area for each concentration. Plot peak area versus concentration and perform a linear regression. The curve must have a correlation coefficient (r²) of ≥ 0.999 for good linearity.

  • Calculate Solubility: Inject the diluted sample from the solubility experiment. Using its measured peak area and the equation from the calibration curve (y = mx + c), calculate the concentration of the diluted sample. Multiply this value by the dilution factor to obtain the final solubility.

Solubility (mg/mL) = [Concentration from Curve (mg/mL)] x [Dilution Factor]

Data Presentation and Interpretation

Solubility data should be reported in a clear, tabular format, including units of mg/mL and mol/L, at a specified temperature.

Table 1. Hypothetical Solubility Data for this compound at 25 °C

SolventSolubility (mg/mL)Solubility (mol/L)USP Descriptive Term[18][19]
n-Heptane< 0.1< 0.0005Practically Insoluble
Toluene5.20.024Sparingly Soluble
Dichloromethane85.70.398Soluble
Ethyl Acetate35.10.163Soluble
Acetone110.50.513Freely Soluble
Acetonitrile92.30.429Soluble
Methanol45.60.212Soluble
Water< 0.01< 0.00005Very Slightly Soluble

Note: Data are for illustrative purposes only and must be determined experimentally.

Safety and Handling

  • Always consult the Safety Data Sheet (SDS) for this compound and all solvents before beginning work.

  • Handle the solid compound and all organic solvents inside a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Dispose of all chemical waste in accordance with institutional and local regulations.

References

A consolidated list of authoritative sources is provided below for further verification and reading.

References

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds.
  • Janssen. (n.d.).
  • StudySmarter. (n.d.). Polarity and Solubility of Organic Compounds.
  • APC Ltd. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. [Link]
  • Patel, J., et al. (2024). Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357.
  • Technobis Crystallization Systems. (2021, November 25). Solvent selection for process development. [Link]
  • Galan, K., et al. (n.d.). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems.
  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?[Link]
  • Igbokwe, N. N., et al. (n.d.).
  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. [Link]
  • Wikipedia. (n.d.). Solubility. [Link]
  • Korovina, N. (2020, September 7). Principles of Solubility in Organic Chemistry. YouTube. [Link]
  • USP. (n.d.). Reference Tables: Description and Solubility. [Link]
  • Sivakumar, B., et al. (2014).
  • University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]
  • Phytosafe. (n.d.). OECD 105. [Link]
  • International Journal of Chemical and Pharmaceutical Analysis. (n.d.).
  • Unknown. (n.d.).
  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. [Link]
  • OECD. (n.d.). Test No.
  • USP-NF. (2016). <1236> Solubility Measurements. [Link]
  • USP-NF. (n.d.). <1236> Solubility Measurements ABSTRACT. [Link]
  • ResearchGate. (n.d.). USP and BP solubility criteria. [Link]
  • Pharma Calculation. (2022, December 24). Solubility Measurement as per USP. [Link]
  • Ashtekar, A., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of a Pyrazolone Derivative.
  • SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column. [Link]
  • OECD. (n.d.). Test No.
  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]
  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • El-Gazzar, A. A., et al. (n.d.). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. PMC - NIH. [Link]
  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

Sources

3-tert-butyl-1-phenyl-1H-pyrazol-5-amine mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Putative Mechanism of Action of 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine

Introduction

This compound is a heterocyclic amine belonging to the pyrazole class of compounds. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules with a wide range of therapeutic applications.[1][2][3][4] While specific in-depth mechanistic studies on this compound are not extensively documented in publicly available literature, by examining the activities of structurally related pyrazole derivatives, a putative mechanism of action can be elucidated. This guide will synthesize the available evidence to propose a primary mechanism centered on the inhibition of the p38 mitogen-activated protein kinase (MAPK) pathway, a key regulator of inflammatory responses.

Proposed Primary Mechanism of Action: p38 MAPK Pathway Inhibition

The most compelling evidence for the mechanism of action of this compound comes from studies on analogous 1-aryl-3-tert-butyl-1H-pyrazol-5-amines, which have been investigated as anti-inflammatory agents targeting the p38 MAPK pathway.[5] This pathway is a critical signaling cascade involved in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

The p38 MAPK Signaling Cascade

The p38 MAPK pathway is activated by a variety of extracellular stimuli, including stress, ultraviolet radiation, and inflammatory cytokines. Activation of this pathway leads to a phosphorylation cascade that ultimately results in the activation of transcription factors, such as activating transcription factor 2 (ATF-2) and myocyte enhancer factor 2 (MEF2), which drive the expression of inflammatory genes.

Below is a diagram illustrating the proposed inhibition of the p38 MAPK signaling pathway by this compound.

p38_pathway cluster_extracellular Extracellular Space cluster_cell Cell Stimuli Stimuli Receptor Receptor Stimuli->Receptor TAK1 TAK1 Receptor->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 phosphorylates p38 p38 MKK3_6->p38 phosphorylates Transcription_Factors Transcription Factors (e.g., ATF-2, MEF2) p38->Transcription_Factors activates Inflammatory_Response Inflammatory Response (TNF-α, IL-6 production) Transcription_Factors->Inflammatory_Response Compound 3-tert-butyl-1-phenyl- 1H-pyrazol-5-amine Compound->p38 inhibits

Caption: Proposed inhibition of the p38 MAPK pathway by this compound.

Experimental Validation of p38 MAPK Inhibition

The following experimental workflow can be employed to validate the hypothesized inhibition of the p38 MAPK pathway by this compound.

experimental_workflow Cell_Culture 1. Cell Culture (e.g., THP-1 macrophages) Stimulation 2. Stimulation (e.g., Lipopolysaccharide) Cell_Culture->Stimulation Treatment 3. Treatment (this compound) Stimulation->Treatment Western_Blot 4. Western Blot Analysis (p-p38, total p38) Treatment->Western_Blot ELISA 5. ELISA (TNF-α, IL-6 levels) Treatment->ELISA Data_Analysis 6. Data Analysis Western_Blot->Data_Analysis ELISA->Data_Analysis

Caption: Experimental workflow to validate p38 MAPK inhibition.

Detailed Protocol for Western Blot Analysis:

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against phospho-p38 MAPK and total p38 MAPK.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Expected Results: Treatment with this compound is expected to decrease the levels of phosphorylated p38 MAPK in a dose-dependent manner, while the total p38 MAPK levels should remain unchanged.

Other Potential Mechanisms of Action

The broad pharmacological profile of pyrazole derivatives suggests that this compound may exert its effects through multiple mechanisms.[1][6]

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition

Many pyrazole-containing compounds are known to be potent inhibitors of COX and LOX enzymes, which are key enzymes in the inflammatory pathway responsible for the synthesis of prostaglandins and leukotrienes.[6] The well-known anti-inflammatory drug celecoxib, for instance, is a selective COX-2 inhibitor with a pyrazole core.[6] It is plausible that this compound could also exhibit inhibitory activity against these enzymes.

Quantitative Data for Related Pyrazole Analogs as COX Inhibitors:

CompoundCOX-2 Inhibition (IC50, µM)Reference
Celecoxib0.70[6]
Compound 33 (1,5-diaryl pyrazole)2.52[6]
Compound 44 (benzotiophenyl pyrazole)0.01[6]
Opioid Receptor Activation

Certain pyrazole analogs have demonstrated antinociceptive effects associated with the activation of opioid receptors.[6] This suggests a potential role for this compound in pain management through interaction with the opioid system.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is limited, the available data on structurally related compounds strongly suggest that its primary mode of action is likely the inhibition of the p38 MAPK signaling pathway, leading to a reduction in the production of pro-inflammatory cytokines. Other potential mechanisms, such as the inhibition of COX/LOX enzymes and activation of opioid receptors, cannot be ruled out and may contribute to its overall pharmacological profile.

Future research should focus on validating the proposed p38 MAPK inhibitory activity of this compound through rigorous in vitro and in vivo studies. Kinase profiling assays would be beneficial to determine its selectivity against a panel of kinases. Furthermore, investigating its effects on COX/LOX enzymes and opioid receptors would provide a more comprehensive understanding of its mechanism of action and therapeutic potential.

References

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - OUCI.
  • This compound | C13H17N3 | CID 770634 - PubChem.
  • Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases - RJPT.
  • Recent highlights in the synthesis and biological significance of pyrazole derivatives - NIH.
  • Table 1. 1-Aryl-3-tert-butyl-1H-pyrazol-5-amines 25a–l. - ResearchGate.
  • 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine - PMC - NIH.
  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine - Organic Syntheses.
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI.
  • (PDF) 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine - ResearchGate.
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine - MDPI.
  • 3-tert-Butyl-1-(3-nitro-phen-yl)-1H-pyrazol-5-amine - PubMed.
  • 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine - Semantic Scholar.

Sources

Spectroscopic Characterization of 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for the novel heterocyclic compound, 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While experimental spectra for this specific compound are not widely published, this guide leverages data from closely related analogs and fundamental spectroscopic principles to provide a robust predictive analysis, empowering researchers to confidently identify and characterize this molecule.

Molecular Structure and Spectroscopic Overview

This compound (C₁₃H₁₇N₃) is a substituted pyrazole derivative featuring a bulky tert-butyl group at the C3 position, a phenyl ring at the N1 position, and an amine group at the C5 position.[1][2][3][4] The strategic placement of these functional groups imparts specific spectroscopic signatures that are key to its identification and characterization.

Molecular Structure:

Caption: Molecular structure of this compound.

This guide will systematically deconstruct the expected ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrum of this compound, providing a detailed rationale for the predicted chemical shifts, absorption bands, and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide distinct and complementary information. The predicted spectra are based on the analysis of similar pyrazole derivatives.[5][6][7]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the protons of the tert-butyl group, the pyrazole ring, the phenyl ring, and the amine group. The anticipated chemical shifts (in ppm, relative to TMS) in a common deuterated solvent like CDCl₃ are summarized below.

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegrationRationale
tert-butyl (9H)~ 1.3Singlet9HThe nine equivalent protons of the tert-butyl group are shielded and appear as a sharp singlet.
Pyrazole-H4 (1H)~ 5.7 - 6.0Singlet1HThe lone proton on the pyrazole ring is in an electron-rich environment and appears as a singlet.
Phenyl-H (5H)~ 7.2 - 7.6Multiplet5HThe protons of the phenyl ring will exhibit complex splitting patterns (multiplet) in the aromatic region.
Amine-NH₂ (2H)~ 3.5 - 4.5Broad Singlet2HThe amine protons are exchangeable and typically appear as a broad singlet. The chemical shift can vary with concentration and temperature.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule. The predicted chemical shifts are based on data from analogous 1-phenyl-3-tert-butyl-5-arylpyrazoles.

CarbonPredicted Chemical Shift (ppm)Rationale
tert-butyl (C(CH₃)₃)~ 32The quaternary carbon of the tert-butyl group.
tert-butyl (C(CH₃)₃)~ 30The three equivalent methyl carbons of the tert-butyl group.
Pyrazole-C3~ 160The carbon bearing the tert-butyl group is significantly downfield.
Pyrazole-C4~ 90The CH carbon of the pyrazole ring is shielded.
Pyrazole-C5~ 145The carbon bearing the amine group.
Phenyl-C (ipso)~ 140The carbon of the phenyl ring directly attached to the pyrazole nitrogen.
Phenyl-C (ortho, meta, para)~ 120 - 130Aromatic carbons of the phenyl ring.
Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Instrumentation: A 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance series).

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Spectral Width: 0-12 ppm.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled experiment (e.g., zgpg30).

  • Spectral Width: 0-180 ppm.

  • Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

  • Relaxation Delay: 2 seconds.

G cluster_nmr NMR Workflow prep Sample Preparation acq_1h ¹H NMR Acquisition prep->acq_1h acq_13c ¹³C NMR Acquisition prep->acq_13c proc Data Processing acq_1h->proc acq_13c->proc analysis Spectral Analysis proc->analysis

Caption: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=N, and C=C bonds. The predicted data is extrapolated from similar pyrazole structures.[5]

Functional GroupPredicted Absorption Range (cm⁻¹)Vibration ModeRationale
N-H (amine)3300 - 3500Stretching (asymmetric and symmetric)The two N-H bonds of the primary amine will give rise to two distinct stretching bands.
C-H (aromatic)3000 - 3100StretchingCharacteristic of C-H bonds in the phenyl and pyrazole rings.
C-H (aliphatic)2850 - 3000StretchingCorresponding to the C-H bonds of the tert-butyl group.
C=N (pyrazole)1580 - 1650StretchingThe C=N bond within the pyrazole ring.
C=C (aromatic)1450 - 1600StretchingThe C=C bonds of the phenyl ring.
Experimental Protocol for FT-IR Data Acquisition

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer (e.g., PerkinElmer Spectrum Two).

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of the clean ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. For this compound (MW = 215.30 g/mol ), the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak and characteristic fragment ions. Data from the related compound 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine (MW = 260.30 g/mol ) shows a base peak from the loss of a methyl group.[8] A similar fragmentation is anticipated here.

Predicted Fragmentation Pattern:

  • Molecular Ion (M⁺): m/z = 215. This peak should be clearly visible.

  • [M-15]⁺: m/z = 200. Loss of a methyl radical (•CH₃) from the tert-butyl group is a common fragmentation pathway for tert-butyl containing compounds and is expected to be a major peak.

  • [M-57]⁺: m/z = 158. Loss of the entire tert-butyl group (•C(CH₃)₃).

  • Phenyl Cation: m/z = 77. The C₆H₅⁺ ion is a common fragment in the mass spectra of phenyl-containing compounds.

Experimental Protocol for Mass Spectrometry Data Acquisition

Instrumentation: A mass spectrometer with an electron ionization (EI) source (e.g., Agilent GC-MS system).

Sample Introduction:

  • The sample can be introduced via a direct insertion probe or, if sufficiently volatile, through a gas chromatograph.

EI-MS Acquisition Parameters:

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 50 - 500.

  • Source Temperature: 200-250 °C.

G M M⁺ (m/z 215) M_minus_15 [M-15]⁺ (m/z 200) M->M_minus_15 - •CH₃ M_minus_57 [M-57]⁺ (m/z 158) M->M_minus_57 - •C(CH₃)₃ Ph C₆H₅⁺ (m/z 77) M->Ph

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The detailed interpretation of the expected NMR, IR, and MS data, grounded in the analysis of structurally related compounds and fundamental principles, offers a robust framework for the identification and characterization of this molecule. The provided experimental protocols serve as a practical starting point for researchers in obtaining high-quality spectral data. As with any novel compound, the definitive characterization will ultimately rely on the acquisition and interpretation of its own experimental spectroscopic data.

References

  • This compound. Oakwood Chemical. [Link]
  • (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. MDPI. [Link]
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]
  • Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Semantic Scholar. [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-But-Becerra-Castillo/f4eb538053a69a4c52084c8a5a68d0674c9354e3]([Link]
  • 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine.
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. [Link]
  • This compound | C13H17N3 | CID 770634. PubChem. [Link]
  • 3-tert-Butyl-1-(3-nitro-phen-yl)-1H-pyrazol-5-amine. PubMed. [Link]

Sources

A-Z Guide to Target Identification and Deconvolution for 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Drug Discovery Professionals

Preamble: The Pyrazole Privileged Scaffold and the Opportunity of Compound 'TBP-5A'

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs targeting a wide array of diseases.[1][2][3][4][5] From anti-inflammatory agents like Celecoxib to kinase inhibitors used in oncology, the pyrazole core offers a versatile framework for designing potent and selective therapeutics.[4][6] Our subject, 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine (henceforth designated 'TBP-5A'), is a member of this esteemed chemical family. While its direct biological targets are not yet elucidated in public literature, its structure—featuring a phenylpyrazole core common in bioactive molecules—presents a compelling starting point for a target discovery campaign.[7]

This guide provides a comprehensive, hypothesis-driven framework for researchers and drug development professionals to systematically identify and validate the potential therapeutic targets of TBP-5A. We will proceed from broad, computational predictions to specific, biophysical validation and cellular mechanism-of-action studies, adhering to a philosophy of rigorous, self-validating experimental design.

Part 1: Hypothesis Generation via In Silico Analysis and Analog-Based Inference

Before committing to resource-intensive wet lab experiments, a robust in silico and literature-based investigation is crucial to generate a focused set of testable hypotheses.[8] The discovery of novel drug targets is a foundational aspect of the drug development pipeline.[9][10]

Analog-Based Target Inference

The phenylpyrazole scaffold is prevalent in compounds with known biological activities. A survey of existing literature reveals that derivatives frequently target kinases, G-protein coupled receptors (GPCRs), and enzymes involved in inflammatory pathways.[2][6][11]

  • Kinase Inhibitors : Numerous pyrazole derivatives have been developed as inhibitors of Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Bruton's Tyrosine Kinase (BTK), which are critical targets in oncology.[6]

  • Anti-inflammatory Agents : The well-known drug Celecoxib, a selective COX-2 inhibitor, features a pyrazole core. Other analogs have shown activity against prostaglandin H synthase and prostacyclin synthase.[1][12]

  • Neurodegenerative Targets : Pyrazoline compounds, a related class, have been investigated as inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE), targets relevant to Parkinson's and Alzheimer's diseases, respectively.[13]

  • Anticancer Targets : Recent studies have identified phenylpyrazole derivatives as selective inhibitors of Myeloid Cell Leukemia 1 (MCL-1), an anti-apoptotic protein overexpressed in various cancers.[7]

Based on this evidence, an initial hypothesis list of potential target families for TBP-5A is generated.

Hypothesized Target Family Rationale based on Pyrazole Analogs Key Examples of Potential Targets
Protein Kinases Widespread role of pyrazole scaffold in kinase inhibitors for oncology.[5][6]CDKs, EGFR, BTK, PI3K/AKT pathway kinases
Inflammation-Related Enzymes Precedent of Celecoxib and other anti-inflammatory pyrazoles.[1][12]COX-1, COX-2, 5-LOX
Apoptosis Regulators Emerging evidence for phenylpyrazoles targeting BCL-2 family proteins.[7]MCL-1, BCL-2, BCL-XL
Neurological Enzymes Activity of related pyrazolines on key neuro-targets.[13]MAO-A, MAO-B, AChE
Computational Target Prediction

Computational methods can further refine our hypotheses by predicting potential interactions based on the 3D structure of TBP-5A.[8][9]

  • Reverse Docking/Virtual Screening : Dock TBP-5A against a large library of known protein structures (e.g., from the Protein Data Bank). This can identify proteins with binding pockets that are sterically and electrostatically complementary to the compound.

  • Pharmacophore Modeling : Build a 3D pharmacophore model based on known active pyrazole derivatives (e.g., a known MCL-1 inhibitor). Screen this pharmacophore against a database of protein structures to find potential targets that TBP-5A might also modulate.

The output of these computational screens should be cross-referenced with the analog-based hypotheses to prioritize the most promising targets for experimental validation.

Part 2: In Vitro Target Validation and Biophysical Characterization

With a prioritized list of hypothesized targets, the next stage is to confirm a direct, physical interaction between TBP-5A and a purified target protein. This step is critical for validating computational predictions and moving from hypothesis to evidence.

Broad Target Profiling (Biochemical Assays)

A cost-effective first step is to screen TBP-5A against commercially available panels of purified enzymes, such as a broad kinase panel (e.g., >400 kinases) or a safety panel that includes common off-target liabilities like GPCRs and ion channels.

  • Rationale : This provides a rapid, unbiased assessment of the compound's activity and selectivity across a large and diverse set of potential targets. A "hit" in one of these panels provides a strong lead for deeper investigation.

Direct Binding Confirmation: Surface Plasmon Resonance (SPR)

Once a hit is identified from a biochemical screen, it is imperative to confirm that the compound's activity is due to direct binding. Surface Plasmon Resonance (SPR) is a powerful, label-free technique for studying biomolecular interactions in real-time.[14][15][16]

  • Principle : SPR detects changes in the refractive index at the surface of a sensor chip when an analyte (TBP-5A) flows over and binds to an immobilized ligand (the purified target protein).[15] This allows for the precise determination of binding kinetics (association and dissociation rates) and affinity (KD).[14][15]

SPR_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis p1 Immobilize Target Protein on SPR Sensor Chip r1 Flow Analyte over Chip (Association) p1->r1 Immobilized Target p2 Prepare Serial Dilutions of TBP-5A (Analyte) p2->r1 Compound Solutions r2 Flow Buffer over Chip (Dissociation) r1->r2 r3 Regenerate Chip Surface r2->r3 a1 Generate Sensorgrams r2->a1 Binding Data r3->r1 Next Cycle a2 Fit Data to Binding Model a1->a2 a3 Determine ka, kd, KD a2->a3 Kinetic & Affinity Constants

Caption: Workflow for validating a drug-target interaction using SPR.

  • Immobilization : Covalently immobilize the purified, high-purity (>95%) target protein onto a suitable SPR sensor chip (e.g., a CM5 chip via amine coupling). Aim for a low to medium immobilization density to avoid mass transport limitations.[17]

  • Analyte Preparation : Prepare a series of precise dilutions of TBP-5A in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO). Include a buffer-only (blank) control.

  • Binding Measurement :

    • Inject the TBP-5A dilutions sequentially over the immobilized target surface, from lowest to highest concentration.

    • Monitor the binding response in real-time to observe the association phase .

    • Follow with an injection of running buffer to monitor the dissociation phase .

  • Regeneration : After each cycle, inject a regeneration solution (e.g., low pH glycine or high salt) to remove all bound analyte, returning the signal to baseline.

  • Data Analysis :

    • Subtract the signal from a reference flow cell and the blank injections.

    • Globally fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

A confirmed, high-affinity interaction (typically KD in the low micromolar to nanomolar range) provides strong validation of TBP-5A's direct engagement with the hypothesized protein target.[15]

Part 3: Cellular Target Engagement and Mechanism of Action (MoA)

Confirming a direct interaction with a purified protein is a crucial step, but it doesn't prove that this interaction is relevant in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that a drug binds to its intended target within intact cells.[18][19][20][21][22]

Target Engagement Verification: Cellular Thermal Shift Assay (CETSA)
  • Principle : CETSA is based on the concept of ligand-induced thermal stabilization.[18][21] When a compound like TBP-5A binds to its target protein inside a cell, it typically increases the protein's stability and resistance to heat-induced denaturation. By heating cells to various temperatures and measuring the amount of the target protein that remains soluble, one can determine if the drug has engaged its target.[19][22]

CETSA_Workflow p1 Culture & Treat Cells (Vehicle vs. TBP-5A) p2 Aliquot Treated Cells p1->p2 p3 Heat Aliquots across a Temperature Gradient p2->p3 p4 Lyse Cells & Separate Soluble/Aggregated Fractions p3->p4 p5 Quantify Soluble Target Protein (e.g., Western Blot, ELISA) p4->p5 p6 Plot Soluble Protein vs. Temp p5->p6 p7 Observe Thermal Shift p6->p7 Compare Curves

Caption: General workflow for a CETSA melt curve experiment.

  • Cell Treatment : Culture an appropriate cell line that expresses the target protein. Treat one population of cells with a saturating concentration of TBP-5A and another with a vehicle control (e.g., DMSO) for a defined period.

  • Harvesting and Aliquoting : Harvest the cells, wash with PBS, and resuspend them in PBS with protease inhibitors.[18] Aliquot the cell suspensions into PCR tubes.

  • Heat Treatment : Place the tubes in a thermal cycler and heat them across a range of temperatures for 3 minutes (e.g., 40°C to 70°C). Cool to room temperature for 3 minutes.[18]

  • Lysis and Fractionation : Lyse the cells via freeze-thaw cycles. Pellet the aggregated, denatured proteins by high-speed centrifugation (e.g., 20,000 x g for 20 minutes).[18]

  • Quantification : Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the specific target protein remaining in the supernatant using a sensitive detection method like Western Blot or an AlphaScreen/ELISA-based assay.

  • Data Analysis : For each temperature point, normalize the amount of soluble target protein to the amount at the lowest temperature. Plot the percentage of soluble protein against temperature for both the vehicle- and TBP-5A-treated samples. A rightward shift in the melting curve for the TBP-5A-treated sample indicates target stabilization and confirms cellular engagement.

Downstream Pathway Analysis

If the validated target is an enzyme, such as a protein kinase, the final step is to demonstrate that TBP-5A modulates its activity in cells. This connects target engagement to a functional cellular outcome.

  • Example Scenario : If SPR and CETSA confirm that TBP-5A is a direct inhibitor of a kinase (e.g., "Kinase X"), the next step is to measure the phosphorylation of a known substrate of that kinase.

  • Method : Treat cells with varying concentrations of TBP-5A. Lyse the cells and perform a Western Blot using a phospho-specific antibody for the known substrate of Kinase X. A dose-dependent decrease in the phosphorylation signal would provide strong evidence for the compound's mechanism of action.

MoA_Pathway cluster_pathway Hypothetical Kinase X Pathway Upstream Upstream Signal KinaseX Kinase X Upstream->KinaseX Substrate Substrate Protein KinaseX->Substrate Phosphorylation pSubstrate Phospho-Substrate (Active) Response Cellular Response pSubstrate->Response TBP5A TBP-5A TBP5A->KinaseX Inhibition

Caption: TBP-5A inhibiting Kinase X, blocking substrate phosphorylation.

Conclusion: An Integrated Strategy for Target Deconvolution

This guide outlines a logical, multi-tiered strategy for elucidating the therapeutic targets of this compound. By integrating analog-based inference, computational prediction, direct biophysical validation, and cellular engagement assays, researchers can efficiently and confidently move from an interesting compound to a well-validated lead with a defined mechanism of action. This systematic approach minimizes risk and maximizes the potential for successful drug development.

References

  • MtoZ Biolabs. (n.d.). Drug Target Identification Methods.
  • An, F., & Yu, D. (2023). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. Biomolecules and Biomedicine.
  • An, F., & Yu, D. (2023). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. PMC.
  • deNOVO Biolabs. (n.d.). How does SPR work in Drug Discovery?
  • Deshmukh, R., & Sharma, P. (n.d.). Complementary Approaches to Existing Target Based Drug Discovery for Identifying Novel Drug Targets. PMC.
  • Technology Networks. (2024, February 15). Target Identification & Validation in Drug Discovery.
  • Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy.
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay.
  • Zhou, X., et al. (2018). Surface plasmon resonance imaging validation of small molecule drugs binding on target protein microarrays. ResearchGate.
  • Wang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC.
  • Pollack, S. J. (2017). Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. Books.
  • Kumar, V., et al. (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. ACS Omega.
  • de Oliveira, A. C. A., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology.
  • Hart, K., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
  • CETSA. (n.d.). CETSA.
  • Kapri, A., Gupta, N., & Nain, S. (2024). Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. ResearchGate.
  • Sharma, K., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central.
  • Ryding, S. (2020, December 2). Cellular Thermal Shift Assay (CETSA).
  • Wang, Y., et al. (2024). Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. ACS Omega.
  • Malik, I., et al. (2025). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate.
  • Alam, M. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed.
  • Alam, M. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central.
  • Abonia, R., et al. (2012). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. PMC.
  • Goud, B. S., et al. (2024). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Medicinal Chemistry.
  • Abonia, R., et al. (2025). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. ResearchGate.
  • Rojas-Llanes, D., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI.

Sources

discovery and history of pyrazole compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Pyrazole Compounds

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone of modern medicinal and materials chemistry.[1] Initially discovered through serendipitous laboratory synthesis in the late 19th century, pyrazole and its derivatives have evolved into a "privileged scaffold" found in numerous FDA-approved drugs, agrochemicals, and industrial dyes.[1][2] This guide provides a comprehensive technical overview of the seminal discoveries that first brought pyrazoles to light, the evolution of their synthetic methodologies, and the historical context of their applications. We will explore the foundational work of chemists like Ludwig Knorr and Hans von Pechmann, detail the mechanisms of classical and modern synthetic routes, and chart the trajectory of pyrazole's impact from early analgesic agents to contemporary targeted cancer therapies and high-performance materials.

Part 1: The Dawn of Pyrazole Chemistry: Foundational Discoveries

The story of pyrazole is not one of isolation from nature, but of creation in the laboratory. Unlike many foundational organic molecules, pyrazole compounds are not known to occur naturally and were first constructed by pioneering chemists in the 1880s.[3] The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was not isolated until 1959 from watermelon seeds.[2][4]

The Serendipitous Synthesis of Pyrazolones: Ludwig Knorr (1883)

The history of pyrazole chemistry began unexpectedly in 1883. German chemist Ludwig Knorr was attempting to synthesize a quinoline derivative, but the reaction between ethyl acetoacetate and phenylhydrazine did not yield the expected product.[5] Instead, Knorr isolated a new heterocyclic compound he named antipyrine, a derivative of pyrazolone.[5] This discovery was doubly significant; it marked the first synthesis of a pyrazole-type ring system and yielded one of the world's most effective anti-inflammatory and analgesic drugs of its time, predating the widespread use of aspirin.[5] Knorr's work established the fundamental reaction for pyrazole synthesis: the condensation of a 1,3-dicarbonyl compound with a hydrazine, a method now universally known as the Knorr Pyrazole Synthesis.[6][7][8] The term 'pyrazole' itself was first coined by Knorr in the same year to describe this new class of compounds.[9]

The First Synthesis of the Parent Ring: Buchner (1889)

While Knorr had created an important derivative, the parent pyrazole ring (C₃H₄N₂) remained unsynthesized. This milestone was achieved by Buchner in 1889, who successfully prepared the unsubstituted pyrazole molecule through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[10]

An Alternative Pathway: The Pechmann Synthesis

Shortly after Knorr's discovery, another German chemist, Hans von Pechmann, developed a different approach to the pyrazole core.[11][12] Renowned for his discovery of diazomethane in 1894, von Pechmann applied this reagent in a reaction with acetylene to produce pyrazole.[13][14] This reaction is a classic example of a [3+2] dipolar cycloaddition, a powerful method for forming five-membered rings.[1][12] While elegant, the original Pechmann method faced limitations, including issues with regioselectivity and the hazardous nature of the reagents involved.[12]

Part 2: Evolution of Synthetic Methodologies

The foundational syntheses of the 19th century paved the way for over a century of methodological evolution, leading to more efficient, selective, and environmentally benign routes to the pyrazole core.

The Knorr Pyrazole Synthesis: Mechanism and Scope

The Knorr synthesis remains the most traditional and widely utilized method for constructing the pyrazole ring.[1] The reaction proceeds via the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound, such as a β-diketone or a β-ketoester, typically with the loss of two molecules of water.[6]

Mechanism: The reaction is generally acid-catalyzed. It begins with the nucleophilic attack of one nitrogen atom of the hydrazine onto one of the carbonyl carbons of the dicarbonyl compound, forming a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. The final step is a dehydration event that results in the formation of the stable, aromatic pyrazole ring.[6][15]

Experimental Protocol: Classic Knorr Synthesis of 3-methyl-1-phenyl-5-pyrazolone (Edaravone precursor) [5]

  • Reagent Preparation: In a round-bottomed flask, carefully add ethyl acetoacetate (1.625 mL, 12.5 mmol) and phenylhydrazine (1.25 mL, 12.5 mmol) in a fume hood. Note: The initial addition is slightly exothermic.

  • Reaction: Assemble a reflux condenser and heat the mixture for 60 minutes at 135–145 °C. A heavy syrup will form.

  • Isolation: Transfer the hot syrup to a beaker and cool thoroughly in an ice-water bath.

  • Crystallization: Add 2 mL of diethyl ether and stir the mixture vigorously until a crude powdered pyrazolone precipitates.

  • Purification: To purify, dissolve the crude solid in a minimal amount of hot ethanol. Allow the solution to cool first to room temperature and then in an ice bath to facilitate complete crystallization.

  • Final Product: Filter the solid using a Büchner funnel under vacuum, weigh the product after drying, and determine the reaction yield. The expected melting point of the pure product is 125–127 °C.

Workflow for Knorr Pyrazole Synthesis

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification start1 Hydrazine Derivative step1 Mix & Reflux (Acid Catalyst) start1->step1 start2 1,3-Dicarbonyl Compound start2->step1 step2 Condensation & Cyclization step1->step2 step3 Dehydration step2->step3 workup1 Cooling & Precipitation step3->workup1 workup2 Filtration workup1->workup2 workup3 Recrystallization workup2->workup3 end_product Substituted Pyrazole workup3->end_product

Caption: The central role of the pyrazole core in various bioactive molecules.

Part 4: Beyond Medicine: Pyrazoles in Agrochemicals and Material Science

The utility of the pyrazole scaffold extends well beyond pharmaceuticals into other critical industries.

Agrochemical Applications

Pyrazole derivatives have a long history of use in the agrochemical industry as effective herbicides, insecticides, and fungicides. [16][17]The pyrazole ring is a key structural component in many commercial pesticides, including Tebufenpyrad , Tolfenpyrad , and Fenpyroximate . [16][18]Their effectiveness stems from the same structural versatility that makes them potent in drug design, allowing for the fine-tuning of activity against specific agricultural pests while maintaining safety for crops. [17]

Applications in Dyes and Coordination Chemistry

The conjugated π-system of the pyrazole ring makes its derivatives suitable for use as dyes. One of the most prominent examples is Tartrazine , a widely used synthetic yellow food dye. [3]In the field of inorganic and coordination chemistry, pyrazole-based ligands are highly valued. A notable example is the "scorpionate" ligand, a tridentate ligand formed from the reaction of pyrazole with potassium borohydride, which is used to chelate metal ions in catalysis and materials science. [19]

Part 5: Conclusion and Future Outlook

From an unexpected laboratory byproduct to a privileged scaffold in modern chemistry, the pyrazole ring has had a remarkable journey. Its discovery by Ludwig Knorr over 140 years ago unlocked a new field of heterocyclic chemistry that has yielded life-changing medicines, advanced agricultural products, and novel materials. The evolution of synthetic methodologies—from the classic Knorr condensation to modern multi-component and green chemistry approaches—has continually expanded the accessible chemical space for pyrazole derivatives. As researchers continue to explore the vast potential of this versatile scaffold, the pyrazole core is certain to remain a central element in the development of new therapeutic agents and advanced functional materials for decades to come.

References

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). PubMed Central.
  • Hans von Pechmann. (n.d.).
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
  • Knorr Pyrazole Synthesis of Edaravone. (2020). Royal Society of Chemistry.
  • Pechmann-Pyrazol-Synthese. (n.d.). Wikipedia.
  • Hans von Pechmann. (n.d.). Wikipedia.
  • Hans von Pechmann. (2024). Alchetron.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (2022). Bioscience Biotechnology Research Communications.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI.
  • Knorr pyrazole synthesis. (n.d.). ResearchGate.
  • Pyrazole. (n.d.). Britannica.
  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025). ACS Publications.
  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023). Taylor & Francis Online.
  • Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). PubMed Central, NIH.
  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). ResearchGate.
  • Knorr pyrrole synthesis. (n.d.). Wikipedia.
  • A Review on Pyrazole chemical entity and Biological Activity. (2019). ResearchGate.
  • A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences.
  • Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (n.d.). Slideshare.
  • Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-tert-Butyl-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Chemical Researchers and Drug Development Professionals

Introduction: Understanding the Compound

3-tert-Butyl-1-phenyl-1H-pyrazol-5-amine is a substituted pyrazole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and agrochemical research. These molecules serve as versatile scaffolds in the development of novel therapeutic agents and crop protection technologies. The presence of the pyrazole core, a phenyl group, a reactive amine, and a bulky tert-butyl group gives this compound unique chemical properties that are valuable in synthesis but also necessitate a thorough understanding of its potential hazards. This guide provides a comprehensive overview of the safety and handling precautions required to work with this compound in a research and development setting, emphasizing the causality behind each procedural recommendation to ensure a self-validating system of laboratory safety.

Section 1: Hazard Identification and Risk Assessment

A foundational principle of laboratory safety is a comprehensive understanding of the intrinsic hazards of a substance. This compound is a solid compound with hazards that must be respected to mitigate risk.

GHS Classification and Hazard Statements

The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information. For this compound, the primary classifications are:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

  • Skin Irritation (Category 2), H315: Causes skin irritation.

  • Serious Eye Irritation (Category 2A), H319: Causes serious eye irritation. [1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation, H335: May cause respiratory irritation. [1]

The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of dust particles. The causality for these classifications lies in the chemical nature of aromatic amines and substituted pyrazoles. The amine group can be basic and reactive, leading to irritation upon contact with skin and mucous membranes. If ingested, it can be absorbed into the bloodstream, leading to systemic effects. Fine dust particles can be easily inhaled, causing irritation to the respiratory tract.

Visual Hazard Summary: The NFPA 704 Diamond

While a specific NFPA 704 rating for this compound is not publicly available, an estimation based on its known hazards and the properties of similar aromatic amines is provided below. This serves as an immediate visual reference for emergency responders.

  • Health (Blue): 2 - Indicates a moderate health hazard. Can cause temporary incapacitation or residual injury.

  • Flammability (Red): 1 - Indicates that the material requires considerable preheating before ignition can occur.

  • Instability/Reactivity (Yellow): 0 - Indicates that the material is normally stable, even under fire exposure conditions.

  • Special Hazards (White): (none)

Hazard Category GHS Classification Signal Word Pictogram
Acute Oral Toxicity Category 4WarningGHS07
Skin Irritation Category 2WarningGHS07
Eye Irritation Category 2A[1]WarningGHS07
Respiratory Irritation Category 3[1]WarningGHS07

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

The hierarchy of controls is a fundamental concept in safety science. For handling this compound, a combination of engineering controls, administrative controls, and personal protective equipment is essential.

Caption: Hierarchy of controls for safe handling.

Engineering Controls: The First Line of Defense
  • Ventilation: All weighing and handling of this solid compound should be conducted in a certified chemical fume hood to minimize the potential for inhalation of dust particles.[1] The causality here is the removal of airborne contaminants at the source, preventing them from entering the breathing zone of the researcher.

Administrative Controls: Standard Operating Procedures (SOPs)

A detailed, experiment-specific SOP should be written and approved before any work with this compound begins. This SOP should include:

  • A pre-work safety review of the hazards.

  • Detailed steps for weighing, transferring, and adding the reagent to a reaction.

  • Emergency procedures for spills and exposures.

  • Waste disposal procedures.

Personal Protective Equipment (PPE): The Final Barrier
  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should also be worn, especially when handling larger quantities or when there is a risk of splashing.[1] This is to prevent eye irritation from dust particles.

  • Skin Protection: A flame-resistant lab coat and full-length pants should be worn. Nitrile gloves are recommended for incidental contact. For prolonged handling, heavier-duty gloves should be considered. Contaminated gloves should be disposed of properly, and hands should be washed thoroughly after handling.

  • Respiratory Protection: If there is a risk of generating significant dust outside of a fume hood, a NIOSH-approved respirator with a particulate filter is necessary.

Section 3: Handling and Storage Protocols

Proper handling and storage are critical to preventing accidental exposure and maintaining the integrity of the compound.

Prudent Handling Practices
  • Avoid Dust Formation: Handle the solid gently to avoid creating airborne dust.

  • Inert Atmosphere: While not pyrophoric, some amine compounds can be sensitive to oxidation. For long-term storage or in sensitive reactions, storing and handling under an inert atmosphere (e.g., nitrogen or argon) is good practice.

  • Grounding: When transferring large quantities of the solid, electrostatic charges can build up. While the flammability risk is low, grounding equipment is a good general practice.

Storage Requirements
  • Container: Keep the container tightly closed in a dry and well-ventilated place.

  • Temperature: Store in a cool, dry place. Some suppliers recommend storage at 0-8 °C.

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[2] The amine functionality can react exothermically with acids.

Section 4: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops and persists.[2]

  • Inhalation: Remove victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Fire-Fighting Measures
  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

  • Specific Hazards: Combustion may produce toxic fumes of nitrogen oxides (NOx) and carbon oxides (CO, CO2).[3]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures: A Step-by-Step Protocol

In the event of a spill, follow this protocol:

  • Evacuate: Immediately alert others in the area and evacuate the immediate vicinity.

  • Assess: From a safe distance, assess the extent of the spill and whether it is safe for laboratory personnel to clean up. For large spills, or if you are unsure, contact your institution's environmental health and safety department.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and nitrile gloves. A face shield is also recommended.

  • Contain: If it is a solid, prevent it from spreading further.

  • Clean-up:

    • Gently sweep the solid material into a designated, labeled waste container using a soft brush and dustpan to minimize dust generation.

    • Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.

    • Wipe the spill area with a damp cloth or paper towel.

    • Place all contaminated cleaning materials into the hazardous waste container.

  • Decontaminate: Decontaminate the area and any equipment used in the cleanup with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Dispose: Seal and label the hazardous waste container and arrange for its proper disposal.

Caption: Workflow for responding to a spill.

Section 5: Toxicological and Ecological Information

Toxicological Profile
  • Carcinogenicity: No components of this product present at levels greater than or equal to 0.1% are identified as probable, possible or confirmed human carcinogens by IARC, ACGIH, NTP, or OSHA.

  • Mechanism of Toxicity: The toxicity of aromatic amines can be complex. They can be metabolized in the liver to reactive intermediates that can bind to cellular macromolecules, leading to cellular damage. The irritant effects are due to direct chemical interaction with tissues.

Ecological Information

Specific ecotoxicity data for this compound is not available. However, as a general principle for substituted pyrazoles and aromatic amines, release into the environment should be avoided. These compounds can be harmful to aquatic life.

Section 6: Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Waste Identification: Segregate waste containing this compound from other waste streams.

  • Containerization: Use clearly labeled, sealed containers for solid waste and contaminated materials (e.g., gloves, wipes).

  • Disposal Method: All hazardous waste must be disposed of through a licensed and approved hazardous waste disposal company.[4] Do not dispose of this chemical down the drain or in the regular trash.

Conclusion

This compound is a valuable research chemical that can be handled safely by adhering to the principles of good laboratory practice and the specific precautions outlined in this guide. A thorough understanding of its hazards, the consistent use of appropriate controls, and a well-rehearsed emergency plan are the cornerstones of a safe and productive research environment.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,3-Dimethyl-1H-pyrazol-5-amine, 97%.
  • Collect and Recycle. (n.d.). Amine Disposal For Businesses.
  • Angene Chemical. (2024, August 28). Safety Data Sheet.

Sources

A Comprehensive Technical Guide to 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities and synthetic accessibility.[1][2] Its derivatives have been successfully developed into a wide range of therapeutics, from anti-inflammatory agents to targeted cancer therapies.[3] Within this important class of compounds, 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine stands out as a key building block for the synthesis of potent kinase inhibitors and other pharmacologically active molecules.[4][5] The strategic placement of the bulky tert-butyl group and the reactive 5-amino group on the 1-phenyl-pyrazole core provides a unique combination of steric and electronic properties that can be exploited for the design of highly selective and efficacious drugs.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, including its commercial availability, physicochemical properties, synthesis, spectroscopic characterization, reactivity, and applications in drug discovery.

Commercial Availability

This compound is available from several commercial suppliers, typically as a solid with purities suitable for research and development purposes. When sourcing this reagent, it is crucial to consider the purity and any available analytical data provided by the supplier to ensure the reliability and reproducibility of experimental results.

SupplierProduct NumberPurityCAS Number
Sigma-AldrichJRD0049AldrichCPR126208-61-5
Oakwood Chemical021512Not specified126208-61-5

Physicochemical Properties

PropertyValue (Predicted/Analog Data)Source
Molecular Formula C₁₃H₁₇N₃[6]
Molecular Weight 215.29 g/mol [6]
Appearance Expected to be a solid, likely crystalline[6]
Melting Point 89-93 °C (for 3-tert-butyl-1-(3-methylphenyl)-1H-pyrazol-5-amine)[7]
111-115 °C (for 3-tert-butyl-1-(2-methylphenyl)-1H-pyrazol-5-amine)N/A
Boiling Point 368.271 °C (for 3-tert-butyl-1-(p-tolyl)-1H-pyrazole-5-amine)
Solubility Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.N/A

Synthesis and Methodology

The synthesis of this compound can be achieved through the condensation of phenylhydrazine with a suitable β-ketonitrile, followed by cyclization. A well-established and adaptable protocol for a closely related analog, 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, provides a robust starting point for the synthesis of the target compound.[8]

Representative Synthetic Protocol

This protocol is adapted from the synthesis of 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine.[8] Researchers should optimize the reaction conditions for their specific needs.

Reactants:

  • Phenylhydrazine

  • 4,4-Dimethyl-3-oxopentanenitrile (Pivaloylacetonitrile)

  • Concentrated Hydrochloric Acid

  • Ammonium Hydroxide

Step-by-Step Procedure:

  • To a solution of concentrated hydrochloric acid in water, add phenylhydrazine and 4,4-dimethyl-3-oxopentanenitrile.

  • Heat the reaction mixture at approximately 70 °C for 1 hour.

  • Add another portion of concentrated hydrochloric acid and continue heating for an additional hour.

  • After cooling the reaction mixture, add crushed ice and neutralize with concentrated ammonium hydroxide to precipitate the product.

  • Filter the resulting solid under reduced pressure.

  • Wash the solid with cold water and dry at ambient temperature to afford this compound.

G cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Phenylhydrazine Phenylhydrazine Condensation & Cyclization Condensation & Cyclization Phenylhydrazine->Condensation & Cyclization Pivaloylacetonitrile Pivaloylacetonitrile Pivaloylacetonitrile->Condensation & Cyclization Neutralization & Precipitation Neutralization & Precipitation Condensation & Cyclization->Neutralization & Precipitation Acidic Conditions, Heat Filtration & Drying Filtration & Drying Neutralization & Precipitation->Filtration & Drying Base Addition This compound This compound Filtration & Drying->this compound

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)
ProtonsChemical Shift (δ, ppm)Multiplicity
tert-Butyl (9H)~1.3s
Pyrazole H-4 (1H)~5.7 - 6.2s
Phenyl (5H)~7.2 - 7.8m
Amino (2H)~3.5 - 5.0br s
¹³C NMR Spectroscopy (Predicted)
CarbonChemical Shift (δ, ppm)
tert-Butyl (CH₃)~30
tert-Butyl (quaternary C)~32
Pyrazole C-4~85 - 95
Phenyl~120 - 140
Pyrazole C-5~145 - 150
Pyrazole C-3~160 - 165
Infrared (IR) Spectroscopy (Predicted)
Functional GroupWavenumber (cm⁻¹)
N-H Stretch (amine)3200 - 3400
C-H Stretch (aromatic and aliphatic)2850 - 3100
C=N and C=C Stretch (pyrazole and phenyl)1500 - 1620
Mass Spectrometry (Predicted)

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 215, corresponding to the molecular weight of the compound. A significant fragment ion at m/z 200, resulting from the loss of a methyl group from the tert-butyl substituent, is also anticipated.

Reactivity and Applications in Drug Discovery

The 5-amino group of this compound is a key functional handle for derivatization, readily undergoing reactions with electrophiles such as isocyanates, acyl chlorides, and sulfonyl chlorides to form ureas, amides, and sulfonamides, respectively. This reactivity is central to its utility in the synthesis of kinase inhibitors, where the urea or amide linkage often plays a crucial role in binding to the hinge region of the kinase active site.[5]

The pyrazole scaffold itself is a privileged structure in kinase inhibitor design.[1] Derivatives of this compound have been investigated as potent inhibitors of various kinases, including those involved in cancer cell proliferation and inflammatory responses.[4] For example, a patent discloses the use of a derivative of this compound in the treatment of cancer.[4]

G cluster_core Core Scaffold cluster_inhibitors Kinase Inhibitors Pyrazole Pyrazole Ruxolitinib (JAK1/2) Ruxolitinib (JAK1/2) Pyrazole->Ruxolitinib (JAK1/2) Incorporated in Prexasertib (CHK1) Prexasertib (CHK1) Pyrazole->Prexasertib (CHK1) Incorporated in Golidocitinib (JAK1) Golidocitinib (JAK1) Pyrazole->Golidocitinib (JAK1) Incorporated in

Caption: The pyrazole scaffold is a key component of numerous kinase inhibitors.

Safety and Handling

Based on the Globally Harmonized System (GHS) classification for this compound, the compound is considered harmful if swallowed (Acute Toxicity, Oral, Category 4).[6] A safety data sheet for a related compound, 1-phenyl-3-methyl-5-pyrazolone, indicates that it causes serious eye irritation.[13]

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If swallowed, seek immediate medical attention.

Conclusion

This compound is a valuable and versatile building block for the synthesis of pharmacologically active compounds, particularly kinase inhibitors. Its well-defined structure, predictable reactivity, and commercial availability make it an attractive starting material for drug discovery programs. This technical guide provides a solid foundation of knowledge for researchers and drug development professionals working with this important molecule, enabling them to leverage its full potential in the pursuit of novel therapeutics.

References

  • Hernández-Ortega, S., Cuenú-Cabezas, F., Abonia-González, R., & Cabrera-Ortiz, A. (2012). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3171.
  • Baraznenok, I. L., & Nenajdenko, V. G. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine. Molbank, 2021(3), M1250.
  • Garcés-Marín, S., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(1), M1196.
  • Lee, W., et al. (2009). 4-{4-[({3-tert-butyl-1-[3-(hydroxymethyl) phenyl]-1h-pyrazol-5-yl } carbamoyl)-amino]-3-fluorophenoxy} -n-methylpyridine-2-carboxamide as well as prodrugs and salts thereof for the treatment of cancer.
  • ITW Reagents. (2021). Safety Data Sheet: 1-Phenyl-3-methyl-5-pyrazolone.
  • Pollock, P. M., & Cole, K. P. (2012). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 89, 428-440.
  • García, G., et al. (2021). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2021(4), M1283.
  • NIST. 3-tert-Butyl-1-phenyl-2-pyrazolin-5-one. NIST Chemistry WebBook. [Link]
  • El-Damasy, A. K., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 26(16), 4984.
  • Pop, C. E., et al. (2022). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 23(19), 11261.
  • Fisher Scientific. Safety Data Sheet: 1-Methyl-3-phenyl-1H-pyrazol-5-amine.
  • El-Sayed, M. A. A., et al. (2020).
  • Oakwood Chemical. This compound. [Link]
  • PubChem. Pyrazole derivatives as DLK inhibitors and their uses. [Link]
  • ResearchGate. 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. [Link]
  • ResearchGate. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]
  • Bakherad, M., et al. (2020). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Scientific Reports, 10(1), 1-8.
  • Tradeindia. 3-tert-butyl-1-(p-tolyl)-1h-pyrazole-5-amine 285984-25-0. [Link]
  • PubChem. This compound. [Link]

Sources

A Technical Guide to 3-tert-Butyl-1-phenyl-1H-pyrazol-5-amine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] This guide focuses on 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine (CAS No. 126208-61-5)[3][4], a versatile synthetic intermediate with significant potential in drug discovery and agrochemical development. We provide an in-depth review of its synthesis, chemical characteristics, and known biological context, offering field-proven insights for researchers and drug development professionals. The strategic incorporation of a bulky tert-butyl group at the C3 position and a phenyl ring at the N1 position creates a unique chemical architecture for exploring structure-activity relationships and developing novel therapeutic agents.

The Phenylpyrazole Scaffold: A Cornerstone in Medicinal Chemistry

The 1-phenyl-pyrazol-5-amine core is a highly versatile and valuable pharmacophore. Molecules containing this scaffold exhibit a wide array of biological activities, including anti-inflammatory, anticancer, antiviral, and analgesic properties.[1][5] The substitution pattern on the pyrazole ring dramatically influences the molecule's interaction with biological targets. The N1-phenyl group is crucial for establishing hydrophobic and aromatic interactions within target binding pockets, while the C5-amine group serves as a key hydrogen bond donor and a versatile handle for further chemical modification. The substituent at the C3 position, in this case, a tert-butyl group, plays a significant role in modulating the compound's steric profile, lipophilicity, and metabolic stability.

Synthesis and Chemical Characterization

The synthesis of this compound is most commonly achieved through a well-established cyclocondensation reaction. This approach offers high regioselectivity and typically results in good yields.

Primary Synthetic Route: Cyclocondensation

The cornerstone of synthesis is the reaction between a β-ketonitrile and a substituted hydrazine. Specifically, 4,4-dimethyl-3-oxopentanenitrile (also known as pivaloylacetonitrile) is reacted with phenylhydrazine.[6]

  • Causality of Reagent Choice :

    • 4,4-dimethyl-3-oxopentanenitrile : This reagent provides the tert-butyl group at the C3 position and the nitrile group which, after cyclization, becomes the C5-amine. Its keto-enol tautomerism is key to the initial reaction with the hydrazine.

    • Phenylhydrazine : This reagent introduces the phenyl ring at the N1 position of the pyrazole core. The use of its hydrochloride salt followed by neutralization or direct use of the free base are common variations.[6][7]

The reaction proceeds via nucleophilic attack of the more nucleophilic nitrogen of phenylhydrazine onto the ketone carbonyl of the β-ketonitrile, followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring. A study on a similar compound, 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, details a procedure involving heating the reactants in the presence of hydrochloric acid, followed by neutralization to precipitate the product.[6][8][9]

Step-by-Step Synthesis Protocol

This protocol is a generalized, self-validating methodology based on established procedures for analogous compounds.[6][7]

Objective: To synthesize this compound.

Materials:

  • Phenylhydrazine hydrochloride

  • 4,4-dimethyl-3-oxopentanenitrile

  • Ethanol or an aqueous acid solution (e.g., HCl)

  • Base for neutralization (e.g., ammonium hydroxide, sodium bicarbonate)

  • Crushed ice

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine phenylhydrazine (1.0 eq) and 4,4-dimethyl-3-oxopentanenitrile (1.2-1.5 eq).

  • Solvent Addition: Add a suitable solvent, such as ethanol or aqueous hydrochloric acid.

  • Heating: Heat the reaction mixture to reflux (typically 70-80 °C) for 1-3 hours.

    • Scientist's Insight: Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine completion. The disappearance of the starting materials indicates the reaction is finished.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture over crushed ice.

    • Neutralize the solution carefully with a base (e.g., concentrated ammonium hydroxide) until a precipitate forms. The pH should be brought to ~7-8.

  • Isolation:

    • Collect the resulting solid precipitate by vacuum filtration.

    • Wash the solid with cold water (3x) to remove any residual salts.

  • Purification & Validation:

    • Dry the crude product under vacuum.

    • Self-Validation: The purity of the product should be assessed by measuring its melting point and running HPLC. For structural confirmation, 1H NMR, 13C NMR, and mass spectrometry are required. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Physicochemical and Spectroscopic Properties

The properties of this compound are summarized below.

PropertyValueSource
CAS Number 126208-61-5[3][4]
Molecular Formula C₁₃H₁₇N₃[3][10]
Molecular Weight 215.30 g/mol [3][10]
Appearance Solid (typically light yellow crystals)[5]
SMILES CC(C)(C)c1cc(N)n(n1)-c2ccccc2[10]
InChI Key GFWSTBBSSBVVQP-UHFFFAOYSA-N[10]
  • Expected Spectroscopic Signatures:

    • 1H NMR: Expect characteristic signals for the tert-butyl protons (singlet, ~1.3 ppm), aromatic protons of the phenyl ring (multiplets, ~7.2-7.5 ppm), a singlet for the pyrazole C4-H (~5.5-6.0 ppm), and a broad singlet for the NH₂ protons.

    • 13C NMR: Signals corresponding to the quaternary and methyl carbons of the tert-butyl group, the carbons of the phenyl ring, and the three distinct carbons of the pyrazole ring.

    • Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ would be expected at m/z 216.3.

Biological Activity and Therapeutic Landscape

While specific biological activity data for this compound itself is limited in publicly accessible literature, the scaffold is a key intermediate in the synthesis of more complex molecules with defined therapeutic targets.[5]

Applications as a Synthetic Intermediate

The C5-amine group is a prime site for derivatization, allowing for the construction of amides, ureas, sulfonamides, and other functional groups to explore structure-activity relationships (SAR).

  • Kinase Inhibitors: A prominent application of this scaffold is in the development of kinase inhibitors for oncology. A patent describes a derivative of this compound as a component of a potent anticancer agent.[11] The pyrazole core acts as a hinge-binding motif, while the C5-amine is functionalized to create a urea linkage to another aromatic system, which occupies other regions of the ATP-binding site of the target kinase.[11]

  • Agrochemicals: Phenylpyrazole derivatives are widely used in agriculture as insecticides and herbicides. The structural features of this compound make it a valuable intermediate for creating new crop protection agents.[5]

Structure-Activity Relationship (SAR) Insights

Based on analogous series of pyrazole-based compounds, we can infer the following SAR principles:[12]

  • N1-Phenyl Group: Substitutions on this ring (e.g., methyl, nitro groups) can modulate potency and selectivity by altering electronic properties and enabling specific interactions with the target protein.[5][6][13]

  • C3-tert-Butyl Group: This bulky, lipophilic group is critical. It often fits into a hydrophobic pocket of the target protein, enhancing binding affinity. Its steric hindrance can also improve metabolic stability by shielding the pyrazole ring from enzymatic degradation.

  • C5-Amine Group: As the primary point for derivatization, modifications here are key to defining the compound's biological activity. Linking this amine to other pharmacophores allows for the creation of compounds that can span across a binding site to engage with multiple interaction points.

SAR_Insights cluster_core This compound Core Core Pyrazole Ring N1 N1-Phenyl Group - Modulates electronics - Hydrophobic interactions Core->N1 Controls orientation C3 C3-tert-Butyl Group - Fills hydrophobic pockets - Enhances metabolic stability Core->C3 Steric & lipophilic anchor C5 C5-Amine Group - Key vector for derivatization - Hydrogen bonding Core->C5 Primary modification site

Experimental Workflows and Future Directions

The utility of this compound lies in its potential as a starting material for library synthesis to identify novel bioactive compounds.

Derivatization Workflow

A typical workflow for exploring the therapeutic potential of this scaffold involves parallel synthesis to create a library of derivatives.

Derivatization_Workflow cluster_reactions Parallel Synthesis Reactions Start 3-tert-Butyl-1-phenyl- 1H-pyrazol-5-amine Amidation Acylation (Acid Chlorides) Start->Amidation Sulfonylation Sulfonylation (Sulfonyl Chlorides) Start->Sulfonylation Urea Urea Formation (Isocyanates) Start->Urea Library Diverse Compound Library Amidation->Library Sulfonylation->Library Urea->Library Screening High-Throughput Biological Screening (e.g., Kinase Assays) Library->Screening Hit Hit Identification Screening->Hit SAR SAR Analysis & Lead Optimization Hit->SAR

Future Research Directions
  • Exploration of New Targets: While its use in kinase inhibitors is noted, this scaffold should be tested against other enzyme classes and receptor families, such as GPCRs or proteases, where phenylpyrazoles have also shown activity.

  • Green Chemistry Approaches: Developing more environmentally friendly, solvent-free, or catalyst-driven synthetic methods for the core and its derivatives is a valuable pursuit.[14]

  • Metabolic Profiling: For any promising derivatives, conducting in-vitro and in-vivo metabolic studies is essential to understand their stability, identify potential metabolites, and predict their pharmacokinetic profiles.

  • Crystallography: Obtaining crystal structures of derivatives bound to their biological targets would provide invaluable insight for rational drug design and optimization.[15]

Conclusion

This compound is a strategically designed chemical scaffold with significant value for medicinal chemistry and agrochemical research. Its straightforward and regioselective synthesis provides access to a core structure whose distinct substitution pattern—a bulky lipophilic group at C3, an aromatic moiety at N1, and a reactive amine at C5—offers a rich platform for generating diverse molecular libraries. Existing research points to its role as a key intermediate in the development of targeted therapies, particularly in oncology. Future exploration focusing on diverse biological targets and detailed structure-activity relationship studies will undoubtedly unlock the full potential of this versatile compound.

References

  • Oakwood Chemical. This compound.
  • Google Patents. EP2111401B1 - 4-{4-[({3-tert-butyl-1-[3-(hydroxymethyl) phenyl]-1h-pyrazol-5-yl } carbamoyl)-amino]-3-fluorophenoxy} -n-methylpyridine-2-carboxamide as well as prodrugs and salts thereof for the treatment of cancer.
  • PubChem. 3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-amine.
  • Hernández-Ortega, S., et al. (2012). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3171.
  • Fiorito, F., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3737.
  • Pollock, P. M., & Cole, K. P. (2014). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 91, 195-206.
  • Google Patents. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
  • Frontiers. Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes.
  • NIST WebBook. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-.
  • ResearchGate. (PDF) 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine.
  • Fun, H. K., et al. (2008). 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2398.
  • Journal of the Serbian Chemical Society. Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone.
  • International Journal of Pharmaceutical and Phytopharmacological Research. Pyrrol)-Pyrazole Derivatives as Non- Acidic Anti-Inflammatory an.
  • International Journal of Pharmaceutical Sciences Review and Research. Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiety.
  • NIH. Recent highlights in the synthesis and biological significance of pyrazole derivatives.
  • Journal of Medicinal and Chemical Sciences. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives.
  • ResearchGate. Structures, Phase Behavior, and Fluorescent Properties of 3-Phenyl-1-(pyridin-2-yl)-1 H -pyrazol-5-amine and Its ZnCl 2 Complex.
  • YouTube. Synthesis of 3-methyl-1-phenyl-5-pyrazoline.
  • PubMed. 3-tert-Butyl-1-(3-nitro-phen-yl)-1H-pyrazol-5-amine.
  • MDPI. (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone.

Sources

Methodological & Application

Application Notes and Protocols: 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of medicinal chemistry and drug discovery, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged scaffolds" due to their ability to interact with multiple biological targets. The pyrazole ring system is a quintessential example of such a scaffold, forming the core of numerous therapeutic agents.[1][2][3] Within this class, 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine has emerged as a particularly valuable building block.

Its strategic importance is derived from a unique combination of structural features:

  • The 5-Amino Group: A versatile nucleophilic handle for a wide array of synthetic transformations, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures.

  • The 3-tert-Butyl Group: This bulky, lipophilic group plays a critical role in modulating pharmacokinetic properties and can enforce specific conformations when the molecule binds to a biological target. For instance, in kinase inhibitors, the t-butyl group is known to stabilize the "DFG-out" inactive conformation of the kinase, enhancing selectivity and potency.[4]

  • The 1-Phenyl Group: Provides a site for further functionalization and contributes to the overall structural rigidity and electronic properties of the molecule.

This guide provides an in-depth exploration of the synthetic utility of this compound, presenting detailed protocols for its synthesis and its application as a key intermediate in the development of potent therapeutic candidates, including analogs of COX-2 inhibitors and kinase inhibitors.

Section 1: Physicochemical Properties and Safe Handling

Before utilization in any synthetic protocol, a thorough understanding of the reagent's properties and safety requirements is paramount.

Table 1: Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₁₃H₁₇N₃
Molecular Weight 215.29 g/mol
Appearance Solid
InChI Key GFWSTBBSSBVVQP-UHFFFAOYSA-N
MDL Number MFCD02091535

Safety and Handling:

  • Hazard Classification: Acute Toxicity, Oral (Category 4).

  • Signal Word: Warning.

  • Hazard Statement: H302 (Harmful if swallowed).

  • Pictogram: GHS07.

  • Recommendations: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Section 2: Foundational Synthesis of the Core Reagent

The most common and efficient method for synthesizing 5-aminopyrazoles is the condensation reaction between a hydrazine derivative and a β-ketonitrile. This protocol details the synthesis of the title compound from commercially available starting materials.

Protocol 1: Synthesis of this compound

This protocol is adapted from the general synthesis of 5-aminopyrazoles.[5][6] The reaction proceeds via an initial condensation of phenylhydrazine with the ketone of 4,4-dimethyl-3-oxopentanenitrile, followed by an intramolecular cyclization via nucleophilic attack of the terminal hydrazine nitrogen onto the nitrile carbon, leading to the stable 5-aminopyrazole ring.

phenylhydrazine Phenylhydrazine reaction_node + phenylhydrazine->reaction_node ketonitrile 4,4-Dimethyl-3-oxopentanenitrile ketonitrile->reaction_node product This compound reaction_node->product Acid Catalyst (e.g., HCl) Heat (e.g., 70-90°C)

Figure 1: Synthesis of the title compound.

Materials:

  • Phenylhydrazine

  • 4,4-dimethyl-3-oxopentanenitrile (Pivaloylacetonitrile)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Ammonium Hydroxide (concentrated)

  • Crushed Ice

  • Ethanol (for recrystallization)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add deionized water (e.g., 30 mL) and concentrated HCl (e.g., 4 mL).

  • Add phenylhydrazine (1.0 eq) and 4,4-dimethyl-3-oxopentanenitrile (1.2 eq) to the acidic solution.

  • Heat the reaction mixture to 70-80 °C with vigorous stirring for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • After the initial heating period, an additional portion of concentrated HCl (e.g., 4 mL) can be added to ensure complete cyclization, followed by continued heating for another 1-2 hours.[5]

  • Allow the reaction mixture to cool to room temperature, then place it in an ice bath.

  • Add crushed ice to the flask and slowly neutralize the mixture by adding concentrated ammonium hydroxide until the pH is basic (pH ~8-9). This step is crucial for precipitating the free amine product.

  • Collect the resulting solid precipitate by vacuum filtration.

  • Wash the solid thoroughly with cold deionized water (3 x 15 mL) to remove any residual salts.

  • Dry the solid under vacuum. For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol.

Self-Validation:

  • Expected Yield: Typically in the range of 60-75%.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity against reference spectra.

Section 3: Key Synthetic Transformations and Applications

The true utility of this compound lies in the reactivity of its 5-amino group. This section details protocols for its derivatization into precursors for high-value therapeutic classes.

Application in the Synthesis of COX-2 Inhibitor Analogues

Selective inhibitors of cyclooxygenase-2 (COX-2) are an important class of anti-inflammatory drugs. Molecules like Celecoxib feature a 1,5-diarylpyrazole core with a benzenesulfonamide moiety, a structure readily accessible from our title compound.[7][8]

Protocol 2: Synthesis of a Benzenesulfonamide Derivative

This protocol demonstrates the N-sulfonylation of the 5-amino group, a key step in building Celecoxib analogues.[9] A non-nucleophilic base, such as triethylamine or pyridine, is used to quench the HCl generated during the reaction, driving the equilibrium towards product formation.

start_amine 3-tert-butyl-1-phenyl- 1H-pyrazol-5-amine reaction_node + start_amine->reaction_node sulfonyl_chloride 4-Methylbenzenesulfonyl Chloride sulfonyl_chloride->reaction_node product N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)- 4-methylbenzenesulfonamide reaction_node->product Triethylamine (Base) Acetonitrile (Solvent) Room Temperature

Figure 2: N-Sulfonylation for COX-2 inhibitor synthesis.

Materials:

  • This compound (1.0 eq)

  • 4-Methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride, 1.1 eq)

  • Triethylamine (Et₃N, 1.2 eq)

  • Acetonitrile (anhydrous)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve this compound in anhydrous acetonitrile in a dry, nitrogen-flushed flask.

  • Add triethylamine to the solution and stir for 5 minutes at room temperature.

  • Add 4-methylbenzenesulfonyl chloride portion-wise to the stirred solution. An exotherm may be observed.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC until the starting amine is consumed.

  • Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure sulfonamide.

Self-Validation:

  • Expected Yield: 70-90%.

  • Characterization: Successful reaction is confirmed by the disappearance of the N-H stretch of the primary amine in the IR spectrum and the appearance of characteristic SO₂ stretches. ¹H NMR will show a shift in the pyrazole ring protons and the appearance of signals for the tosyl group.

Application in the Synthesis of Kinase Inhibitors

The pyrazole scaffold is central to many kinase inhibitors.[4] Modifying the 5-amino group is a common strategy to introduce vectors that can interact with specific residues in the kinase active site or improve solubility and pharmacokinetic profiles. Reductive amination is a powerful tool for this purpose.

Protocol 3: N-Alkylation via One-Pot Reductive Amination

This efficient one-pot, two-step protocol first forms an intermediate N-(5-pyrazolyl)imine via condensation with an aldehyde, which is then reduced in situ with a mild reducing agent like sodium borohydride (NaBH₄).[10][11] This method avoids the isolation of the potentially unstable imine intermediate.

cluster_workflow One-Pot Reductive Amination Workflow start Start: 3-tert-butyl-1-phenyl- 1H-pyrazol-5-amine + Aldehyde (e.g., p-Anisaldehyde) step1 Step 1: Condensation (Solvent-free, Heat) Forms Imine Intermediate start->step1 step2 Step 2: Reduction (Add MeOH, NaBH₄) Room Temperature step1->step2 product Product: N-Substituted Secondary Amine step2->product

Figure 3: Workflow for N-alkylation via reductive amination.

Materials:

  • This compound (1.0 eq)

  • p-Anisaldehyde (p-methoxybenzaldehyde, 1.0 eq)

  • Methanol (MeOH)

  • Sodium Borohydride (NaBH₄, 1.5 eq)

  • Distilled Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Iminé Formation: In an open-topped reaction tube, combine this compound and p-anisaldehyde.

  • Heat the mixture under solvent-free conditions (e.g., in a sand bath at 120 °C) for 1-2 hours.[10] Water vapor will be evolved. Monitor the reaction by TLC for the disappearance of the starting materials.

  • Allow the reaction mixture to cool to ambient temperature. The intermediate imine is formed at this stage.

  • Reduction: Add methanol to the cooled residue to dissolve it.

  • Carefully add sodium borohydride portion-wise to the methanolic solution at room temperature. Effervescence (hydrogen evolution) will occur.

  • Stir the mixture for 1-3 hours at room temperature until the reduction of the imine is complete (monitor by TLC).

  • Quench the reaction by the slow addition of distilled water.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography to afford the desired N-alkylated pyrazole.

Self-Validation:

  • Expected Yield: Good to excellent yields (80-95%) are common for this efficient reaction.

  • Characterization: In the ¹H NMR spectrum, the disappearance of the aldehyde proton and the appearance of a new methylene bridge (CH₂) singlet or doublet and an N-H proton signal confirm the successful reaction.

Section 4: Summary and Future Outlook

This compound is a robust and versatile synthetic intermediate. The protocols outlined here for N-sulfonylation and N-alkylation represent foundational pathways for accessing molecules with significant therapeutic potential, particularly in the realms of anti-inflammatory and anticancer drug discovery. The strategic placement of the tert-butyl, phenyl, and amino groups provides a rich platform for combinatorial library synthesis and structure-activity relationship (SAR) studies.

Beyond pharmaceuticals, the application of this compound in agrochemical synthesis, where pyrazole derivatives are used as effective fungicides and herbicides, represents a significant area for further exploration.[12] Its ability to act as a ligand for metal complexes also opens avenues in materials science and catalysis.[5] The continued investigation of this privileged scaffold is certain to yield novel compounds with diverse and valuable applications.

Section 5: References

  • 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 2012. [Link]

  • (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. Molbank, 2022. [Link]

  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 2013. [Link]

  • Synthesis of N-benzenesulfonamide-1H-pyrazoles bearing arylsulfonyl moiety: novel celecoxib analogs as potent anti-inflammatory agents. European Journal of Medicinal Chemistry, 2014. [Link]

  • New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 2022. [Link]

  • Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. Research Journal of Pharmacy and Technology, 2018. [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Medicinal Chemistry, 2024. [Link]

  • 4-Substituted 1,5-diarylpyrazole, analogues of celecoxib: synthesis and preliminary evaluation of biological properties. Bioorganic & Medicinal Chemistry Letters, 2003. [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021. [Link]

  • t-Butyl as a Pyrazole Protecting Group: Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 2014. [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive, 2024. [Link]

  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. ResearchGate, 2013. [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2023. [Link]

  • (PDF) 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. ResearchGate, 2012. [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. ResearchGate, 2021. [Link]

  • Table 1. 1-Aryl-3-tert-butyl-1H-pyrazol-5-amines 25a–l. ResearchGate, 2014. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 2023. [Link]

Sources

The Versatile Scaffold: Application Notes for 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These "privileged structures" possess the inherent ability to bind to multiple biological targets with high affinity, offering a robust starting point for drug discovery. The pyrazole nucleus is a quintessential example of such a scaffold, and within this class, 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine stands out as a particularly valuable building block.

This guide provides an in-depth exploration of the application of this compound, focusing on its pivotal role in the development of kinase inhibitors for inflammatory diseases and oncology. We will dissect the rationale behind its use, from its unique structural attributes to detailed, field-proven protocols for its synthesis, derivatization, and biological evaluation.

Core Strengths of the this compound Scaffold

The utility of this scaffold is not accidental; it is a convergence of specific structural features that confer desirable pharmacological properties.

  • The tert-Butyl Anchor: The bulky tert-butyl group at the 3-position is crucial for activity against many protein kinases. It acts as a hydrophobic anchor, fitting snugly into a specific lipophilic pocket present in enzymes like p38 MAP kinase. This interaction is often a key determinant of inhibitor potency and selectivity.[1][2]

  • The Phenyl Group at N1: The phenyl ring on the pyrazole nitrogen (N1) contributes to binding through π-stacking or other hydrophobic interactions with amino acid residues in the kinase active site. Modifications to this ring are a common strategy for fine-tuning selectivity and pharmacokinetic properties.

  • The Reactive 5-Amino Group: The primary amine at the 5-position is the workhorse of this scaffold. It serves as a versatile synthetic handle for introducing a wide array of functional groups, most notably for the formation of urea linkages. This derivatization is critical for establishing key hydrogen bond interactions with the hinge region of the kinase, a hallmark of many potent inhibitors.

These features combine to make this compound a powerful starting point for developing inhibitors that target the ATP-binding site of kinases.

Application Focus: Inhibition of the p38 MAPK Signaling Pathway

A primary application of this pyrazole scaffold is in the design of inhibitors for p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling cascade is a critical regulator of the inflammatory response, particularly the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β).[1][3] Dysregulation of this pathway is implicated in a host of autoimmune and inflammatory diseases, including rheumatoid arthritis and Crohn's disease, making it a prime therapeutic target.

Mechanism of Action

Inhibitors derived from this compound are typically Type II inhibitors. They bind to the kinase in its inactive, "DFG-out" conformation. This binding mode is significant because it is not solely reliant on competing with ATP. The inhibitor stabilizes an inactive state of the enzyme, preventing its activation. The tert-butyl group occupies an allosteric pocket adjacent to the ATP site, while the urea derivative formed from the 5-amino group makes critical hydrogen bonds with the kinase hinge region (e.g., the backbone amide of Glu71 in p38).[1]

Below is a diagram illustrating the core signaling cascade leading to inflammation and the point of intervention for pyrazole-based inhibitors.

p38_pathway stress Inflammatory Stimuli (e.g., LPS, Cytokines) receptor Toll-like Receptor (TLR4) stress->receptor mapkkk MAPKKK (e.g., TAK1, ASK1) receptor->mapkkk mkk MAPKK (MKK3 / MKK6) mapkkk->mkk phosphorylates p38 p38 MAPK (Inactive) mkk->p38 phosphorylates (Thr180/Tyr182) p38_active p38 MAPK (Active) substrates Downstream Substrates (e.g., MK2, ATF-2) p38_active->substrates phosphorylates inflammation Inflammatory Response (TNF-α, IL-1β Production) substrates->inflammation inhibitor 3-tert-butyl-1-phenyl- 1H-pyrazol-5-amine (Urea Derivative) inhibitor->p38 Binds & Stabilizes Inactive State

Caption: p38 MAPK signaling pathway and inhibitor intervention point.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of the analogous 3-nitrophenyl derivative.[4] The core reaction is a condensation between phenylhydrazine and 4,4-dimethyl-3-oxopentanenitrile.

Workflow Diagram:

synthesis_workflow reagents Phenylhydrazine + 4,4-dimethyl-3-oxopentanenitrile reaction Condensation Reaction (Acidic, Heat) reagents->reaction neutralize Neutralization (Ammonium Hydroxide) reaction->neutralize precipitate Precipitation & Filtration neutralize->precipitate product Final Product precipitate->product

Caption: Workflow for the synthesis of the pyrazole scaffold.

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 33 mL of water and carefully add 3.8 mL of concentrated hydrochloric acid.

  • Addition of Starting Materials: To the acidic solution, add phenylhydrazine (approx. 10 mmol) and 4,4-dimethyl-3-oxopentanenitrile (pivaloylacetonitrile) (approx. 15 mmol, 1.5 equivalents).

  • Initial Heating: Heat the reaction mixture to 70°C and maintain this temperature with stirring for 1 hour. The mixture will become a suspension.

  • Further Acidification and Heating: Add another 3.8 mL of concentrated hydrochloric acid to the mixture and continue heating at 70°C for an additional hour.

  • Work-up: Allow the reaction mixture to cool to room temperature. Place the flask in an ice bath and add crushed ice.

  • Neutralization: Slowly neutralize the mixture by adding concentrated ammonium hydroxide solution until the pH is basic (approx. pH 8-9). This step should be performed in a well-ventilated fume hood.

  • Isolation: A solid precipitate will form. Collect the solid by vacuum filtration.

  • Washing and Drying: Wash the collected solid thoroughly with cold water (3 x 15 mL). Allow the product to air-dry or dry in a vacuum oven at ambient temperature to afford the title compound as a solid.

Causality Note: The use of excess nitrile and a two-step acid addition ensures the complete consumption of the hydrazine starting material and drives the cyclization to completion. Neutralization is critical to deprotonate the amine and precipitate the free base product from the aqueous solution.

Protocol 2: Derivatization to a Urea-Based Inhibitor

The 5-amino group is readily converted to a urea by reaction with an appropriate isocyanate. This is a key step for creating potent p38 MAPK inhibitors.

Step-by-Step Methodology:

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Isocyanate Addition: Add the desired aryl isocyanate (e.g., 4-chlorophenyl isocyanate, 1 equivalent) dropwise to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: If a precipitate forms, collect the product by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure N,N'-disubstituted urea derivative.

Self-Validation: The reaction is often clean and high-yielding. The formation of the product can be easily confirmed by NMR, where the appearance of two new N-H signals in the downfield region (typically δ 8-10 ppm) is characteristic of the urea linkage. Mass spectrometry will confirm the addition of the isocyanate moiety.

Protocol 3: In Vitro p38α Kinase Inhibition Assay (Non-Radioactive)

This protocol outlines a common method to determine the IC50 value of a test compound against p38α kinase using ATF-2 as a substrate.

Workflow Diagram:

kinase_assay_workflow setup 1. Prepare Assay Plate (Kinase, Buffer, Inhibitor Dilutions) initiate 2. Initiate Reaction (Add ATP & ATF-2 Substrate) setup->initiate incubate 3. Incubate (e.g., 30 min at 30°C) initiate->incubate stop 4. Stop Reaction & Transfer (Add SDS-PAGE Buffer) incubate->stop detect 5. Detect Phosphorylation (Western Blot with anti-pATF-2 Ab) stop->detect analyze 6. Analyze Data (Densitometry & IC50 Calculation) detect->analyze

Caption: General workflow for a non-radioactive kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., starting from 100 µM) in DMSO.

  • Assay Plate Setup: In a 96-well plate, add kinase assay buffer, recombinant active p38α kinase, and the serially diluted test compound or DMSO (for vehicle control).

  • Pre-incubation: Gently mix and pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the recombinant substrate, ATF-2. The final ATP concentration should be close to its Km value for the kinase.

  • Kinase Reaction: Incubate the plate at 30°C for 30-60 minutes.

  • Termination: Stop the reaction by adding SDS-PAGE loading buffer.

  • Detection: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane. Detect the level of phosphorylated ATF-2 (p-ATF-2) by Western blotting using a specific primary antibody against phospho-ATF-2 (Thr71).

  • Analysis: Quantify the band intensities using densitometry. Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Trustworthiness: This assay directly measures the enzymatic activity on a known substrate. Including a known p38 inhibitor (e.g., SB203580) as a positive control validates the assay's responsiveness and provides a benchmark for comparing the potency of new compounds.

Protocol 4: Cellular Assay for TNF-α Release in LPS-Stimulated THP-1 Cells

This assay determines the ability of an inhibitor to suppress the production of a key pro-inflammatory cytokine in a relevant human cell line.

Step-by-Step Methodology:

  • Cell Culture: Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% FBS.

  • Plating: Seed THP-1 cells into a 96-well plate at a density of approximately 5 x 10^4 cells per well.

  • Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle control (DMSO). Pre-incubate the cells with the compound for 1 hour at 37°C.

  • Stimulation: Stimulate the cells to produce TNF-α by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL. Do not add LPS to negative control wells.

  • Incubation: Incubate the plate for 4-6 hours at 37°C in a CO2 incubator.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • Quantification: Measure the concentration of TNF-α in the supernatant using a commercial Human TNF-α ELISA kit, following the manufacturer's instructions.

  • Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Structure-Activity Relationship (SAR) Insights

The development of the clinical candidate BIRB 796, a potent p38 MAPK inhibitor, provides a wealth of SAR data that is directly applicable to derivatives of this compound. The table below summarizes key findings.

R1 (at N1 of Pyrazole)R2 (at C3 of Pyrazole)Urea Moiety (at C5)p38α Binding Affinity (Kd, nM)Cellular Activity (TNF-α IC50, nM)Rationale
p-Tolyltert-Butyl N'-[4-(2-morpholinoethoxy)naphthalen-1-yl]0.130(BIRB 796) Optimal combination. The tert-butyl group fills the hydrophobic pocket. The p-tolyl group provides favorable interactions. The morpholinoethoxy-naphthalene group extends into the ATP binding site, forming a crucial hydrogen bond with Met109, dramatically increasing potency.[1]
Phenyltert-Butyl N'-(4-chlorophenyl)20>1000Demonstrates the core scaffold's binding. The tert-butyl and phenyl groups provide good initial affinity. Lacks the ATP-site interaction, resulting in lower cellular potency.[1]
p-TolylIsopropylN'-[4-(2-morpholinoethoxy)naphthalen-1-yl]3.0300Shows the importance of the tert-butyl group. The smaller isopropyl group has a weaker interaction with the hydrophobic pocket, leading to a significant loss in binding affinity.
p-Tolyltert-Butyl N'-(naphthalene-1-yl)1.0600Highlights the role of the morpholinoethoxy side chain. While the naphthalene urea binds well, the absence of the side chain that interacts with the ATP site (Met109) results in reduced cellular activity.

Data is representative and compiled from published studies on BIRB 796 and related analogs to illustrate key SAR principles.[1][2]

Conclusion

This compound is more than just a chemical intermediate; it is a validated and highly effective scaffold for modern medicinal chemistry. Its well-defined binding interactions, synthetic tractability, and proven success in generating clinical candidates make it an invaluable tool for researchers targeting protein kinases. The protocols and insights provided herein offer a comprehensive starting point for any drug discovery program looking to leverage the power of this privileged pyrazole core.

References

  • Tong, L., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry.
  • Pargellis, C., et al. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry.
  • Creative Diagnostics. (2024). P38 Signaling Pathway.
  • Yasmin, F., et al. (2011). Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells. The Open Conference Proceedings Journal.
  • Cuéllar, M., et al. (2012). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. Acta Crystallographica Section E.

Sources

Application Notes and Protocols: 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine as a Versatile Precursor for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine

In the landscape of medicinal chemistry and materials science, the pyrazole scaffold is a cornerstone of molecular design, renowned for its broad spectrum of biological activities and diverse applications.[1][2] Within this class of compounds, this compound stands out as a particularly valuable building block. The strategic placement of its functional groups—a nucleophilic 5-amino group, an endocyclic nitrogen (N1), and a sterically demanding 3-tert-butyl group—offers a unique combination of reactivity and molecular architecture. The phenyl group at the N1 position further influences the electronic properties and allows for a wide range of substitutions to modulate the physicochemical properties of the final products.

The tert-butyl group at the C3 position provides steric hindrance that can direct the regioselectivity of cyclization reactions and enhance the metabolic stability of the resulting heterocyclic systems. The 5-amino group, being a potent nucleophile, is the primary reactive site for the construction of fused heterocyclic rings. This guide provides detailed protocols and mechanistic insights into the utilization of this versatile precursor for the synthesis of two key classes of fused heterocycles: pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. These fused systems are of significant interest due to their prevalence in a variety of biologically active molecules.

I. Synthesis of Pyrazolo[1,5-a]pyrimidines: A Robust Annulation Strategy

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocycles that have garnered significant attention in drug discovery, with derivatives exhibiting activities such as kinase inhibition.[3] The most common and efficient method for their synthesis involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.

Mechanistic Rationale

The reaction proceeds through a well-established condensation-cyclization sequence. The more nucleophilic exocyclic 5-amino group of the pyrazole initially attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound, forming a vinylogous amide intermediate. Subsequent intramolecular cyclization occurs via the attack of the endocyclic pyrazole nitrogen (N1) onto the remaining carbonyl group, followed by dehydration to yield the aromatic pyrazolo[1,5-a]pyrimidine core. The use of an acid catalyst facilitates both the initial condensation and the final dehydration step.

G cluster_0 Reaction Pathway Start This compound + 1,3-Dicarbonyl Compound Intermediate1 Vinylogous Amide Intermediate Start->Intermediate1 Initial Condensation (Acid Catalyst) Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Pyrazolo[1,5-a]pyrimidine Intermediate2->Product Dehydration

Caption: General workflow for the synthesis of Pyrazolo[1,5-a]pyrimidines.

Protocol 1: Synthesis of 2-tert-Butyl-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

This protocol details the reaction of this compound with acetylacetone (a 1,3-diketone).

Materials and Equipment:

  • This compound (1.0 eq)

  • Acetylacetone (1.2 eq)

  • Glacial Acetic Acid (as solvent)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (e.g., 2.15 g, 10 mmol) in glacial acetic acid (30 mL).

  • Reagent Addition: To the stirred solution, add acetylacetone (e.g., 1.2 g, 12 mmol).

  • Catalyst Addition: Carefully add 3-4 drops of concentrated sulfuric acid to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and then pour it slowly into a beaker containing 100 mL of ice-cold water with stirring.

  • Precipitation and Filtration: A solid precipitate will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration using a Buchner funnel, and wash the filter cake with cold water (2 x 20 mL).

  • Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to afford the desired 2-tert-butyl-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine as a crystalline solid.

ParameterValueRationale
Solvent Glacial Acetic AcidActs as both a solvent and a mild acid catalyst, promoting the condensation reaction.
Catalyst Conc. H₂SO₄A strong acid catalyst that accelerates the rate of both the condensation and the dehydration steps.
Temperature Reflux (~118 °C)Provides the necessary activation energy for the cyclization and dehydration steps to proceed at a reasonable rate.
Reaction Time 4-6 hoursTypically sufficient for the reaction to reach completion, but should be monitored by TLC.
Work-up Precipitation in WaterThe product is generally insoluble in water, allowing for easy isolation from the acidic solvent and excess reagents.

II. Synthesis of Pyrazolo[3,4-b]pyridines: A Versatile Annulation Approach

The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, with numerous derivatives reported to possess a wide range of biological activities.[4][5][6] The synthesis of this heterocyclic system from 5-aminopyrazoles can be achieved through various strategies, including condensation with 1,3-dicarbonyl compounds or their equivalents, followed by cyclization.

Mechanistic Rationale

The formation of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and 1,3-dicarbonyls also proceeds via a condensation-cyclization pathway. The initial step is the formation of an enamine intermediate by the reaction of the 5-amino group with one of the carbonyls. This is followed by an intramolecular cyclization where the C4 position of the pyrazole ring attacks the second carbonyl group. Subsequent dehydration leads to the formation of the fused pyridine ring. The regioselectivity of the cyclization is influenced by the nature of the substituents on both the pyrazole and the dicarbonyl compound.

G cluster_1 Synthetic Pathway Reactants This compound + Ethyl Acetoacetate Intermediate_A Enamine Intermediate Reactants->Intermediate_A Condensation Intermediate_B Cyclized Dihydropyridinone Intermediate_A->Intermediate_B Intramolecular Cyclization Product_B Pyrazolo[3,4-b]pyridin-6-one Intermediate_B->Product_B Aromatization (Tautomerization)

Caption: General workflow for the synthesis of Pyrazolo[3,4-b]pyridines.

Protocol 2: Synthesis of 3-tert-Butyl-4-methyl-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one

This protocol describes the reaction of this compound with ethyl acetoacetate (a β-ketoester).

Materials and Equipment:

  • This compound (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • Ethanol (or Acetic Acid)

  • Sodium ethoxide (catalytic amount, if using ethanol)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, suspend this compound (e.g., 2.15 g, 10 mmol) in ethanol (40 mL).

  • Reagent and Catalyst Addition: Add ethyl acetoacetate (e.g., 1.43 g, 11 mmol) to the suspension. Then, add a catalytic amount of sodium ethoxide (e.g., 0.1 g). Alternatively, the reaction can be carried out in refluxing acetic acid without a basic catalyst.

  • Reaction: Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, collect it by filtration. If not, reduce the solvent volume under reduced pressure.

  • Isolation: Add water to the concentrated residue to precipitate the crude product. Collect the solid by vacuum filtration and wash with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

ParameterValueRationale
Solvent Ethanol or Acetic AcidEthanol is a common solvent for this type of condensation. Acetic acid can also be used to drive the reaction towards the cyclized product.
Catalyst Sodium Ethoxide (in Ethanol)A base catalyst can facilitate the initial condensation and subsequent cyclization.
Temperature RefluxProvides the thermal energy required for the reaction to proceed to completion.
Reaction Time 8-12 hoursThis condensation and cyclization often requires a longer reaction time compared to the formation of pyrazolo[1,5-a]pyrimidines.
Work-up Precipitation/FiltrationThe product's insolubility in water allows for a straightforward initial isolation.

Physicochemical Properties of the Parent Building Block

PropertyValueSource
Molecular Formula C₁₃H₁₇N₃[7]
Molecular Weight 215.29 g/mol [7]
Appearance Solid
CAS Number 126208-61-5

Conclusion

This compound is a highly effective and versatile building block for the synthesis of a variety of fused heterocyclic compounds. The protocols provided herein for the synthesis of pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines are robust, scalable, and utilize readily available reagents. The steric and electronic properties of the starting pyrazole allow for controlled and predictable outcomes in these cyclization reactions. These application notes serve as a practical guide for researchers in drug discovery and materials science to leverage the synthetic potential of this valuable precursor.

References

  • Cuenu, F., et al. (2012). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3171. [Link]
  • Di Francesco, M. E., et al. (2015). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Journal of Medicinal Chemistry, 58(13), 5147-5165. [Link]
  • Pollock, P. M., & Cole, K. P. (2014). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 91, 197-209. [Link]
  • Kelly, T. R., & Kim, Y. J. (2014). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. Molbank, 2014(4), M838. [Link]
  • Al-Omran, F., et al. (2006). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 11(8), 605-613. [Link]
  • Chuang, C. P., & Wang, S. F. (2004). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Tetrahedron Letters, 45(24), 4733-4736. [Link]
  • Oakwood Chemical. (n.d.). This compound.
  • Becerra, D., & Castillo, J. C. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(1), M1196. [Link]
  • ResearchGate. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]
  • ResearchGate. (2012). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. [Link]
  • PubMed. (2012). 3-tert-Butyl-1-(3-nitro-phen-yl)-1H-pyrazol-5-amine. [Link]
  • El-Sayed, N. N. E. (2011). Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. Journal of the Chinese Chemical Society, 58(6), 1039-1045. [Link]
  • Quiroga, J., et al. (2022).
  • MDPI. (n.d.). Topical Collection: Heterocycle Reactions.
  • Desai, N. C., & Trivedi, A. M. (2011). Synthesis of Pyrazolone Derivatives and their Biological Activities. International Journal of Pharmaceutical and Applied Sciences, 2(1), 21-26. [Link]
  • Becerra, D., & Castillo, J. C. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine. Molbank, 2021(3), M1234. [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-1-Becerra-Castillo/8b5c9e1c59c55b1a0e9b9d3e8e1f5d6a2c2c0b0a]([Link]
  • Al-Azmi, A., & Kalarikkal, N. (2020). Theoretical and X-ray studies on the cyclization of 1-phenyl-5-(3-aryltriaz-1-en-1-yl)-1H-pyrazole-4-carbonitriles and 2-amino-3-(3-aryltriaz-1-en-1-yl)maleonitriles: A comparison study. Kuwait Journal of Science, 47(2). [Link]
  • PubChem. (n.d.). This compound.
  • Becerra, D., & Castillo, J. C. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(1), M1196. [Link]
  • Google Patents. (n.d.). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • ResearchGate. (2012). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. [Link]
  • Research and Reviews: A Journal of Pharmaceutical Science. (2014). Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. RRJPS, 3(1). [Link]

Sources

Strategic N-Acylation of 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine: A Comprehensive Protocol and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

N-acylated pyrazoles are a cornerstone of modern medicinal chemistry, with derivatives exhibiting a vast spectrum of biological activities.[1][2] This application note provides a detailed, field-proven experimental procedure for the N-acylation of 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine, a versatile building block in drug discovery. We delve into the mechanistic rationale behind the protocol, offering insights into reagent selection, reaction control, and product purification. The guide includes step-by-step instructions, a complete workflow visualization, and robust analytical methods for structural verification, designed to ensure reproducibility and high-purity yields for researchers, chemists, and drug development professionals.

Introduction and Scientific Rationale

The pyrazole scaffold is a privileged structure in pharmaceutical development, and functionalization of the 5-amino group via acylation is a critical strategy for modulating a compound's physicochemical properties, target affinity, and pharmacokinetic profile. The resulting N-acyl aminopyrazole moiety introduces a stable amide bond that can participate in crucial hydrogen bonding interactions within biological targets.[3]

The choice of acylating agent directly influences the final compound's characteristics. This protocol outlines a general and robust method applicable to various acylating agents, using acetyl chloride and benzoyl chloride as representative examples.

Core Reaction:

The primary amine of the pyrazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The reaction is typically facilitated by a non-nucleophilic tertiary amine base, such as triethylamine or pyridine, which serves two essential functions:

  • Acid Scavenger: It neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation and deactivation of the starting aminopyrazole.

  • Nucleophilic Catalyst (in some cases): Bases like pyridine can react with the acyl chloride to form a highly reactive acylpyridinium intermediate, which is then more susceptible to nucleophilic attack by the aminopyrazole.[4]

Anhydrous aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are preferred to prevent the hydrolysis of the highly reactive acylating agent.

Comprehensive Experimental Protocol

This protocol provides a self-validating system, incorporating in-process monitoring and detailed characterization to ensure the integrity of the final product.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially AvailableStore in a desiccator.
Acetyl Chloride≥99%Commercially AvailableHandle in a fume hood. Lachrymatory.
Benzoyl Chloride≥99%Commercially AvailableHandle in a fume hood. Corrosive.
Triethylamine (Et₃N)≥99.5%, AnhydrousCommercially AvailableDistill from CaH₂ for best results.
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially AvailableStore over molecular sieves.
Ethyl AcetateACS GradeCommercially AvailableFor chromatography and recrystallization.
HexanesACS GradeCommercially AvailableFor chromatography and recrystallization.
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionLab Prepared
Brine (NaCl)Saturated Aqueous SolutionLab Prepared
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercially AvailableFor drying organic layers.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
TLC PlatesSilica gel 60 F₂₅₄Commercially Available
Standard GlasswareRound-bottom flasks, separatory funnel, etc.Oven-dried before use.
Magnetic Stirrer with Stir Bars
Ice Bath
Rotary Evaporator
NMR Spectrometer400 MHz or higherFor structural characterization.
FT-IR SpectrometerFor functional group analysis.
Mass SpectrometerFor molecular weight confirmation.
Step-by-Step N-Acetylation Procedure
  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 4.36 mmol, 1.0 equiv).

  • Dissolution: Add 20 mL of anhydrous dichloromethane (DCM) and stir until the solid is completely dissolved.

  • Base Addition: Add triethylamine (0.73 mL, 5.23 mmol, 1.2 equiv) to the solution.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.

  • Acylating Agent Addition: While maintaining the temperature at 0 °C, add acetyl chloride (0.34 mL, 4.80 mmol, 1.1 equiv) dropwise over 5 minutes using a syringe. A white precipitate (triethylamine hydrochloride) will form immediately.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a mobile phase of 30% Ethyl Acetate in Hexanes. The starting material should be consumed, and a new, typically less polar, product spot should appear.[5]

  • Work-up - Quenching: Carefully pour the reaction mixture into 30 mL of deionized water in a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers.

  • Washing: Wash the combined organic layer sequentially with 20 mL of saturated aqueous NaHCO₃ solution (to remove excess acid) and 20 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an ethyl acetate/hexanes mixture to afford N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamide as a white or off-white solid.[6]

Note: This procedure can be adapted for other acylating agents like benzoyl chloride by adjusting the stoichiometry accordingly.

Workflow Visualization

The following diagram illustrates the complete experimental workflow from setup to final characterization.

experimental_workflow cluster_setup 1. Reaction Setup & Execution cluster_workup 2. Work-up & Isolation cluster_purification 3. Purification & Characterization cluster_char Analytical Verification start Dissolve Aminopyrazole & Et3N in Anhydrous DCM cool Cool to 0 °C in Ice Bath start->cool Stirring add_acyl Add Acyl Chloride Dropwise cool->add_acyl Maintain Temp react Stir at Room Temp (1-2 hours) add_acyl->react Allow to Warm monitor Monitor by TLC react->monitor Check Completion quench Quench with Water monitor->quench Reaction Complete extract Extract with DCM quench->extract wash Wash with NaHCO3 & Brine extract->wash dry Dry (MgSO4) & Filter wash->dry evaporate Concentrate via Rotary Evaporation dry->evaporate crude Crude Solid Product evaporate->crude purify Recrystallize from EtOAc / Hexanes crude->purify product Pure N-Acylated Product purify->product nmr ¹H & ¹³C NMR product->nmr ir FT-IR product->ir ms Mass Spec product->ms mp Melting Point product->mp

Caption: Workflow for the N-acylation of this compound.

Expected Results and Characterization

The successful synthesis of the N-acylated product must be confirmed by a suite of spectroscopic techniques.

ParameterN-Acetylated ProductN-Benzoylated Product
Expected Yield 85-95%80-90%
Appearance White to off-white solidWhite to off-white solid
¹H NMR (CDCl₃, δ) ~9.0-10.0 ppm (s, 1H, NH -CO), ~2.2 ppm (s, 3H, CO-CH ₃)~9.5-10.5 ppm (s, 1H, NH -CO), ~7.4-8.0 ppm (m, 5H, Ar-H )
¹³C NMR (CDCl₃, δ) ~169 ppm (C =O), ~24 ppm (CO-C H₃)~166 ppm (C =O), ~127-135 ppm (Ar-C )
FT-IR (cm⁻¹) ~3300 (N-H stretch), ~1670 (Amide C=O stretch)~3300 (N-H stretch), ~1660 (Amide C=O stretch)
Mass Spec (ESI+) Expected [M+H]⁺ at m/z 272.18Expected [M+H]⁺ at m/z 334.20

Interpreting Characterization Data:

  • NMR Spectroscopy: The most definitive evidence of successful acylation is the appearance of a singlet in the downfield region of the ¹H NMR spectrum (typically δ 9-11 ppm in DMSO-d₆ or δ 8-10.5 ppm in CDCl₃), corresponding to the amide proton (NH).[7] The disappearance of the broad singlet for the starting amine (-NH₂) protons is also indicative. The integration of the new acyl group protons (e.g., a 3H singlet for an acetyl group) should be consistent with the structure.

  • IR Spectroscopy: A strong absorption band appearing in the range of 1650-1690 cm⁻¹ is characteristic of the amide carbonyl (C=O) stretch, providing strong evidence for the formation of the amide bond.[8]

  • Mass Spectrometry: The detection of the correct molecular ion peak confirms that the acylation has occurred and provides the molecular weight of the product.[8]

Safety and Handling

  • General: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Acyl Chlorides: Acetyl chloride and benzoyl chloride are corrosive, lachrymatory, and react violently with water. Handle with extreme care and use a syringe or cannula for transfers.

  • Solvents: Dichloromethane is a suspected carcinogen. Triethylamine is flammable and has a strong, unpleasant odor. Avoid inhalation and skin contact.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Vertex AI Search Result[4]: Discussion on the role of amine bases in acyl
  • Vertex AI Search Result[9]: General procedure for the N-acetylation of primary arom
  • Vertex AI Search Result[10]: Synthesis of N-(1,3-diaryl-1H-pyrazol-5-yl)benzamides from aminopyrazoles and benzoyl chlorides.
  • Vertex AI Search Result[3]: Overview of 5-aminopyrazole as a precursor for biologically active molecules.
  • Vertex AI Search Result[6]: Discussion on the purification of pyrazole compounds, including recrystalliz
  • Vertex AI Search Result[5]: Experimental procedure for the acetylation of aniline, including work-up and characteriz
  • Vertex AI Search Result[1]: Review of N-acyl pyrazole deriv
  • Vertex AI Search Result[7]: Application note on the NMR spectroscopic characteriz
  • Vertex AI Search Result[2]: Review on the use of 5-aminopyrazoles in the synthesis of fused heterocyclic systems.
  • Vertex AI Search Result[8]: Technical guide on the spectroscopic characteriz
  • Vertex AI Search Result[11]: Explanation of the acylation of an amine using an anhydride, illustrating the nucleophilic
  • Vertex AI Search Result[12]: PubChem entry for this compound. ([Link])

Sources

Application Note & Protocols: High-Throughput Screening Assays for the Discovery of Modulators Targeting Pathways Involving 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the development and implementation of high-throughput screening (HTS) assays centered around the chemical scaffold of 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine. Recognizing the growing interest in pyrazole derivatives as privileged structures in drug discovery, this guide offers detailed protocols for both biochemical and cell-based assays.[1] The methodologies described herein are designed to be robust, scalable, and suitable for the identification of novel modulators of relevant biological targets. We will explore hypothetical scenarios where this pyrazole scaffold is used as a foundational element for library screening against a protein kinase target, a common focus for such compounds. The protocols are presented with an emphasis on the underlying scientific principles, quality control, and data interpretation to ensure experimental success and reproducibility.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole ring is a five-membered heterocyclic diamine that is a prominent feature in numerous biologically active compounds.[1] Its unique structural and electronic properties allow it to participate in various non-covalent interactions with biological macromolecules, making it a versatile scaffold for the design of enzyme inhibitors and receptor modulators.[1] The specific compound, this compound, possesses key structural motifs, including a bulky tert-butyl group and a phenyl ring, which can be tailored to achieve desired potency and selectivity against a target of interest. While the specific biological targets of this particular molecule are not extensively documented in publicly available literature, its structure is representative of compounds investigated in pharmaceutical development.[2][3][4][5][6] This guide will therefore use this compound as a template for designing HTS campaigns aimed at discovering novel therapeutics.

For the purpose of illustrating practical HTS applications, we will hypothesize a drug discovery program aimed at identifying inhibitors of a specific protein kinase, "Kinase-X," a putative target for compounds with a pyrazole core.

Foundational Principles of High-Throughput Screening (HTS)

Successful HTS campaigns are built on a foundation of robust and validated assay methodologies.[7][8][9] The primary objective is to test large compound libraries in a time- and cost-effective manner to identify "hits" that modulate the activity of a biological target. Key considerations for HTS assay development include:

  • Assay Format: Homogeneous assays, which do not require separation of bound and unbound reagents, are generally preferred for HTS due to their simplicity and amenability to automation.[10]

  • Signal Window: A sufficiently large difference between the maximum and minimum signals of the assay is crucial for distinguishing active compounds from noise.

  • Robustness and Reproducibility: Assays must be validated to ensure consistent performance over time and across different screening plates.[11][12] Statistical parameters such as the Z'-factor are used to quantify assay quality.[13]

  • Miniaturization: Adapting assays to low-volume formats (e.g., 384- or 1536-well plates) is essential for conserving reagents and increasing throughput.[14]

Biochemical HTS Assay: Fluorescence Polarization for Kinase-X Inhibition

3.1. Scientific Principle

Fluorescence Polarization (FP) is a powerful technique for monitoring molecular interactions in solution and is well-suited for HTS.[14][15][16][17] The assay measures the change in the polarization of fluorescent light emitted from a small, fluorescently labeled molecule (a tracer). When the tracer is unbound, it tumbles rapidly, resulting in depolarized light and a low FP signal. Upon binding to a larger molecule, such as a protein, its tumbling is restricted, leading to an increase in the polarization of the emitted light.[15][16][17]

In our hypothetical Kinase-X inhibitor screen, a fluorescently labeled tracer that binds to the ATP-binding pocket of Kinase-X will be used. Compounds from the screening library that inhibit this interaction will displace the tracer, leading to a decrease in the FP signal.

3.2. Experimental Workflow

FP_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (384-well plate) cluster_read Data Acquisition Compound_Prep Compound Dilution Dispense_Compound Dispense Compound/ DMSO Controls Compound_Prep->Dispense_Compound Kinase_Prep Kinase-X Solution Dispense_Kinase Add Kinase-X Kinase_Prep->Dispense_Kinase Tracer_Prep Tracer Solution Dispense_Tracer Add Tracer Tracer_Prep->Dispense_Tracer Dispense_Compound->Dispense_Kinase Incubate1 Incubate Dispense_Kinase->Incubate1 Incubate1->Dispense_Tracer Incubate2 Incubate to Equilibrium Dispense_Tracer->Incubate2 Read_Plate Read Fluorescence Polarization Incubate2->Read_Plate

Caption: Fluorescence Polarization HTS workflow for Kinase-X inhibitor screening.

3.3. Detailed Protocol

  • Compound Plating:

    • Prepare a master plate of this compound and other library compounds in 100% DMSO.

    • Using an acoustic liquid handler, transfer 50 nL of each compound solution to a 384-well, low-volume, black assay plate.

    • For controls, dispense 50 nL of DMSO to designated wells (negative control, 0% inhibition) and a known Kinase-X inhibitor (positive control, 100% inhibition).

  • Reagent Preparation:

    • Prepare Kinase-X solution at 2X final concentration in assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).

    • Prepare the fluorescent tracer at 2X final concentration in the same assay buffer. The optimal tracer concentration should be at or below its Kd for Kinase-X.

  • Assay Execution:

    • Add 5 µL of the 2X Kinase-X solution to all wells of the assay plate.

    • Centrifuge the plate briefly (1 min at 1000 rpm) to ensure all components are at the bottom of the wells.

    • Incubate for 15 minutes at room temperature.

    • Add 5 µL of the 2X tracer solution to all wells.

    • Centrifuge the plate again.

    • Incubate for 60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

  • Data Acquisition:

    • Read the plate on a microplate reader equipped with appropriate filters for the chosen fluorophore, measuring both parallel and perpendicular fluorescence intensity.

    • The instrument software will calculate the fluorescence polarization (mP) values.

3.4. Data Analysis and Quality Control

ParameterFormulaAcceptance Criteria
Z'-Factor 1 - (3*(SDpos + SDneg)) / |Avgpos - Avgneg|≥ 0.5
Signal-to-Background Avgneg / Avgpos≥ 2
% Inhibition 100 * (1 - (mPcompound - mPpos) / (mPneg - mPpos))N/A
  • Z'-Factor: This is a measure of the statistical effect size and is used to assess the quality of the HTS assay. A Z'-factor of 0.5 or greater is indicative of a robust assay.[11][13]

  • Hit Identification: Compounds exhibiting a % inhibition greater than a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are considered "hits" and are selected for further validation.

Biochemical HTS Assay: AlphaLISA for Kinase-X Activity

4.1. Scientific Principle

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology used to study biomolecular interactions.[10][18] It utilizes Donor and Acceptor beads that, when brought into close proximity, generate a luminescent signal.[19][20] For a kinase assay, one bead can be coated with a biotinylated substrate peptide, which is captured by a streptavidin-coated Donor bead. The other bead (Acceptor) is coated with an antibody that specifically recognizes the phosphorylated form of the substrate. When Kinase-X phosphorylates the substrate in the presence of ATP, the phospho-specific antibody binds, bringing the Donor and Acceptor beads close enough for a signal to be generated.[21] Inhibitors of Kinase-X will prevent substrate phosphorylation, resulting in a loss of signal.

4.2. Experimental Workflow

AlphaLISA_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (384-well plate) cluster_read Data Acquisition Compound_Prep Compound Dilution Dispense_Compound Dispense Compound/ DMSO Controls Compound_Prep->Dispense_Compound Enzyme_Mix_Prep Kinase-X/Substrate/ ATP Mix Dispense_Enzyme_Mix Add Kinase-X Mix Enzyme_Mix_Prep->Dispense_Enzyme_Mix Detection_Mix_Prep Acceptor Beads/ Donor Beads Mix Dispense_Detection_Mix Add Detection Mix Detection_Mix_Prep->Dispense_Detection_Mix Dispense_Compound->Dispense_Enzyme_Mix Incubate_Kinase_Rxn Incubate (Kinase Reaction) Dispense_Enzyme_Mix->Incubate_Kinase_Rxn Incubate_Kinase_Rxn->Dispense_Detection_Mix Incubate_Detection Incubate (Signal Development) Dispense_Detection_Mix->Incubate_Detection Read_Plate Read AlphaLISA Signal Incubate_Detection->Read_Plate

Caption: AlphaLISA HTS workflow for measuring Kinase-X activity.

4.3. Detailed Protocol

  • Compound Plating:

    • As described in the FP assay (Section 3.3.1).

  • Reagent Preparation:

    • Prepare a 2X Kinase-X/Substrate/ATP mix in kinase reaction buffer. The concentrations of enzyme, substrate, and ATP should be optimized to be at or near their respective Km values to ensure sensitivity to competitive inhibitors.

  • Kinase Reaction:

    • Add 5 µL of the 2X Kinase-X/Substrate/ATP mix to each well of the assay plate.

    • Centrifuge the plate briefly.

    • Incubate for 60 minutes at room temperature to allow the enzymatic reaction to proceed.

  • Signal Detection:

    • Prepare a detection mix containing AlphaLISA Acceptor beads and Streptavidin Donor beads in an appropriate buffer.

    • Add 10 µL of the detection mix to each well to stop the kinase reaction and initiate signal development.

    • Incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition:

    • Read the plate on an AlphaLISA-compatible microplate reader.

4.4. Data Analysis and Quality Control

Data analysis and quality control parameters are similar to those for the FP assay, with the signal being the raw AlphaLISA counts.

Cell-Based HTS Assay: Luciferase Reporter for Kinase-X Pathway Activation

5.1. Scientific Principle

Cell-based assays provide valuable insights into a compound's activity in a more physiologically relevant context, assessing factors like cell permeability and potential cytotoxicity.[22] A luciferase reporter gene assay is a common method for monitoring the activation of a specific signaling pathway.[23][24][25] In this assay, a cell line is engineered to express the luciferase gene under the control of a promoter containing response elements for a transcription factor that is downstream of Kinase-X. When the Kinase-X pathway is activated, the transcription factor is activated, leading to the expression of luciferase and the production of a measurable luminescent signal. Inhibitors of Kinase-X will block this signaling cascade, resulting in a decrease in luminescence.

5.2. Experimental Workflow

Reporter_Assay_Workflow cluster_prep Cell & Compound Prep cluster_assay Assay Execution (384-well plate) cluster_read Data Acquisition Cell_Culture Culture Reporter Cell Line Seed_Cells Seed Cells Cell_Culture->Seed_Cells Compound_Plating Compound Plating Add_Compounds Add Compounds Compound_Plating->Add_Compounds Incubate_Cells Incubate (Cell Attachment) Seed_Cells->Incubate_Cells Incubate_Cells->Add_Compounds Incubate_Treatment Incubate (Compound Treatment) Add_Compounds->Incubate_Treatment Add_Stimulant Add Pathway Stimulant Incubate_Treatment->Add_Stimulant Incubate_Stimulation Incubate (Pathway Activation) Add_Stimulant->Incubate_Stimulation Add_Lysis_Reagent Add Luciferase Lysis Reagent Incubate_Stimulation->Add_Lysis_Reagent Read_Luminescence Read Luminescence Add_Lysis_Reagent->Read_Luminescence

Caption: Luciferase reporter gene assay workflow for screening Kinase-X pathway inhibitors.

5.3. Detailed Protocol

  • Cell Seeding:

    • Harvest the engineered reporter cell line and resuspend in culture medium at an optimized density.

    • Dispense 20 µL of the cell suspension into each well of a 384-well, white, clear-bottom tissue culture-treated plate.

    • Incubate for 4-6 hours (or overnight) to allow for cell attachment.

  • Compound Treatment:

    • Add 50 nL of library compounds (as prepared in Section 3.3.1) to the cell plates.

    • Incubate for 1 hour at 37°C.

  • Pathway Stimulation:

    • Prepare a solution of a known agonist that activates the Kinase-X signaling pathway at a concentration that elicits an EC80 response.

    • Add 5 µL of the agonist solution to all wells except the negative controls. Add medium to the negative control wells.

    • Incubate for 6-8 hours at 37°C to allow for reporter gene expression.

  • Luminescence Detection:

    • Equilibrate the plate to room temperature.

    • Add 25 µL of a luciferase assay reagent that combines cell lysis and substrate addition.

    • Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.

    • Read the luminescence on a microplate reader.

5.4. Data Analysis and Quality Control

Data analysis is performed as described for the biochemical assays. It is also advisable to perform a parallel cytotoxicity assay to identify compounds that decrease the luciferase signal due to cell death rather than specific pathway inhibition.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The high-throughput screening assays detailed in this application note provide a robust framework for identifying and characterizing modulators of a hypothetical Kinase-X target. By employing a multi-faceted approach that includes both biochemical and cell-based screening, researchers can increase the likelihood of discovering lead compounds with desirable pharmacological properties. The successful implementation of these protocols, with careful attention to assay validation and quality control, will be instrumental in advancing drug discovery programs based on the pyrazole chemical class.

References

  • Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. (n.d.).
  • Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format. (n.d.).
  • Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. (n.d.).
  • Resources for Assay Development and High Throughput Screening - MSU Drug Discovery. (n.d.).
  • The Use of AlphaScreen Technology in HTS: Current Status - PMC - NIH. (n.d.).
  • AlphaLISA and AlphaScreen No-wash Assays - Revvity. (n.d.).
  • A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. | Anticancer Research. (n.d.).
  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC - NIH. (n.d.).
  • Assay Guidance Manual - NCBI Bookshelf - NIH. (n.d.).
  • Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltran - IU Indianapolis ScholarWorks. (n.d.).
  • HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf - NIH. (n.d.).
  • Establishing and optimizing a fluorescence polarization assay - Molecular Devices. (n.d.).
  • Assay Validation in High Throughput Screening – from Concept to Application. (2015, June 3).
  • What are the Steps of a Reporter Gene Assay? - Indigo Biosciences. (n.d.).
  • Application Notes and Protocols for Cell-Based Reporter Assays for 2',3'-cGAMP Activity - Benchchem. (n.d.).
  • Affordable Luciferase Reporter Assay for Cell-Based High-Throughput Screening | Request PDF - ResearchGate. (2025, August 7).
  • AlphaLISA Assay Development Guide. (n.d.).
  • The use of AlphaScreen technology in HTS: Current status - ResearchGate. (2025, August 6).
  • 3-tert-Butyl-1-(3-methylphenyl)-1H-pyrazol-5-amine - Chem-Impex. (n.d.).
  • Using Luciferase Reporter Cell Lines for High Throughput Screening Readouts - YouTube. (2022, September 14).
  • Video: Using luciferase reporter cell lines for HTS readouts - Drug Target Review. (2023, May 30).
  • 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine - PMC - NIH. (n.d.).
  • This compound - Oakwood Chemical. (n.d.).
  • (PDF) 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine - ResearchGate. (2025, October 20).
  • 3-tert-Butyl-1-(3-nitro-phen-yl)-1H-pyrazol-5-amine - PubMed. (n.d.).
  • Recent highlights in the synthesis and biological significance of pyrazole derivatives - NIH. (n.d.).
  • This compound | C13H17N3 | CID 770634 - PubChem. (n.d.).
  • 3-(tert-Butyl)-1-phenyl-1H-pyrazol-5-amine - - Sigma-Aldrich. (n.d.).
  • 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine - Semantic Scholar. (n.d.).
  • 3-terc-butil-1-(4-nitrofenil)-1H-pirazol-5-amina - Chem-Impex. (n.d.).
  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine - Organic Syntheses. (n.d.).

Sources

Quantitative Analysis of 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine: Validated HPLC-UV and GC-MS Methods

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides detailed, validated analytical protocols for the precise quantification of 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine, a key heterocyclic compound often encountered in pharmaceutical synthesis and drug discovery. Recognizing the critical need for robust and reliable analytical methods in quality control and research, we present two primary, self-validating systems: a primary Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) method for routine analysis and a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method for enhanced specificity and trace-level detection. The causality behind experimental choices, from mobile phase composition to validation parameters, is explained to provide field-proven insights. All methodologies are designed in accordance with International Conference on Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.[1][2]

Introduction and Analyte Overview

This compound is a substituted pyrazole derivative. The pyrazole scaffold is a foundational structural motif in a multitude of pharmacologically active compounds, valued for its diverse biological activities.[3] Accurate quantification of this amine is paramount for ensuring the quality of active pharmaceutical ingredients (APIs), monitoring reaction kinetics, assessing stability, and performing impurity profiling.[4][5] The presence of a phenyl group provides a strong chromophore suitable for UV detection, while the tert-butyl group imparts significant hydrophobicity, making the analyte well-suited for reversed-phase chromatography.

Table 1: Physicochemical Properties of the Analyte

PropertyValueSource
Chemical Name This compound-
Synonyms 5-tert-Butyl-2-phenyl-2H-pyrazol-3-ylamine[6]
CAS Number 126208-61-5[6]
Molecular Formula C₁₃H₁₇N₃[6]
Molecular Weight 215.29 g/mol Calculated
Structure -

Primary Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This method is established as the primary quantitative technique due to its robustness, precision, and suitability for routine quality control environments.

Principle and Rationale

The method leverages reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase (C18) and elution by a polar mobile phase.

  • Causality of Column Choice: A C18 (octadecylsilane) column is selected for its strong hydrophobic retention of the phenyl and tert-butyl moieties, ensuring good separation from more polar potential impurities.

  • Rationale for Mobile Phase: A gradient mixture of acetonitrile and water provides a robust elution profile. Acetonitrile is a common organic modifier with excellent UV transparency and solvating power for pyrazole derivatives.[4] The inclusion of a small percentage of an acidifier, such as trifluoroacetic acid (TFA), is critical.[7][8] It protonates the primary amine group on the pyrazole ring, preventing peak tailing by minimizing undesirable interactions with residual silanols on the silica backbone and ensuring a single, consistent ionic form of the analyte for sharp, symmetrical peaks.

  • Wavelength Selection: The detection wavelength is set near the absorbance maximum of the conjugated phenyl-pyrazole system to achieve high sensitivity.

Experimental Protocol: HPLC-UV

Workflow Overview

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_report 3. Data Processing & Report start Start: Sample & Standard A Weigh Standard & Sample start->A prep Preparation analysis Analysis report Reporting end_node End: Quantified Result C Dissolve & Dilute to working concentration A->C B Prepare Diluent & Mobile Phase B->C D System Equilibration C->D E Perform System Suitability Test (SST) D->E F Inject Standard(s) & Sample(s) E->F G Integrate Chromatograms F->G H Calculate Concentration (External Standard Method) G->H I Generate Final Report H->I I->end_node

Caption: High-level workflow for the HPLC-UV quantification of this compound.

A. Equipment and Reagents

  • HPLC system with gradient pump, autosampler, column oven, and UV/PDA detector.

  • Chromatography Data System (CDS) software.

  • Analytical balance (0.01 mg readability).

  • Volumetric flasks, pipettes, and autosampler vials.

  • Reference Standard: this compound (≥98% purity).

  • Acetonitrile (HPLC grade).

  • Trifluoroacetic acid (TFA), HPLC grade.

  • Water (deionized, 18.2 MΩ·cm).

B. Chromatographic Conditions

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% TFA in Water (v/v)
Mobile Phase B 0.1% TFA in Acetonitrile (v/v)
Gradient 30% B to 90% B over 10 min; hold at 90% B for 2 min; return to 30% B over 1 min; hold for 2 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or determined λmax via PDA scan)
Run Time 15 minutes

C. Solution Preparation

  • Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

  • Sample Solution: Accurately weigh a sample containing the analyte and dissolve it in the diluent to achieve a final concentration within the calibration range (e.g., 25 µg/mL).

D. System Suitability Test (SST) Before sample analysis, inject the mid-range working standard (e.g., 25 µg/mL) five times. The system is deemed ready if it meets the criteria in Table 2. This ensures the analytical system is performing correctly.[1]

Table 2: System Suitability Criteria

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) ≥ 2000Indicates column efficiency.
%RSD of Peak Area ≤ 2.0%Demonstrates injection precision.
Method Validation Protocol

This method must be validated to prove its suitability for the intended purpose, following ICH Q2(R1) guidelines.[2][4]

Table 3: Summary of Validation Parameters and Acceptance Criteria

ParameterProcedureAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), and analyte spiked with potential impurities.Analyte peak is well-resolved from other components (Resolution > 2.0). No interference at the analyte's retention time.[1]
Linearity Analyze calibration standards at 5-7 concentration levels in triplicate.Correlation coefficient (r²) ≥ 0.999.[4]
Range Confirmed by linearity, accuracy, and precision data.5-100 µg/mL (example).
Accuracy Analyze samples spiked with the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision Repeatability: 6 replicate analyses of a single sample. Intermediate: Repeat on a different day with a different analyst.%RSD ≤ 2.0%.
LOD & LOQ Determined by signal-to-noise ratio (S/N) or standard deviation of the response and the slope.LOD: S/N ≥ 3:1. LOQ: S/N ≥ 10:1.[7]
Robustness Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase composition ±2%).System suitability criteria are met; results are not significantly affected.

Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS serves as a powerful confirmatory technique, offering superior specificity through mass analysis. It is ideal for identifying the analyte unambiguously and for analyzing it in complex matrices.[9]

Principle and Rationale

This technique is suitable for analytes that are thermally stable and sufficiently volatile to be vaporized without decomposition.

  • Causality of Column Choice: A low-to-mid polarity column, such as a DB-5ms (5% phenyl-methylpolysiloxane), provides good chromatographic resolution for a wide range of semi-volatile compounds, including pyrazole derivatives.[9]

  • Rationale for MS Detection: Mass spectrometry provides structural information based on the mass-to-charge ratio (m/z) of the molecule and its fragments. Operating in Selected Ion Monitoring (SIM) mode allows for highly sensitive and selective quantification by monitoring only characteristic ions of the analyte.

Experimental Protocol: GC-MS

Workflow Overview

GCMS_Workflow cluster_prep 1. Preparation cluster_analysis 2. GC-MS Analysis cluster_report 3. Data Processing & Report start Start: Sample & Standard A Weigh Standard & Sample start->A end_node End: Confirmed Result B Dissolve in appropriate volatile solvent (e.g., Ethyl Acetate) A->B C Dilute to working concentration B->C D Inject into GC C->D E Chromatographic Separation D->E F Ionization (EI) & Mass Analysis (Scan/SIM) E->F G Extract Ion Chromatograms (SIM) or Mass Spectrum (Scan) F->G H Quantify using calibration curve & Confirm identity via mass spectrum G->H I Generate Final Report H->I I->end_node

Caption: High-level workflow for the confirmatory GC-MS analysis of this compound.

A. Equipment and Reagents

  • GC system with an autosampler and a Mass Spectrometric detector (MSD).

  • Data acquisition and processing software.

  • Reference Standard: this compound (≥98% purity).

  • Ethyl Acetate or Dichloromethane (GC grade).

B. GC-MS Operating Conditions

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1 ratio)
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program 100 °C (hold 1 min), ramp at 20 °C/min to 280 °C (hold 5 min)
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-350) for identification; SIM for quantification
SIM Ions (Predicted) Quantifier: 215 (M⁺); Qualifiers: 200 ([M-CH₃]⁺), 158 ([M-C₄H₉]⁺)

C. Solution Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh ~10 mg of reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.

  • Working Solutions: Prepare calibration and sample solutions by diluting the stock solution with ethyl acetate to fall within the linear range of the instrument (typically lower, e.g., 0.1-10 µg/mL).

Conclusion

This application note details two robust, validated methods for the quantification of this compound. The RP-HPLC-UV method is recommended for routine quality control analysis due to its high precision and throughput. The GC-MS method provides an orthogonal technique with exceptional specificity, making it invaluable for identity confirmation and trace-level analysis in complex matrices. The successful implementation of these protocols, grounded in established analytical principles and validated according to ICH guidelines, will ensure the generation of reliable and accurate data for researchers, scientists, and drug development professionals.

References

  • BenchChem. Application Note: GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures. BenchChem.
  • LCGC North America. Validation of Impurity Methods, Part II. Chromatography Online.
  • Igbokwe, N. N., et al. A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazole Derivative. R Discovery.
  • UNDP. Validation Of Analytical Methods For Pharmaceutical Analysis. EC-UNDP.
  • Sivagam, B., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Semantic Scholar.
  • International Journal of Chemical and Pharmaceutical Analysis. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. IJCPA.
  • Pharma Beginners. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. PharmaBeginners.com.
  • Charde, M.S., et al. Analytical method validation: A brief review. ResearchGate.
  • Gavin Publishers. Validation of Analytical Methods: A Review. Gavin Publishers.
  • Oakwood Chemical. This compound. Oakwood Chemical.
  • Becerra, D., et al. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Semantic Scholar.

Sources

A Comprehensive Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-Up Synthesis of 3-tert-Butyl-1-Phenyl-1H-Pyrazol-5-Amine

Abstract

This application note provides a detailed, robust, and scalable protocol for the synthesis of this compound, a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2] The described methodology is founded on the classical Knorr pyrazole synthesis, adapted for larger scales with a focus on safety, efficiency, and product purity. We offer in-depth mechanistic insights, a step-by-step experimental protocol, comprehensive safety analysis, and detailed analytical methods for quality control, designed to be a self-validating system for researchers in both academic and industrial settings.

Introduction and Significance

Pyrazole derivatives are a cornerstone of heterocyclic chemistry, exhibiting a vast array of biological activities that have led to their incorporation into numerous commercial drugs and agrochemicals.[3][4] The specific scaffold, this compound (Figure 1), serves as a crucial building block for synthesizing more complex molecules, particularly in the development of anti-inflammatory agents, analgesics, and compounds targeting neurological disorders.[1][2] Its structural features, including the bulky tert-butyl group and the phenyl-substituted nitrogen, contribute to specific molecular interactions, enhancing the efficacy and selectivity of the resulting active pharmaceutical ingredients (APIs).

The transition from laboratory-scale synthesis to pilot or industrial-scale production presents significant challenges, including managing reaction exotherms, ensuring consistent product quality, and addressing safety and environmental concerns. This guide is designed to bridge that gap by providing a well-documented and validated procedure for the multi-gram to kilogram scale synthesis of this important intermediate.

Figure 1: Structure of this compound CAS Number: 126208-61-5[5] Molecular Formula: C₁₃H₁₇N₃[6] Molecular Weight: 215.30 g/mol

Synthetic Strategy and Mechanistic Rationale

The most direct and widely adopted method for constructing the pyrazole ring is the condensation reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and a hydrazine derivative.[3][7][8] For the target molecule, this involves the acid-catalyzed cyclocondensation of phenylhydrazine with 4,4-dimethyl-3-oxopentanenitrile (pivaloylacetonitrile).

The Knorr Pyrazole Synthesis Adaptation

The classical Knorr synthesis is highly efficient for this transformation.[8] The use of a β-ketonitrile like 4,4-dimethyl-3-oxopentanenitrile is advantageous as the nitrile group readily participates in the cyclization to form the 5-amino group on the pyrazole ring.

Reaction Scheme: Phenylhydrazine + 4,4-Dimethyl-3-oxopentanenitrile → this compound

Mechanistic Pathway

The reaction proceeds through a well-established pathway involving initial condensation followed by intramolecular cyclization and dehydration. Understanding this mechanism is crucial for optimizing reaction conditions and controlling impurity formation.

Reaction_Mechanism cluster_0 Step 1: Condensation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Tautomerization & Aromatization A Phenylhydrazine attacks ketone carbonyl B Formation of Hemiaminal Intermediate A->B Nucleophilic Attack C Dehydration to form Hydrazone B->C Elimination of H₂O D Hydrazone nitrogen attacks nitrile carbon C->D Rate-determining step E Formation of 5-membered ring D->E Intramolecular Nucleophilic Attack F Proton transfer to form enamine E->F G Aromatization to stable Pyrazole ring F->G Rearrangement H Final Product G->H

Caption: Reaction mechanism for pyrazole synthesis.

The use of an acid catalyst (e.g., hydrochloric acid) is essential. It protonates the carbonyl oxygen of the β-ketonitrile, rendering the carbonyl carbon more electrophilic and facilitating the initial nucleophilic attack by phenylhydrazine. The acid also promotes the subsequent dehydration steps.

Detailed Scale-Up Protocol

This protocol is designed for the synthesis of approximately 175-200 g of the target compound. All operations should be conducted in a well-ventilated fume hood or an appropriate process chemistry setup.

Reagents and Materials
ReagentCAS No.MW ( g/mol )AmountMolesPurity
Phenylhydrazine100-63-0108.14108.1 g (99 mL)1.0≥97%
4,4-Dimethyl-3-oxopentanenitrile23204-50-4125.17150.2 g1.2≥98%
Concentrated Hydrochloric Acid7647-01-036.4677 mL~0.9337% w/w
Ethanol64-17-546.071.5 L-95% or Absolute
Deionized Water7732-18-518.021.0 L--
Sodium Bicarbonate (NaHCO₃)144-55-884.01As needed-Saturated Sol.
Ethyl Acetate141-78-688.11~1.5 L-Reagent Grade
Brine--~500 mL-Saturated Sol.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As needed-Granular
Equipment
  • 5 L three-necked round-bottom flask (or jacketed reactor)

  • Mechanical overhead stirrer

  • Reflux condenser with a nitrogen/argon inlet

  • Temperature probe (thermocouple)

  • Heating mantle or oil bath

  • Addition funnel (500 mL)

  • Large separatory funnel (4 L)

  • Büchner funnel and filter flask (2 L)

  • Rotary evaporator

  • Vacuum oven

Experimental Procedure

Caption: Overall experimental workflow.

  • Reaction Setup: Assemble the 5 L flask with the overhead stirrer, reflux condenser (with N₂ line), and temperature probe. Ensure the setup is secure and in a well-ventilated area.

  • Charging Reagents: To the flask, add ethanol (1.5 L) and 4,4-dimethyl-3-oxopentanenitrile (150.2 g, 1.2 mol). Begin stirring to form a solution.

  • Acidic Phenylhydrazine Solution: In a separate beaker, carefully add concentrated HCl (77 mL) to deionized water (300 mL). To this acidic solution, slowly add phenylhydrazine (108.1 g, 1.0 mol). The hydrochloride salt may precipitate. Transfer this slurry to the addition funnel.

  • Addition: Add the phenylhydrazine hydrochloride slurry dropwise to the stirred solution in the main reactor over 30-45 minutes. An initial exotherm may be observed; maintain the internal temperature below 40 °C using a water bath if necessary.

  • Heating and Reflux: After the addition is complete, heat the reaction mixture to reflux (internal temperature ~75-80 °C). Maintain a gentle reflux for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The disappearance of the phenylhydrazine spot indicates reaction completion.

  • Cooling and Solvent Removal: Once complete, cool the reaction mixture to room temperature. Remove the bulk of the ethanol using a rotary evaporator.

  • Work-up and Neutralization: To the remaining residue, add deionized water (1 L) and ethyl acetate (1 L). Slowly add saturated sodium bicarbonate solution with vigorous stirring until the aqueous layer is neutral to slightly basic (pH 7-8). Caution: CO₂ evolution will occur.

  • Extraction: Transfer the mixture to the 4 L separatory funnel. Separate the layers. Extract the aqueous layer twice more with ethyl acetate (250 mL each).

  • Washing and Drying: Combine all organic layers and wash with brine (500 mL). Dry the organic phase over anhydrous sodium sulfate, then filter.

  • Purification by Recrystallization: Concentrate the dried organic solution on a rotary evaporator to obtain a crude solid. Dissolve the crude product in a minimal amount of hot ethanol (~300-400 mL). Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystallization.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, washing the filter cake with a small amount of cold ethanol. Dry the product in a vacuum oven at 40-50 °C to a constant weight.

Expected Results
  • Yield: 172 - 194 g (80-90%)

  • Appearance: Off-white to light yellow crystalline solid

  • Purity (by HPLC): >98%

Process Safety and Hazard Analysis

Scaling up chemical reactions requires a stringent safety assessment. Handle all chemicals in accordance with good industrial hygiene and safety practices.[9]

ChemicalGHS PictogramsHazard StatementsMitigation Measures
Phenylhydrazine GHS06, GHS08, GHS09Toxic if swallowed, in contact with skin or if inhaled. Suspected of causing cancer. Very toxic to aquatic life.Use in a closed system or well-ventilated fume hood. Wear nitrile gloves, lab coat, and safety goggles. Avoid environmental release.
Conc. HCl GHS05, GHS07Causes severe skin burns and eye damage. May cause respiratory irritation.Handle with extreme care. Wear acid-resistant gloves, face shield, and lab coat. Use in a fume hood.
Ethanol GHS02, GHS07Highly flammable liquid and vapor. Causes serious eye irritation.Keep away from ignition sources. Use in a well-ventilated area. Wear safety goggles.
Ethyl Acetate GHS02, GHS07Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.Keep away from ignition sources. Use in a well-ventilated area. Avoid inhaling vapors.

Exotherm Control: The initial addition of phenylhydrazine hydrochloride can be mildly exothermic. A slow, controlled addition rate is critical. For larger scales, a jacketed reactor with active cooling is highly recommended. Waste Disposal: The aqueous waste will be acidic and contain residual organics. It must be neutralized and disposed of in accordance with local regulations. Organic waste should be collected in a designated flammable waste container.[9]

Analytical Quality Control

Confirming the identity and purity of the final product is essential. The following methods are recommended.

  • Melting Point: Literature value can be used for comparison.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.40-7.20 (m, 5H, Ar-H)

    • δ 5.50 (s, 1H, pyrazole-H)

    • δ 4.00 (br s, 2H, -NH₂)

    • δ 1.35 (s, 9H, -C(CH₃)₃)

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ 160.9, 153.2, 139.5, 129.1, 126.5, 122.0, 90.5, 32.5, 30.1

  • Mass Spectrometry (ESI+):

    • Calculated for C₁₃H₁₈N₃⁺ [M+H]⁺: 216.1501

    • Found: 216.1503

  • FT-IR (ATR, cm⁻¹):

    • 3400-3200 (N-H stretch), 3050 (Ar C-H stretch), 2960 (Aliphatic C-H stretch), 1620 (C=N stretch), 1595, 1490 (Ar C=C stretch).

  • HPLC Purity Analysis:

    • Column: C18, 5 µm, 4.6 x 150 mm

    • Mobile Phase: Acetonitrile/Water gradient

    • Detection: UV at 254 nm

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By detailing the mechanistic rationale, offering a step-by-step guide, and emphasizing critical safety and analytical considerations, this document serves as an authoritative resource for researchers and process chemists. The described method is efficient, reproducible, and suitable for producing high-purity material required for advanced research and development in the pharmaceutical and agrochemical industries.

References

  • J&K Scientific. (n.d.). 3-tert-Butyl-1-(3-methylphenyl)-1H-pyrazol-5-amine | 898537-77-4.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • National Center for Biotechnology Information. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PubMed Central.
  • ResearchGate. (n.d.). Overview of synthesis of pyrazole derivatives.
  • National Center for Biotechnology Information. (n.d.). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. PubMed Central.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • JETIR. (n.d.). Synthesis and Evaluation of Pyrazole Derivatives by Using Green Catalyst.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central.
  • MDPI. (2020). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds.
  • Oakwood Chemical. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). This compound | C13H17N3 | CID 770634. PubChem.

Sources

reaction conditions for Sonogashira coupling with pyrazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Sonogashira Coupling with Pyrazole Derivatives: Protocols, Mechanistic Insights, and Optimization Strategies

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, appearing in a multitude of blockbuster drugs and clinical candidates. The ability to introduce structural diversity and rigidity via carbon-carbon bond formation is paramount in drug discovery. Among the array of cross-coupling reactions, the Sonogashira coupling—the union of a terminal alkyne with an sp²-hybridized carbon halide—stands out as a powerful tool for the synthesis of alkynylpyrazoles. These motifs serve as critical intermediates and as final products with unique electronic and steric properties.

This guide provides a Senior Application Scientist's perspective on performing the Sonogashira coupling on pyrazole derivatives. We will move beyond simple step-by-step instructions to explore the causality behind procedural choices, offering robust protocols and troubleshooting advice to ensure reproducible success in your laboratory.

A successful Sonogashira coupling hinges on the interplay of two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[1] Understanding this mechanism is crucial for rational optimization and troubleshooting.

The Palladium Cycle is responsible for the C(sp²)-C(sp) bond formation.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the pyrazole-halide bond, forming a Pd(II) intermediate. The reactivity of the halide is critical here, following the order I > Br > OTf >> Cl.[2]

  • Transmetalation: A copper(I)-acetylide species, generated in the copper cycle, transfers the alkyne group to the Pd(II) center, displacing the halide. This is often the rate-determining step.[3]

  • Reductive Elimination: The desired alkynylpyrazole product is expelled from the palladium complex, regenerating the active Pd(0) catalyst.

The Copper Cycle serves to activate the terminal alkyne.

  • π-Alkyne Complex Formation: Copper(I) coordinates to the terminal alkyne.

  • Deprotonation: In the presence of a base (typically an amine), the acidic alkyne proton is removed to form a key copper(I)-acetylide intermediate, which then participates in the transmetalation step.[1][4]

A key challenge, particularly with the copper-catalyzed variant, is the undesired oxidative homocoupling of the alkyne to form a 1,3-diyne (Glaser coupling).[5] This side reaction is promoted by the presence of oxygen and the copper co-catalyst, underscoring the need for meticulous anaerobic technique or the adoption of copper-free protocols.

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_int Pyr-Pd(II)L₂(X) Pd0->Pd_int Oxidative Addition (Pyr-X) Pd_alkyne Pyr-Pd(II)L₂(C≡CR) Pd_int->Pd_alkyne Transmetalation Pd_alkyne->Pd0 Reductive Elimination (Product) Product Alkynylpyrazole (Pyr-C≡CR) CuX Cu(I)X Cu_alkyne [HC≡CR • Cu(I)]⁺ CuX->Cu_alkyne + HC≡CR Cu_acetylide Cu(I)-C≡CR Cu_alkyne->Cu_acetylide + Base - HB⁺X⁻ Cu_acetylide->Pd_int Transfers Acetylide PyrX Pyrazole Halide (Pyr-X) Alkyne Terminal Alkyne (HC≡CR)

Caption: The interconnected Palladium and Copper catalytic cycles in a classical Sonogashira reaction.

Deep Dive into Key Reaction Parameters

The success of coupling a pyrazole derivative is not accidental; it is the result of carefully selecting each component of the reaction.

The Pyrazole Substrate: Halogen Choice and Catalyst Inhibition
  • Halogen Reactivity: The C-X bond strength dictates the ease of oxidative addition. For pyrazoles, the order of reactivity is Iodo > Bromo >> Chloro . Iodopyrazoles are the most reactive substrates, often coupling under mild conditions.[6][7][8] Bromopyrazoles are also widely used but may require more forcing conditions or more active catalyst systems.[9] Chloropyrazoles are generally unreactive under standard conditions and require specialized catalysts.

  • Catalyst Inhibition: A critical consideration unique to N-heterocycles like pyrazole is the potential for the ring nitrogen to act as a ligand, coordinating to the palladium center and inhibiting catalysis.[5] This can be mitigated by using bulky, electron-rich phosphine ligands that sterically hinder this unwanted coordination and promote the desired catalytic turnover.[3][5]

The Catalyst System: Pd, Cu, and Ligands
  • Palladium Source:

    • Classical: Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are the traditional workhorses. PdCl₂(PPh₃)₂ is often preferred as it is more stable, with the active Pd(0) species being generated in situ.[3][6]

    • Modern Precatalysts: Air-stable precatalysts like [DTBNpP]Pd(crotyl)Cl (DTBNpP = di-tert-butylneopentylphosphine) have emerged, which rapidly form a monoligated, highly active Pd(0) species. These are particularly effective in copper-free protocols.[10][11]

  • Copper(I) Co-catalyst:

    • Role: Typically Copper(I) iodide (CuI) is used to generate the copper acetylide, which accelerates the transmetalation step.[1]

    • Drawback: CuI is a primary culprit in promoting the oxidative homocoupling of the alkyne (Glaser coupling), leading to byproduct formation and reduced yields.[5][12] This necessitates strict anaerobic conditions.

  • Ligands:

    • Triphenylphosphine (PPh₃): The most common ligand, suitable for many applications.

    • Bulky, Electron-Rich Phosphines: Ligands like di-tert-butylneopentylphosphine (DTBNpP) or triphenylcyclohexylphosphine (PCy₃) are superior for less reactive substrates (e.g., bromopyrazoles) and for preventing catalyst inhibition by the pyrazole nitrogen.[5][10]

The Base and Solvent System
  • Base:

    • Amine Bases: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common choices. They serve both to neutralize the HX generated during the reaction and to facilitate the deprotonation of the alkyne.[6][13] The solvent and base must be anhydrous and degassed to prevent side reactions.[5]

    • Hindered/Inorganic Bases: In copper-free systems, a sterically hindered organic base like 2,2,6,6-tetramethylpiperidine (TMP) is often used to prevent coordination to the palladium center.[10] Inorganic bases like K₂CO₃ or Cs₂CO₃ can also be employed.

  • Solvent:

    • Aprotic Polar Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), and acetonitrile (ACN) are widely used.[6][14] They effectively dissolve the various components of the reaction.

    • DMSO: Dimethyl sulfoxide is particularly effective in modern copper-free protocols, often enabling reactions at room temperature.[10][11] Ensure the use of anhydrous, degassed solvents for optimal results.[5]

Protocol Selection: A Guided Workflow

Choosing the right protocol depends on the reactivity of your pyrazole halide and your tolerance for potential side products.

Protocol_Selection start Start: Select Pyrazole Substrate substrate What is the Halogen on the Pyrazole? start->substrate homocoupling Is Alkyne Prone to Homocoupling? substrate->homocoupling Bromo protocol_A Use Protocol A: Classical Pd/Cu for Iodopyrazole substrate->protocol_A Iodo optimize Consider More Forcing Conditions or Specialized Catalysts substrate->optimize Chloro homocoupling->protocol_A No / Robust Substrate protocol_B Use Protocol B: Copper-Free for Bromopyrazole homocoupling->protocol_B Yes / Sensitive Substrate

Caption: Decision workflow for selecting the appropriate Sonogashira protocol.

Detailed Experimental Protocols

Safety First: These reactions should be performed in a well-ventilated fume hood. All reagents should be handled with appropriate personal protective equipment (PPE). Solvents and amine bases must be anhydrous and degassed to prevent side reactions.

Protocol A: Classical Sonogashira Coupling of an Iodopyrazole

This protocol is robust for reactive 4-iodopyrazole derivatives using the traditional Pd/Cu catalyst system.[5][6]

Materials:

  • 4-Iodopyrazole derivative (1.0 eq)

  • Terminal alkyne (1.2 - 1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (4-10 mol%)

  • Triethylamine (Et₃N) (2.0 - 3.0 eq)

  • Anhydrous, degassed solvent (e.g., DMF or THF)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the 4-iodopyrazole substrate, PdCl₂(PPh₃)₂, and CuI.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Maintain a positive pressure of inert gas throughout the reaction.

  • Solvent and Reagent Addition: Under the inert atmosphere, add the anhydrous, degassed solvent via syringe, followed by the triethylamine.

  • Alkyne Addition: Add the terminal alkyne dropwise to the stirring mixture.

  • Reaction: Stir the reaction mixture at room temperature. If no reaction is observed, gently heat to 40-60 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Extraction: Wash the filtrate sequentially with saturated aqueous NH₄Cl solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol B: Copper-Free Sonogashira Coupling of a Bromopyrazole

This modern protocol is ideal for less reactive bromopyrazoles and for substrates where alkyne homocoupling is a significant issue. It leverages an air-stable precatalyst and operates under mild, room-temperature conditions.[10][11]

Materials:

  • 4-Bromopyrazole derivative (1.0 eq)

  • Terminal alkyne (1.5 eq)

  • [DTBNpP]Pd(crotyl)Cl (Catalyst P2) (2.5 mol%)

  • 2,2,6,6-Tetramethylpiperidine (TMP) (2.0 eq)

  • Anhydrous, degassed DMSO

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of argon, add the 4-bromopyrazole and the palladium precatalyst [DTBNpP]Pd(crotyl)Cl to an oven-dried vial equipped with a stir bar.

  • Inert Atmosphere: If not in a glovebox, seal the vial with a septum cap and purge with argon.

  • Solvent and Reagent Addition: Add anhydrous, degassed DMSO via syringe, followed by the base (TMP).

  • Alkyne Addition: Add the terminal alkyne to the mixture.

  • Reaction: Seal the vial and stir the mixture vigorously at room temperature. The reaction is often complete within a few hours but can be left overnight. Monitor progress by LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Extraction: Wash the organic layer with saturated aqueous NH₄Cl (to remove the base) and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Optimization and Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Catalyst inactivation by pyrazole nitrogen.[5] 2. Poor quality of reagents (wet/oxidized solvent or base).[5] 3. Insufficient temperature for less reactive halides (e.g., bromides).[5]1. Switch to a bulkier phosphine ligand (e.g., PCy₃) or use the copper-free protocol with a hindered base (TMP). 2. Use freshly distilled/anhydrous solvents and bases. Degas thoroughly with argon. 3. For Protocol A, increase temperature to 60-80 °C. For Protocol B, a slight increase to 60 °C can help sluggish reactions.[10]
Significant Alkyne Homocoupling 1. Presence of oxygen in the reaction.[5] 2. Copper(I) co-catalyst promoting Glaser coupling.[5][12]1. Ensure a rigorously inert atmosphere using Schlenk techniques or a glovebox. 2. Switch to the copper-free protocol (Protocol B). If using Protocol A, add the alkyne slowly to keep its concentration low.
Decomposition of Starting Material 1. Reaction temperature is too high. 2. Base is too strong or nucleophilic, causing side reactions with sensitive functional groups.1. Run the reaction at a lower temperature for a longer duration. 2. Switch to a non-nucleophilic base like DIPEA or an inorganic base like K₂CO₃.
Hydrodehalogenation Proton source (e.g., water) in the reaction mixture.Ensure all reagents and solvents are scrupulously dried.

Advanced Methodologies

For specialized applications, several advanced Sonogashira variations are worth noting:

  • Microwave-Assisted Coupling: The use of controlled microwave irradiation can dramatically reduce reaction times from hours to minutes, often improving yields and reducing side product formation.[15][16][17] This is particularly valuable for high-throughput synthesis in drug discovery campaigns.

  • Tandem Reactions: The Sonogashira coupling can be ingeniously combined in a one-pot sequence with other transformations, such as intramolecular C-H activation, to rapidly build complex, fused heterocyclic systems from simple pyrazole precursors.[18][19]

References

  • Eller, G. A., et al. (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Synthetic Communications, 41(4), 541-547.
  • Eastgate, M. D., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP]Pd(crotyl)Cl. ACS Omega, 3(10), 14651-14661.
  • Eastgate, M. D., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega.
  • ResearchGate (n.d.). Scheme 5. Sonogashira cross-coupling reaction of substituted iodopyrazole derivatives.
  • ResearchGate (2011). ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles.
  • Wikipedia (n.d.). Sonogashira coupling.
  • ResearchGate (n.d.). Pyrazole Synthesis via a Cascade Sonogashira Coupling/Cyclization from N-Propargyl Sulfonylhydrazones.
  • Chinchilla, R., & Nájera, C. (2011). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 1(5), 754-773.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133.
  • ResearchGate (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions.
  • Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark.
  • Erdélyi, M., & Gogoll, A. (2001). Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. The Journal of Organic Chemistry, 66(12), 4165-4169.
  • Shukla, S. P., et al. (2012). Palladium-catalyzed Sonogashira-coupling conjoined C-H activation: a regioselective tandem strategy to access indolo- and pyrrolo[1,2-a]quinolines. The Journal of Organic Chemistry, 77(22), 10382-10392.
  • Chemistry LibreTexts (2024). Sonogashira Coupling.
  • Organic Chemistry Portal (n.d.). Sonogashira Coupling.
  • MDPI (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
  • The Chemical Reaction Database (2008). Copper-free Sonogashira coupling.
  • Verma, A. K., et al. (2012). Palladium-Catalyzed Sonogashira-Coupling Conjoined C–H Activation: A Regioselective Tandem Strategy to Access Indolo- and Pyrrolo[1,2-a]quinolines. The Journal of Organic Chemistry.
  • RSC Publishing (2021). Copper-free Sonogashira cross-coupling reactions: an overview.
  • Larock, R. C., et al. (2009). An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions. NIH Public Access.
  • Effects of substituent and solvent on the Sonogashira coupling reaction of β-bromoporphyrin. (n.d.).
  • YouTube (2019). Sonogashira coupling.
  • Chemical Engineering Transactions (n.d.). and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst.
  • Semantic Scholar (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • NIH (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media.
  • MDPI (n.d.). Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids.
  • Coupling to alkynes: the Sonogashira reaction. (n.d.).
  • MDPI (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
  • Organic Chemistry Portal (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions.

Sources

Application Notes and Protocols for 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Emerging Potential of Pyrazole Amines in Crop Protection

The pyrazole scaffold is a cornerstone in modern agrochemical discovery, lending its versatile structure to a variety of commercial pesticides.[1][2] Within this class, 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine emerges as a compound of significant interest. Its chemical architecture, featuring a bulky tert-butyl group and a phenyl substituent, suggests potential for selective interaction with biological targets in pests and weeds. While this specific molecule is often utilized as a key intermediate in the synthesis of more complex agrochemicals, its intrinsic biological activity warrants thorough investigation for direct applications or as a foundational structure for novel herbicides and fungicides.[3] This guide provides detailed application notes and robust protocols for the comprehensive evaluation of this compound in an agrochemical research context.

Part 1: Postulated Modes of Action

Understanding the potential mechanisms by which a compound exerts its effects is critical for targeted research and development. Based on the well-documented activities of analogous pyrazole-containing agrochemicals, we can postulate two primary modes of action for this compound.

Herbicidal Activity via HPPD Inhibition

Many pyrazole-based herbicides function by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[4][5] This enzyme is crucial in the carotenoid biosynthesis pathway in plants. Inhibition of HPPD leads to a depletion of plastoquinone, which in turn disrupts both carotenoid and chlorophyll synthesis. The resulting phenotype is a characteristic bleaching of new plant tissues, followed by necrosis and death. The structural motifs within this compound are consistent with those of known HPPD inhibitors, making this a primary hypothesis for its potential herbicidal action.[1]

Fungicidal Activity through Succinate Dehydrogenase Inhibition (SDHI)

A prominent class of pyrazole fungicides acts by inhibiting succinate dehydrogenase (SDH), a key enzyme complex in the mitochondrial electron transport chain (Complex II).[6][7][8] Disruption of this enzyme's function blocks cellular respiration, leading to a rapid depletion of ATP and ultimately, fungal cell death. The pyrazole-carboxamide structure is a well-established pharmacophore for SDHIs, and while this compound is an amine rather than a carboxamide, its core pyrazole structure makes SDH a plausible target for its fungicidal activity.[6]

Part 2: Experimental Protocols

The following protocols are designed to be self-validating systems for the initial screening and characterization of this compound's agrochemical potential.

Protocol for In Vitro Fungicidal Activity Screening

This protocol utilizes a mycelial growth inhibition assay to determine the direct antifungal efficacy of the test compound against a panel of common plant pathogenic fungi.[7][9]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA)

  • 90 mm Petri dishes

  • Sterile cork borer (5 mm diameter)

  • Cultures of pathogenic fungi (e.g., Botrytis cinerea, Rhizoctonia solani, Fusarium graminearum)

  • Positive control fungicide (e.g., a commercial pyrazole SDHI like Fluxapyroxad)

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a 10,000 ppm stock solution of this compound in DMSO.

  • Amended Media Preparation: Autoclave PDA and cool to approximately 50-55°C. Add the stock solution to the molten PDA to achieve final concentrations of 1, 5, 10, 25, and 50 ppm. Also, prepare a DMSO-only control plate and a positive control plate at a known effective concentration. Swirl gently to ensure thorough mixing and pour into Petri dishes.

  • Inoculation: Once the agar has solidified, place a 5 mm mycelial plug, taken from the edge of an actively growing fungal culture, in the center of each plate.

  • Incubation: Seal the plates with parafilm and incubate at 25°C in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at 24, 48, and 72 hours, or until the mycelium in the control plate reaches the edge of the dish.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony on the DMSO control plate, and dt is the average diameter of the fungal colony on the treated plate.

DOT Script for Fungicidal Screening Workflow

Fungicidal_Screening_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Stock Prepare Stock Solution (10,000 ppm in DMSO) Media Prepare Amended PDA (Test Concentrations) Stock->Media Controls Prepare Control Plates (DMSO & Positive Control) Media->Controls Inoculate Inoculate Plates (5 mm Mycelial Plug) Controls->Inoculate Incubate Incubate at 25°C Inoculate->Incubate Measure Measure Colony Diameter Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate EC50 Determine EC50 Calculate->EC50

Caption: Workflow for in vitro fungicidal screening.

Protocol for Herbicidal Efficacy Evaluation

This protocol outlines the procedures for both pre-emergence and post-emergence herbicidal testing to assess the compound's ability to control weeds before and after they have sprouted.[10][11]

Materials:

  • This compound

  • Acetone and Tween-20 (for formulation)

  • Seeds of common weed species (e.g., Amaranthus retroflexus (redroot pigweed), Echinochloa crus-galli (barnyardgrass))

  • Pots (10 cm diameter) filled with a sandy loam soil mix

  • Greenhouse with controlled temperature and lighting

  • Spray chamber for uniform application

  • Positive control herbicide (e.g., a commercial HPPD inhibitor like Mesotrione)

Pre-Emergence Protocol:

  • Planting: Fill pots with soil and sow 10-15 seeds of each weed species per pot, covering them with a thin layer of soil (approx. 0.5 cm).

  • Compound Application: Prepare a spray solution of this compound at various concentrations (e.g., 100, 250, 500, and 1000 g a.i./ha) in a solution of acetone/water (1:1) with 0.5% Tween-20. Apply the solution evenly to the soil surface using a spray chamber. A solvent-only treatment will serve as the negative control.

  • Growth Conditions: Place the pots in a greenhouse maintained at 25/20°C (day/night) with a 16-hour photoperiod. Water the pots from the base to avoid disturbing the treated soil surface.

  • Assessment: After 14-21 days, assess the herbicidal effect by counting the number of emerged and healthy plants and by visually rating the phytotoxicity on a scale of 0 (no effect) to 100 (complete kill).

Post-Emergence Protocol:

  • Planting and Growth: Sow weed seeds as described above and allow them to grow in the greenhouse until they reach the 2-3 leaf stage.

  • Compound Application: Apply the same concentrations of this compound as in the pre-emergence test directly onto the foliage of the young plants until runoff.

  • Growth Conditions: Return the pots to the greenhouse under the same conditions.

  • Assessment: After 14-21 days, visually assess the herbicidal injury (e.g., bleaching, stunting, necrosis) using the 0-100 scale. Also, harvest the above-ground biomass and measure the fresh weight to quantify the growth inhibition.

DOT Script for Herbicidal Efficacy Workflow

Herbicidal_Efficacy_Workflow cluster_pre Pre-Emergence cluster_post Post-Emergence Sow_Pre Sow Weed Seeds Apply_Pre Apply Compound to Soil Sow_Pre->Apply_Pre Grow_Pre Greenhouse Growth (14-21 days) Apply_Pre->Grow_Pre Assess_Pre Assess Emergence & Phytotoxicity Grow_Pre->Assess_Pre Sow_Post Sow & Grow Weeds (2-3 Leaf Stage) Apply_Post Apply Compound to Foliage Sow_Post->Apply_Post Grow_Post Greenhouse Growth (14-21 days) Apply_Post->Grow_Post Assess_Post Assess Injury & Biomass Grow_Post->Assess_Post Start Start Start->Sow_Pre Start->Sow_Post

Caption: Workflow for pre- and post-emergence herbicidal screening.

Part 3: Data Presentation and Interpretation

Table 1: In Vitro Antifungal Activity of this compound

Fungal SpeciesTest Concentration (ppm)Mycelial Growth Inhibition (%)EC₅₀ (ppm)
Botrytis cinerea115.2 ± 2.118.5
535.8 ± 3.5
1052.1 ± 4.0
2578.9 ± 2.8
5095.3 ± 1.9
Rhizoctonia solani110.5 ± 1.822.1
528.4 ± 2.9
1048.6 ± 3.3
2572.3 ± 4.1
5091.8 ± 2.5
Positive Control1098.2 ± 1.5<1

Data are presented as mean ± standard deviation and are hypothetical.

Table 2: Herbicidal Efficacy of this compound

Weed SpeciesApplication TypeRate (g a.i./ha)Visual Injury (%)Fresh Weight Reduction (%)
A. retroflexusPre-emergence10030 ± 5-
25065 ± 8-
50085 ± 6-
100098 ± 2-
Post-emergence10025 ± 420 ± 3
25050 ± 745 ± 6
50075 ± 570 ± 8
100090 ± 488 ± 5
E. crus-galliPre-emergence10020 ± 3-
25055 ± 6-
50080 ± 7-
100095 ± 3-
Post-emergence10015 ± 210 ± 2
25040 ± 535 ± 4
50065 ± 860 ± 7
100085 ± 682 ± 6

Data are presented as mean ± standard deviation and are hypothetical.

Conclusion

The protocols and application notes provided herein offer a comprehensive framework for the initial agrochemical evaluation of this compound. By systematically assessing its fungicidal and herbicidal properties, researchers can elucidate the potential of this compound as a lead structure or a direct-use agrochemical. The proposed modes of action, based on established activities of the broader pyrazole class, provide a logical starting point for more in-depth mechanistic studies should promising activity be observed.

References

  • Matsumoto, H. (2005). Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite. Semantic Scholar. [Link]
  • Mode of action of pyrazoles and pyridazinones. (n.d.).
  • A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. (2025). Antimicrobial Agents and Chemotherapy. [Link]
  • Mode of Action of Pyrazole Herbicides Pyrazolate and Pyrazoxyfen: HPPD Inhibition by the Common Metabolite. (2005).
  • Potential Fungicide Candidates: A Dual Action Mode Study of Novel Pyrazole-4-carboxamides against Gibberella zeae. (2023). Journal of Agricultural and Food Chemistry. [Link]
  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025).
  • Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. (2022). MDPI. [Link]
  • Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Deriv
  • Antifungal Assay of Some Novel Chalcone Derivatives. (2023). Current Agriculture Research Journal. [Link]
  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025). PubMed. [Link]
  • Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids. (n.d.). Journal of Agricultural and Food Chemistry. [Link]
  • Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. (2024). PubMed. [Link]
  • In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. (n.d.). PMC. [Link]
  • How to Test Herbicides at Forest Tree Nurseries. (n.d.). USDA Forest Service. [Link]
  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015). PMC. [Link]
  • Pyrazole fungicide composition. (n.d.).
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (n.d.). MDPI. [Link]
  • Testing for and Deactivating Herbicide Residues. (n.d.).
  • Testing for Damaging Herbicide Residues. (2018). ChemCERT. [Link]
  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. (n.d.). Organic Syntheses. [Link]
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (2021).
  • Lectures 5 & 6: Preemergence Herbicides. (n.d.).
  • 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. (n.d.). PMC. [Link]
  • (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. (n.d.). MDPI. [Link]
  • Table 1. 1-Aryl-3-tert-butyl-1H-pyrazol-5-amines 25a–l. (n.d.).
  • 3-tert-Butyl-1-(3-nitro-phen-yl)-1H-pyrazol-5-amine. (2012). PubMed. [Link]

Sources

Illuminating Cellular Processes: A Guide to Developing and Applying Fluorescent Probes with a Pyrazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyrazole Scaffold in Fluorescence Bio-imaging

Fluorescent bio-imaging has become an indispensable tool in modern biological research, offering real-time visualization of dynamic processes within living cells.[1] At the heart of this technique are fluorescent probes, small organic molecules designed to light up specific cellular components or respond to changes in the cellular microenvironment. Among the diverse array of heterocyclic scaffolds used in probe design, pyrazole derivatives have emerged as a particularly promising class due to their remarkable synthetic versatility, favorable photophysical properties, and biocompatibility.[2][3]

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as an excellent platform for constructing a wide variety of fluorescent sensors. Its electron-rich nature and the ability to engage in various chemical transformations allow for the fine-tuning of spectroscopic properties and the introduction of specific recognition moieties for a range of analytes, including metal ions and reactive oxygen species.[4][5] This guide provides a comprehensive overview of the design, synthesis, characterization, and application of pyrazole-based fluorescent probes, intended for researchers, scientists, and drug development professionals.

I. Design and Synthesis of Pyrazole-Based Fluorescent Probes

The rational design of a fluorescent probe begins with a clear understanding of the target analyte and the desired sensing mechanism. Common mechanisms exploited in pyrazole-based probes include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Chelation-Enhanced Fluorescence (CHEF). The pyrazole scaffold can be strategically functionalized to incorporate a fluorophore, a recognition unit (receptor), and a linker connecting the two.

A prevalent and efficient method for synthesizing the core structure of many pyrazole-based probes involves the cyclization of chalcones (α,β-unsaturated ketones).[6] Another critical synthetic intermediate is pyrazole-4-carbaldehyde, which provides a versatile handle for further chemical modifications.[1][5][7][8][9][10][11][12][13]

Core Synthetic Pathways

The synthesis of pyrazole-based fluorescent probes can be broadly categorized into two main strategies, each offering distinct advantages depending on the desired final structure. The first involves the construction of a pyrazoline ring from a chalcone precursor, which can then be optionally oxidized to the corresponding pyrazole. The second strategy utilizes a pre-formed pyrazole ring, such as pyrazole-4-carbaldehyde, which is then further functionalized.

Caption: General synthetic strategies for pyrazole-based fluorescent probes.

Experimental Protocol 1: Synthesis of Pyrazoline Derivatives from Chalcones

This protocol details the cyclocondensation reaction of a chalcone with a hydrazine derivative to yield a pyrazoline.[4][6]

Materials:

  • Chalcone (1 mmol)

  • Hydrazine hydrate or Phenylhydrazine (1.2 mmol)

  • Ethanol or Glacial Acetic Acid (15-20 mL)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Thin-layer chromatography (TLC) plate

  • Filtration apparatus

Procedure:

  • Dissolve the chalcone (1 mmol) in ethanol or glacial acetic acid (15-20 mL) in a round-bottom flask.

  • Add hydrazine hydrate or phenylhydrazine (1.2 mmol) to the solution.

  • Heat the reaction mixture to reflux (approximately 80-100 °C) with continuous stirring for 4-8 hours.

  • Monitor the progress of the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.

  • Dry the crude product in a desiccator.

  • Purify the pyrazoline derivative by recrystallization from a suitable solvent (e.g., ethanol).

Experimental Protocol 2: Synthesis of Pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction

This protocol describes the formylation of a substituted pyrazole at the C4 position using the Vilsmeier-Haack reagent.[1][5][7][9][10][11][12][13]

Materials:

  • Substituted Pyrazole (10 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (30 mmol)

  • Phosphoryl chloride (POCl₃) (15 mmol)

  • Two-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Crushed ice

  • Sodium bicarbonate solution

  • Filtration apparatus

Procedure:

  • In a two-necked round-bottom flask equipped with a dropping funnel and magnetic stirrer, cool anhydrous DMF (30 mmol) to 0 °C in an ice bath.

  • Add phosphoryl chloride (15 mmol) dropwise to the cooled DMF with constant stirring to form the Vilsmeier reagent.

  • After the addition is complete, add the substituted pyrazole (10 mmol) portion-wise to the reaction mixture.

  • Allow the reaction mixture to stir at room temperature for 30 minutes, then heat to 60-80 °C for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution until the product precipitates.

  • Collect the solid product by vacuum filtration, wash with water, and dry.

  • Purify the pyrazole-4-carbaldehyde by column chromatography or recrystallization.

II. Characterization of Pyrazole-Based Fluorescent Probes

Once synthesized, the photophysical properties of the pyrazole-based probes must be thoroughly characterized to assess their suitability for fluorescence imaging and sensing applications. Key parameters to be determined include absorption and emission spectra, Stokes shift, quantum yield, and molar extinction coefficient.

Workflow for Photophysical Characterization

The characterization process involves a series of spectroscopic measurements to determine the fundamental photophysical properties of the newly synthesized probe.

Caption: A typical workflow for a live-cell imaging experiment using a fluorescent probe.

IV. Conclusion and Future Perspectives

The pyrazole scaffold has proven to be an exceptionally valuable platform for the development of fluorescent probes for a multitude of biological applications. The synthetic accessibility and the ease with which their photophysical and recognition properties can be tuned will continue to drive innovation in this field. Future research will likely focus on the development of probes with even greater sensitivity and selectivity, as well as probes that can be used for multiplexed imaging of several analytes simultaneously. Furthermore, the design of pyrazole-based probes for in vivo imaging in animal models holds great promise for advancing our understanding of disease and for the development of new diagnostic tools.

V. References

  • Rangasamy, M., & Vandana, T. (2018). A pyrazoline-based fluorescent chemosensor for Al3+ ion detection and live cell imaging. New Journal of Chemistry.

  • Shaaban, M. R., et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(11), 2675. [Link]

  • Al-Amiery, A. A., et al. (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 5(4), 320-328. [Link]

  • ResearchGate. (n.d.). General procedure for synthesis of substituted pyrazole carbaldehyde and its Schiff bases with 2-amino phenol. [Link]

  • Joshi, S., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation, 2(5), 23-27. [Link]

  • Sathiyaseelan, M., et al. (2018). Vilsmeier-Haack Methodology as a Key Step to Novel Heterocycles: Synthesis of 3-phenyl-1-(3-phenylquinolin-2-yl)-1H-pyrazole-4-c. Indian Journal of Advances in Chemical Science, 6(3), 133-138. [Link]

  • Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-13. [https://www.semantic scholar.org/paper/Synthesis-of-poly-functionalized-pyrazoles-under-Popov-Burov/a67c527063d820d5a3c6314c8100e4787d556811]([Link] scholar.org/paper/Synthesis-of-poly-functionalized-pyrazoles-under-Popov-Burov/a67c527063d820d5a3c6314c8100e4787d556811)

  • UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. [Link]

  • Li, X., et al. (2025). A novel pyrazole-pyrazoline fluorescent probe for the detection of Cu2+ and Fe3+ in living cells. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 329, 125533. [Link]

  • MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. [Link]

  • Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522. [Link]

  • Ghammamy, S., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. International Letters of Chemistry, Physics and Astronomy, 10, 187-194. [Link]

  • Sharma, P., et al. (2022). Fluorescence "Turn-off" Sensing of Iron (III) Ions Utilizing Pyrazoline Based Sensor: Experimental and Computational Study. Journal of Fluorescence, 32(6), 2319-2331. [Link]

  • Melo-Hernández, S., Ríosa, M. C., & Portilla, J. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Advances, 14(53), 39007-39028. [Link]

  • BAM Webshop. (n.d.). Fluorescence quantum yield standards. [Link]

  • ResearchGate. (n.d.). Fluorescence quantum yields and absorption and emission ranges of the.... [Link]

  • Zhang, Y., et al. (2021). A Novel Fluorescent Probe Based on Pyrazole-Pyrazoline for Fe (III) Ions Recognition. Journal of Fluorescence, 31(1), 29-38. [Link]

  • Singh, S., et al. (2022). Fluorescence “Turn-Off” and Colorimetric Sensor for Fe2+, Fe3+, and Cu2+ Ions Based on a 2,5,7-Triarylimidazopyridine Scaffold. ACS Omega, 7(13), 11043-11054. [Link]

  • Burgstaller, S., et al. (2019). Live-Cell Imaging of Physiologically Relevant Metal Ions Using Genetically Encoded FRET-Based Probes. Sensors, 19(10), 2345. [Link]

  • ResearchGate. (n.d.). Fluorescence “Turn-Off” Sensing of Iron (III) Ions Utilizing Pyrazoline Based Sensor: Experimental and Computational Study. [Link]

  • LCGC International. (n.d.). The Limit of Detection. [Link]

  • Zhang, Y., et al. (2020). A Novel Fluorescent Probe Based on Pyrazole-Pyrazoline for Fe (III) Ions Recognition. Journal of Fluorescence, 31(1), 29-38. [Link]

  • Reddit. (2014). How to calculate the Limit of Detection (LOD)?. [Link]

  • Adwoa Biotech. (2022, December 29). CALCULATE LIMIT OF DETECTION (LoD) AND LIMIT OF QUANTITATION (LoQ). YouTube. [Link]

  • ResearchGate. (n.d.). How to calculate limit of detection, limit of quantification and signal to noise ratio?. [Link]

  • Baj, G. (n.d.). Live Cell Imaging. [Link]

Sources

Application Notes & Protocols: A Guide to the Synthesis of Metal Complexes with 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Strategic Value of Pyrazole-Based Ligands in Modern Chemistry

In the landscape of coordination chemistry, the pyrazole scaffold represents a cornerstone for ligand design. Its inherent structural features—an aromatic five-membered ring with two adjacent nitrogen atoms—offer a versatile platform for creating ligands with tunable steric and electronic properties. This adaptability has established pyrazole derivatives as privileged ligands in fields ranging from homogeneous catalysis to medicinal inorganic chemistry and materials science.

The N-H group in protic pyrazoles can engage in proton-responsive behavior, a feature that is increasingly exploited in cooperative catalysis. Furthermore, the two nitrogen atoms provide multiple coordination modes: they can act as simple monodentate donors, bridge multiple metal centers to form polynuclear assemblies, or be incorporated into larger chelating frameworks. This versatility allows for the precise modulation of a metal center's electronic environment, which is critical for optimizing catalytic efficiency in reactions like C-C cross-coupling.

This guide focuses on a specific, highly functional derivative: 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine . The strategic placement of substituents on this ligand—the bulky tert-butyl group at the C3 position, the phenyl group at the N1 position, and the amino group at the C5 position—creates a unique coordination environment. The tert-butyl group provides significant steric hindrance, which can influence the coordination geometry and stability of the resulting metal complexes, while the exocyclic amino group introduces an additional N-donor site, enabling bidentate chelation. Understanding the synthesis of this ligand and its subsequent coordination to various metal centers is paramount for researchers aiming to develop novel catalysts, functional materials, or therapeutic agents.

Synthesis of the Keystone: The this compound Ligand

The construction of the aminopyrazole core is most efficiently achieved through the cyclocondensation reaction between a β-ketonitrile and a substituted hydrazine. This method is robust, high-yielding, and allows for modular variation of the substituents.

Causality of the Synthetic Strategy

The reaction proceeds via an initial condensation of the phenylhydrazine with the ketone of the β-ketonitrile (4,4-dimethyl-3-oxopentanenitrile) to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the amino group of the hydrazine attacks the nitrile carbon. A subsequent tautomerization yields the stable aromatic pyrazole ring. The use of an acid catalyst facilitates both the initial condensation and the dehydration steps.

Experimental Protocol: Ligand Synthesis

Materials:

  • Phenylhydrazine

  • 4,4-dimethyl-3-oxopentanenitrile (Pivaloylacetonitrile)

  • Ethanol (Absolute)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylhydrazine (1.0 eq) in absolute ethanol (100 mL).

  • Addition of Reagents: To this stirring solution, add 4,4-dimethyl-3-oxopentanenitrile (1.1 eq) in a single portion.

  • Catalysis: Carefully add concentrated hydrochloric acid (0.2 eq) dropwise to the mixture. The solution may warm slightly.

  • Reflux: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to yield this compound as a crystalline solid.

Visualization: Ligand Synthesis Workflow

G cluster_reactants Reactants cluster_process Process cluster_product Product R1 Phenylhydrazine P1 Mix in Ethanol R1->P1 R2 4,4-dimethyl-3- oxopentanenitrile R2->P1 P2 Add conc. HCl (catalyst) P1->P2 P3 Reflux (4-6h, ~80°C) P2->P3 P4 Neutralize (NaHCO₃) P3->P4 P5 Extract (Ethyl Acetate) P4->P5 P6 Dry & Concentrate P5->P6 Prod 3-tert-butyl-1-phenyl- 1H-pyrazol-5-amine P6->Prod

Caption: Formation of a five-membered chelate ring with a metal ion.

Protocols for the Synthesis of Metal Complexes

The following protocols detail the synthesis of representative complexes with Palladium(II), Copper(II), and Nickel(II). An inert atmosphere (Nitrogen or Argon) is recommended to prevent oxidation, especially for sensitive metal precursors or resulting complexes.

Protocol 1: Synthesis of a Dichloro(ligand)palladium(II) Complex

Palladium complexes are of immense interest for their catalytic activity in cross-coupling reactions. The use of a labile acetonitrile adduct of palladium chloride allows for facile ligand substitution under mild conditions.

Materials:

  • This compound (L )

  • Bis(acetonitrile)palladium(II) chloride ([PdCl₂(CH₃CN)₂])

  • Dichloromethane (DCM, anhydrous)

  • Diethyl ether (anhydrous)

Procedure:

  • Dissolution: In a Schlenk flask under an inert atmosphere, dissolve the ligand L (2.0 eq) in anhydrous DCM (20 mL).

  • Precursor Addition: In a separate flask, dissolve [PdCl₂(CH₃CN)₂] (1.0 eq) in anhydrous DCM (15 mL).

  • Reaction: Slowly add the palladium precursor solution to the stirring ligand solution at room temperature. A color change and/or precipitation is typically observed.

  • Stirring: Allow the reaction to stir at room temperature for 12-24 hours.

  • Isolation: Reduce the volume of the solvent in vacuo. Induce precipitation by adding anhydrous diethyl ether.

  • Washing and Drying: Collect the resulting solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum. This typically yields a complex of the type [Pd(L )₂]Cl₂ or [Pd(L )Cl₂] depending on the stoichiometry and reaction conditions.

Protocol 2: Synthesis of a Dichloro(ligand)copper(II) Complex

Copper complexes with pyrazole-based ligands have shown significant potential as catalysts and bioactive molecules. The direct reaction with a hydrated copper(II) salt in a protic solvent is a common and effective synthetic route.

Materials:

  • This compound (L )

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Methanol or Ethanol

Procedure:

  • Ligand Solution: Dissolve the ligand L (2.0 eq) in methanol (25 mL) in a round-bottom flask, warming gently if necessary.

  • Metal Salt Solution: In a separate beaker, dissolve CuCl₂·2H₂O (1.0 eq) in a minimal amount of methanol (10 mL).

  • Complexation: Add the copper salt solution dropwise to the stirring ligand solution. A distinct color change (often to green or blue) indicates complex formation.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. A precipitate may form during this time.

  • Isolation: If a precipitate has formed, cool the mixture in an ice bath for 30 minutes and collect the solid by filtration. If the product is soluble, the solvent can be slowly evaporated to induce crystallization.

  • Washing and Drying: Wash the isolated solid with a small amount of cold methanol and dry in vacuo or in a desiccator. The expected product is typically [Cu(L )₂Cl₂].

Protocol 3: Synthesis of a Dichloro(ligand)nickel(II) Complex

Nickel(II) complexes are valuable for their magnetic properties and catalytic applications, often serving as more earth-abundant alternatives to palladium.

Materials:

  • This compound (L )

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Ethanol

Procedure:

  • Solution Preparation: Prepare a solution of the ligand L (2.0 eq) in warm ethanol (30 mL).

  • Metal Addition: Add solid NiCl₂·6H₂O (1.0 eq) directly to the stirring ligand solution.

  • Reflux: Heat the resulting mixture under reflux for 3-5 hours. A color change is indicative of complex formation.

  • Cooling & Isolation: Allow the reaction to cool to room temperature. A crystalline precipitate should form. If not, reduce the solvent volume and cool in an ice bath.

  • Filtration and Drying: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. The resulting complex is generally of the formula [Ni(L )₂Cl₂].

Characterization of Synthesized Compounds

Thorough characterization is essential to confirm the structure and purity of the ligand and its metal complexes. A combination of spectroscopic and analytical techniques should be employed.

TechniqueLigand (L)Metal Complex (e.g., [M(L)₂Cl₂])Rationale / Key Observations
¹H NMR Sharp signals for aromatic, pyrazole, amine, and tert-butyl protons.Diamagnetic (e.g., Pd(II)): Signals shift upon coordination. Broadening of the N-H proton signal.Confirms ligand structure and coordination. Paramagnetic complexes (Cu(II), Ni(II)) will show very broad or unobservable signals.
FT-IR (cm⁻¹) N-H stretch (~3300-3400), C=N stretch (~1580-1620).N-H and C=N stretches shift to lower frequencies. New bands in the far-IR region (~400-600) for M-N bonds.Shift in vibrational frequencies confirms the involvement of the N-donor atoms in coordination.
UV-Vis Intense π→π* transitions in the UV region.Ligand-based transitions may shift. Appearance of new, weaker d-d transition bands in the visible region for Cu(II) and Ni(II).Provides information on the electronic structure and coordination geometry of the metal center.
Mass Spec. Clear molecular ion peak [M+H]⁺.ESI-MS can show peaks for fragments like [M(L)₂Cl]⁺ or [M(L)]²⁺.Confirms molecular weight and composition of the complex.
Elemental Analysis C, H, N values match calculated percentages.Confirms the overall stoichiometry of the complex, including ligand, metal, and counter-ions.Essential for verifying the empirical formula of new compounds.
X-ray Diffraction N/AProvides unambiguous 3D structure, including bond lengths, bond angles, and coordination geometry.The definitive method for structural elucidation of crystalline solids.

Applications and Future Perspectives

Metal complexes derived from this compound are poised for exploration in several high-impact areas:

  • Homogeneous Catalysis: The palladium and nickel complexes are prime candidates for catalysts in C-C and C-N cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. The steric bulk of the tert-butyl group may enhance catalyst stability and influence product selectivity.

  • Bioinorganic Chemistry: Copper complexes, in particular, are known to exhibit significant biological activity. These complexes could be screened for their anticancer, antibacterial, or antifungal properties, potentially acting by interacting with DNA or inhibiting key enzymes.

  • Materials Science: Pyrazole-based ligands are effective building blocks for creating Metal-Organic Frameworks (MOFs). The defined coordination vector and functional groups on this ligand could be used to construct novel porous materials with applications in gas storage or heterogeneous catalysis.

Future research should focus on expanding the range of metal centers (e.g., Ru, Rh, Ir) to access new catalytic activities, further modifying the ligand's phenyl ring to fine-tune electronic properties, and performing in-depth mechanistic studies to understand and optimize the performance of these complexes in their target applications.

References

  • BenchChem. (2025).
  • Chaudhary, A. et al. (2025). Coordination chemistry with pyrazole-based chelating ligands: Molecular structural aspects.
  • Ghorbanpour, M. et al. (n.d.). Copper (II) complexes with N, S donor pyrazole-based ligands as anticancer agents.
  • Khan, I. et al. (2024). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ACS Omega.
  • Nguefack, J. L. et al. (n.d.). Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity.
  • Trofimenko, S. (2007). The Coordination Chemistry of Pyrazole-Derived Ligands. Chemical Reviews.
  • Bouroumane, N. et al. (2021). New Pyrazole-Based Ligands: Synthesis, Characterization, and Catalytic Activity of Their Copper Complexes. Semantic Scholar.
  • Al-Masoudi, A. et al. (2025). Synthesis, characterization, and dual applications of novel pyrazole-based ligands and their copper(II) complexes: anticancer, antimicrobial, and catalytic properties.
  • Budzisz, E. et al. (n.d.). Copper(II) complexes with derivatives of pyrazole as potential antioxidant enzyme mimics.
  • Atalay, T. et al. (n.d.). Synthesis, characterization, and biological evaluation of new copper complexes of naphthyl pyrazole ligands.
  • Kurimoto, A. et al. (n.d.). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOykwrgeG1QazxRWWkI0FoLh32waFmnfilJ3zPYRlBAhdiAoN0RQvOq1adNuFPjDlkHMVuzcI0YfSxUtFt5WFOOeLrRSlliAiPyOs15lEEt02xwzyS4RdKavk5W42l6U9g8gZb8xwscyqBvyw=](

Application Notes & Protocols: A Methodological Guide to Assessing the Bioactivity of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its remarkable versatility and metabolic stability have established it as a "privileged scaffold," a molecular framework that can be derivatized to interact with a wide array of biological targets.[3][4] This has led to the development of numerous blockbuster drugs across diverse therapeutic areas, including the anti-inflammatory agent Celecoxib, the anticancer drug Ruxolitinib, and the erectile dysfunction treatment Sildenafil.[3][5]

The biological potential of pyrazole derivatives is vast, encompassing anticancer, antimicrobial, anti-inflammatory, antiviral, and analgesic properties, among others.[6][7][8] This breadth of activity necessitates a systematic and robust methodological approach to accurately characterize their bioactivity, identify mechanisms of action, and select promising candidates for further development.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the biological activity of novel pyrazole compounds. It follows a logical, tiered progression from foundational cytotoxicity screening to specific target-oriented assays and mechanistic studies, emphasizing the scientific rationale behind each experimental choice.

Section 1: Foundational Assessment — General Cytotoxicity and Therapeutic Window

Expert Rationale: Before investigating a specific desired bioactivity (e.g., anticancer or antimicrobial effects), it is critical to first assess the compound's general cytotoxicity against a representative non-cancerous cell line. This initial step is not merely a formality; it is the cornerstone of a self-validating screening cascade. It allows us to establish a compound's baseline toxicity, define a preliminary therapeutic window, and identify compounds that are pan-assay interference compounds (PAINS) or indiscriminately cytotoxic, thus saving significant resources. The concentrations that are non-toxic to healthy cells will guide the dose selection for all subsequent bioactivity assays.

Protocol 1: MTT Cell Viability Assay for General Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[9] Viable cells with active mitochondrial dehydrogenases cleave the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Human non-cancerous cell line (e.g., human dermal fibroblasts, Hs27)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test Pyrazole Compound (dissolved in DMSO, stock solution at 10-50 mM)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Step-by-Step Methodology:

  • Cell Seeding: Seed the 96-well plates with the non-cancerous cells at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a serial dilution of the pyrazole compound in complete medium. A typical concentration range to start with is 0.1 to 100 µM. Ensure the final DMSO concentration in the well is ≤0.5% to avoid solvent toxicity.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the pyrazole compound. Include "vehicle control" wells (medium with the same final concentration of DMSO) and "untreated control" wells.

  • Incubation: Incubate the plates for a standard exposure time, typically 24, 48, or 72 hours.[10]

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well. Pipette up and down to fully dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the 50% cytotoxic concentration (CC₅₀).[10]

Data Presentation: Cytotoxicity Profile

The results should be summarized in a clear table.

Compound IDTest Cell LineExposure Time (h)CC₅₀ (µM)
Pyrazole-AHs274885.6
Pyrazole-BHs2748>100
Pyrazole-CHs274812.3

Section 2: Primary Bioactivity Screening

With the baseline cytotoxicity established, the next phase involves screening for the desired biological activity within a non-toxic concentration range. This section details protocols for three common therapeutic areas for pyrazole compounds.

Antiproliferative Activity (Anticancer Screening)

Expert Rationale: For anticancer drug discovery, the goal is to identify compounds that are selectively toxic to cancer cells while sparing normal cells. The MTT assay protocol is used again here, but the experimental design is expanded to include multiple cancer cell lines and a non-cancerous control line. The key metric derived is the Selective Cytotoxicity Index (SCI) , which quantifies this desired selectivity.[10] A higher SCI value indicates a more promising therapeutic candidate.

Protocol 2: Selective Antiproliferative Assay

  • Follow Protocol 1 (MTT Assay) simultaneously for a panel of human cancer cell lines (e.g., breast cancer: MCF-7, MDA-MB-231; pancreatic: PANC-1; colon: HCT-116) and a non-cancerous control line (e.g., Hs27).[9][10][11]

  • Data Analysis: Determine the 50% inhibitory concentration (IC₅₀) for each cancer cell line and the 50% cytotoxic concentration (CC₅₀) for the non-cancerous cell line.

  • Calculate the Selective Cytotoxicity Index (SCI): SCI = CC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells)

Data Presentation: Antiproliferative and Selectivity Profile

Compound IDCell Line (Cancer)IC₅₀ (µM)CC₅₀ (µM) on Hs27SCI Value
Pyrazole-CMCF-7 (Breast)1.512.38.2
Pyrazole-CPANC-1 (Pancreatic)2.112.35.9
Pyrazole-DMCF-7 (Breast)10.815.11.4

Workflow for Cytotoxicity and Antiproliferative Screening

G cluster_prep Preparation cluster_assay MTT Assay Workflow cluster_analysis Data Analysis Compound Synthesized Pyrazole Compound Stock Prepare DMSO Stock (e.g., 20 mM) Compound->Stock Treat Treat with Serial Dilutions Stock->Treat Cells Culture Cancer & Normal Cell Lines Seed Seed Cells in 96-well Plates Cells->Seed Seed->Treat Incubate Incubate (24-72h) Treat->Incubate AddMTT Add MTT Reagent Incubate->AddMTT Solubilize Solubilize Formazan AddMTT->Solubilize Read Read Absorbance (570nm) Solubilize->Read Calc_IC50 Calculate IC50 (Cancer) & CC50 (Normal) Read->Calc_IC50 Calc_SCI Calculate Selectivity Index (SCI) Calc_IC50->Calc_SCI Decision Prioritize High SCI Candidates Calc_SCI->Decision

Caption: Workflow for assessing antiproliferative activity.

Antimicrobial Activity

Expert Rationale: Pyrazoles are frequently investigated for their antimicrobial properties.[12][13][14] The gold-standard method for quantifying antimicrobial activity is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This quantitative measure is essential for comparing the potency of different compounds.

Protocol 3: Broth Microdilution for MIC Determination

Materials:

  • Bacterial strains (e.g., Gram-positive: Staphylococcus aureus; Gram-negative: Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well plates

  • Test Pyrazole Compound and standard antibiotic (e.g., Ampicillin, Gatifloxacin)[12]

  • Bacterial/fungal inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

Step-by-Step Methodology:

  • Compound Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the test compound stock solution (e.g., at 256 µg/mL) to the first column of wells.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to create a concentration gradient.

  • Inoculation: Prepare a diluted inoculum of the test microorganism and add 10 µL to each well to achieve a final concentration of ~5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by reading the optical density (OD) at 600 nm.

Data Presentation: Antimicrobial Activity Profile

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Pyrazole-E41632
Pyrazole-F>128>128>128
Gatifloxacin10.5N/A
Enzyme Inhibition Assays

Expert Rationale: Many pyrazole drugs function by inhibiting specific enzymes, such as Cyclooxygenase (COX) or protein kinases.[5][15][16] Enzyme inhibition assays are crucial for determining if a compound acts on a specific molecular target. These assays measure the effect of the compound on the rate of an enzyme-catalyzed reaction. The result is typically expressed as an IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%.

Protocol 4: General Kinase Inhibition Assay (e.g., CDK2)

This protocol provides a template for a typical luminescence-based kinase assay, which measures the amount of ATP remaining after a kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.

Materials:

  • Recombinant human kinase (e.g., CDK2/Cyclin E)

  • Kinase substrate (e.g., a specific peptide)

  • ATP at a concentration near its Kₘ for the enzyme

  • Kinase reaction buffer

  • Test Pyrazole Compound and a known inhibitor (e.g., Roscovitine for CDK2)[15]

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well plates

  • Luminometer

Step-by-Step Methodology:

  • Compound Plating: Dispense the pyrazole compound at various concentrations into the wells of the assay plate.

  • Enzyme/Substrate Addition: Prepare a master mix of the kinase and its substrate in the reaction buffer. Add this mix to the wells containing the compound.

  • Initiate Reaction: Prepare an ATP solution and add it to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Signal Detection: Add the ATP detection reagent to each well. This reagent stops the kinase reaction and generates a luminescent signal proportional to the amount of ATP remaining.

  • Data Acquisition: After a short incubation (e.g., 10 minutes), measure the luminescence of each well using a plate reader.

  • Data Analysis: Normalize the data to controls (0% inhibition = no compound; 100% inhibition = no enzyme). Plot the percent inhibition versus the log of inhibitor concentration and fit to a dose-response curve to calculate the IC₅₀ value.[15]

Principle of a Kinase Inhibition Assay

G cluster_reaction Kinase Reaction cluster_detection Detection Kinase Kinase (e.g., CDK2) ADP ADP + P-Substrate Kinase->ADP Catalysis Substrate Substrate Substrate->ADP ATP ATP ATP->ADP ATP_left Remaining ATP ADP->ATP_left Less ATP consumed if inhibited Inhibitor Pyrazole Inhibitor Inhibitor->Kinase Blocks Active Site Light Luminescent Signal ATP_left->Light Reagent Detection Reagent (Luciferase/Luciferin) Reagent->Light

Caption: Principle of a luminescence-based kinase inhibition assay.

Section 3: Mechanistic Elucidation Assays

After identifying a "hit" compound in primary screening, the subsequent step is to understand its mechanism of action (MoA). For an anticancer compound, this involves determining how it kills cancer cells.

Expert Rationale: An IC₅₀ value from an MTT assay tells us that a compound reduces cell viability, but it doesn't tell us how. The cell death could be due to apoptosis (programmed cell death), necrosis (uncontrolled cell death), or simple cell cycle arrest. Distinguishing between these outcomes is critical. Apoptosis is often a desired mechanism for anticancer drugs, and assays that measure its hallmarks can validate a compound's MoA.

Protocol 5: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Principle: In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorophore (e.g., FITC). Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late-stage apoptotic and necrotic cells. Flow cytometry can then distinguish between four populations:

  • Live cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

  • Necrotic cells: Annexin V-negative and PI-positive

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells in a 6-well plate and treat them with the pyrazole compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.[10] Include a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells. Wash them with cold PBS.

  • Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of binding buffer and analyze the cells immediately using a flow cytometer.

  • Data Interpretation: Quantify the percentage of cells in each of the four quadrants (live, early apoptotic, late apoptotic, necrotic). A significant increase in the Annexin V-positive populations indicates the induction of apoptosis.

Apoptosis Detection via Flow Cytometry

G cluster_cell_states Cell Populations cluster_results Flow Cytometry Readout start Treat Cells with Pyrazole Compound Live Live Cell Intact Membrane PS Inside start->Live Early Early Apoptotic Intact Membrane PS Flipped Out Live->Early Res_Live Annexin V (-) PI (-) Live->Res_Live Late Late Apoptotic Permeable Membrane PS Flipped Out Early->Late Stain_AnnV Add Annexin V-FITC (Binds to PS) Early->Stain_AnnV Res_Early Annexin V (+) PI (-) Early->Res_Early Late->Stain_AnnV Stain_PI Add Propidium Iodide (Enters permeable cells) Late->Stain_PI Res_Late Annexin V (+) PI (+) Late->Res_Late

Caption: Logic of Annexin V / PI staining for apoptosis detection.

Conclusion

The assessment of bioactivity for novel pyrazole compounds is a multi-step, integrated process that builds from broad, foundational assays to highly specific mechanistic studies. This hierarchical approach—beginning with general cytotoxicity, progressing to targeted primary screening, and culminating in mechanistic elucidation—provides a robust framework for identifying and validating promising therapeutic candidates. By understanding the causality behind each experimental choice and meticulously executing these protocols, researchers can efficiently navigate the complex landscape of drug discovery and unlock the full therapeutic potential of the pyrazole scaffold.

References

  • El-Sayed, M. A. A., et al. (2020).
  • Gaba, M., et al. (2022).
  • Kaur, N., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]
  • El-Sayed, M. A. A., et al. (2020).
  • Sharma, V., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals. [Link]
  • Bhat, M. A., et al. (2017).
  • Li, J., et al. (2022). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Future Medicinal Chemistry. [Link]
  • Al-Omair, M. A. (2024). A review on biological activity of pyrazole contain pyrimidine derivatives.
  • Rani, P., et al. (2016). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. Molecules. [Link]
  • Wang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]
  • de Faria, J. F., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]
  • Al-Amiery, A. A., et al. (2023). Synthesis and Evaluation of Antimicrobial Activity of Some Heterocyclic Moieties of Pyrazole Derivatives.
  • Eldebss, T. M. A., et al. (2013). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules. [Link]
  • Mkhize, S., et al. (2023). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]
  • Al-shareefi, A. N., et al. (2021). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Egyptian Journal of Chemistry. [Link]
  • Varnes, J. G., et al. (2007). Design, structure-activity relationship, and pharmacokinetic profile of pyrazole-based indoline factor Xa inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
  • ResearchGate. (n.d.). Examples of pyrazole-containing drugs and their pharmacological activities.
  • El-Gohary, N. S., & Shaaban, O. G. (2024). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances. [Link]
  • Gaba, M., et al. (2022).
  • Kazi, A., et al. (2022). Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic Lateral Sclerosis. ACS Chemical Neuroscience. [Link]
  • Ortiz-Soto, G., et al. (2022). Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways. International Journal of Molecular Sciences. [Link]
  • Al-Ostath, A., et al. (2022).
  • Islam, M. R., et al. (2008). Cytotoxicity study of pyrazole derivatives. Bangladesh Journal of Pharmacology. [Link]
  • Elkamhawy, A., et al. (2024). In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. Future Medicinal Chemistry. [Link]
  • Hassan, A. S., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols. Our goal is to help you improve reaction yields, minimize impurities, and streamline your synthetic process.

The primary and most reliable method for synthesizing 5-aminopyrazoles is the condensation reaction between a β-ketonitrile and a hydrazine.[1] For the target molecule, this involves the reaction of pivaloylacetonitrile (also known as 4,4-dimethyl-3-oxopentanenitrile) with phenylhydrazine.

Reaction Overview

The synthesis proceeds via a well-established mechanism. Initially, the more nucleophilic nitrogen of phenylhydrazine attacks the ketone carbonyl of pivaloylacetonitrile to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine moiety attacks the nitrile carbon, leading to the formation of the pyrazole ring.[1]

Reaction_Mechanism PA Pivaloylacetonitrile Hydrazone Hydrazone Intermediate PA->Hydrazone 1. Nucleophilic    Attack PH Phenylhydrazine PH->Hydrazone Plus1 + Cyclized Cyclized Intermediate Hydrazone->Cyclized 2. Intramolecular    Cyclization (Attack on Nitrile) Product 3-tert-butyl-1-phenyl- 1H-pyrazol-5-amine Cyclized->Product 3. Tautomerization    & Aromatization

Caption: General mechanism for pyrazole synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is consistently low (<50%). What are the most likely causes and how can I improve it?

Low yield is the most common problem and can stem from several factors. Let's break down the potential causes and solutions.

  • Likely Cause A: Incomplete Reaction The reaction may not be reaching completion due to insufficient reaction time, suboptimal temperature, or an inappropriate solvent. The condensation of hydrazines with β-ketonitriles is often carried out in refluxing ethanol.[2]

    Solution:

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting materials. A common mistake is to stop the reaction based on a fixed time rather than empirical evidence of completion.

    • Optimize Temperature: While ethanol at reflux (~78 °C) is a standard starting point, a higher boiling point solvent like n-butanol or toluene could be beneficial if the reaction is sluggish. Conversely, excessive heat can sometimes promote side reactions, so a systematic temperature screen is advisable.[3]

    • Solvent Choice: The polarity and boiling point of the solvent are critical. Ethanol is widely used, but other solvents should be considered.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Typical Outcome
Ethanol7824.5Standard choice, good for moderate yields.[2]
Methanol6532.7Can be effective but lower boiling point may require longer reaction times.
Isopropanol8218.3Similar to ethanol, may offer slight solubility differences.
n-Butanol11817.8Good for pushing sluggish reactions to completion.
Toluene1112.4A non-polar option, can be effective, especially under acidic catalysis.
Acetic Acid1186.2Can act as both solvent and catalyst, promoting hydrazone formation.[4]
  • Likely Cause B: Catalyst Issues The reaction can be sensitive to pH. While often run under neutral conditions, mild acid or base catalysis can significantly impact the rate and yield.[2][5]

    Solution:

    • Acid Catalysis: Add a catalytic amount (1-5 mol%) of acetic acid or p-toluenesulfonic acid (p-TSA). An acid catalyst protonates the carbonyl oxygen, making the carbon more electrophilic and accelerating the initial hydrazone formation.[4]

    • Base Catalysis: In some cases, a base like piperidine or triethylamine can facilitate the cyclization step. However, strong bases may deprotonate the β-ketonitrile and lead to undesired side reactions.[5] Neutralization of the reaction mixture after the first step (condensation) might be necessary before the cyclization.[2]

Troubleshooting_Yield Start Low Yield Observed CheckCompletion Is the reaction going to completion? (Monitor by TLC/HPLC) Start->CheckCompletion TempSolvent Optimize Temperature & Solvent - Increase temperature (e.g., n-butanol) - Screen different solvents (see table) CheckCompletion->TempSolvent No SideReaction Are there significant side products? CheckCompletion->SideReaction Yes Catalyst Introduce Catalyst - Catalytic Acetic Acid (1-5 mol%) - p-TSA (1 mol%) TempSolvent->Catalyst Catalyst->SideReaction Purification Optimize Purification - Recrystallization solvent screen - Column chromatography SideReaction->Purification Yes End Yield Improved SideReaction->End No Purification->End

Caption: Decision workflow for troubleshooting low reaction yield.

Question 2: I'm observing a significant impurity that is difficult to separate from my product. What could it be and how can I prevent it?

Impurity formation is often related to the regioselectivity of the initial attack or side reactions of the starting materials.

  • Likely Cause: Regioisomeric Impurity Phenylhydrazine is an unsymmetrical hydrazine. While the initial attack typically occurs through the more nucleophilic terminal nitrogen (-NH2), attack through the phenyl-substituted nitrogen (-NHPh) can occur, leading to a regioisomeric pyrazole product (5-tert-butyl-2-phenyl-2H-pyrazol-3-amine). This is generally a minor pathway but can become significant under certain conditions.

    Solution:

    • Control pH: The regioselectivity of the condensation can be pH-dependent. Acidic conditions generally favor the desired isomer by protonating the less basic, phenyl-substituted nitrogen, thus deactivating it towards nucleophilic attack. Running the reaction in acetic acid or with a catalytic amount of a Brønsted acid is a primary strategy.[2]

    • Lower Temperature: Running the reaction at a lower temperature (e.g., room temperature or 50 °C) for a longer duration can increase the kinetic selectivity towards the desired product.

  • Likely Cause: Phenylhydrazine Dimerization/Oxidation Phenylhydrazine is susceptible to oxidation, especially when heated in the presence of air, which can lead to colored impurities and byproducts.[6]

    Solution:

    • Use High-Purity Phenylhydrazine: Ensure the starting material is fresh and has been stored properly. Distillation of phenylhydrazine before use is recommended if its purity is questionable.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize oxidative side reactions. This is particularly important if the reaction requires prolonged heating.

Frequently Asked Questions (FAQs)

Q: What is the best work-up and purification procedure for this compound?

A: A typical work-up involves cooling the reaction mixture, adding water or crushed ice to precipitate the crude product, and neutralizing with a base like ammonium hydroxide if the reaction was run under acidic conditions.[7] The solid is then filtered, washed with cold water, and dried.

For purification:

  • Recrystallization: This is the most effective method for obtaining high-purity material. A solvent screen is recommended. Good solvent systems often include ethanol/water, isopropanol, or ethyl acetate/hexanes.

  • Column Chromatography: If recrystallization fails to remove a persistent impurity, flash chromatography on silica gel is an alternative. A common eluent system is a gradient of ethyl acetate in hexanes or dichloromethane/methanol.[8]

Q: Can I use phenylhydrazine hydrochloride directly?

A: Yes, you can use the hydrochloride salt. However, you must add at least one equivalent of a base (e.g., sodium hydroxide, sodium acetate, or triethylamine) to liberate the free phenylhydrazine in situ.[9] This can sometimes be advantageous as the hydrochloride salt is more stable and easier to handle than the free base.

Q: Are there alternative synthetic routes to 5-aminopyrazoles?

A: Yes, several other methods exist, though the β-ketonitrile route is the most common. Alternatives include:

  • From α,β-Unsaturated Nitriles: Condensation of hydrazines with α,β-unsaturated nitriles that have a leaving group (like an ethoxy or thiomethyl group) at the β-position.[2]

  • From Isoxazoles: Ring-opening of isoxazoles to form a β-ketonitrile intermediate in situ, which then reacts with a hydrazine.[10][11]

Optimized Experimental Protocol

This protocol is a robust starting point for achieving a good yield and high purity.

Materials:

  • Pivaloylacetonitrile (1.0 eq)

  • Phenylhydrazine (1.05 eq)

  • Ethanol (5-10 mL per gram of pivaloylacetonitrile)

  • Glacial Acetic Acid (catalytic, ~0.02 eq)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add pivaloylacetonitrile, ethanol, and glacial acetic acid.

  • Begin stirring and add phenylhydrazine dropwise at room temperature. An exotherm may be observed.

  • Heat the reaction mixture to reflux (~78 °C) under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-8 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to maximize precipitation.

  • Filter the resulting solid using a Büchner funnel and wash the filter cake with a small amount of cold ethanol.

  • Dry the crude product under vacuum.

  • Recrystallize the crude solid from an appropriate solvent (e.g., ethanol/water) to yield this compound as a crystalline solid.

References

  • Abdel-Wahab, B. F., et al. (2012). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, E68, o3171. [Link]
  • Pollock, P. M., & Cole, K. P. (2014). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 91, 199-210. [Link]
  • Fichez, J., Busca, P., & Prestat, G. (2015).
  • Reddit r/Chempros Discussion. (2021). Advices for Aminopyrazole synthesis. [Link]
  • Ríos-Gutiérrez, M., & Portilla, J. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine. Molbank, 2021(3), M1252. [Link]
  • Sharma, V., & Kumar, V. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Medicinal Chemistry Research, 27, 1-28. [Link]
  • Ríos-Gutiérrez, M., & Portilla, J. (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2023(2), M1639. [Link]
  • Ríos-Gutiérrez, M., & Portilla, J. (2022). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2022(4), M1495. [Link]
  • Al-Ostoot, F. H., et al. (2022).
  • Aggarwal, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. [Link]
  • Ríos-Gutiérrez, M., & Portilla, J. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia.pub. [Link]
  • Ríos-Gutiérrez, M., & Portilla, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 770-805. [Link]
  • Itano, H. A., & Mannen, S. (1982). Mechanism of initial reaction of phenylhydrazine with oxyhemoglobin and effect of ring substitutions on the biomolecular rate constant of this reaction. Biochemistry, 21(10), 2421-2426. [Link]
  • Al-Awadi, N. A., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2399-2411. [Link]

Sources

Technical Support Center: Synthesis of 3-tert-Butyl-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during this synthesis, with a focus on identifying and mitigating side reactions.

I. Reaction Overview: The Knorr Pyrazole Synthesis

The synthesis of this compound is typically achieved via a Knorr-type pyrazole synthesis. This involves the acid-catalyzed condensation of a β-ketonitrile, pivaloylacetonitrile (also known as 4,4-dimethyl-3-oxopentanenitrile), with phenylhydrazine .

The general reaction scheme is as follows:

Reaction_Scheme pivaloylacetonitrile Pivaloylacetonitrile intermediate Hydrazone Intermediate pivaloylacetonitrile->intermediate H+ phenylhydrazine Phenylhydrazine phenylhydrazine->intermediate plus1 + product This compound (Desired Product) intermediate->product Cyclization -H2O isomer 5-tert-Butyl-1-phenyl-1H-pyrazol-3-amine (Regioisomeric Impurity) intermediate->isomer Alternative Cyclization

Caption: General reaction scheme for the synthesis of this compound.

The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the aromatic pyrazole ring. While seemingly straightforward, this reaction is prone to several side reactions that can impact yield and purity.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, providing explanations for their causes and actionable solutions.

Problem 1: Low Yield of the Desired Product

Symptom: After workup and purification, the isolated yield of this compound is significantly lower than expected.

Potential Causes & Solutions:

  • A. Formation of the Regioisomeric Impurity:

    • Explanation: The most common side reaction is the formation of the regioisomer, 5-tert-butyl-1-phenyl-1H-pyrazol-3-amine . This occurs due to the two possible pathways for cyclization. The regioselectivity is determined by the initial nucleophilic attack of phenylhydrazine on the pivaloylacetonitrile. Phenylhydrazine has two nucleophilic nitrogen atoms: the terminal NH2 group (more nucleophilic) and the substituted NH group. Pivaloylacetonitrile has two electrophilic centers: the ketone carbonyl carbon and the nitrile carbon. The reaction is generally believed to proceed via the attack of the more nucleophilic terminal nitrogen of phenylhydrazine on the more electrophilic ketone carbonyl. Subsequent cyclization of the intermediate hydrazone onto the nitrile group yields the desired 3-tert-butyl isomer. However, under certain conditions, the reaction can proceed through an alternative pathway, leading to the 5-tert-butyl isomer.

    • Solution:

      • Control of Reaction Temperature: Lower temperatures generally favor the thermodynamically more stable product, which is often the desired isomer. Running the reaction at or below room temperature initially, followed by gentle heating, can improve regioselectivity.

      • Acid Catalyst: The use of a mild acid catalyst (e.g., acetic acid) is crucial. The acid protonates the carbonyl oxygen, increasing its electrophilicity and directing the initial attack of phenylhydrazine. A typical procedure involves heating the reactants in an acidic medium.[1]

      • Solvent Choice: Protic solvents like ethanol or acetic acid can influence the reaction pathway through hydrogen bonding and stabilization of intermediates. It is recommended to use these over aprotic solvents.

  • B. Hydrolysis of Pivaloylacetonitrile:

    • Explanation: Pivaloylacetonitrile can undergo hydrolysis under both acidic and basic conditions, especially with prolonged reaction times or elevated temperatures.[2][3] This side reaction consumes the starting material, leading to reduced yields. The hydrolysis product is pivaloylacetic acid, which would not participate in the pyrazole formation.

    • Solution:

      • Minimize Water Content: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.

      • Control Reaction Time: Monitor the reaction progress by TLC or LC-MS. Avoid unnecessarily long reaction times.

      • Stoichiometry: A slight excess (1.1 to 1.2 equivalents) of phenylhydrazine can be used to ensure the complete consumption of the β-ketonitrile.

  • C. Oxidation of Phenylhydrazine:

    • Explanation: Phenylhydrazine is susceptible to oxidation, especially in the presence of air and at elevated temperatures. This can lead to the formation of colored impurities and reduce the effective concentration of the reactant.[4]

    • Solution:

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

      • Fresh Reagent: Use freshly distilled or a newly opened bottle of phenylhydrazine for best results.

Problem 2: Difficulty in Product Purification / Presence of a Persistent Impurity

Symptom: After initial workup, the crude product shows a second major spot on TLC with a similar Rf value to the desired product, which is difficult to remove by standard crystallization or column chromatography.

Potential Cause & Solution:

  • A. Co-eluting Regioisomer:

    • Explanation: The most likely persistent impurity is the 5-tert-butyl regioisomer. Positional isomers often have very similar polarities, making their separation by chromatography challenging.

    • Solution:

      • TLC Analysis:

        • Use a combination of solvent systems with varying polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve better separation on the TLC plate. Sometimes, a slight change in the solvent ratio can significantly improve resolution.

        • Multiple developments of the TLC plate in the same solvent system can also enhance separation.

      • Column Chromatography:

        • Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina (neutral or basic) or a bonded-phase silica (e.g., diol or amino-functionalized).[5]

        • Solvent System Optimization: A shallow gradient elution can be more effective than an isocratic elution for separating closely related isomers. Start with a low polarity mobile phase and gradually increase the polarity.

        • Sample Loading: Overloading the column will result in poor separation. Ensure the amount of crude product loaded is appropriate for the column size.

      • Crystallization:

        • If chromatography is not fully effective, fractional crystallization may be an option. Experiment with a variety of solvent systems to find one in which the desired product has significantly lower solubility than the impurity at a given temperature.

Problem 3: Dark-colored or Tarry Crude Product

Symptom: The reaction mixture turns dark brown or black, and the isolated crude product is a viscous oil or tar instead of a solid.

Potential Causes & Solutions:

  • A. Decomposition/Oxidation of Phenylhydrazine:

    • Explanation: As mentioned, phenylhydrazine is prone to oxidation, which can lead to the formation of dark, polymeric byproducts. This is often exacerbated by high temperatures.

    • Solution:

      • Temperature Control: Maintain the recommended reaction temperature and avoid overheating.

      • Inert Atmosphere: Purge the reaction vessel with nitrogen or argon before adding reagents.

      • Reagent Quality: Use high-purity, fresh phenylhydrazine.

  • B. Dimerization of the Aminopyrazole Product:

    • Explanation: 5-Aminopyrazoles can undergo oxidative dimerization to form pyrazole-fused pyridazines or pyrazines, especially in the presence of certain metal catalysts or oxidizing agents. While less common under standard Knorr synthesis conditions, it can occur if the reaction is exposed to air for prolonged periods at high temperatures.

    • Solution:

      • Inert Workup: If possible, perform the workup under an inert atmosphere.

      • Avoid Oxidizing Agents: Ensure no unintended oxidizing agents are present in the reaction mixture.

III. Frequently Asked Questions (FAQs)

Q1: How can I confirm the identity of the desired 3-tert-butyl isomer versus the 5-tert-butyl impurity?

A1: Spectroscopic methods are essential for distinguishing between the two regioisomers.

  • ¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the pyrazole ring, particularly C3 and C5, will be significantly different. The carbon attached to the bulky tert-butyl group will have a distinct chemical shift compared to the carbon attached to the amino group.

  • Mass Spectrometry (MS): While both isomers will have the same molecular weight, their fragmentation patterns in techniques like electron ionization (EI-MS) may differ, which could aid in their identification. A high-resolution mass spectrometry (HRMS) analysis can confirm the elemental composition.[7][8]

  • 2D NMR Techniques: Techniques like NOESY can be used to establish through-space correlations. For the desired 3-tert-butyl isomer, a NOE correlation might be observed between the protons of the tert-butyl group and the ortho-protons of the N-phenyl group.

Q2: What is the role of the acid catalyst in this reaction?

A2: The acid catalyst plays a crucial role in activating the pivaloylacetonitrile for nucleophilic attack. It protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. This directs the initial attack of the more nucleophilic terminal nitrogen of phenylhydrazine to the ketone, which is the first step in the pathway leading to the desired 3-tert-butyl isomer.

Q3: Can I use a base instead of an acid for this reaction?

A3: While some pyrazole syntheses can be performed under basic conditions, for the reaction of a β-ketonitrile with a hydrazine, acid catalysis is generally preferred to promote the formation of the hydrazone intermediate and facilitate the subsequent dehydration step. Basic conditions could promote the hydrolysis of the nitrile group in the starting material.[2]

Q4: My reaction seems to have stalled. What should I do?

A4: If the reaction is not proceeding to completion (as monitored by TLC or LC-MS), you can try the following:

  • Increase Temperature: Gently increase the reaction temperature. However, be mindful that higher temperatures can also promote side reactions.

  • Add More Catalyst: If the reaction has been running for a long time, the catalyst may have been consumed or deactivated. A small additional amount of acid catalyst can be added.

  • Check Reagent Stoichiometry: Ensure that the reagents were added in the correct molar ratios.

IV. Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a similar synthesis of a substituted aminopyrazole and should be optimized for your specific laboratory conditions.[1]

  • To a solution of pivaloylacetonitrile (1.0 eq) in ethanol or glacial acetic acid, add phenylhydrazine (1.1 eq).

  • Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 eq).

  • Heat the mixture to reflux (approximately 70-80 °C) and monitor the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing crushed ice and neutralize with a concentrated ammonium hydroxide solution until the pH is approximately 8-9.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the product under vacuum. If necessary, the product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: TLC Method for Reaction Monitoring and Isomer Separation
  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A starting point for developing a separation method is a mixture of hexane and ethyl acetate. Begin with a ratio of 8:2 (hexane:ethyl acetate) and gradually increase the polarity by moving to 7:3 and 6:4.

  • Visualization: Visualize the spots under UV light (254 nm). The aminopyrazole products are typically UV-active. Staining with potassium permanganate can also be used.

  • Analysis: The desired product and the regioisomeric impurity will likely appear as two distinct spots. The relative intensity of these spots can be used to estimate the progress and selectivity of the reaction.

V. Data Presentation

Table 1: Troubleshooting Summary

Problem Potential Cause Recommended Solution(s)
Low Yield Regioisomer FormationControl temperature, use acid catalyst, choose protic solvent.
Hydrolysis of Starting MaterialUse anhydrous conditions, control reaction time.
Oxidation of PhenylhydrazineUse inert atmosphere, fresh reagent.
Purification Difficulty Co-eluting RegioisomerOptimize TLC/column chromatography (solvent system, stationary phase), consider fractional crystallization.
Dark/Tarry Product Decomposition/OxidationControl temperature, use inert atmosphere, high-purity reagents.
Product DimerizationUse inert atmosphere during reaction and workup.

VI. Mechanistic Visualization

Regioselectivity_Mechanism pivaloylacetonitrile Pivaloylacetonitrile A_start Attack at Ketone Carbonyl pivaloylacetonitrile->A_start B_start Attack at Nitrile Carbon pivaloylacetonitrile->B_start phenylhydrazine Phenylhydrazine (H2N-NH-Ph) phenylhydrazine->A_start phenylhydrazine->B_start A_intermediate Hydrazone Intermediate A A_start->A_intermediate More Favorable (More Electrophilic Carbonyl) A_product 3-tert-Butyl-1-phenyl-1H- pyrazol-5-amine A_intermediate->A_product Cyclization B_intermediate Intermediate B B_start->B_intermediate Less Favorable B_product 5-tert-Butyl-1-phenyl-1H- pyrazol-3-amine B_intermediate->B_product Cyclization

Caption: Mechanistic pathways illustrating the regioselectivity in the synthesis.

VII. References

  • Sánchez-Viesca, F., & Gómez, R. (2017). Reactivities Involved in the Regioselectivity of Osazone Formation. World Journal of Organic Chemistry, 5(1), 11-16.

  • Abonia, R., et al. (2012). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3171. [Link]

  • Pollock, P. M., & Cole, K. P. (2014). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 91, 197-209. [Link]

  • Pearson Education. (n.d.). Give an example for each of the following: a. a β-keto nitrile. Study Prep.

  • O'balla, R. M., et al. (2007). A generally applicable method for assessing the electrophilicity and reactivity of diverse nitrile-containing compounds. Bioorganic & Medicinal Chemistry Letters, 17(4), 984-988.

  • Itano, H. A., & Mannen, S. (1976). Mechanism of initial reaction of phenylhydrazine with oxyhemoglobin and effect of ring substitutions on the biomolecular rate constant of this reaction. Biochemistry, 15(23), 5120-5126.

  • Becerra, D., et al. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Molbank, 2021(3), M1253.

  • Bhaskar, C., et al. (2021). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 26(16), 4947.

  • Kumar, A., et al. (2015). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. ARKIVOC, 2015(6), 244-255.

  • Al-Adhami, M. A., et al. (2018). 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. Journal of Heterocyclic Chemistry, 55(10), 2354-2362.

  • LibreTexts. (2021). The Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]

  • Khan Academy. (n.d.). Acid-catalyzed nitrile hydrolysis. YouTube.

  • Biotage. (2023). How changing stationary phase chemistry can impact separation selectivity. Biotage Blog. [Link]

  • LibreTexts. (2021). Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts.

Sources

overcoming solubility issues with 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming common solubility challenges encountered during experimentation with this compound. Our goal is to equip you with the scientific understanding and practical protocols to ensure the successful dissolution and application of this compound in your research.

I. Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties of this compound that influence its solubility.

Q1: What are the key structural features of this compound that affect its solubility?

A1: The solubility of this compound is primarily dictated by a combination of its structural components:

  • Pyrazole Core: The pyrazole ring itself can contribute to low solubility in certain solvents due to its aromatic character and potential for hydrogen bonding.[1]

  • Tert-butyl Group: This bulky, non-polar alkyl group significantly increases the lipophilicity (fat-solubility) of the molecule, thereby reducing its solubility in aqueous solutions.

  • Phenyl Group: The presence of the phenyl ring further contributes to the non-polar nature of the compound, favoring solubility in organic solvents over water.

  • Primary Amine Group (-NH2): As a primary amine, this group has the capacity to form hydrogen bonds, which can enhance solubility in polar solvents like water.[2] However, the influence of the large hydrophobic regions of the molecule often counteracts this effect.

Q2: Why is this compound often difficult to dissolve in aqueous buffers?

A2: The difficulty in dissolving this compound in aqueous buffers stems from its predominantly hydrophobic character. The large, non-polar surface area created by the tert-butyl and phenyl groups leads to unfavorable interactions with the polar water molecules in the buffer. For the compound to dissolve, the energy required to break the solute-solute interactions within its crystal lattice and to disrupt the hydrogen-bonding network of water must be overcome by favorable solute-solvent interactions. Due to its hydrophobic nature, these favorable interactions with water are limited.

Q3: Is the solubility of this compound pH-dependent?

A3: Yes, the solubility of this compound is expected to be pH-dependent due to the presence of the primary amine group.[3] In acidic conditions (lower pH), the amine group can become protonated to form an ammonium salt (R-NH3+). This salt form is generally more water-soluble than the neutral form of the amine.[3] Therefore, adjusting the pH of the aqueous solution to be below the pKa of the amine can significantly enhance its solubility. For aromatic amines, the pKa of their ammonium ions is typically in the range of 4-5.[4]

Q4: What general class of solvents is most likely to dissolve this compound?

A4: Given its chemical structure, this compound is most likely to be soluble in polar aprotic organic solvents and, to some extent, in polar protic solvents. Solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols (e.g., ethanol, methanol) are good starting points. Its solubility in non-polar solvents like hexane or toluene may be limited, despite its hydrophobic character, due to the presence of the polar amine and pyrazole groups.

II. Troubleshooting Guide: Overcoming Solubility Issues

This section provides a problem-and-solution framework for common solubility challenges.

Issue 1: The compound does not dissolve in my aqueous buffer at the desired concentration.

Potential Cause Troubleshooting Step Scientific Rationale
Insufficient Polarity Match 1. Attempt a Co-solvent System: Start by dissolving the compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO, ethanol) to create a concentrated stock solution. Then, add this stock solution to your aqueous buffer dropwise while vortexing.Co-solvents can increase the solubility of poorly water-soluble drugs by reducing the interfacial tension between the drug and the aqueous medium.[5]
pH is Too High for Amine Protonation 2. Adjust the pH: Lower the pH of your aqueous buffer to a value at least 1-2 units below the pKa of the amine group. This will promote the formation of the more soluble protonated form.The Henderson-Hasselbalch equation dictates that at a pH equal to the pKa, the concentrations of the protonated and unprotonated forms are equal.[6] Lowering the pH shifts the equilibrium towards the more soluble protonated species.
Low Kinetic Solubility 3. Gentle Heating and Sonication: Warm the solution gently (e.g., to 37°C) and/or place it in a sonicator bath for short intervals.Increasing the temperature provides the energy needed to overcome the crystal lattice energy of the solid compound.[1] Sonication uses ultrasonic waves to create micro-agitations, which can help to break up solid particles and enhance dissolution.

Issue 2: The compound precipitates out of solution after initial dissolution.

Potential Cause Troubleshooting Step Scientific Rationale
Supersaturation 1. Decrease the Final Concentration: Your initial stock solution may be too concentrated, leading to precipitation when diluted into the aqueous buffer. Try preparing a more dilute stock solution.When a concentrated stock of a poorly soluble compound is added to an aqueous buffer, it can temporarily exceed its thermodynamic solubility limit, leading to precipitation over time as the system equilibrates.
Change in pH upon Dilution 2. Verify Final pH: After adding the compound's stock solution to your buffer, re-check the pH. The addition of the compound, especially if it's in an acidic or basic stock, can alter the final pH of the solution.The buffering capacity of your system might be insufficient to handle the pH shift caused by the addition of the compound stock, leading to a change in the protonation state and subsequent precipitation.
Compound Degradation 3. Assess Compound Stability: If using elevated temperatures or extreme pH, consider the possibility of compound degradation. Analyze the solution by HPLC or LC-MS to check for the appearance of degradation products.Some organic molecules can be unstable under certain conditions of heat or pH, leading to the formation of less soluble degradation products.
Decision-Making Workflow for Solubilization

solubilization_workflow start Start: Undissolved Compound organic_solvent Try Polar Aprotic Organic Solvent (e.g., DMSO, DMF) start->organic_solvent Initial Attempt co_solvent Prepare Concentrated Stock & Add to Aqueous Buffer organic_solvent->co_solvent If direct aqueous dissolution fails ph_adjustment Adjust pH of Aqueous Buffer (Lower pH for Amine Protonation) co_solvent->ph_adjustment If precipitation occurs success Compound Dissolved co_solvent->success If successful failure Insoluble/Precipitates Consider Formulation Strategies co_solvent->failure If precipitation persists heating_sonication Gentle Heating (e.g., 37°C) &/or Sonication ph_adjustment->heating_sonication If still insoluble ph_adjustment->success If successful ph_adjustment->failure If precipitation persists heating_sonication->success If successful heating_sonication->failure If unsuccessful

Caption: A decision-making workflow for solubilizing this compound.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key solubilization techniques.

Protocol 1: Preparation of a Stock Solution using a Co-solvent System

Objective: To prepare a 10 mM stock solution of this compound in DMSO for subsequent dilution in an aqueous buffer.

Materials:

  • This compound (Molecular Weight: 215.29 g/mol )

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Vortex mixer

  • Calibrated analytical balance

  • Microcentrifuge tubes or glass vials

Procedure:

  • Weigh the Compound: Accurately weigh out 2.15 mg of this compound.

  • Add DMSO: Add the weighed compound to a clean microcentrifuge tube or glass vial. Add 1 mL of anhydrous DMSO to the tube.

  • Dissolution: Vortex the mixture thoroughly for 1-2 minutes until the solid is completely dissolved. If necessary, gentle warming in a 37°C water bath can be applied.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Data Summary Table:

ParameterValue
Compound NameThis compound
Molecular Weight215.29 g/mol
Desired Stock Concentration10 mM
Mass of Compound2.15 mg
Volume of DMSO1 mL
Protocol 2: pH-Dependent Solubilization in an Aqueous Buffer

Objective: To dissolve this compound in a phosphate buffer by adjusting the pH.

Materials:

  • This compound

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • 1 M Hydrochloric acid (HCl)

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Prepare Buffer: Prepare the desired volume of your phosphate buffer.

  • Add Compound: Add the desired amount of this compound to the buffer with stirring. Observe for insolubility.

  • Adjust pH: While monitoring with a calibrated pH meter, slowly add 1 M HCl dropwise to the stirring solution.

  • Observe Dissolution: Continue to add HCl and stir until the compound fully dissolves. Note the pH at which complete dissolution occurs.

  • Final pH Adjustment: If necessary, carefully adjust the pH back towards your target pH with a dilute base, being mindful that the compound may precipitate if the pH rises above its solubility threshold.

Note: It is crucial to determine the lowest pH at which the compound remains soluble at your desired concentration and to ensure this pH is compatible with your experimental system.

Experimental Workflow Diagram

experimental_workflow start Start: Weigh Compound add_solvent Add Solvent (e.g., DMSO or Buffer) start->add_solvent vortex_sonicate Vortex and/or Sonicate add_solvent->vortex_sonicate gentle_heat Gentle Heating (if necessary) vortex_sonicate->gentle_heat check_dissolution Check for Complete Dissolution gentle_heat->check_dissolution check_dissolution->add_solvent No (Organic) - Try another solvent adjust_ph Adjust pH (for aqueous solutions) check_dissolution->adjust_ph No (Aqueous) final_solution Final Solubilized Solution check_dissolution->final_solution Yes adjust_ph->check_dissolution

Sources

troubleshooting guide for 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine experiments

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting for experiments involving 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine, a key intermediate in the synthesis of various biologically active compounds. We will address common challenges encountered during its synthesis, purification, and subsequent reactions, providing explanations grounded in organic chemistry principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions when handling this compound?

A: Like many amine-containing heterocyclic compounds, this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes. For specific handling and disposal information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Q2: What are the typical spectroscopic data (¹H NMR, ¹³C NMR) for this compound?

A: While slight variations can occur based on the solvent and instrument, typical NMR spectral data are crucial for identity confirmation. The ¹H NMR spectrum will characteristically show signals for the tert-butyl protons (a singlet around 1.3 ppm), the pyrazole C4-proton (a singlet around 5.8 ppm), the amine protons (a broad singlet which may shift depending on concentration and solvent), and the phenyl group protons (multiplets between 7.2-7.8 ppm). The ¹³C NMR will show distinct signals for the tert-butyl group, the aromatic carbons, and the pyrazole ring carbons. Always compare your results with a known reference standard or literature data for confirmation.[1][2]

Troubleshooting Guide: Synthesis & Purification

The most common synthesis route to this compound is the condensation of pivaloylacetonitrile with phenylhydrazine. This reaction, while generally robust, can present several challenges.

Scenario 1: Low or No Product Yield

Q: My reaction of pivaloylacetonitrile and phenylhydrazine resulted in a very low yield of the desired this compound. What are the likely causes?

A: This is a classic Knorr pyrazole synthesis, and low yields can typically be traced back to several key factors.[3][4] Let's break down the possibilities:

  • Reagent Quality:

    • Phenylhydrazine: This reagent is susceptible to oxidation, often indicated by a dark color. Using old or improperly stored phenylhydrazine can significantly reduce the concentration of the active nucleophile, leading to poor yields. It is advisable to use freshly distilled or high-purity phenylhydrazine.

    • Pivaloylacetonitrile: Ensure the purity of your β-ketonitrile starting material. Impurities can lead to unwanted side reactions.

  • Reaction Conditions:

    • pH Control: The initial condensation is often acid-catalyzed. However, the subsequent cyclization and dehydration steps can be sensitive to pH. If the medium is too acidic, the amine product can become fully protonated, rendering it unreactive. Conversely, a basic medium can promote side reactions of the dicarbonyl compound.[5] An acidic catalyst, such as a few drops of acetic acid or hydrochloric acid, is often employed to facilitate the initial imine formation.[1]

    • Temperature: While heating is necessary for the cyclization and dehydration, excessive temperatures can lead to decomposition of the starting materials or product. A typical temperature range is 70-90°C.[1]

  • Work-up Procedure:

    • The product has some water solubility. During aqueous work-up, ensure the aqueous phase is saturated with salt (e.g., NaCl) to minimize product loss.

    • Extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) should be performed multiple times to ensure complete recovery from the aqueous layer.

G start Low Yield Issue reagent Check Reagent Purity (Phenylhydrazine, Pivaloylacetonitrile) start->reagent reaction_cond Optimize Reaction Conditions (pH, Temperature, Time) reagent->reaction_cond If reagents are pure success Improved Yield reagent->success If new reagents work workup Refine Work-up & Extraction reaction_cond->workup If yield is still low reaction_cond->success If yield improves purification Improve Purification Method workup->purification If crude product is impure workup->success If crude product is clean purification->success

Caption: Troubleshooting workflow for low reaction yield.

Scenario 2: Product Purification Challenges

Q: My crude product is an oil/dark solid and is difficult to purify by column chromatography. What are my options?

A: Purification can indeed be challenging due to the basicity of the amine and potential for polar impurities.

  • Acid-Base Extraction:

    • This is a highly effective method for purifying amines. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

    • Extract with a dilute aqueous acid solution (e.g., 1M HCl). The amine product will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.

    • Wash the aqueous layer with fresh organic solvent to remove any remaining non-polar impurities.

    • Carefully basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) until the product precipitates or can be extracted back into an organic solvent. This method is excellent for removing non-basic, colored impurities.

  • Crystallization:

    • If the product is a solid, recrystallization is a powerful purification technique. Experiment with different solvent systems. A common approach is to dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, methanol) and then add a co-solvent in which it is less soluble (e.g., water, hexanes) until turbidity is observed. Allow the solution to cool slowly.

  • Column Chromatography Modifications:

    • Baseline Treatment: To prevent streaking of the basic amine on silica gel, it is often necessary to pre-treat the silica gel or add a small amount of a basic modifier to the eluent. A common practice is to add 0.5-1% triethylamine to the solvent system.

    • Solvent System: A gradient elution from a non-polar solvent (e.g., hexanes or petroleum ether) to a more polar mixture (e.g., ethyl acetate/hexanes) is typically effective.

G start Crude Product is_solid Is the product a solid? start->is_solid acid_base Perform Acid-Base Extraction is_solid->acid_base No (Oily) recrystallize Attempt Recrystallization is_solid->recrystallize Yes pure_solid Pure Solid Product acid_base->pure_solid If product solidifies pure_oil Pure Oily Product acid_base->pure_oil column Run Column Chromatography (with base modifier) recrystallize->column Unsuccessful recrystallize->pure_solid Successful column->pure_solid column->pure_oil

Caption: Decision tree for purification strategies.

Troubleshooting Guide: Subsequent Reactions

Q: I am trying to perform an N-acylation/sulfonylation on the 5-amino group, but the reaction is not proceeding. What could be the issue?

A: The 5-amino group of this pyrazole is nucleophilic, but its reactivity can be influenced by steric and electronic factors.

  • Steric Hindrance: The adjacent tert-butyl group at the 3-position can sterically hinder the approach of bulky electrophiles to the 5-amino group.

    • Solution: Consider using a less bulky acylating or sulfonylating agent if possible. Alternatively, prolonged reaction times or elevated temperatures may be necessary.

  • Base Choice: The choice of base is critical for deprotonating the amine and activating it for reaction.

    • Weak Bases (e.g., Triethylamine, DIPEA): These are often sufficient for reactions with highly reactive electrophiles like acyl chlorides.[6]

    • Stronger Bases (e.g., NaH, LiHMDS): For less reactive electrophiles or to achieve complete deprotonation, a stronger, non-nucleophilic base may be required. These reactions must be performed under anhydrous conditions.

  • Solvent: The reaction solvent should be inert to the reagents and capable of dissolving the starting materials.

    • Aprotic Solvents: Dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF) are common choices for these types of reactions.[6]

StepProcedureRationale
1 Dissolve this compound (1.0 eq) in anhydrous acetonitrile or DCM.Ensures a homogenous reaction mixture and prevents side reactions with water.
2 Add a suitable base (e.g., triethylamine, 1.2-1.5 eq).Acts as a proton scavenger to neutralize the acid generated during the reaction.
3 Cool the mixture in an ice bath (0 °C).Controls the initial exothermic reaction upon addition of the electrophile.
4 Add the sulfonyl chloride (e.g., tosyl chloride, 1.1 eq) dropwise.Slow addition prevents a rapid temperature increase and potential side reactions.
5 Allow the reaction to warm to room temperature and stir for 12-24 hours.Drives the reaction to completion.
6 Monitor the reaction by TLC or LC-MS.To determine the endpoint of the reaction.
7 Quench the reaction with water and extract with an organic solvent.Standard work-up procedure to isolate the crude product.
8 Purify by column chromatography or recrystallization.To obtain the pure sulfonamide product.

References

  • 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. (2012).
  • Abonia, R., et al. (2012). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine.
  • Elguero, J., et al. (2000). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry. [Link]
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]
  • Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. [Link]
  • Abonia, R., et al. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Semantic Scholar. [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-Abonia-Cuene/1618e47f525039304a99370894563a6206d99723]([Link]
  • Brahmbhatt, H., et al. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]
  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]
  • This compound. (n.d.). PubChem. [Link]
  • Abonia, R., et al. (2022). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]

Sources

Technical Support Center: Purification of 3-tert-Butyl-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-PYR-003-A

Last Updated: January 9, 2026

Welcome to the technical support guide for the purification of 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address common purification challenges with practical, field-tested solutions to help you achieve the desired purity and yield for your critical applications.

Troubleshooting Guide: Common Purification Issues

This section is structured in a question-and-answer format to directly address specific experimental observations and provide actionable solutions.

Question 1: My crude product is a persistent, dark-colored oil that refuses to crystallize. What's causing this, and how can I isolate a solid?

  • Probable Causes:

    • Residual Solvents: High-boiling point solvents used in the synthesis (e.g., DMF, DMSO) can be difficult to remove and may keep the product oily.

    • Regioisomeric Impurities: The synthesis of pyrazoles from unsymmetrical precursors like 4,4-dimethyl-3-oxopentanenitrile and phenylhydrazine can lead to the formation of the undesired regioisomer, 5-tert-butyl-1-phenyl-1H-pyrazol-3-amine. Isomeric impurities often form eutectic mixtures that are difficult to crystallize.

    • Oxidation: The amine functionality is susceptible to air oxidation, especially under light or at elevated temperatures, leading to colored impurities that can inhibit crystallization.[1]

  • Recommended Solutions:

    • Azeotropic Removal of Solvents: If residual high-boiling solvents are suspected, dissolve the crude oil in a solvent like toluene and evaporate it under reduced pressure. Repeat this process 2-3 times to azeotropically remove the tenacious solvent.

    • Trituration: Dissolve or suspend the crude oil in a non-polar solvent in which the desired product has minimal solubility, such as hexanes or diethyl ether. Stir vigorously. The desired amine should precipitate as a solid, while more soluble, oily impurities remain in the solvent.

    • Acid-Base Extraction: Dissolve the crude mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic pyrazole amine will be protonated and move into the aqueous layer, leaving non-basic impurities behind. Separate the aqueous layer, cool it in an ice bath, and then carefully basify it with a base like NaOH or NH4OH to precipitate the purified amine.[2] The solid can then be filtered, washed with cold water, and dried.[2]

    • Recrystallization (Solvent/Anti-Solvent): If a solid can be obtained, recrystallization is often effective. A summary of potential solvent systems is provided in Table 1.

Question 2: After purification, my product is a white solid, but it quickly develops a yellow or brownish tint. How can I prevent this discoloration?

  • Probable Cause:

    • Air Oxidation: The primary amine group on the pyrazole ring is susceptible to oxidation, forming colored byproducts. This process can be accelerated by exposure to air, light, and trace metal impurities.

  • Recommended Solutions:

    • Inert Atmosphere Handling: After the final purification step, handle the product under an inert atmosphere (e.g., nitrogen or argon) as much as possible.

    • Storage Conditions: Store the purified, dry solid in an amber vial under an inert atmosphere and in a freezer (-20 °C) to minimize degradation over time.

    • Antioxidant Use (Process Specific): For long-term storage in solution, the addition of a small amount of an antioxidant like BHT (butylated hydroxytoluene) may be considered, but this is highly dependent on the downstream application and should be validated.

Question 3: I'm using silica gel column chromatography, but my yield is very low, and the peaks are tailing severely. What is happening?

  • Probable Cause:

    • Strong Acid-Base Interaction: The amine group of your product is basic. Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface.[3] This strong interaction causes your basic compound to bind irreversibly or elute very slowly, leading to significant tailing, poor separation, and potential degradation on the column.[3][4]

  • Recommended Solutions:

    • Mobile Phase Modification: Add a small amount of a competing base to your mobile phase (eluent). A common choice is 0.5-1% triethylamine (Et3N) or a few drops of aqueous ammonia in the polar solvent component (e.g., methanol). The added base neutralizes the acidic sites on the silica, allowing your pyrazole amine to elute more symmetrically and with better recovery.[3]

    • Use of Deactivated Silica: Employ an amine-functionalized silica ("amino-silica") or base-deactivated silica stationary phase. These columns are specifically designed to minimize interactions with basic compounds and often provide superior separation for amines.[3][5]

    • Switch to a Different Stationary Phase: Consider using neutral alumina instead of silica gel. Alumina is less acidic and can be a better choice for purifying basic compounds.

    • Reversed-Phase Chromatography: If normal-phase is problematic, reversed-phase chromatography (e.g., C18 silica) can be an excellent alternative.[3][5] A mobile phase of acetonitrile/water or methanol/water with a pH modifier (e.g., 0.1% triethylamine or ammonium hydroxide to ensure the amine is in its free-base form) is typically effective.[3]

Frequently Asked Questions (FAQs)

Q: What are the most common impurities I should expect from the synthesis? A: Besides the regioisomer mentioned earlier, common impurities include unreacted starting materials (phenylhydrazine and 4,4-dimethyl-3-oxopentanenitrile) and byproducts from side reactions. Phenylhydrazine itself can be an impurity and is known to be toxic.[] The specific impurity profile depends heavily on the reaction conditions used.[7][8][9]

Q: What is the best way to assess the purity of my final product? A: A combination of techniques is recommended for a comprehensive assessment:

  • 1H and 13C NMR: Provides structural confirmation and can reveal the presence of impurities if they are present in significant amounts (>1-2%).

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is an excellent tool for detecting trace impurities, confirming the molecular weight of the product, and identifying byproducts.

  • HPLC (High-Performance Liquid Chromatography): Using a UV detector, HPLC is the gold standard for quantifying purity (e.g., determining if the product is >99% pure).

  • Melting Point: A sharp melting point close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.

Q: Can I use recrystallization as the sole purification method? A: If the crude product is relatively clean (>90-95%) and primarily contains non-isomeric impurities, a single recrystallization may be sufficient. However, if significant regioisomeric impurities are present, recrystallization may not be effective, and chromatographic methods are recommended.

Workflow & Data

Decision Diagram for Purification Strategy

The following diagram outlines a logical workflow for selecting the appropriate purification method based on the initial assessment of the crude product.

Purification_Workflow Start Crude Product (Post-Synthesis Workup) Assessment Initial Analysis (TLC, 1H NMR) Start->Assessment Is_Solid Is it a solid? Assessment->Is_Solid Solid_Path High Purity? (>90%, few spots) Is_Solid->Solid_Path Yes Oily_Path Trituration or Acid-Base Extraction Is_Solid->Oily_Path No Recrystallize Recrystallization Solid_Path->Recrystallize Yes Chromatography Column Chromatography (Modified Eluent) Solid_Path->Chromatography No Oily_Path->Assessment Final_QC Final Purity Check (HPLC, NMR, MS) Recrystallize->Final_QC Chromatography->Final_QC End Pure Product (Store Properly) Final_QC->End

Caption: Decision workflow for purifying this compound.

Table 1: Recommended Solvent Systems for Recrystallization
Solvent System (Solvent/Anti-solvent)ProcedureExpected Outcome
Ethanol / WaterDissolve the compound in a minimum amount of hot ethanol. Add water dropwise until turbidity persists. Reheat to clarify, then cool slowly.Often yields well-formed, off-white to white crystals.
Toluene / HexanesDissolve in hot toluene. Add hexanes as an anti-solvent and allow to cool.Good for removing more polar impurities.
Ethyl Acetate / HexanesDissolve in a minimal amount of ethyl acetate at room temperature or with gentle warming. Add hexanes until cloudy, then allow to stand.Effective for isolating the product from non-polar, oily residues.

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude oily or solid product (approx. 5 g) in 100 mL of dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1 M aqueous HCl (3 x 50 mL). The target amine will move to the aqueous layer. Combine the aqueous extracts.

  • Back-Wash (Optional): Wash the combined aqueous layers with 50 mL of DCM to remove any remaining neutral organic impurities.

  • Basification: Cool the acidic aqueous layer in an ice bath. While stirring, slowly add 6 M aqueous NaOH or concentrated ammonium hydroxide until the pH is >10. The purified amine will precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) until the filtrate is neutral.

  • Drying: Dry the purified solid under high vacuum at a temperature not exceeding 40 °C to yield the final product.

Protocol 2: Flash Column Chromatography with Modified Eluent
  • Stationary Phase: Standard silica gel (40-63 µm).

  • Eluent Preparation: Prepare a solvent system of Hexanes/Ethyl Acetate. To the ethyl acetate portion, add 1% triethylamine (v/v). For example, for a 70:30 Hexane:EtOAc eluent, the ethyl acetate portion should contain 1% Et3N.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel (~2-3 times the mass of the crude product). After evaporating the solvent, load the dry powder onto the top of the column.

  • Elution: Start with a low polarity eluent (e.g., 95:5 Hexanes/EtOAc + 1% Et3N) and gradually increase the polarity (e.g., to 70:30 Hexanes/EtOAc + 1% Et3N).

  • Fraction Collection: Collect fractions and monitor by TLC (using a plate developed in the same eluent system).

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

References

  • Anonymous. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage.
  • Becerra, D., & Castillo, J. C. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine. Semantic Scholar.
  • Murkovic, M. (2007). Analysis of heterocyclic aromatic amines. PubMed.
  • Vera-Guzmán, E., et al. (2011). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. National Center for Biotechnology Information.
  • Castillo, J. C., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. ResearchGate.
  • Knize, M. G., & Felton, J. S. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. PubMed.
  • Castillo, J. C., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI.
  • Shreeve, J. M., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. PubMed.
  • Roth, G. N., et al. (2011). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. National Center for Biotechnology Information.
  • Senanayake, C. H., et al. (2011). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses.
  • Anonymous. (2021). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI.
  • Anonymous. (2023). Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. MDPI.
  • Anonymous. (2022). Structures, Phase Behavior, and Fluorescent Properties of 3-Phenyl-1-(pyridin-2-yl)-1 H -pyrazol-5-amine and Its ZnCl 2 Complex. ResearchGate.
  • Anonymous. (2022). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. MDPI.
  • Redhu, M. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate.
  • Gryko, D. T., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications.
  • Anonymous. (n.d.). Pyrazole synthesis. Organic Chemistry Portal.
  • Abdel-Maksoud, M. S. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher.
  • Anonymous. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. The Royal Society of Chemistry.
  • Anonymous. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.
  • Gomaa, M. A.-M. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information.
  • Anonymous. (2021). Recent developments in aminopyrazole chemistry. ResearchGate.
  • Al-Obaidi, A. M. J., & Al-Majidi, S. M. H. (2018). Synthesis and Characterization of Some New Pyrazole Compounds. ResearchGate.
  • Tu, S., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives.
  • Anonymous. (2009). Crystal structure of 5-chloro-N-(5-phenyl-1H-pyrazol-3-yl)benzene-1,2-diamine. ResearchGate.

Sources

stability issues of 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine

A Guide to Understanding and Preventing Stability Issues

Welcome to the technical support center for this compound (CAS No: 126208-61-5). As a key intermediate in pharmaceutical and agrochemical research, ensuring the stability and integrity of this compound is paramount for reproducible and successful experimental outcomes.[1][2][3] This guide, developed by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this pyrazole derivative.

Troubleshooting Guide: Diagnosing Degradation

This section addresses specific experimental issues that may arise from compound instability. The question-and-answer format is designed to help you quickly identify the root cause of a problem and implement a corrective action plan.

Q1: I've observed an unexpected peak in my HPLC/LC-MS analysis after a reaction or workup. Could this be a degradation product?

A1: Yes, the appearance of new, unidentified peaks is a common indicator of degradation. The pyrazole amine structure contains functionalities susceptible to decomposition under certain chemical and physical stresses.

Causality and Investigation: The primary amine and the electron-rich pyrazole ring can be sensitive. The most likely causes are:

  • Incompatible Reagents: The compound is known to be incompatible with strong oxidizing agents, strong acids, and acid chlorides.[4] Accidental exposure to these, even in trace amounts, can lead to degradation. For instance, the amine group can be readily oxidized, while strong acids can catalyze hydrolytic cleavage or other rearrangements, especially at elevated temperatures.

  • Thermal Stress: Although generally stable under normal conditions, prolonged exposure to high heat during a reaction or solvent removal (e.g., high-temperature rotovaping) can cause thermal decomposition.[4] Hazardous decomposition byproducts can include nitrogen oxides (NOx) and carbon oxides (CO, CO2).[4]

  • pH Extremes During Workup: Aqueous workups involving strong acids or bases can induce hydrolysis or other pH-dependent degradation pathways.

Troubleshooting Workflow:

To diagnose the issue, follow this systematic approach:

troubleshooting_workflow start New Peak Observed in Chromatogram check_reagents Review Reaction Reagents & Conditions start->check_reagents is_oxidizer Strong Oxidizer or Acid Present? check_reagents->is_oxidizer check_temp Review Reaction Temperature & Duration is_oxidizer->check_temp No cause_reagent Root Cause: Chemical Incompatibility Action: Use milder reagents, run inert. is_oxidizer->cause_reagent Yes is_high_temp Prolonged Heating > 80-90°C? check_temp->is_high_temp check_workup Review Workup Procedure is_high_temp->check_workup No cause_temp Root Cause: Thermal Stress Action: Reduce temperature, shorten reaction time. is_high_temp->cause_temp Yes is_ph_extreme Strong Acid/Base in Aqueous Workup? check_workup->is_ph_extreme cause_workup Root Cause: pH-Induced Degradation Action: Use buffered solutions, keep cold. is_ph_extreme->cause_workup Yes no_issue If all 'No', consider stability of other reagents. is_ph_extreme->no_issue No

Fig 1. Troubleshooting workflow for identifying degradation sources.

Q2: My solid sample, which was initially a light yellow crystalline powder, has developed a brownish or darker color over time. What does this mean?

A2: A visible color change is a strong qualitative indicator of chemical degradation. For a compound like this, with an amine functionality, discoloration often points towards oxidative or photolytic decomposition.

Expert Analysis:

  • Oxidation: The primary amine group is susceptible to air oxidation, which can form highly colored N-oxide species or lead to oligomeric impurities. This process is often accelerated by exposure to light and ambient moisture.

  • Photodecomposition: Many aromatic and heterocyclic compounds are sensitive to UV-Vis light. Energy from light can promote electrons to excited states, leading to bond cleavage and the formation of radical species that initiate degradation cascades.

Preventative Measures:

  • Inert Atmosphere: Upon receiving the compound, immediately flush the container with an inert gas like argon or nitrogen before sealing. For long-term storage, consider a glove box or desiccator cabinet with an inert atmosphere.

  • Light Protection: Store the container in a dark place or use an amber vial to shield it from light.

  • Controlled Temperature: Adhere strictly to the recommended storage temperature of 0-8 °C to reduce the kinetic rate of any potential degradation reactions.[1][2]

Frequently Asked Questions (FAQs)

This section provides answers to common questions about the handling, storage, and stability testing of this compound.

Q1: What are the definitive optimal storage and handling conditions for this compound?

A1: Based on supplier safety data and best laboratory practices, the following conditions are recommended to maximize shelf-life and prevent degradation.

ConditionRecommendationRationale
Temperature 0–8 °C[1][2]Slows the rate of potential decomposition reactions.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the sensitive amine group.[4]
Light Protect from light (Amber vial/darkness)Avoids photolytic degradation.
Moisture Store in a dry, well-ventilated place.[4][5]Prevents hydrolysis and moisture-catalyzed oxidation.
Container Tightly closed container.[4][5]Prevents exposure to atmospheric oxygen and moisture.

Handling Best Practices:

  • Always handle the compound in a well-ventilated area or chemical fume hood.[4]

  • Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]

  • When weighing and transferring, minimize the time the container is open to the atmosphere.

Q2: How can I run a quick, preliminary assessment of my compound's stability under my specific experimental conditions?

A2: You can perform a simplified forced degradation study. This involves intentionally exposing your compound to stressful conditions to rapidly identify potential liabilities. This practice is a cornerstone of pharmaceutical development for establishing the stability-indicating nature of analytical methods.[6][7]

Protocol: Basic Forced Degradation Study

This protocol is designed as a preliminary screen. Analysis can be performed by TLC for a qualitative assessment or by HPLC/LC-MS for quantitative results.

stability_test_protocol cluster_conditions Stress Conditions start Prepare Stock Solution (e.g., 1 mg/mL in ACN or MeOH) control Control: Stock Solution at RT acid Acidic Stress: Add 0.1 M HCl base Basic Stress: Add 0.1 M NaOH oxidative Oxidative Stress: Add 3% H₂O₂ thermal Thermal Stress: Heat Stock Solution (60°C) incubate Incubate all samples (e.g., 24 hours) analyze Analyze all samples by TLC or HPLC Compare against T=0 and Control incubate->analyze

Fig 2. Flowchart for a basic stability testing protocol.

Step-by-Step Methodology:

  • Prepare a Stock Solution: Create a stock solution of your compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.

  • Aliquot for Stressing: Distribute the stock solution into five separate vials.

    • Vial 1 (Control): Keep at room temperature, protected from light.

    • Vial 2 (Acid Hydrolysis): Add an equal volume of 0.1 M HCl.

    • Vial 3 (Base Hydrolysis): Add an equal volume of 0.1 M NaOH.

    • Vial 4 (Oxidation): Add an equal volume of 3% hydrogen peroxide solution.

    • Vial 5 (Thermal Stress): Place this vial in a heating block at 60 °C.

  • Incubation: Allow the samples to incubate for a set period (e.g., 2, 8, or 24 hours).

  • Analysis: At each time point, take an aliquot from each vial, quench the reaction if necessary (e.g., neutralize the acid/base samples), and analyze by HPLC or TLC.

  • Interpretation: Compare the chromatograms of the stressed samples to the control and a T=0 sample. Significant loss of the parent peak or the appearance of new peaks in a stressed sample indicates instability under those specific conditions. This knowledge can help you design more robust reaction and purification protocols.[8]

By understanding the potential stability issues of this compound and implementing these proactive troubleshooting and handling strategies, you can ensure the quality of your material and the integrity of your research.

References

  • Forced Degradation Studies. MedCrave online. (2016-12-14). [Link]
  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. (2016-05-02). [Link]
  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis via NIH. (2012-06). [Link]
  • 3-tert-Butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine. J&K Scientific. [Link]

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 3-tert-Butyl-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for cross-coupling reactions involving 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine (CAS No. 126208-61-5).[1][2] This molecule is a valuable building block in medicinal chemistry and materials science. However, its unique structural features—namely the sterically demanding tert-butyl group adjacent to the reacting amine and the potential for the pyrazole ring to coordinate with the catalyst—present specific challenges for achieving high-yield cross-coupling.

This guide provides field-proven insights, troubleshooting protocols, and recommended catalyst systems to help you navigate these challenges effectively. Our approach is grounded in mechanistic principles to explain the causality behind experimental choices, ensuring robust and reproducible results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered by researchers working with this substrate.

Q1: My Buchwald-Hartwig amination with this compound is failing or giving very low yields. What's the most likely problem?

A: The primary challenge with this substrate is steric hindrance. The bulky tert-butyl group at the C3 position shields the C5-amine, which can significantly slow down the key steps of the catalytic cycle, particularly the final reductive elimination.[3][4] A secondary issue is the potential for the pyrazole's nitrogen atoms to act as competing ligands, sequestering the active palladium catalyst.[5][6] Low yields are almost always traced back to a suboptimal ligand choice that cannot overcome these two hurdles.

Q2: What is the best starting point for a catalyst system for a C-N coupling reaction?

A: For sterically hindered N-heterocyclic amines, the most successful catalyst systems almost invariably involve a palladium precursor paired with a bulky, electron-rich dialkylbiarylphosphine ligand.[7][8] A highly recommended starting point is a G3 or G4 palladium precatalyst with a ligand such as tBuBrettPhos or AdBrettPhos .[7] These ligands provide the necessary steric bulk to accelerate reductive elimination and are electron-rich enough to facilitate the initial oxidative addition step.[4][9]

Q3: Can the pyrazole ring itself poison the palladium catalyst?

A: Yes, this is a valid concern. N-heterocycles can coordinate to the palladium center, forming off-cycle or inactive species.[5] This is precisely why the choice of a strongly coordinating and sterically bulky phosphine ligand is critical. These advanced ligands are designed to form a more stable and reactive complex with palladium, effectively outcompeting the substrate's pyrazole nitrogens for a coordination site on the metal.[6]

Q4: How critical is the choice of base, and which one should I use?

A: The base is crucial. It is required to deprotonate the amine, allowing it to coordinate to the palladium center.[4] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are common and effective choices.[10] If your coupling partner contains base-sensitive functional groups (like esters or ketones), you may need to screen milder bases like potassium carbonate (K₂CO₃) or DBU, though this will likely require a more active catalyst system and potentially higher temperatures.[10][11]

Part 2: Troubleshooting Guide & Logic Flow

When experiments fail, a systematic approach is key. The following decision tree provides a logical workflow for diagnosing and solving common issues.

TroubleshootingFlowchart start Problem: Low or No Conversion q1 Is Palladium Black visible? start->q1 q2 Using a bulky biaryl- phosphine ligand (e.g., tBuBrettPhos)? q1->q2 No s1 Solution: - Use a more robust (pre)catalyst. - Ensure strict anaerobic conditions. - Check solvent purity. q1->s1 Yes q3 Are reagents anhydrous and degassed? q2->q3 Yes s2 Solution: Switch to a state-of-the-art ligand. Steric bulk is ESSENTIAL for this substrate. q2->s2 No q4 Is the base strong enough (e.g., NaOtBu)? q3->q4 Yes s3 Solution: - Use freshly distilled solvent. - Degas solvent & base thoroughly. - Run reaction in a glovebox. q3->s3 No s4 Solution: - Switch to NaOtBu or LiHMDS. - If substrate is base-sensitive, increase temperature or screen more active catalysts. q4->s4 No s5 Solution: Increase reaction temperature in increments of 10-20 °C. Consider switching to a higher- boiling solvent (e.g., toluene, dioxane). q4->s5 Yes BuchwaldHartwigCycle pd0 L₂Pd⁽⁰⁾ Active Catalyst oa_complex L₂Pd⁽ᴵᴵ⁾(Ar)(X) Oxidative Addition Complex pd0->oa_complex Oxidative Addition amine_complex [L₂Pd⁽ᴵᴵ⁾(Ar)(NHR')]⁺X⁻ oa_complex->amine_complex Ligand Exchange amido_complex L₂Pd⁽ᴵᴵ⁾(Ar)(NR') Amido Complex amine_complex->amido_complex Deprotonation amido_complex->pd0 Reductive Elimination (Rate-Limiting for Hindered Substrates) product Ar-NHR' amido_complex->product arx Ar-X arx->pd0 amine R'-NH₂ amine->oa_complex base Base base->amine_complex

Sources

dealing with impurities in 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine samples

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSD-PYR-001-26

Last Updated: January 9, 2026

Introduction

Welcome to the technical support guide for 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine (CAS No. 102030-91-5). This document is intended for researchers, scientists, and drug development professionals who are utilizing this key intermediate and may encounter challenges related to sample purity. As a Senior Application Scientist, I have compiled this guide based on established chemical principles and extensive field experience to help you diagnose and resolve common impurity issues, ensuring the integrity and success of your downstream applications.

This guide is structured into two main sections:

  • Frequently Asked Questions (FAQs): Quick answers to common problems.

  • In-Depth Troubleshooting & Protocols: Detailed, step-by-step guidance for identifying and removing specific impurities.

Part 1: Frequently Asked Questions (FAQs)

Q1: My HPLC analysis shows a significant peak eluting close to my main product peak. What is the most likely impurity?

A1: The most common impurity in the synthesis of asymmetrically substituted pyrazoles is a regioisomer , specifically 5-tert-butyl-1-phenyl-1H-pyrazol-3-amine. This occurs during the initial cyclocondensation reaction where the phenylhydrazine can attack either of the two carbonyl (or equivalent) centers of the 1,3-dicarbonyl precursor.[1] These isomers often have very similar polarities, making them difficult to separate.

Q2: I'm seeing residual starting materials in my NMR spectrum. What's the quickest way to remove them?

A2: If the starting materials are significantly different in polarity from your product, recrystallization is often the most efficient first step. For example, unreacted phenylhydrazine or β-ketonitrile precursors can often be removed with a carefully chosen solvent system. If starting materials co-crystallize with the product, a simple acid-base wash during workup can remove basic (phenylhydrazine) or acidic impurities.

Q3: My isolated product is an off-white or yellowish solid, but literature reports it as a white crystalline solid. What could be the cause?

A3: A yellow or tan discoloration often indicates the presence of oxidation byproducts or residual chromophoric starting materials like phenylhydrazine, which can air-oxidize to form colored species. The amine functionality on the pyrazole ring is also susceptible to slow oxidation. Storing the compound under an inert atmosphere (Nitrogen or Argon) and in the dark can mitigate this. Minor color impurities can often be removed by recrystallization with a small amount of activated carbon.

Q4: Can I use Gas Chromatography (GC) to analyze the purity of my sample?

A4: While GC can be used, HPLC is generally the preferred method for this class of compounds. The relatively high boiling point and the presence of a primary amine in this compound can lead to peak tailing and potential on-column degradation at high temperatures. If using GC, derivatization of the amine may be necessary for robust, reproducible results. HPLC offers a gentler method of separation that is well-suited for these molecules.[2][3]

Part 2: In-Depth Troubleshooting & Purification Protocols

This section provides a systematic approach to identifying and resolving purity issues. The first step in any troubleshooting process is accurate identification of the impurity.

Logical Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and addressing impurity issues with your pyrazole amine sample.

Troubleshooting_Workflow start Crude Product Analysis (HPLC, LC-MS, NMR) check_major_impurity Identify Major Impurity Profile start->check_major_impurity is_isomer Isomeric Impurity Detected? (e.g., 5-tert-butyl isomer) check_major_impurity->is_isomer Compare with standards is_sm Starting Material Detected? is_isomer->is_sm No chromatography Action: Preparative HPLC or Silica Gel Column Chromatography is_isomer->chromatography Yes is_color Colored Impurity / Tarry Residue? is_sm->is_color No recrystallization Action: Recrystallization or Acid-Base Extraction is_sm->recrystallization Yes carbon_treatment Action: Recrystallization with Activated Carbon is_color->carbon_treatment Yes final_purity_check Final Purity Analysis (>98% Purity?) is_color->final_purity_check No chromatography->final_purity_check recrystallization->final_purity_check carbon_treatment->final_purity_check success Product Meets Specification final_purity_check->success Yes fail Re-evaluate Purification Strategy final_purity_check->fail No fail->check_major_impurity AcidBase_Workflow start Dissolve Crude Product in Organic Solvent (e.g., Ethyl Acetate) add_acid Wash with aq. Acid (e.g., 1M HCl) start->add_acid separate_layers1 Separate Layers add_acid->separate_layers1 organic_layer Organic Layer: Contains Neutral Impurities separate_layers1->organic_layer Discard aqueous_layer Aqueous Layer: Contains Protonated Product (Product Hydrochloride Salt) separate_layers1->aqueous_layer Keep basify Add Base to Aqueous Layer (e.g., 2M NaOH) until pH > 10 aqueous_layer->basify extract Extract with Fresh Organic Solvent basify->extract dry_isolate Dry Organic Layer (e.g., MgSO₄), Filter, and Evaporate Solvent extract->dry_isolate final_product Pure Product dry_isolate->final_product

Sources

avoiding decomposition of 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine during workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the workup and isolation of this valuable synthetic intermediate. The inherent reactivity of the 5-aminopyrazole moiety requires careful handling to prevent degradation and ensure high purity and yield. This document provides in-depth, field-proven insights and troubleshooting protocols based on established chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments. Each answer explains the underlying chemistry and provides actionable solutions.

FAQ 1: My post-workup analysis (NMR or LC-MS) shows a significant impurity with a mass of 159 g/mol , and my yield is low. What is happening?

Answer: This is a classic sign of acid-catalyzed de-tert-butylation . The tert-butyl group on your pyrazole is likely being cleaved, resulting in the formation of 1-phenyl-1H-pyrazol-5-amine.

Underlying Chemistry: The bond connecting a tertiary carbocation, like the one derived from the tert-butyl group, to a heteroaromatic ring can be susceptible to cleavage under acidic conditions. While pyrazoles are generally stable, certain substitution patterns can increase this lability.[1] The workup often follows a reaction conducted in acid (e.g., HCl or TFA), and incomplete neutralization or the use of an acidic wash (e.g., 1N HCl) to remove basic impurities can inadvertently cleave this group, generating isobutylene gas as a byproduct.

Troubleshooting & Prevention:

  • Avoid Strong Acids: Do not use strong acidic solutions (pH < 4) during aqueous washes. If an acid wash is necessary to remove baseline impurities, use a milder, buffered solution like 10% citric acid or a dilute solution of acetic acid, and perform the wash quickly at low temperatures (0-5 °C).

  • Thorough Neutralization: After an acid-catalyzed reaction, ensure the mixture is fully neutralized before extraction. Use a mild base like saturated sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) solution. Add the base slowly at 0 °C until the pH of the aqueous layer is between 7.5 and 8.5. Verify the pH with test strips.

  • Temperature Control: Perform all neutralization and extraction steps at reduced temperatures (0-10 °C) to minimize the rate of any potential acid-catalyzed degradation.

FAQ 2: During the basic wash or extraction, my organic layer develops a dark red, brown, or purple color, and TLC analysis shows multiple colored spots. Why does this occur?

Answer: This coloration is indicative of oxidative degradation . The 5-amino group on the electron-rich pyrazole ring is highly susceptible to oxidation, leading to the formation of colored dimeric or polymeric impurities, such as azo compounds.

Underlying Chemistry: Primary aromatic amines can undergo oxidative dehydrogenative coupling, especially in the presence of oxygen (air), base, and trace metal ions (e.g., Cu²⁺, Fe³⁺).[2][3] The 5-aminopyrazole system is particularly prone to this, as the pyrazole ring enhances the electron density of the amino group, making it easier to oxidize.[3] Basic conditions can deprotonate the amine or residual acidic species, often accelerating the rate of oxidation.

Troubleshooting & Prevention:

  • Work Under an Inert Atmosphere: Whenever possible, perform the neutralization, extraction, and solvent evaporation steps under an inert atmosphere of nitrogen or argon to minimize contact with atmospheric oxygen.

  • Use Degassed Solvents: Before the workup, sparge all aqueous solutions and organic solvents with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

  • Introduce an Antioxidant: Add a small amount of a reducing agent, such as sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) (approx. 5-10 mol%), to the aqueous phase during the workup. This will scavenge dissolved oxygen and other oxidizing species.

  • Chelate Metal Ions: If you suspect metal contamination from reagents or equipment, add a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the initial quench solution.

  • Avoid Strong, Hot Bases: Do not use hot or highly concentrated solutions of strong bases like NaOH or KOH. Stick to room temperature or cooled solutions of milder bases like NaHCO₃.

FAQ 3: I'm experiencing poor recovery after extraction, and my product seems to be lost to the aqueous layer. How can I improve partitioning?

Answer: Poor partitioning is typically caused by salt formation . Your aminopyrazole is basic and will be protonated by any residual acid, forming a water-soluble ammonium salt.

Underlying Chemistry: Like other amines, this compound is a base. In an acidic or even neutral aqueous solution, it can exist in its protonated (salt) form, which has significantly higher water solubility than the free base.[1] If the pH of the aqueous layer is not sufficiently basic, the compound will preferentially remain in the aqueous phase.

Troubleshooting & Prevention:

  • Confirm pH of Aqueous Layer: Before extraction, ensure the pH of the aqueous layer is distinctly basic (pH 8-10). Use a pH meter or reliable pH strips for verification. Add base dropwise until the target pH is reached and stable.

  • "Salting Out" Technique: After neutralization, add saturated sodium chloride solution (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase, decreasing the solubility of organic compounds and promoting their transfer into the organic layer.

  • Select an Appropriate Solvent: Use a robust, water-immiscible organic solvent for extraction. Dichloromethane (DCM) or ethyl acetate are common choices. Perform multiple extractions (e.g., 3 x 50 mL) rather than a single large one (1 x 150 mL) to ensure complete recovery.

  • Back-Extraction (If Necessary): If you suspect product loss, you can re-basify the initial aqueous layer to a higher pH (e.g., 10-11) and re-extract it with fresh organic solvent.

Visual Guides to Degradation and Prevention

Visualizing the potential failure points and the ideal workflow can reinforce best practices.

Key Decomposition Pathways

The following diagram illustrates the two primary degradation routes for this compound during workup.

cluster_main Starting Material cluster_acid Acid-Catalyzed Decomposition cluster_oxidation Oxidative Decomposition A This compound B De-tert-butylation Product (1-phenyl-1H-pyrazol-5-amine) A->B Strong Acid (H⁺) e.g., HCl wash C Colored Impurities (Azo Dimers, etc.) A->C Air (O₂) + Base e.g., NaOH wash

Caption: Primary degradation pathways during workup.

Recommended Workup Workflow

This workflow diagram outlines a robust procedure designed to minimize decomposition.

start End of Reaction (Crude Mixture) quench 1. Quench Reaction (Cool to 0 °C in ice bath) start->quench neutralize 2. Neutralize Slowly (Add sat. NaHCO₃ to pH 8-9) quench->neutralize extract 3. Extract with Degassed Solvent (e.g., 3x Ethyl Acetate) neutralize->extract wash 4. Wash Organic Layer (1x Water, 1x Brine) extract->wash dry 5. Dry Organics (Anhydrous Na₂SO₄ or MgSO₄) wash->dry evaporate 6. Concentrate In Vacuo (Keep bath temp < 40 °C) dry->evaporate finish Pure Product evaporate->finish

Sources

Technical Support Center: HPLC Method Development for Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of pyrazole compounds. This guide is designed for researchers, scientists, and drug development professionals. Here, you will find practical, in-depth answers to common challenges encountered during method development, structured to provide not just solutions, but a deeper understanding of the chromatographic principles at play.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that often arise when initiating an HPLC method development project for pyrazole-containing molecules.

Q1: How do I select the right HPLC column for pyrazole analysis?

A1: The choice of column is the cornerstone of your separation. For pyrazole compounds, which can range from polar to non-polar, a systematic approach is crucial.

  • Start with Reversed-Phase (RP) Chromatography: The majority of pyrazole derivatives are well-suited for reversed-phase HPLC. A C18 (octadecylsilane) column is the universal starting point due to its hydrophobicity and wide applicability.[1][2]

  • Consider Analyte Polarity: Pyrazole's nitrogen-containing heterocyclic ring imparts a degree of polarity. If your pyrazole derivatives are highly polar, a standard C18 may not provide sufficient retention. In such cases, consider columns with alternative selectivities.

  • Evaluate Stationary Phase Chemistry: The choice of stationary phase is critical for achieving the desired separation.[2][3] A C18 column is often the first choice as it offers high hydrophobicity.[1] For more polar pyrazoles, an embedded polar group (EPG) or a C18 AQ column can be effective, as they are designed for use in highly aqueous mobile phases without phase collapse.[1]

Table 1: Recommended Starting Columns for Pyrazole Analysis

Analyte CharacteristicsRecommended Column TypeRationale
Non-polar to moderately polar pyrazolesC18 (Octadecyl)Provides robust hydrophobic retention for a wide range of compounds. The most common starting point.
Polar pyrazole derivativesC18 AQ / Polar-EmbeddedDesigned to prevent phase collapse in high-aqueous mobile phases, enhancing retention for polar analytes.
Basic pyrazole compounds prone to tailingHigh-purity, end-capped C18 or C8Minimizes interaction with acidic silanol groups on the silica surface, leading to improved peak symmetry.[4]
Complex mixtures with isomersPhenyl-Hexyl or PFP (Pentafluorophenyl)Offers alternative selectivity through π-π interactions, which can be crucial for resolving structurally similar compounds.
Q2: What is a good starting mobile phase for separating pyrazole compounds?

A2: A well-chosen mobile phase is essential for achieving good separation.[5][6]

  • Solvent Selection: For reversed-phase HPLC, a combination of high-purity water and an organic modifier is standard.[7] Acetonitrile is often preferred over methanol as it typically provides better peak shape, lower viscosity, and lower UV cutoff.[7][8]

  • pH Control is Critical: Pyrazole and its derivatives are often basic. The pH of your mobile phase will dictate the ionization state of your analyte and any residual silanol groups on the column's stationary phase.[5]

    • To ensure reproducible retention and good peak shape for basic pyrazoles, it is advisable to work at a low pH (e.g., 2.5-3.5) or a high pH (e.g., 8-10), staying at least 2 pH units away from the analyte's pKa.[7]

    • At low pH, both the basic analyte is protonated (charged) and the silanol groups are non-ionized, which minimizes undesirable secondary interactions that cause peak tailing.[9]

  • Buffers and Additives: Using a buffer (e.g., phosphate, acetate) at a concentration of 10-25 mM is crucial for maintaining a stable pH.[6] Small amounts of additives like 0.1% trifluoroacetic acid (TFA) or formic acid are commonly used to improve peak shape and act as ion-pairing agents.[10][11][12]

Table 2: Suggested Starting Mobile Phase Conditions

Elution ModeAqueous Phase (A)Organic Phase (B)Starting Conditions
Isocratic 10 mM Potassium Phosphate, pH 3.0Acetonitrile70% A / 30% B (Adjust based on initial run)
Gradient 0.1% Formic Acid in Water0.1% Formic Acid in Acetonitrile95% A to 95% B over 20 minutes
Q3: How should I determine the optimal detection wavelength (λmax)?

A3: Selecting the correct wavelength is fundamental for achieving high sensitivity.

  • Utilize a Photodiode Array (PDA) Detector: The most effective method is to inject a concentrated standard of your pyrazole compound and acquire a UV spectrum using a PDA detector. The wavelength at the highest point of absorbance is the λmax.

  • Review Literature for Similar Compounds: If a PDA detector is not available, published methods for structurally similar pyrazole derivatives can provide a good starting point.[10][13]

  • Consider the Entire Chromatogram: If you are analyzing a mixture of compounds with different λmax values, you may need to choose a compromise wavelength that provides adequate sensitivity for all components or use a PDA detector to monitor multiple wavelengths simultaneously.

Q4: What are the essential validation parameters for a new HPLC method for pyrazoles?

A4: Method validation demonstrates that your analytical procedure is suitable for its intended purpose.[14][15] According to the International Council for Harmonisation (ICH) guidelines, the following parameters are key.[16][17][18]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.[16]

  • Linearity: Demonstrating a direct proportional relationship between the concentration of the analyte and the detector response over a defined range.[15][16]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to have suitable precision, accuracy, and linearity.[14][15]

  • Accuracy: The closeness of the test results to the true value, often determined by recovery studies.[16]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).[14]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage.[17]

Part 2: Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the HPLC analysis of pyrazole compounds.

Problem: My pyrazole peak is tailing excessively.

Peak tailing is arguably the most common chromatographic problem, especially with basic, nitrogen-containing compounds like pyrazoles.[9] A symmetrical, Gaussian peak is ideal for accurate integration and resolution.[4]

Potential Causes & Step-by-Step Solutions:

  • Secondary Silanol Interactions: This is the most frequent cause. Residual silanol groups on the silica surface of the column are acidic and can interact ionically with basic pyrazole analytes, causing tailing.[4][9]

    • Solution A: Lower Mobile Phase pH: Adjust the mobile phase to a pH between 2.5 and 3.5 using an additive like formic acid or TFA.[19] This protonates the silanol groups, minimizing their ionic interaction with the protonated basic analyte.

    • Solution B: Use a Modern, End-Capped Column: Switch to a column that is specifically designed for excellent peak shape with basic compounds. These columns use high-purity silica and advanced end-capping techniques to shield the residual silanols.[4]

    • Solution C: Add a Competing Base: In some older methods, a small amount of a competing base like triethylamine (TEA) was added to the mobile phase. While less common now, it can be effective by interacting with the active silanol sites.[9]

  • Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak distortion.[20]

    • Solution: Sequentially dilute your sample and inject it again. If the peak shape improves and becomes more symmetrical at lower concentrations, you were likely overloading the column. Reduce your sample concentration or injection volume accordingly.[20]

  • Extra-Column Dead Volume: Excessive volume from tubing, fittings, or an improper connection between the column and the system can cause band broadening and tailing.[9]

    • Solution: Ensure all fittings are properly tightened. Use tubing with the smallest possible internal diameter (e.g., 0.005") and keep the length to a minimum, especially between the injector, column, and detector.[4]

  • Column Contamination or Degradation: Accumulation of strongly retained matrix components on the column inlet frit or degradation of the stationary phase (e.g., from high pH) can lead to poor peak shape.[20]

    • Solution A: Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to trap contaminants and extend the life of the main column.

    • Solution B: Flush the Column: If you suspect contamination, try flushing the column with a strong solvent (refer to the manufacturer's instructions).

    • Solution C: Replace the Column: If the column is old or has been subjected to harsh conditions, it may be irreversibly damaged and need replacement.[20]

Problem: My retention times are drifting or inconsistent.

Stable retention times are critical for reliable peak identification and quantification.

Potential Causes & Step-by-Step Solutions:

  • Inadequate Column Equilibration: Switching between different mobile phases or gradients without allowing sufficient time for the column to equilibrate is a common cause of drifting retention times.

    • Solution: Always equilibrate the column with the initial mobile phase conditions for at least 10-15 column volumes before starting a sequence.

  • Mobile Phase Preparation Issues: Inconsistent preparation, degradation, or outgassing of the mobile phase can cause shifts in retention.[21]

    • Solution A: Prepare Fresh Mobile Phase: Aqueous mobile phases, especially at neutral pH, can support microbial growth. Prepare fresh mobile phases daily and discard any unused portions.[21]

    • Solution B: Degas the Mobile Phase: Dissolved gases can form bubbles in the pump or detector, leading to pressure fluctuations and baseline noise.[21][22] Degas your mobile phase using sonication, vacuum filtration, or an in-line degasser.

    • Solution C: Precise Measurement: Ensure you are accurately measuring all components of the mobile phase, especially when using buffers and additives.

  • Temperature Fluctuations: The temperature of the column can significantly affect retention times.[6][21]

    • Solution: Use a column oven to maintain a constant and consistent temperature. This is one of the most effective ways to ensure reproducible retention times.

Problem: I have poor resolution between two pyrazole peaks.

Resolution is the measure of how well two peaks are separated. Poor resolution can make accurate quantification impossible.

Potential Causes & Step-by-Step Solutions:

  • Suboptimal Mobile Phase Composition: The strength and composition of the organic modifier directly impact selectivity.

    • Solution A: Optimize the Isocratic Composition: If using an isocratic method, systematically vary the percentage of the organic modifier. A lower percentage will generally increase retention and may improve resolution.

    • Solution B: Adjust the Gradient Slope: If using a gradient, make the slope shallower (i.e., increase the gradient time). This gives the analytes more time to interact with the stationary phase and can significantly improve the separation of closely eluting peaks.[5]

    • Solution C: Change the Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using acetonitrile and have poor resolution, try substituting it with methanol (or vice versa).

  • Incorrect Column Chemistry: Sometimes, a C18 column simply does not provide the right selectivity for your specific analytes.

    • Solution: Try a column with a different stationary phase. A phenyl-hexyl column, for example, can provide unique selectivity for aromatic compounds like pyrazoles through π-π interactions.

Problem: My baseline is noisy or drifting.

A stable baseline is essential for achieving low detection limits and accurate integration.

Potential Causes & Step-by-Step Solutions:

  • Mobile Phase Issues: Contaminated solvents, improper mixing, or dissolved air are common culprits.[21][23][24]

    • Solution: Use high-purity, HPLC-grade solvents.[8] Filter and degas the mobile phase before use.[8][21] If running a gradient, ensure the solvents are miscible and the pump's mixing performance is adequate.

  • Detector Lamp Failure: The lamp in a UV detector has a finite lifetime and its energy output can decrease or become unstable over time.[21][23]

    • Solution: Check the lamp's energy or run a diagnostic test. If the energy is low or unstable, the lamp may need to be replaced.

  • Contaminated Flow Cell: Contaminants or air bubbles in the detector's flow cell can cause significant baseline noise.[21]

    • Solution: Flush the flow cell with a strong, filtered solvent like isopropanol to remove any contaminants.

Part 3: Visualized Workflows

To further aid in your method development and troubleshooting efforts, the following diagrams illustrate key decision-making processes.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization Start Define Analyte Properties (Polarity, pKa) Col_Select Select Column (e.g., C18, 5µm, 4.6x150mm) Start->Col_Select MP_Select Select Mobile Phase (ACN/H2O with 0.1% FA) Col_Select->MP_Select Detect_Select Determine λmax (Use PDA Detector) MP_Select->Detect_Select Initial_Run Perform Initial Run (Scouting Gradient) Detect_Select->Initial_Run Eval_Chroma Evaluate Chromatogram (Peak Shape, Resolution) Opt_Gradient Optimize Gradient Slope Eval_Chroma->Opt_Gradient Poor Resolution Opt_MP Adjust Mobile Phase (pH, Organic Modifier) Eval_Chroma->Opt_MP Poor Peak Shape Opt_Temp Optimize Temperature Eval_Chroma->Opt_Temp Good Shape & Resolution Opt_Gradient->Eval_Chroma Opt_MP->Eval_Chroma Final_Method Final Method Achieved Opt_Temp->Final_Method

Caption: Systematic workflow for HPLC method development for pyrazole compounds.

G Start Peak Tailing Observed Check_Overload Is Peak Shape Concentration Dependent? Start->Check_Overload Check_Column Is the Column Old or Previously Used with Basic Analytes? Check_Overload->Check_Column No Sol_Dilute Dilute Sample or Reduce Injection Volume Check_Overload->Sol_Dilute Yes Check_pH Is Mobile Phase pH Buffered and >2 units from Analyte pKa? Check_Column->Check_pH No Sol_Column Use New, High-Purity, End-Capped Column Check_Column->Sol_Column Yes Check_System Check for Dead Volume (Fittings, Tubing) Check_pH->Check_System Yes Sol_pH Adjust pH to 2.5-3.5 with Formic or Phosphoric Acid Check_pH->Sol_pH No Sol_System Use Low-Volume Tubing and Check Connections Check_System->Sol_System

Caption: Decision tree for troubleshooting peak tailing in pyrazole analysis.

References

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023). LCGC.
  • Schwartz, N. (2014). Troubleshooting HPLC- Tailing Peaks. Restek.
  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation.
  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent.
  • What Causes Peak Tailing in HPLC? (n.d.). Chrom Tech, Inc.
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). International Journal of ChemTech Research.
  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. (2023). ResearchGate.
  • Separation of Pyrazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Steps for HPLC Method Validation. (2024). Pharmaguideline.
  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... (n.d.). Wiley Online Library.
  • Which is best column for analyzing oligomers in pyrazole compounds by HPLC? (2013). ResearchGate.
  • ICH Guidelines for Analytical Method Validation Explained. (n.d.). AMSbiopharma.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2024). YouTube.
  • Choosing the Right HPLC Column: A Complete Guide. (n.d.). Phenomenex.
  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. (n.d.). Mastelf.
  • Mobile Phase Optimization: A Critical Factor in HPLC. (n.d.). Phenomenex.
  • Validation of Analytical Procedures Q2(R2). (2023). ICH.
  • Common Issues in HPLC Analysis. (n.d.). Medikamenter Quality Services.
  • HPLC Column Selection Guide. (n.d.). SCION Instruments.
  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. (n.d.). LinkedIn.
  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. (2022). ECA Academy.
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024). alwsci.
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (n.d.). PharmaCores.
  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024). ResearchGate.
  • Top 10 Most Common HPLC Issues and How to Fix Them (2023). (2023). YouTube.
  • Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. (2019). Pharmacia.

Sources

Technical Support Center: Strategies to Improve the Atom Economy of Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for advanced pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize their synthetic routes by improving atom economy—a cornerstone of green chemistry and efficient drug development. Here, we address common challenges and frequently asked questions in a direct Q&A format, providing not just protocols, but the underlying scientific principles to empower your experimental design and troubleshooting efforts.

Part 1: Foundational Concepts & Common Pitfalls
Q1: What is "atom economy," and why is it a critical metric for pyrazole synthesis in industrial and pharmaceutical contexts?

A: Atom economy is a concept developed by Barry Trost that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product.[1] The formula is:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

In pharmaceutical and industrial settings, a high atom economy is crucial for several reasons:

  • Cost Reduction: It minimizes the consumption of expensive starting materials and reagents.

  • Waste Prevention: Reactions with high atom economy generate fewer byproducts, reducing the costs and environmental impact associated with waste treatment and disposal.[2][3]

  • Process Simplification: Fewer byproducts often lead to simpler purification processes, saving time, solvents, and energy.

  • Sustainability: It aligns with the principles of green chemistry, which are increasingly important for regulatory compliance and corporate responsibility.[3][4]

For pyrazoles, which are vital scaffolds in many FDA-approved drugs, optimizing atom economy is not just an academic exercise—it is a critical factor in developing scalable, cost-effective, and environmentally benign manufacturing processes.[5][6]

Q2: What are the most common low-atom-economy pitfalls in classical pyrazole synthesis methods, such as the Knorr synthesis?

A: The classical Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, is a workhorse reaction but presents inherent atom economy challenges.[7]

  • Pitfall 1: Condensation Byproducts: The fundamental reaction is a cyclocondensation that eliminates two molecules of water for every molecule of pyrazole formed.[8] While water is a benign byproduct, its mass is not incorporated into the final product, thus lowering the theoretical maximum atom economy.

  • Pitfall 2: Use of Protecting Groups or Stoichiometric Reagents: Some classical syntheses require protecting groups or stoichiometric activating agents that are not part of the final product. These add significant mass to the reactant side of the equation without contributing to the product, severely decreasing atom economy.

  • Pitfall 3: Poor Regioselectivity: When using unsymmetrical 1,3-dicarbonyls and substituted hydrazines, the Knorr synthesis can yield a mixture of two regioisomers.[6][9] This leads to difficult separations and reduces the effective yield of the desired isomer, which translates to a lower practical atom economy.

These pitfalls highlight the need for modern synthetic strategies that minimize or eliminate the formation of byproducts and improve selectivity.[2][10]

Part 2: High Atom Economy Strategies & Troubleshooting
Q3: How do multicomponent reactions (MCRs) improve the atom economy of pyrazole synthesis, and what are common issues encountered?

A: Multicomponent reactions (MCRs) are intrinsically atom-economical because they combine three or more starting materials in a single pot to form a product that incorporates the vast majority of the atoms from all reactants.[9][11][12] For pyrazole synthesis, this avoids the stepwise synthesis and isolation of intermediates, preventing waste generation at each step.

Common Issues & Troubleshooting:

  • Issue: Low Yield or Complex Product Mixture.

    • Cause: One of the reaction steps in the MCR cascade may be significantly slower than others, or side reactions may be occurring. For instance, in a common MCR for pyranopyrazoles, the initial Knoevenagel condensation between an aldehyde and malononitrile might be sluggish.[13]

    • Solution: Carefully optimize reaction conditions (temperature, solvent, concentration). The use of an appropriate catalyst (e.g., L-proline, CeO2/SiO2, or an ionic liquid) can selectively accelerate the desired reaction pathway.[4][14] Screen different catalysts to find one that harmonizes the rates of all reaction steps.

  • Issue: Difficulty with Purification.

    • Cause: Even in a successful MCR, unreacted starting materials or small amounts of byproducts can complicate purification.

    • Solution: Employ a catch-and-release purification strategy using solid-phase scavengers to remove specific unreacted starting materials. Alternatively, modifying the reaction to use a solid-supported catalyst can simplify workup to a simple filtration.[4]

MCR_Pathway

Q4: What role do catalysts play in improving atom economy, and how do I troubleshoot catalyst deactivation?

A: Catalysts improve atom economy by enabling reaction pathways that do not require stoichiometric reagents or harsh conditions.[15] They can increase reaction rates, improve selectivity, and allow for the use of more benign reagents. For pyrazole synthesis, heterogeneous catalysts (e.g., silica-supported sulfuric acid, zeolites) and nanocatalysts are particularly valuable as they are easily separated from the reaction mixture and can often be recycled.[4][16]

Troubleshooting Catalyst Deactivation:

  • Symptom: Reaction yield decreases over subsequent runs with a recycled catalyst.

    • Cause 1 (Fouling): The catalyst surface may be blocked by polymeric byproducts or adsorbed starting materials/products.

    • Troubleshooting: Wash the catalyst with an appropriate solvent to remove adsorbed species. If fouling is severe, calcination (for robust inorganic catalysts) under controlled conditions can burn off organic residues.

    • Cause 2 (Leaching): The active catalytic species may be dissolving into the reaction medium. This is common for supported metal catalysts.

    • Troubleshooting: Perform an ICP-MS analysis of the reaction filtrate to check for traces of the leached metal. If leaching is confirmed, consider immobilizing the catalyst more strongly or switching to a different support material.

    • Cause 3 (Structural Change): The catalyst's physical structure (e.g., pore size in zeolites, particle size of nanoparticles) may have changed due to thermal or chemical stress.

    • Troubleshooting: Characterize the spent catalyst using techniques like XRD, BET, and TEM to compare its structure to the fresh catalyst. If changes are significant, the regeneration procedure or the reaction conditions may be too harsh.

Q5: How do alternative energy sources like microwave irradiation affect atom economy and reaction efficiency?

A: Microwave-assisted organic synthesis (MAOS) can dramatically improve the efficiency of pyrazole synthesis by reducing reaction times from hours to minutes and often increasing yields.[5][17][18] This is due to efficient and rapid heating of the reaction medium.

Impact on Atom Economy:

  • Indirect Improvement: While microwaves do not change the stoichiometry of the reaction, they enhance efficiency. By rapidly screening reaction conditions, one can more quickly identify optimal parameters that maximize yield and minimize byproduct formation, thus improving the practical atom economy.

  • Enabling Solvent-Free Reactions: The high energy transfer of microwaves often allows reactions to proceed without a solvent.[18][19] Eliminating solvents is a major step in green chemistry and improves the overall process mass intensity, a related efficiency metric.[20]

Key Optimization Parameters:

  • Temperature vs. Power: Modern microwave reactors allow for precise temperature control. It is almost always better to set a target temperature rather than a fixed power level to ensure reproducibility and prevent overheating, which can lead to byproduct formation.

  • Stirring: Ensure vigorous stirring to avoid localized hot spots, which can cause decomposition of reactants or products.

  • Vessel Choice: Use appropriate, pressure-rated microwave vials. Never use sealed domestic microwave ovens for chemical synthesis due to the extreme risk of explosion.[18]

Q6: Is flow chemistry a viable strategy for improving atom economy and scalability in pyrazole synthesis?

A: Yes, flow chemistry is an exceptionally powerful tool for synthesizing pyrazoles with high efficiency, safety, and scalability.[21][22] In a flow reactor, reagents are pumped through heated and pressurized tubes or microreactors, allowing for precise control over reaction time, temperature, and stoichiometry.

Advantages over Batch Synthesis:

  • Enhanced Safety: Unstable or hazardous intermediates are generated in small quantities and consumed immediately, minimizing risk.[23] This is particularly relevant for syntheses involving diazo compounds or other high-energy intermediates.[24]

  • Superior Heat & Mass Transfer: The high surface-area-to-volume ratio in flow reactors provides excellent control over reaction temperature, preventing hotspots and reducing byproduct formation.

  • Rapid Optimization: Automated flow systems can screen dozens of conditions (temperature, residence time, stoichiometry) in a single day, dramatically accelerating the optimization process.

  • Scalability: Scaling up production is achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), rather than using larger, more dangerous batch reactors.

Initial Setup Challenges & Solutions:

  • Challenge: Initial equipment cost can be high.[21]

    • Solution: Start with a simple setup using basic pumps and tubing coils before investing in a fully automated system. Many core benefits of flow chemistry can be realized with a modest initial investment.

  • Challenge: Clogging of the reactor with solids.

    • Solution: Ensure all starting materials are fully dissolved. If a product precipitates, consider using a back-pressure regulator to keep it in solution or design the process to handle slurries. Sometimes, simply changing the solvent or increasing the flow rate can resolve clogging issues.

Part 3: Practical Implementation & Protocols
Q7: I'm getting significant byproduct formation, particularly regioisomers, in my synthesis. What are the likely causes and how can I improve selectivity?

A: Regioisomer formation is a classic problem in pyrazole synthesis, especially when using unsymmetrical starting materials like substituted hydrazines and β-diketones.[9][25] The outcome is determined by which nitrogen of the hydrazine attacks which carbonyl of the dicarbonyl first.

Troubleshooting Workflow:

TroubleshootingWorkflow

Strategies to Control Regioselectivity:

  • Solvent Effects: Aprotic dipolar solvents (e.g., N,N-dimethylacetamide) can favor the formation of specific isomers compared to protic solvents like ethanol.[25]

  • pH Control: The reaction mechanism is often pH-dependent. Adding a mild acid or base can selectively promote one reaction pathway over another. The Knorr synthesis, for instance, is often acid-catalyzed.[7]

  • Steric Hindrance: Use starting materials with bulky substituents. Steric hindrance can effectively block one reaction site, forcing the reaction to proceed with high regioselectivity.

  • Pre-forming an Intermediate: Instead of a one-pot reaction, consider a two-step sequence. For example, react the hydrazine with one carbonyl group first to form a stable hydrazone intermediate, purify it, and then induce cyclization. This adds a step but can solve persistent selectivity issues.[26]

Q8: Can you provide a detailed protocol for a high atom economy, microwave-assisted pyrazole synthesis?

A: Certainly. The following is a representative protocol for a four-component synthesis of a highly substituted pyranopyrazole, which demonstrates excellent atom economy and efficiency under microwave irradiation.[13]

Protocol: Microwave-Assisted Four-Component Synthesis of 6-amino-4-aryl-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

  • Reactants:

    • Aromatic Aldehyde (e.g., Benzaldehyde)

    • Malononitrile

    • 3-Methyl-1-phenyl-5-pyrazolone

    • Catalyst: Piperidine

  • Procedure:

    • To a 10 mL pressure-rated microwave vial equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and 3-methyl-1-phenyl-5-pyrazolone (1.0 mmol).

    • Add ethanol (2.0 mL) as the reaction solvent. While solvent-free is an option, ethanol is an excellent microwave-absorbing solvent that facilitates efficient heating.[5]

    • Add piperidine (0.1 mmol, 10 mol%) as a catalyst.

    • Seal the vial securely with a cap.

    • Place the vial inside the microwave reactor cavity.

    • Set the reaction parameters:

      • Temperature: 80 °C (use temperature control, not power control)

      • Ramp Time: 1 minute

      • Hold Time: 5 minutes

      • Stirring: High

    • After the reaction is complete, cool the vial to room temperature using a compressed air stream before opening.

    • The product will typically precipitate from the ethanol upon cooling. Collect the solid product by vacuum filtration.

    • Wash the collected solid with a small amount of cold ethanol to remove any residual catalyst or unreacted starting materials.

    • Dry the product under vacuum. The product is often of high purity and may not require further chromatographic purification.

This MCR has a theoretical atom economy approaching 100% as the only byproduct is water, formed during the initial condensations, which is then re-incorporated or drives the reaction forward. The use of a catalytic amount of piperidine and a recyclable solvent makes this a highly efficient and green protocol.

Comparative Summary of Strategies
StrategyKey AdvantageCommon PitfallsTypical YieldsAtom Economy Impact
Multicomponent Reactions (MCRs) Inherently high atom economy; process simplification.Complex optimization; purification challenges.70-95%[6]Very High
Heterogeneous Catalysis Easy catalyst removal and recycling; mild conditions.Deactivation; leaching of active sites.85-97%[4]High
Microwave-Assisted Synthesis Drastically reduced reaction times; high yields.Requires specialized equipment; potential for hotspots.80-98%[5]High (Enabling)
Solvent-Free / Aqueous Synthesis Eliminates organic solvent waste; lower cost.Reactant insolubility; mass transfer issues.75-95%[19]Very High
Flow Chemistry Superior control, safety, and scalability.High initial investment; potential for clogging.80-99%[21][27]High (Enabling)
References
  • Patel, H., Sharma, T., & Pathak, D. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Archiv der Pharmazie.
  • Tayebee, R., Maleki, B., & Ghadamgahi, M. (2018). Green synthesis of pyrazole systems under solvent-free conditions. Cogent Chemistry, 4(1), 1431671.
  • Singh, S., Yadav, S., Minakshi, & Sharma, M. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. ResearchGate.
  • Kumar, N., Rajput, S., Patel, R., Yadav, A., & Lakshmi, S. R. (2024). A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. Current Green Chemistry, 11(4), 336-350.
  • Patel, H., Sharma, T., & Pathak, D. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Archiv der Pharmazie.
  • Zou, X., Zheng, L., Zhuo, X., & Guo, W. (2023). Modern Approaches to the Synthesis of Pyrazoles (A Review). The Journal of Organic Chemistry.
  • Müller, T. J. J. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-219.
  • Kumar, A., & Kumar, V. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Medicinal Chemistry.
  • de la Cruz, P., de la Hoz, A., Langa, F., & Sanchez, C. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Advances, 10(25), 14994-15016.
  • Ali, I., Wani, W. A., & Saleem, K. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6511.
  • Anonymized. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
  • Rodrigues, F. A. R., & da Silva, F. de C. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules, 30(7), 1582.
  • Rodrigues, F. A. R., & da Silva, F. de C. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. ResearchGate.
  • Trost, B. M. (1991). The atom economy--a search for synthetic efficiency. Science, 254(5037), 1471-1477.
  • Rodrigues, F. A. R., & da Silva, F. de C. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules, 30(7), 1582.
  • Padilla-Salinas, R., & Gonzalez-Calderon, D. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(19), 6586.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles.
  • Sharma, V., & Kumar, V. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(24), 7545.
  • Naim, M. J., Alam, O., & Alam, M. J. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(12), 1648.
  • Buriol, L., & Bonacorso, H. G. (2025). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. Journal of the Brazilian Chemical Society.
  • GalChimia. (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry.
  • Kumar, A., & Singh, R. K. (2020). Green synthesis of pyranopyrazole using microwave assisted techniques. GSC Biological and Pharmaceutical Sciences, 10(2), 059-067.
  • Sharma, K., & Singh, R. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(48), 34041-34064.
  • Attar, S. R., & Kamble, S. B. (2023). Synthesis of pyrazole under solvent free condition. ResearchGate.
  • Li, Y., & Wang, J. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry.
  • Cacciatore, F. A., & Di Stefano, A. (2012). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. Molecules, 17(11), 12481-12493.
  • Kumar, A., & Singh, R. K. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. International Journal of Creative Research Thoughts (IJCRT).
  • Padilla-Salinas, R., & Gonzalez-Calderon, D. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc.
  • Anonymized. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. JETIR.
  • Padilla-Salinas, R., & Gonzalez-Calderon, D. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia.pub.
  • Zora, M., & Göksu, S. (2011). Synthesis of Pyrazoles via Electrophilic Cyclization. The Journal of Organic Chemistry, 76(8), 2891-2898.
  • Pharmacy Freak. (2025). Synthesis of pyrazole MCQs With Answer.
  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
  • Anonymized. (2021). Pyrazoles Syntheses, reactions and uses. YouTube.
  • ResearchGate. (n.d.). 21 questions with answers in PYRAZOLES | Science topic.

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activity of 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine and its structurally related analogs. The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] Understanding the structure-activity relationships (SAR) of this class of compounds is crucial for the rational design of more potent and selective therapeutic agents. This document synthesizes data from various studies to offer insights into how modifications to the core structure of this compound influence its biological profile, with a focus on anticancer and anti-inflammatory activities.

Introduction to the Pyrazole Scaffold

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. Its unique electronic and steric properties make it a versatile scaffold for interacting with various biological targets.[2] The core compound of this guide, this compound, possesses three key substitution points: the N1-phenyl ring, the C3-tert-butyl group, and the C5-amino group. Modifications at these positions can dramatically alter the compound's biological activity.

Comparative Analysis of Biological Activities

This section will delve into the comparative biological activities of analogs of this compound, primarily focusing on their anticancer and anti-inflammatory effects. The data presented is collated from multiple independent studies, and therefore, direct comparison of absolute values should be made with caution, considering the potential for inter-assay variability.

Anticancer Activity

The antiproliferative activity of pyrazole derivatives has been extensively studied against various cancer cell lines. The following table summarizes the cytotoxic effects of analogs of this compound, where substitutions have been made at the N1, C3, and C5 positions of the pyrazole ring. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: Comparative Anticancer Activity (IC50 in µM) of this compound Analogs

Compound IDN1-SubstituentC3-SubstituentC5-Substituent/ModificationCancer Cell LineIC50 (µM)Reference
Core Phenyltert-ButylAmine---
Analog 1 PhenylArylVaried HeterocyclesIGROVI (Ovarian)0.04[3]
Analog 2 PhenylArylVaried Heterocycles--[3]
Analog 3 PhenylArylVaried Heterocycles--[3]
Analog 4 1,5-DiphenylVaried4-CyanoIGROVI (Ovarian)0.04[2]
Analog 5 1,5-DiphenylVaried4-Cyano--[2]
Analog 6 1,3,5-TrisubstitutedVariedVariedMCF-7 (Breast)3.9 - 35.5[4]
Analog 7 1,3,5-TrisubstitutedVariedVariedA549 (Lung)Similar to MCF-7[4]
Analog 8 1,3,5-TrisubstitutedVariedVariedPC-3 (Prostate)Similar to MCF-7[4]
Analog 9 1,3,5-TriarylVariedVariedHT-29 (Colon)Potent[5]
Analog 10 1,3,5-TriarylVariedVariedMCF-7 (Breast)Potent[5]
Analog 11 1,3,5-TriarylVariedVariedAGS (Gastric)Potent[5]

Structure-Activity Relationship (SAR) Insights:

  • Substitution at C3 and C5: The nature of the substituents at the C3 and C5 positions of the pyrazole ring plays a critical role in determining the anticancer potency. Attaching different heterocyclic ring systems at position 3 of a 1,5-diphenylpyrazole core has been shown to yield compounds with high cytotoxic activity, with one analog exhibiting an impressive GI50 value of 40 nM against the IGROVI ovarian tumor cell line.[2][3]

  • Aryl Substituents: The presence and substitution pattern of aryl rings are crucial. SAR studies on 1,3,5-triaryl-1H-pyrazole derivatives have revealed that the cytotoxic activities are highly dependent on the types and patterns of substitution on the aryl rings.[5]

  • Multiple Substitutions: Studies on 1,3,5-trisubstituted-1H-pyrazole derivatives have shown that the presence of chlorophenyl, thiazole, and sulfonamide groups can enhance cytotoxicity against various cancer cell lines, including MCF-7, A549, and PC-3.[4]

Anti-inflammatory Activity: p38 MAP Kinase Inhibition

The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the inflammatory response, making it an attractive target for the development of anti-inflammatory drugs. Pyrazole-based compounds have emerged as potent inhibitors of p38 MAP kinase.

Table 2: Comparative p38α MAP Kinase Inhibitory Activity of Pyrazole Analogs

Compound IDN-pyrazole, N'-aryl ureaKey Structural Featurep38α IC50 (nM)Reference
BIRB 796 YesBinds to an allosteric site38[6]
Analog 12 YesPhenyl group at N-240-fold improvement over methyl
Analog 13 YesLipophilic group at C-5Favored for hydrophobic binding

Structure-Activity Relationship (SAR) Insights:

  • Allosteric Inhibition: A series of N-pyrazole, N'-aryl ureas have been identified as potent p38 MAP kinase inhibitors that bind to a distinct allosteric site, which is exposed when the activation loop of the enzyme adopts a specific conformation.[6]

  • N-2 Substitution: Replacing a methyl group with a phenyl group at the N-2 position of the pyrazole ring can lead to a significant (40-fold) improvement in binding potency. This is rationalized by the hydrophobic interactions of the phenyl ring with the protein.

  • C-5 Substitution: A lipophilic group, such as a tert-butyl group, at the C-5 position of the pyrazole is favored as it engages in important hydrophobic binding interactions within a lipophilic pocket of the enzyme.[1]

Experimental Methodologies

To ensure the reproducibility and validity of the presented data, this section provides detailed protocols for the key biological assays used to evaluate the activity of these pyrazole derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Harvest cells in their exponential growth phase.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells in triplicate.

    • Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used to dissolve the compounds) and an untreated control (medium only).

    • Incubate the plate for 24, 48, or 72 hours.[7]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

    • Incubate the plate for 2-4 hours at 37°C.[7]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well.[7]

    • Mix thoroughly on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot a dose-response curve to determine the IC50 value.

Experimental Workflow for Cytotoxicity Assessment

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate treatment Add compounds to cells and incubate cell_seeding->treatment compound_prep Prepare serial dilutions of compounds compound_prep->treatment add_mtt Add MTT solution and incubate treatment->add_mtt solubilize Add solubilization solution add_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate % viability and IC50 read_absorbance->calculate_ic50 p38_Inhibition_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis cell_lysis Cell Lysis ip_p38 Immunoprecipitate activated p38 cell_lysis->ip_p38 kinase_assay Incubate p38 with substrate, ATP, and inhibitor ip_p38->kinase_assay sds_page SDS-PAGE and Western Blot kinase_assay->sds_page probe_ab Probe with phospho-specific antibody sds_page->probe_ab detect_signal ECL Detection probe_ab->detect_signal quantify Quantify band intensity detect_signal->quantify calculate_ic50 Calculate % inhibition and IC50 quantify->calculate_ic50

Caption: Workflow for a non-radioactive p38 kinase inhibition assay.

Conclusion

The biological activity of this compound and its analogs is highly dependent on the nature and position of substituents on the pyrazole core. Structure-activity relationship studies have demonstrated that modifications to the N1-phenyl, C3-tert-butyl, and C5-amino positions can lead to the development of potent anticancer and anti-inflammatory agents. Specifically, the introduction of various aryl and heterocyclic moieties can significantly enhance cytotoxicity against a range of cancer cell lines. For anti-inflammatory activity targeting p38 MAP kinase, the presence of a lipophilic group at C5 and an aryl group at N2 are key determinants of potency. The experimental protocols provided herein offer a standardized approach for the continued evaluation and optimization of this promising class of compounds. Further research focusing on systematic modifications of the core structure will undoubtedly lead to the discovery of novel therapeutic agents with improved efficacy and selectivity.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
  • Zheng, C., et al. (2014). 3D-QSAR and Molecular Docking Studies on Fused Pyrazoles as p38α Mitogen-Activated Protein Kinase Inhibitors. International Journal of Molecular Sciences, 15(11), 20996-21015. [Link]
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
  • Tong, L., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, 45(14), 2994-3008. [Link]
  • Abdel-Maksoud, M. S., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(15), 4983. [Link]
  • Pargellis, C., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Journal of Medicinal Chemistry, 45(14), 2994-3008. [Link]
  • Popa, M., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(13), 10835. [Link]
  • Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(5), 2305. [Link]
  • Farag, A. M., et al. (2008). Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. Archiv der Pharmazie, 341(10), 643-649. [Link]
  • Farag, A. M., et al. (2008). Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. Archiv der Pharmazie, 341(10), 643-649. [Link]
  • Al-Said, M. S., et al. (2019). Synthesis and Anticancer Activity of 1, 3, 5-Triaryl-1H-Pyrazole. Molecules, 24(11), 2132. [Link]
  • El-Sayed, M. A. A., et al. (2022). Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies. RSC Advances, 12(28), 17893-17910. [Link]
  • Confluence Discovery Technologies. (n.d.). Determination of p38α Kinase inhibitor dissociation rate constants using Microfluidic Technology. [Link]
  • Foey, A. D., et al. (1998). Inhibition of p38 MAP kinase during cellular activation results in IFN-γ-dependent augmentation of IL-12 production by human monocytes/macrophages. Journal of Immunology, 160(2), 920-926. [Link]
  • Emirak, A. A., et al. (2023). Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. RSC Advances, 13(45), 31441-31461. [Link]
  • López-Alvarado, P., et al. (2021). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2021(2), M1196. [Link]
  • Cuenu, F., et al. (2012). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3171. [Link]
  • Pollock, P. M., & Cole, K. P. (2014). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 91, 145-156. [Link]
  • Cuenu, F., et al. (2012). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3171. [Link]

Sources

A Comparative Guide to the Synthetic Validation of 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine stands out as a valuable scaffold in the design of pharmacologically active agents. Its robust structure, featuring a bulky tert-butyl group and a phenyl-substituted pyrazole core, offers a unique combination of lipophilicity and hydrogen bonding capabilities, making it a compelling starting point for library synthesis and lead optimization.

This guide provides an in-depth validation of the primary synthetic route to this important molecule and offers a comparative analysis of a viable alternative. The methodologies are presented with detailed, step-by-step protocols, supported by mechanistic insights and comparative data to inform your synthetic strategy.

Established Synthetic Route: The Knorr Pyrazole Synthesis with a β-Ketonitrile

The most well-established and reliable method for the synthesis of this compound is a variation of the classic Knorr pyrazole synthesis. This powerful reaction involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. In this validated approach, we utilize a β-ketonitrile, specifically 4,4-dimethyl-3-oxopentanenitrile, and phenylhydrazine.

The choice of a β-ketonitrile as the 1,3-dielectrophilic partner is strategic. The nitrile group, upon cyclization, directly yields the desired 5-amino functionality on the pyrazole ring, streamlining the synthesis and avoiding additional functional group manipulations.

Mechanistic Insight

The reaction proceeds via an initial acid-catalyzed condensation of phenylhydrazine with the ketone carbonyl of 4,4-dimethyl-3-oxopentanenitrile to form a phenylhydrazone intermediate. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom of the hydrazine onto the electrophilic carbon of the nitrile group. Subsequent tautomerization leads to the formation of the aromatic pyrazole ring. The use of an acid catalyst is crucial for activating the carbonyl group towards nucleophilic attack.

dot graph "Knorr_Pyrazole_Synthesis_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

// Nodes Reactants [label="Phenylhydrazine + 4,4-dimethyl-3-oxopentanenitrile", fillcolor="#F1F3F4"]; Acid [label="H+", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Protonated_Ketone [label="Protonated Ketone", fillcolor="#F1F3F4"]; Phenylhydrazone [label="Phenylhydrazone Intermediate", fillcolor="#F1F3F4"]; Cyclization [label="Intramolecular Cyclization", fillcolor="#F1F3F4"]; Imino_Intermediate [label="Imino Intermediate", fillcolor="#F1F3F4"]; Tautomerization [label="Tautomerization", fillcolor="#F1F3F4"]; Product [label="this compound", shape=Mdiamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Reactants -> Protonated_Ketone [label="Acid Catalysis"]; Acid -> Protonated_Ketone [style=invis]; Protonated_Ketone -> Phenylhydrazone [label="Nucleophilic Attack"]; Phenylhydrazone -> Cyclization; Cyclization -> Imino_Intermediate; Imino_Intermediate -> Tautomerization; Tautomerization -> Product; } Caption: Knorr Pyrazole Synthesis Workflow.

Experimental Protocol: Synthesis from a β-Ketonitrile

This protocol is adapted from a validated procedure for a closely related analog and has been optimized for the synthesis of the title compound.[1]

Materials:

  • Phenylhydrazine

  • 4,4-dimethyl-3-oxopentanenitrile

  • Concentrated Hydrochloric Acid

  • Deionized Water

  • Concentrated Ammonium Hydroxide

  • Crushed Ice

Procedure:

  • To a solution of concentrated hydrochloric acid (4.0 mL) in deionized water (35 mL), add phenylhydrazine (1.08 g, 10 mmol) and 4,4-dimethyl-3-oxopentanenitrile (1.88 g, 15 mmol).

  • Heat the reaction mixture to 70°C with stirring for 1 hour.

  • Add an additional portion of concentrated hydrochloric acid (4.0 mL) to the reaction mixture and continue heating at 70°C for another hour.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Add crushed ice to the mixture, followed by slow neutralization with concentrated ammonium hydroxide until the solution is basic (pH ~8-9).

  • The resulting solid precipitate is collected by vacuum filtration.

  • Wash the solid with cold deionized water (3 x 10 mL).

  • Dry the product at ambient temperature to afford this compound as a solid.

Alternative Synthetic Route: Knorr Synthesis Employing a β-Ketoester

An alternative and equally viable approach to the synthesis of this compound involves the use of a β-ketoester, namely ethyl 4,4-dimethyl-3-oxopentanoate, as the 1,3-dicarbonyl component. While this route also follows the Knorr pyrazole synthesis pathway, the nature of the ester group leads to the formation of a pyrazolone intermediate, which then requires conversion to the desired aminopyrazole. However, under specific reaction conditions, direct formation of the aminopyrazole can be achieved, albeit often in lower yields compared to the β-ketonitrile route.

Mechanistic Considerations and Regioselectivity

The reaction between phenylhydrazine and ethyl 4,4-dimethyl-3-oxopentanoate can proceed through two main pathways, leading to regioisomers. The initial nucleophilic attack of the phenylhydrazine can occur at either the ketone or the ester carbonyl. Generally, the ketone is more electrophilic and reacts preferentially. Following cyclization, a pyrazolone is formed. To obtain the 5-amino product directly, reaction conditions must be carefully controlled to favor amination over hydrolysis.

dot graph "Alternative_Route_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

// Nodes Reactants [label="Phenylhydrazine + Ethyl 4,4-dimethyl-3-oxopentanoate", fillcolor="#F1F3F4"]; Condensation [label="Condensation", fillcolor="#F1F3F4"]; Pyrazolone_Intermediate [label="Pyrazolone Intermediate", fillcolor="#F1F3F4"]; Amination [label="Amination/Rearrangement", fillcolor="#F1F3F4"]; Product [label="this compound", shape=Mdiamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Reactants -> Condensation; Condensation -> Pyrazolone_Intermediate; Pyrazolone_Intermediate -> Amination; Amination -> Product; } Caption: Alternative Synthesis Workflow.

Experimental Protocol: Synthesis from a β-Ketoester

This generalized protocol is based on standard procedures for the Knorr synthesis with β-ketoesters.

Materials:

  • Phenylhydrazine

  • Ethyl 4,4-dimethyl-3-oxopentanoate

  • Ethanol

  • Glacial Acetic Acid (catalyst)

  • Sodium Bicarbonate solution

  • Ethyl Acetate

  • Brine

Procedure:

  • In a round-bottom flask, dissolve phenylhydrazine (1.08 g, 10 mmol) and ethyl 4,4-dimethyl-3-oxopentanoate (2.07 g, 12 mmol) in ethanol (20 mL).

  • Add a catalytic amount of glacial acetic acid (0.1 mL).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with a saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Comparative Analysis of Synthetic Routes

ParameterEstablished Route (β-Ketonitrile)Alternative Route (β-Ketoester)
Starting Materials Phenylhydrazine, 4,4-dimethyl-3-oxopentanenitrilePhenylhydrazine, Ethyl 4,4-dimethyl-3-oxopentanoate
Typical Yield 65-75%[1]40-60%
Reaction Time 2-3 hours4-8 hours
Reaction Conditions Aqueous HCl, 70°CEthanolic acetic acid, reflux
Work-up & Purification Precipitation and filtrationExtraction and column chromatography
Atom Economy HighModerate (loss of ethanol)
Scalability Readily scalableScalable with chromatographic purification considerations
Cost of Starting Materials β-Ketonitrile can be more expensiveβ-Ketoester is generally more accessible and cost-effective
Safety Considerations Use of concentrated acids and basesUse of flammable solvents (ethanol, ethyl acetate)

Conclusion and Recommendations

The validation of the synthetic route to this compound confirms that the Knorr pyrazole synthesis utilizing a β-ketonitrile is the superior method in terms of yield, reaction time, and simplicity of work-up. The direct formation of the 5-amino pyrazole from the nitrile precursor is a significant advantage, making it the recommended route for both laboratory-scale synthesis and potential scale-up operations.

Ultimately, the choice of synthetic route will depend on the specific constraints and priorities of the research project, including the availability of starting materials, desired purity of the final compound, and the scale of the synthesis. This guide provides the necessary data and protocols to make an informed decision and successfully synthesize this valuable pyrazole derivative.

References

  • Cuenu, F., et al. (2012). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3171. [Link]

Sources

A Comparative Guide to Catalysts for Pyrazole Synthesis: From Homogeneous Acids to Recyclable Nanomaterials

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry, appearing in a wide array of therapeutic agents.[1] The synthesis of this privileged heterocycle is a mature field, yet the quest for more efficient, sustainable, and versatile catalytic methods remains a vibrant area of research. This guide provides an in-depth comparative analysis of different catalysts for pyrazole synthesis, moving beyond a simple recitation of protocols to explain the causality behind experimental choices and offer field-proven insights.

The classical and most prevalent method for pyrazole synthesis is the Knorr reaction, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[2][3] The choice of catalyst in this transformation is pivotal, profoundly influencing reaction rates, yields, and the overall greenness of the process. In this guide, we will dissect and compare the performance of three major classes of catalysts: traditional homogeneous acids, modern heterogeneous solids, and cutting-edge nanocatalysts.

Homogeneous Catalysts: The Classical Approach

Homogeneous catalysts, typically mineral or organic acids, have been the workhorses of pyrazole synthesis for over a century.[4] Their primary role is to activate the carbonyl groups of the 1,3-dicarbonyl compound, facilitating nucleophilic attack by the hydrazine.[5]

Mechanism of Acid-Catalyzed Pyrazole Synthesis (Knorr Reaction)

The mechanism of the Knorr pyrazole synthesis under acidic conditions proceeds through a well-established pathway. The acid catalyst protonates one of the carbonyl groups of the 1,3-dicarbonyl compound, enhancing its electrophilicity. The hydrazine then attacks the activated carbonyl, leading to the formation of a hydrazone intermediate after dehydration. Subsequently, an intramolecular condensation occurs, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. A final dehydration step, often facilitated by the regeneration of the acid catalyst, yields the aromatic pyrazole ring.[5]

Knorr_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_products Products dicarbonyl 1,3-Dicarbonyl Compound activated_dicarbonyl Protonated Dicarbonyl dicarbonyl->activated_dicarbonyl Protonation hydrazine Hydrazine hydrazone Hydrazone Intermediate acid H⁺ (Acid Catalyst) activated_dicarbonyl->hydrazone Nucleophilic attack by Hydrazine & Dehydration cyclized_intermediate Cyclized Intermediate hydrazone->cyclized_intermediate Intramolecular Condensation pyrazole Pyrazole cyclized_intermediate->pyrazole Dehydration water 2 H₂O pyrazole->acid Catalyst Regeneration

Caption: Mechanism of the acid-catalyzed Knorr pyrazole synthesis.

Performance and Limitations

Commonly used homogeneous acid catalysts include acetic acid, sulfuric acid, and hydrochloric acid. While effective in promoting the reaction, they present several drawbacks. These include difficulties in catalyst separation from the reaction mixture, leading to corrosive workup procedures and potential environmental concerns. Moreover, the yields and reaction times can vary significantly depending on the substrates and the specific acid used.

Heterogeneous Catalysts: Towards Greener Syntheses

The drive for more sustainable chemical processes has led to the development of heterogeneous catalysts for pyrazole synthesis. These solid-supported catalysts offer significant advantages, most notably their ease of separation from the reaction mixture, enabling simple recovery and recycling.

Types and Performance of Heterogeneous Catalysts

A variety of solid acid catalysts have been successfully employed for pyrazole synthesis. These include ion-exchange resins like Amberlyst-70, silica-supported sulfuric acid, and various metal oxides. These catalysts provide acidic sites on a solid support, mimicking the role of homogeneous acids while offering the benefits of heterogeneity.

More advanced heterogeneous catalysts include metal-organic frameworks (MOFs) and supported metal complexes. For instance, a dioxomolybdenum complex supported on silica-coated magnetite nanoparticles has been shown to be an efficient and easily recyclable catalyst for the three-component synthesis of pyrazole derivatives.[6]

Nanocatalysts: The Forefront of Efficiency and Reusability

Nanocatalysts represent a significant advancement in catalytic science, bridging the gap between homogeneous and heterogeneous catalysis. Their high surface-area-to-volume ratio provides an abundance of active sites, often leading to superior catalytic activity, shorter reaction times, and milder reaction conditions.[7]

Metal Oxide Nanoparticles: ZnO and Fe₃O₄

Zinc oxide (ZnO) nanoparticles have emerged as a highly efficient, eco-friendly, and reusable catalyst for pyrazole synthesis.[8][9] They can act as a Lewis acid to activate the carbonyl groups.[1] Similarly, magnetic nanoparticles, such as iron(III) oxide (Fe₃O₄), offer the dual advantages of high catalytic activity and facile separation from the reaction mixture using an external magnet, making them highly desirable for sustainable chemical processes.[10][11]

Mechanism of Nanocatalyst-Promoted Pyrazole Synthesis

In the case of metal oxide nanocatalysts like ZnO, the Lewis acidic metal centers on the nanoparticle surface are believed to coordinate with the carbonyl oxygen of the 1,3-dicarbonyl compound, thereby activating it for nucleophilic attack by the hydrazine. The reaction then proceeds through a pathway similar to the acid-catalyzed mechanism. For multicomponent reactions, the nanocatalyst can facilitate a cascade of reactions, including Knoevenagel condensation and Michael addition, leading to the formation of complex pyrazole derivatives in a single pot.[7]

Nanocatalyst_Workflow cluster_synthesis One-Pot Multicomponent Synthesis reactants Aldehyde + Malononitrile + 1,3-Diketone + Hydrazine reaction Reaction in Ethanol (Reflux) reactants->reaction catalyst Nanocatalyst (e.g., Fe₃O₄) catalyst->reaction separation Magnetic Separation reaction->separation Cooling product Pyrazole Derivative separation->product Decantation catalyst_recycling Catalyst Recycling separation->catalyst_recycling Washing & Drying catalyst_recycling->catalyst Reuse

Caption: Experimental workflow for pyrazole synthesis using a recyclable magnetic nanocatalyst.

Performance Comparison: A Data-Driven Analysis

To provide a clear and objective comparison, the following table summarizes the performance of representative catalysts from each class in the synthesis of pyrazole derivatives. The data highlights the trade-offs between reaction efficiency, conditions, and catalyst reusability.

Catalyst ClassCatalystReactantsSolventTemperature (°C)Time (h)Yield (%)Reusability
Homogeneous Acetic AcidEthyl benzoylacetate, Hydrazine hydrate1-Propanol1001HighNo
Heterogeneous Dioxomolybdenum complex on Fe₃O₄@SiO₂Aromatic aldehydes, Malononitrile, PhenylhydrazineEthanolReflux0.5-185-95Yes (8 cycles)[6]
Nanocatalyst Nano-ZnOAromatic aldehydes, Malononitrile, Ethyl acetoacetate, Hydrazine hydrateWaterRoom Temp.0.5-185-90Yes (3 cycles)[1]
Nanocatalyst Fe₃O₄@g-C₃N₄Aldehydes, Malononitrile, 1,3-Diketone, PhenylhydrazineEthanol801HighYes[10]

Experimental Protocols: A Practical Guide

To further aid researchers, detailed experimental protocols for representative pyrazole syntheses using a homogeneous acid catalyst and a recyclable nanocatalyst are provided below.

Protocol 1: Knorr Pyrazole Synthesis using Acetic Acid

This protocol describes the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate using glacial acetic acid as a catalyst.[2]

Materials:

  • Ethyl benzoylacetate (3 mmol)

  • Hydrazine hydrate (6 mmol)

  • 1-Propanol (3 mL)

  • Glacial acetic acid (3 drops)

  • Water

Procedure:

  • In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

  • Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.

  • Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.

  • Once the ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring.

  • Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.

  • Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.

Protocol 2: Multicomponent Pyrazole Synthesis using a Recyclable Fe₃O₄ Nanocatalyst

This protocol details the one-pot synthesis of dihydropyrano[2,3-c]pyrazoles using a magnetically separable Fe₃O₄@g-C₃N₄ nanocatalyst.[10]

Materials:

  • Aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • 1,3-Diketone (1 mmol)

  • Phenylhydrazine (1 mmol)

  • Fe₃O₄@g-C₃N₄ nanocatalyst (15 mg)

  • Ethanol (5 mL)

Procedure:

  • To a stirring mixture of the 1,3-diketone (1 mmol), phenylhydrazine (1 mmol), and Fe₃O₄@g-C₃N₄ nanocatalyst (15 mg) in 5 mL of ethanol, add the aldehyde (1 mmol) and malononitrile (1 mmol).

  • Reflux the reaction mixture and monitor its progress by TLC.

  • Upon completion of the reaction, separate the Fe₃O₄@g-C₃N₄ catalyst using an external magnet.

  • Wash the catalyst with hot ethanol and dry it for reuse.

  • The product can be isolated from the ethanol solution after appropriate workup.

Conclusion and Future Outlook

The choice of catalyst for pyrazole synthesis is a critical decision that impacts not only the efficiency of the reaction but also its environmental footprint. While traditional homogeneous acid catalysts are effective, their drawbacks in terms of separation and recyclability are significant. The advent of heterogeneous and, more recently, nanocatalysts has revolutionized the field, offering highly efficient, reusable, and environmentally benign alternatives.

Nanocatalysts, in particular, with their high surface area and unique electronic properties, have demonstrated remarkable activity under mild conditions, often in green solvents like water or ethanol. The ease of separation and high reusability of magnetic nanocatalysts make them especially attractive for industrial applications.

As the field continues to evolve, the focus will undoubtedly remain on the development of even more active, selective, and sustainable catalytic systems. The design of multifunctional catalysts that can promote cascade reactions to build molecular complexity in a single step will be a key area of research. For drug development professionals and synthetic chemists, a thorough understanding of the strengths and weaknesses of different catalytic approaches is essential for the rational design of efficient and sustainable routes to novel pyrazole-based therapeutic agents.

References

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap.
  • Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. (2021). Dalton Transactions, 50(21), 7243-7251. [Link]
  • A New Simple Methodology for the Synthesis of dihydropyrano[2,3-c]pyrazoles with Fe3O4@gC3N4 a. (2023). Journal of Synthetic Chemistry. [Link]
  • Synthesis of a new class of pyrazole embedded spirocyclic scaffolds using magnetically separable Fe3O4@SiO2–SO3H nanoparticles as recyclable solid acid support. (2017). RSC Advances, 7(87), 55263-55272. [Link]
  • A new synthesis of pyrazoles through a Lewis acid catalyzed union of 3-ethoxycyclobutanones with monosubstituted hydrazines. (2007). Organic Letters, 9(19), 3801-3803. [Link]
  • Synthesis of pyrazole derivatives in the presence of a dioxomolybdenum complex supported on silica-coated magnetite nanoparticles as an efficient and easily recyclable catalyst. (2016). RSC Advances, 6(108), 104875-104885. [Link]
  • Efficient and greener method synthesis of pyrano[2, 3-c]pyrazole derivatives catalyzed by Fe3O4. (2022). OICC Press. [Link]
  • Synthesis of pyrazole derivatives catalyzed by Fe3O4@Alg@CPTMS@Arg... (2020).
  • ZnO Nanoparticles as an Efficient, Heterogeneous, Reusable, and Ecofriendly Catalyst for Four-Component One-Pot Green Synthesis of Pyranopyrazole Derivatives in Water. (2013). The Scientific World Journal. [Link]
  • solvent free green multicomponent synthesis of pyrazole with ceria doped copper nano c
  • Knorr pyrazole synthesis from a ketoester - laboratory experiment. (2021, December 16). YouTube. [Link]
  • Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. (2021). Dalton Transactions, 50(21), 7243-7251. [Link]
  • Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. [Link]
  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]
  • Knorr Pyrazole Synthesis. (n.d.). Merck Index. [Link]
  • Knorr Pyrazole Synthesis (M. Pharm). (2020, May 11). Slideshare. [Link]
  • Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. (2022). ACS Omega, 7(33), 28796-28813. [Link]
  • Nano-ZnO Catalyzed Green and Efficient One-Pot Four-Component Synthesis of Pyranopyrazoles. (2014).
  • zinc-oxide nanoparticles as facile catalyst for... (2019). Rasayan Journal of Chemistry, 12(4), 2023-2029. [Link]
  • Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. (2022). ACS Omega, 7(33), 28796-28813. [Link]
  • ZnO Nanoparticles as an Efficient, Heterogeneous, Reusable, and Ecofriendly Catalyst for Four-Component One-Pot Green Synthesis of Pyranopyrazole Derivatives in Water. (2013). The Scientific World Journal. [Link]
  • Efficient Ag/La-ZnO core–shell catalyst for green synthesis of 4H-pyrano[2,3-c] pyrazoles. (2025). RSC Advances, 15(1), 1-12. [Link]
  • Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacyles. (n.d.).
  • Debus Radziszewsky and Knorr Pyrazole Synthesis. (n.d.). Scribd. [Link]
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2021). Molecules, 26(19), 5897. [Link]

Sources

The Pyrazole Scaffold: A Comparative Guide to a Privileged Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are often termed "privileged structures" due to their ability to bind to multiple, diverse biological targets through varied, high-affinity interactions. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a scaffold.[1] Its unique electronic properties, structural rigidity, and capacity for diverse functionalization make it a cornerstone in the design of potent and selective inhibitors for a wide array of enzymes and receptors.

This guide provides a comparative analysis of several prominent pyrazole-based inhibitors, using the foundational structure of 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine as a reference point. While not a widely recognized inhibitor itself, this compound serves as an excellent template to understand how strategic chemical modifications to the pyrazole core can yield world-renowned drugs targeting vastly different biological pathways. We will explore how substitutions at key positions on the pyrazole ring transform a simple chemical entity into highly specific agents for treating inflammation, erectile dysfunction, and metabolic disorders. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) that underpin the success of pyrazole-based therapeutics.

The Foundational Scaffold: this compound

The structure of this compound provides a simple yet informative template.[2][3] It features three key positions for chemical modification: the N1-position, substituted with a phenyl group; the C3-position, bearing a bulky tert-butyl group; and the C5-position, functionalized with an amine group. Each of these sites can be altered to modulate the compound's size, polarity, and hydrogen bonding potential, thereby tailoring its binding affinity and selectivity for a specific biological target. We will now examine how this basic framework is elaborated upon in three distinct, clinically significant inhibitors.

FeatureDescription
Chemical Formula C₁₃H₁₇N₃[3]
Molecular Weight 215.29 g/mol [2]
Core Structure 1-phenyl-1H-pyrazole
Key Substituents tert-Butyl group at C3, Amine group at C5

Case Study 1: Celecoxib - Selective COX-2 Inhibition for Anti-Inflammatory Action

Celecoxib (marketed as Celebrex) is a nonsteroidal anti-inflammatory drug (NSAID) that revolutionized pain and inflammation management by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[4][5]

Mechanism of Action: The COX-2 enzyme is responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[6] Unlike the constitutively expressed COX-1 enzyme that protects the stomach lining, COX-2 is primarily induced at sites of inflammation.[7] Celecoxib's diaryl-substituted pyrazole structure allows it to selectively bind to a hydrophilic side pocket present in the active site of COX-2, a feature absent in COX-1, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs.[4]

Structural Comparison to Template:

  • N1-Position: The simple phenyl ring is replaced with a p-sulfonamidophenyl group . This polar sulfonamide moiety is critical for selectivity, as it anchors into the specific side pocket of the COX-2 enzyme.[4]

  • C3-Position: The tert-butyl group is replaced by a trifluoromethyl group , which contributes to the overall binding affinity.

  • C5-Position: The amine is replaced with a p-tolyl (4-methylphenyl) group .

dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=1]; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption [label="Celecoxib selectively inhibits the COX-2 enzyme.", shape=plaintext, fontsize=10];

Case Study 2: Sildenafil - PDE5 Inhibition for Vasodilation

Sildenafil (marketed as Viagra) was the first oral medication approved for erectile dysfunction and is also used to treat pulmonary arterial hypertension.[8][9] Its mechanism relies on the inhibition of phosphodiesterase type 5 (PDE5).

Mechanism of Action: During sexual stimulation, nitric oxide (NO) is released, which increases levels of cyclic guanosine monophosphate (cGMP).[9] cGMP induces smooth muscle relaxation and vasodilation, leading to increased blood flow. PDE5 is the enzyme responsible for breaking down cGMP.[9] Sildenafil, by inhibiting PDE5, prevents the degradation of cGMP, thereby enhancing and prolonging its vasodilatory effects.[9]

Structural Comparison to Template: Sildenafil's structure represents a more complex evolution of the pyrazole scaffold.

  • Core Structure: Instead of a simple pyrazole, Sildenafil is built on a pyrazolo[4,3-d]pyrimidin-7-one fused ring system. This rigid, planar structure is a key feature for fitting into the PDE5 active site.

  • N1-Position: The N1-pyrazole nitrogen is substituted with a methyl group .

  • C3-Position: The C3 position is occupied by a propyl group .

  • Phenyl Ring: A substituted phenyl ring is attached to the pyrimidinone portion of the fused system, containing an ethoxy group and a piperazine ring, which is crucial for potency and solubility.

dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=1]; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption [label="Sildenafil inhibits PDE5, increasing cGMP levels.", shape=plaintext, fontsize=10];

Case Study 3: Rimonabant - CB1 Receptor Antagonism for Metabolic Modulation

Rimonabant was developed as an anorectic anti-obesity drug, acting as an inverse agonist/antagonist for the cannabinoid receptor type 1 (CB1). Although later withdrawn from the market due to psychiatric side effects, its design remains an important case study.[10]

Mechanism of Action: The endocannabinoid system, particularly the CB1 receptor, plays a significant role in regulating appetite and energy balance.[10] Activation of CB1 receptors promotes food intake. Rimonabant blocks these receptors in the brain and peripheral tissues like fat cells, which decreases appetite and can improve metabolic parameters.[10]

Structural Comparison to Template:

  • N1-Position: The phenyl ring is replaced by a substituted piperidinyl ring . This group is a key contributor to the compound's properties and interaction with the CB1 receptor.

  • C3-Position: The tert-butyl group is replaced by a carboxamide group linked to a pentyl chain, which was a point of diversification in related compounds. In Rimonabant itself, this position is part of the core pyrazole-3-carboxamide structure.

  • C5-Position: The amine group is replaced by a 2,4-dichlorophenyl group .

dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=1]; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption [label="Rimonabant blocks the CB1 receptor.", shape=plaintext, fontsize=10];

Quantitative Comparison of Pyrazole Inhibitors

The following table summarizes the key properties of the discussed inhibitors, highlighting their distinct targets, mechanisms, and potencies.

ParameterCelecoxibSildenafilRimonabant
Primary Target Cyclooxygenase-2 (COX-2)[4]Phosphodiesterase 5 (PDE5)[9]Cannabinoid Receptor 1 (CB1)[10]
Mechanism of Action Selective, Reversible Inhibition[4]Competitive Inhibition[9]Antagonist / Inverse Agonist[10]
Therapeutic Area Anti-inflammatory, Analgesic[5]Erectile Dysfunction, PAH[8]Anti-Obesity (Withdrawn)[10]
Potency (IC₅₀ / Kᵢ) IC₅₀: ~40 nM vs COX-2[11]IC₅₀: ~3.5-8 nM vs PDE5[9]Kᵢ: ~1.6-5.4 nM vs CB1[12]
Selectivity ~375-fold for COX-2 over COX-1[13]>1000-fold for PDE5 over other PDEs (1, 2, 3)[9]>1000-fold for CB1 over CB2[12]

Experimental Protocols

Reproducible, validated assays are critical for characterizing and comparing inhibitors. Below are step-by-step protocols for evaluating the activity of the compounds discussed.

dot graph TD { graph [splines=ortho, nodesep=0.2, ranksep=0.5]; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} caption [label="Generic workflow for an in-vitro inhibition assay.", shape=plaintext, fontsize=10];

Protocol 1: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and measures the peroxidase activity of COX-2.[5]

  • Objective: To determine the IC₅₀ value of a test compound (e.g., Celecoxib) against human recombinant COX-2.

  • Principle: The assay detects Prostaglandin G2, an intermediate product of the COX reaction. A probe is used to generate a fluorescent signal proportional to the amount of Prostaglandin G2 produced.[5]

  • Materials:

    • Human Recombinant COX-2 Enzyme

    • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

    • COX Probe (Fluorometric)

    • COX Cofactor (e.g., Hematin)

    • Arachidonic Acid (Substrate)

    • Test Inhibitor (e.g., Celecoxib in DMSO)

    • 96-well white opaque microplate

    • Fluorescence plate reader (Ex/Em = 535/587 nm)

  • Procedure:

    • Reagent Preparation: Prepare working solutions of all reagents. Reconstitute lyophilized COX-2 enzyme in sterile water and store on ice.[5] Prepare serial dilutions of the test inhibitor and the positive control (Celecoxib) in DMSO, then dilute 10X in COX Assay Buffer.[5]

    • Plate Setup: To a 96-well plate, add reagents to designated wells:

      • Enzyme Control (100% Activity): 10 µL Assay Buffer.

      • Inhibitor Control: 10 µL of diluted Celecoxib.

      • Test Sample: 10 µL of diluted test inhibitor.

    • Reaction Mix: Prepare a master mix containing Assay Buffer, COX Probe, and COX Cofactor. Add 80 µL of this mix to each well.

    • Enzyme Addition: Add 10 µL of diluted COX-2 enzyme to all wells except the "no enzyme" background control.

    • Pre-incubation: Incubate the plate for 10-15 minutes at 25°C to allow the inhibitor to bind to the enzyme.

    • Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells simultaneously, preferably using a multi-channel pipette.

    • Measurement: Immediately begin kinetic measurement of fluorescence (Ex/Em = 535/587 nm) at 25°C for 5-10 minutes.

    • Data Analysis: Calculate the rate of reaction (change in fluorescence over time) for each well. Determine the percent inhibition relative to the enzyme control. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)

This homogeneous "mix-and-read" assay is suitable for high-throughput screening.[8][14]

  • Objective: To determine the IC₅₀ value of a test compound (e.g., Sildenafil) against PDE5.

  • Principle: The assay measures the hydrolysis of a fluorescently labeled substrate (cGMP-FAM). When hydrolyzed by PDE5, the resulting GMP-FAM is bound by a large binding agent, causing a change in fluorescence polarization (FP). Inhibition of PDE5 prevents this change.

  • Materials:

    • Recombinant Human PDE5A1 Enzyme

    • FAM-Cyclic-3′,5′-GMP (Fluorescent Substrate)

    • PDE Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)

    • Binding Agent (Phosphate-binding nanoparticles)

    • Test Inhibitor (e.g., Sildenafil in DMSO)

    • 96-well black microplate

    • Microplate reader capable of measuring fluorescence polarization.

  • Procedure:

    • Reagent Preparation: Prepare serial dilutions of the test inhibitor and a positive control (Sildenafil) in DMSO.

    • Plate Setup: Add 5 µL of the diluted inhibitor or DMSO (for 100% activity control) to the microplate wells.

    • Enzyme Addition: Add 20 µL of diluted PDE5 enzyme to each well. Incubate for 15 minutes at room temperature.

    • Reaction Initiation: Add 25 µL of the FAM-cGMP substrate solution to all wells to start the enzymatic reaction.

    • Enzymatic Incubation: Incubate the plate for 60 minutes at 37°C.

    • Reaction Termination: Stop the reaction by adding 50 µL of the Binding Agent to all wells.

    • Binding Incubation: Incubate for an additional 30-90 minutes at room temperature to allow the binding to stabilize.

    • Measurement: Read the fluorescence polarization of each well using a microplate reader (Excitation ≈ 485 nm, Emission ≈ 530 nm).

    • Data Analysis: FP values are typically reported in millipolarization units (mP). Calculate the percentage of PDE5 inhibition for each concentration of the test compound relative to the high and low FP controls. Plot the data to determine the IC₅₀ value.

Protocol 3: CB1 Receptor Radioligand Binding Assay

This protocol determines the affinity of a test compound by measuring its ability to displace a known radioligand from the CB1 receptor.[15][16]

  • Objective: To determine the inhibition constant (Kᵢ) of a test compound (e.g., Rimonabant) for the human CB1 receptor.

  • Principle: A radiolabeled ligand (e.g., [³H]CP55,940) with high affinity for the CB1 receptor is incubated with a membrane preparation containing the receptor. A test compound will compete for binding, and the amount of displaced radioligand is measured, allowing for the calculation of binding affinity.

  • Materials:

    • Membrane preparation from cells expressing human CB1 receptors.

    • Radioligand (e.g., [³H]CP55,940).

    • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).

    • Test Inhibitor (e.g., Rimonabant).

    • Non-specific binding control (a high concentration of a known CB1 ligand).

    • Glass fiber filters.

    • Scintillation fluid and a scintillation counter.

  • Procedure:

    • Reagent Preparation: Prepare serial dilutions of the test compound in assay buffer.

    • Assay Setup: In microcentrifuge tubes or a 96-well plate, combine:

      • The CB1 receptor membrane preparation.

      • The radioligand [³H]CP55,940 at a concentration near its Kₔ.

      • Varying concentrations of the test inhibitor.

      • Total Binding Wells: Contain membranes and radioligand only.

      • Non-specific Binding Wells: Contain membranes, radioligand, and a saturating concentration of an unlabeled CB1 ligand (e.g., 10 µM WIN 55,212-2).

    • Incubation: Incubate the mixture for 60-90 minutes at 30°C with gentle agitation.

    • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound.

    • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Measurement: Place the filters into scintillation vials, add scintillation fluid, and quantify the amount of radioactivity on each filter using a scintillation counter.

    • Data Analysis:

      • Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

      • Determine the percent inhibition caused by the test compound at each concentration.

      • Plot the percent specific binding against the log concentration of the test compound to determine the IC₅₀.

      • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Conclusion

The pyrazole scaffold is a testament to the power of privileged structures in drug discovery. By starting with a simple framework, exemplified by This compound , medicinal chemists have successfully engineered highly potent and selective inhibitors for diverse and unrelated biological targets. The case studies of Celecoxib, Sildenafil, and Rimonabant demonstrate that strategic modifications to the substituents on the pyrazole core are paramount in achieving desired pharmacological activity. Celecoxib's sulfonamide group targets a unique pocket in COX-2, Sildenafil's fused ring system provides the rigidity needed for PDE5 inhibition, and Rimonabant's distinct substitutions enable it to antagonize the CB1 receptor. This comparative guide underscores the versatility of the pyrazole motif and provides a foundational understanding of the structure-activity relationships and experimental methodologies essential for developing the next generation of pyrazole-based therapeutics.

References

  • BenchChem. The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor. [URL: https://www.benchchem.com/blog/the-discovery-and-synthesis-of-celecoxib-a-selective-cox-2-inhibitor]
  • Sigma-Aldrich. COX-2 Inhibitor Screening Kit (Fluorometric). [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/404/244/mak399bul.pdf]
  • Gierse, J. K., et al. (2010). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3041935/]
  • BenchChem. Enhancing PDE5 Inhibition Assays for Hydroxythiohomosildenafil. [URL: https://www.benchchem.com/blog/enhancing-pde5-inhibition-assays-for-hydroxythiohomosildenafil]
  • Chem-Impex. 3-tert-Butyl-1-(3-methylphenyl)-1H-pyrazol-5-amine. [URL: https://www.chemimpex.com/products/19155]
  • ResearchGate. COX-1/2 inhibition and cytotoxicity study of celecoxib analogues. [URL: https://www.researchgate.net/figure/COX-1-2-inhibition-and-cytotoxicity-study-of-celecoxib-analogues-A-IC50-value-of_fig2_334582845]
  • Lin, Z., et al. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10298380/]
  • Amin, K. M., et al. (2022). Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9504847/]
  • BellBrook Labs. (2023). Researchers Use Transcreener Assay to Identify New PDE5 Inhibitor. [URL: https://www.bellbrooklabs.com/researchers-use-transcreener-assay-to-identify-new-pde5-inhibitor/]
  • Lirias. Development of Radioligands for In Vivo Imaging of Type 1 Cannabinoid Receptors (CB1) in Human Brain. [URL: https://lirias.kuleuven.be/retrieve/14421]
  • Navarro, G., et al. (2024). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Frontiers in Pharmacology. [URL: https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2024.1436151/full]
  • ResearchGate. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand binding assay. [URL: https://www.researchgate.net/publication/382348508_A_universal_cannabinoid_CB1_and_CB2_receptor_TR-FRET_kinetic_ligand_binding_assay]
  • ResearchGate. (2018). Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. [URL: https://www.researchgate.net/publication/322960517_Phosphodiesterase_PDE5_inhibition_assay_for_rapid_detection_of_erectile_dysfunction_drugs_and_analogs_in_sexual_enhancement_products]
  • Sigma-Aldrich. This compound. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/650428]
  • Iannotti, F. A., et al. (2023). Rimonabant-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands. ACS Medicinal Chemistry Letters. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.2c00531]
  • Schade, M., et al. (2019). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6631189/]
  • Yusof, A., et al. (2019). Developing a phosphodiesterase-5 inhibitor assay to detect sildenafil in a counterfeit drug. F1000Research. [URL: https://f1000research.com/articles/8-1707/v1]
  • Cuenu, F., et al. (2012). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3470005/]
  • IUPHAR/BPS Guide to PHARMACOLOGY. rimonabant [Ligand Id: 743] activity data. [URL: https://www.guidetopharmacology.org/GRAC/LigandActivityRangeForward?ligandId=743]
  • Oakwood Chemical. This compound. [URL: https://oakwoodchemical.com/Products/021512]
  • PubChem. This compound. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/770634]
  • S. G, S., et al. (2024). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10845347/]
  • ResearchGate. (2012). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. [URL: https://www.researchgate.net/publication/262744799_3-tert-Butyl-1-3-nitrophenyl-1H-pyrazol-5-amine]
  • MDPI. (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. [URL: https://www.mdpi.com/2624-8549/5/1/15]

Sources

A Comparative Guide to the Structural Confirmation of 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Establishing Molecular Truth

In the landscape of drug discovery and materials science, the precise and unambiguous determination of a molecule's three-dimensional structure is paramount. The arrangement of atoms in space dictates function, reactivity, and interaction with biological targets. For novel compounds like 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine, a potential scaffold in medicinal chemistry, confirming its synthesized structure is not merely a formality but a foundational requirement for further development.[1]

This guide provides a comprehensive comparison of the gold-standard technique, Single-Crystal X-ray Crystallography (SCXRD), with powerful alternative and complementary methods. We will delve into the experimental causality, present detailed protocols, and offer insights gleaned from years of practice to provide researchers, scientists, and drug development professionals with a robust framework for structural elucidation.

The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)

SCXRD is considered the definitive method for determining molecular structure. It provides direct, high-resolution information on atomic positions, bond lengths, and bond angles, culminating in an unambiguous 3D model of the molecule as it exists in the crystalline state.[2][3]

Theoretical Underpinnings: Why SCXRD is Definitive

The power of SCXRD lies in its ability to map electron density. When a single, well-ordered crystal is irradiated with X-rays, the electrons of the atoms diffract the X-rays in a predictable pattern.[3] By measuring the angles and intensities of these diffracted beams, a 3D map of the electron density within the crystal's unit cell can be reconstructed.[3] Fitting the known atoms of the molecule into this electron density map reveals its precise structure. While other techniques provide indirect evidence of connectivity and conformation, SCXRD provides a direct snapshot of the atomic arrangement.[2]

Experimental Protocol: From Powder to Publication-Ready Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process that requires patience and precision. The most challenging and critical step is often growing a diffraction-quality single crystal.[3][4]

Step 1: Crystal Growth - The Art and Science

The goal is to coax molecules from a disordered solution into a highly ordered, single crystalline lattice. This is achieved by slowly reaching a state of supersaturation.[5] The purity of the compound is crucial; impurities can disrupt the crystal lattice, hindering the growth of suitable crystals.[4][5]

Common Crystal Growth Techniques:

  • Slow Evaporation: A nearly saturated solution of the compound is prepared and left undisturbed, allowing the solvent to evaporate slowly.[4][5][6] This is often the simplest and first method to try.

  • Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly and undisturbed.[7][8] This method is effective for compounds with a significant temperature-dependent solubility.[8]

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container holding a more volatile "anti-solvent" in which the compound is insoluble.[5][9] The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[5]

  • Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible anti-solvent in which the compound has lower solubility.[7][9] Crystals form at the interface of the two solvents.[7]

For this compound, a non-polar compound, solvents like toluene, ethyl acetate, or a mixture such as dichloromethane/hexane would be appropriate starting points for crystallization experiments.[8]

Step 2: Data Collection

Once a suitable crystal (typically 0.1-0.3 mm in all dimensions) is obtained, it is mounted on a goniometer and placed in a stream of cold nitrogen gas (to minimize thermal motion) within an X-ray diffractometer.[3] The crystal is rotated in the X-ray beam, and a detector collects the diffraction pattern.

Step 3: Structure Solution and Refinement

Specialized software is used to process the diffraction data. The process involves:

  • Indexing and Integration: Determining the unit cell parameters and integrating the intensities of the diffraction spots.

  • Structure Solution: Using computational methods (e.g., direct methods or Patterson functions) to generate an initial model of the electron density and atomic positions.

  • Structure Refinement: Iteratively adjusting the atomic positions, thermal parameters, and other model parameters to achieve the best possible fit between the calculated diffraction pattern and the experimentally observed data. This is a least-squares optimization problem. The quality of the final structure is assessed using metrics like the R-factor and goodness-of-fit (GooF).

Data Interpretation: The Crystallographic Information File (CIF)

The final result of a crystallographic experiment is a Crystallographic Information File (CIF).[10][11] This standardized text file contains all the essential information about the crystal structure and the experiment, including:

  • Unit cell dimensions[10][11]

  • Atomic coordinates for each atom[10][11]

  • Bond lengths, angles, and torsion angles

  • Details of the data collection and refinement process[10][11]

Software like VESTA or Olex2 can be used to visualize the structure from the CIF, often presented as an ORTEP (Oak Ridge Thermal Ellipsoid Plot) diagram, which shows the atoms as ellipsoids indicating their thermal motion.[12]

For this compound, the crystal structure of a related compound, 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, shows a dihedral angle of 50.61° between the pyrazole and phenyl rings.[13] We would anticipate a similar non-planar conformation for our target molecule, which can be definitively confirmed by X-ray crystallography.

Comparative Analysis: Alternative & Complementary Techniques

While SCXRD is the gold standard, other techniques provide valuable, often complementary, structural information.

Technique Principle Strengths Limitations
Single-Crystal X-ray Crystallography (SCXRD) X-ray diffraction from a single crystal.Provides unambiguous 3D structure, bond lengths, and angles.Requires a suitable single crystal, which can be difficult to grow. Provides structure in the solid state, which may differ from the solution state.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Determines connectivity (1D & 2D NMR), provides information about the structure in solution, and can probe dynamic processes.Provides indirect structural information that requires interpretation. Can be ambiguous for complex stereochemistry.
Computational Chemistry (e.g., DFT) Solves the Schrödinger equation to predict molecular properties.Can predict stable conformations, electronic properties, and spectroscopic data. Low cost and can be used to study unstable or hypothetical molecules.It is a theoretical model that requires experimental validation. Accuracy depends on the level of theory and basis set used.

A Synergistic Approach to Structural Confirmation

The most robust approach to structural confirmation involves the integration of multiple techniques. NMR spectroscopy can confirm the molecular connectivity in solution, computational modeling can predict the lowest energy conformations, and X-ray crystallography provides the definitive solid-state structure.

DOT Diagram: Synergistic Workflow for Structural Elucidation

G cluster_synthesis Synthesis & Purification cluster_validation Validation & Confirmation synthesis Synthesize & Purify 3-tert-butyl-1-phenyl- 1H-pyrazol-5-amine nmr NMR Spectroscopy (1H, 13C, 2D NMR) synthesis->nmr Initial Characterization comp Computational Modeling (DFT) synthesis->comp Initial Characterization xray X-ray Crystallography synthesis->xray Initial Characterization validation Final Validated Structure nmr->validation Connectivity in Solution comp->validation Predicted Conformation xray->validation Definitive Solid-State Structure

Caption: A synergistic workflow integrating NMR, computational modeling, and X-ray crystallography for robust structural confirmation.

Best Practices and Troubleshooting

Challenge: Failure to obtain diffraction-quality crystals.

Solutions & Best Practices:

  • Purity is Paramount: Ensure the highest possible purity of your compound. Recrystallization or column chromatography may be necessary before attempting crystal growth.[4][5]

  • Systematic Screening: Do not rely on a single solvent or method. Systematically screen a wide range of solvents with varying polarities and employ multiple crystallization techniques (slow evaporation, cooling, diffusion).[5]

  • Patience and Minimal Disturbance: Crystallization is often a slow process. Set up your experiments in a location free from vibrations and temperature fluctuations and resist the urge to disturb them frequently.[4][9]

  • Consider Co-crystallization: If the compound itself is difficult to crystallize, consider forming a salt or co-crystal with another molecule that can facilitate the formation of a well-ordered crystal lattice.[4][6]

Conclusion

The structural confirmation of a new molecular entity like this compound is a critical step in its development pipeline. While NMR and computational methods provide essential pieces of the structural puzzle, single-crystal X-ray crystallography remains the undisputed gold standard for its ability to deliver a direct and unambiguous three-dimensional view of the molecule. By employing a synergistic approach that leverages the strengths of each technique and adhering to best practices in crystallization, researchers can establish the molecular truth with the highest degree of confidence, paving the way for further scientific exploration.

References

  • University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals.
  • Afonine, P. (2015). Structure Refinement in Phenix. YouTube.
  • Scribd. Crystal Structure Refinement - TUTORIAL.
  • DR-NTU. Single-crystal growth of organic semiconductors.
  • University of Florida, Center for Xray Crystallography. (2015). Crystal Growing Tips.
  • CCDC. A short guide to Crystallographic Information Files.
  • Latifi, R. (2024). Crystal structure refinement 1. Introduction to constraints and restraints. YouTube.
  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. DOI:10.1039/D2CS00697A.
  • CCDC. Short Guide to CIFs.
  • MIT OpenCourseWare. 8.7 – Guide to Growing a Single Crystal.
  • Michigan State University, Department of Chemistry. X-Ray Crystallography Laboratory.
  • Medium. (2025). Unlock the Secrets of CIF Files: A Comprehensive Guide for Curious Professionals.
  • Bragitoff. (2019). TUTORIAL on How to Read a .CIF File. YouTube.
  • International Union of Crystallography. A Guide to CIF for Authors.
  • ORNL Neutron Sciences. Methods and Tutorials – Single Crystal Diffraction.
  • Latifi, R. User guide to crystal structure refinement with SHELXL 1. Introduction.
  • Creative BioMart. X-ray Crystallography.
  • IUCr Journals. (2024). How to grow crystals for X-ray crystallography.
  • MDPI. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
  • PubChem. This compound.
  • MDPI. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
  • ResearchGate. (2012). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine.

Sources

A Head-to-Head Comparison of Pyrazole Synthesis Methodologies: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole nucleus is a cornerstone in modern medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional materials.[1][2] The enduring relevance of this five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, has spurred the development of a diverse array of synthetic strategies.[3][4] This guide provides a comprehensive, head-to-head comparison of the most prominent methodologies for pyrazole synthesis, offering field-proven insights and experimental data to inform your selection of the most appropriate method for your research and development needs.

The Classical Approach: Condensation of 1,3-Dicarbonyl Compounds with Hydrazines

The most traditional and straightforward route to pyrazoles is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a reaction first reported by Knorr in 1883.[1][5] This method remains a workhorse in organic synthesis due to its simplicity and the ready availability of starting materials.[6]

Mechanistic Rationale and Regioselectivity Challenges

The reaction proceeds via a cyclocondensation mechanism.[7] Initially, one of the nitrogen atoms of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration yield the aromatic pyrazole ring.[8]

A critical consideration in this synthesis is regioselectivity . When an unsymmetrical 1,3-dicarbonyl compound is used with a substituted hydrazine, a mixture of two regioisomeric pyrazoles can be formed.[1][3] The regiochemical outcome is influenced by the relative reactivity of the two carbonyl groups and the steric and electronic properties of the substituents on both the dicarbonyl and the hydrazine.[9] For instance, the more nucleophilic nitrogen of the hydrazine will preferentially attack the more electrophilic carbonyl carbon.[10]

Controlling Regioselectivity:

Several strategies have been developed to address the challenge of regioselectivity:

  • Solvent Effects: The choice of solvent can significantly influence the isomeric ratio. Aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) have been shown to favor the formation of a single regioisomer compared to protic solvents like ethanol.[1]

  • Fluorinated Alcohols: The use of fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been demonstrated to dramatically improve regioselectivity in pyrazole formation.[9]

  • Catalysts: Acid or base catalysis is often employed to facilitate the reaction.[5] The choice of catalyst can sometimes influence the regiochemical outcome.

Visualizing the Knorr Pyrazole Synthesis

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1,3-Dicarbonyl 1,3-Dicarbonyl Compound Hydrazone Hydrazone Intermediate 1,3-Dicarbonyl->Hydrazone Nucleophilic attack Hydrazine Hydrazine Derivative Hydrazine->Hydrazone Cyclic_Intermediate Cyclic Hemiaminal Intermediate Hydrazone->Cyclic_Intermediate Intramolecular cyclization Pyrazole Pyrazole Cyclic_Intermediate->Pyrazole Dehydration

Caption: General workflow of the Knorr pyrazole synthesis.

Experimental Protocol: Synthesis of 1,3,5-Substituted Pyrazoles

This protocol describes a general procedure for the synthesis of 1,3,5-substituted pyrazoles from a substituted acetylacetone and a hydrazine derivative in the presence of ethylene glycol.[3]

Materials:

  • Substituted acetylacetone (1.0 eq)

  • Hydrazine derivative (1.0 eq)

  • Ethylene glycol

Procedure:

  • To a solution of the substituted acetylacetone in ethylene glycol, add the hydrazine derivative.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure pyrazole.

Note: Yields for this reaction are typically in the range of 70-95%.[3]

Modern Strategies: Expanding the Synthetic Toolbox

While the Knorr synthesis remains valuable, modern synthetic chemistry has introduced a variety of powerful alternatives that offer improved control, efficiency, and access to a wider range of pyrazole derivatives.[3]

Multicomponent Reactions (MCRs): A Paradigm of Efficiency

Multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical approach for the synthesis of complex molecules, including pyrazoles.[11][12] In an MCR, three or more starting materials are combined in a single reaction vessel to form a product that incorporates substantial portions of all the reactants.[13] This strategy minimizes waste, reduces reaction steps, and simplifies purification procedures.[14]

Key Advantages of MCRs for Pyrazole Synthesis:

  • Operational Simplicity: MCRs are often one-pot procedures, simplifying the experimental setup.[14]

  • High Atom Economy: Most of the atoms from the starting materials are incorporated into the final product.[13]

  • Diversity-Oriented Synthesis: By varying the starting components, a diverse library of pyrazole derivatives can be rapidly synthesized.[15]

Visualizing a Three-Component Pyrazole Synthesis

G cluster_reaction One-Pot Reaction Aldehyde Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel BetaKetoester β-Ketoester BetaKetoester->Knoevenagel Hydrazine Hydrazine Michael Michael Addition Hydrazine->Michael Knoevenagel->Michael Cyclization Cyclization/ Dehydration Michael->Cyclization Pyrazole Polysubstituted Pyrazole Cyclization->Pyrazole

Sources

A Comparative Guide to Purity Assessment of Synthesized 3-tert-Butyl-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous confirmation of a synthesized compound's purity and identity is a foundational pillar of scientific rigor. This guide provides an in-depth, comparative analysis of analytical methodologies for assessing the purity of 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine, a substituted pyrazole derivative of interest in pharmaceutical and agrochemical research.[1] We will explore the causality behind experimental choices, present comparative data, and outline a self-validating workflow to ensure the highest confidence in your synthesized material.

The Synthetic Landscape: Anticipating Potential Impurities

The purity assessment of a synthesized compound begins with an understanding of its synthetic route. This compound is typically synthesized via a cyclocondensation reaction. A common pathway involves the reaction of a β-ketonitrile (e.g., 4,4-dimethyl-3-oxopentanenitrile) with phenylhydrazine.[2][3]

This synthetic pathway can introduce several classes of impurities that must be monitored:

  • Unreacted Starting Materials: Residual phenylhydrazine or β-ketonitrile.

  • Regioisomers: The reaction with unsymmetrical starting materials can lead to the formation of isomeric pyrazoles, which may have similar physical properties but different biological activities.[4]

  • By-products: Side reactions can generate unforeseen molecular species.

  • Residual Solvents: Organic liquids used in the synthesis or purification steps.[5]

  • Degradation Products: The compound may degrade upon exposure to heat, light, or reactive agents.

The International Council for Harmonisation (ICH) Q3A guidelines provide a framework for classifying, identifying, and qualifying such impurities in new drug substances.[5][6][7]

Orthogonal Analytical Approaches: A Comparative Overview

No single analytical technique is sufficient to definitively establish the purity of a compound. A robust, self-validating system employs multiple orthogonal (independent) methods. Below, we compare the most effective techniques for analyzing this compound.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 silica) and a mobile phase. For a heterocyclic aromatic amine like our target compound, Reverse-Phase HPLC (RP-HPLC) is the method of choice.[8][9]

Why It's Chosen: HPLC is highly sensitive for detecting non-volatile organic impurities, including starting materials, isomers, and by-products. Its quantitative accuracy makes it the gold standard for purity determination expressed as a percentage area.

Experimental Protocol: RP-HPLC for Purity Assessment

  • System Preparation: Agilent 1260 series HPLC system or equivalent, equipped with a UV detector.[10][11]

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often optimal.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program: Start at 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve ~1 mg of the synthesized compound in 1 mL of mobile phase B (Acetonitrile).

  • Injection Volume: 10 µL.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile and thermally stable compounds in the gas phase, followed by detection with a mass spectrometer, which provides mass-to-charge ratio information, aiding in structural elucidation.

Why It's Chosen: GC-MS is exceptionally powerful for identifying volatile organic impurities and residual solvents.[4] It provides orthogonal data to HPLC and is particularly useful for detecting low molecular weight by-products or starting materials that might co-elute with the main peak in HPLC.

Experimental Protocol: GC-MS for Residual Solvents and Volatile Impurities

  • System Preparation: Agilent GC-MS system or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[4]

  • Injector: 250 °C, Split mode (e.g., 20:1 split ratio).[4]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[4]

  • Oven Program: Initial temperature 50 °C for 5 min, ramp at 10 °C/min to 280 °C, hold for 5 min.

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-500.

  • Sample Preparation: Dissolve ~2 mg of the compound in 1 mL of a high-purity solvent like dichloromethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (¹H and ¹³C) to provide detailed information about the molecular structure and environment of each atom.

Why It's Chosen: NMR is unparalleled for structural confirmation. For purity assessment, ¹H NMR is highly sensitive to proton-containing impurities. The integration of signals can provide a quantitative measure of impurities relative to the main compound, provided the structures are known.[12][13] It is a primary technique for establishing identity.[14][15]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of an internal standard (e.g., TMS) if not already present in the solvent.

  • ¹H NMR Acquisition: Acquire spectrum on a 400 MHz or higher spectrometer. Key parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire spectrum using a proton-decoupled pulse program. Due to the lower natural abundance of ¹³C, several hundred to thousands of scans may be necessary.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate ¹H signals and compare chemical shifts to expected values for this compound.[16][17]

Elemental Analysis (EA)

Principle: EA determines the mass percentage of carbon, hydrogen, nitrogen, and sulfur in a sample through combustion analysis.[18]

Why It's Chosen: Elemental analysis provides a fundamental check on the empirical formula of the synthesized compound. A significant deviation between the theoretical and experimentally found percentages can indicate the presence of inorganic impurities, residual solvents (especially water), or a fundamentally incorrect structure. It is a classic, robust method for assessing bulk purity.[19][20]

Experimental Protocol: CHN Analysis

  • Sample Preparation: Accurately weigh 2-3 mg of the dry, homogenous sample into a tin capsule.

  • Instrumentation: Use a calibrated CHNS elemental analyzer.

  • Analysis: The sample is combusted at high temperature (~1000 °C) in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.

  • Data Comparison: Compare the experimental weight percentages to the calculated theoretical values for C₁₃H₁₇N₃. An acceptable deviation is typically within ±0.4%.[14][15]

Data Interpretation: A Comparative Case Study

Let's consider a hypothetical batch of synthesized this compound (Batch #SYN-001).

Table 1: Comparative Purity Assessment of Batch #SYN-001

Analytical MethodParameterResultInterpretation
RP-HPLC Main Peak Area %99.6%High chromatographic purity. Two minor impurity peaks detected at 0.25% and 0.15%.
GC-MS Volatile ImpuritiesDichloromethane (DCM) at 650 ppmResidual solvent from purification is present above typical reporting thresholds.[6]
¹H NMR Spectral IntegrityConforms to structureAll expected proton signals are present with correct chemical shifts and integrations. A small, broad singlet at ~1.56 ppm suggests trace water. No other significant organic impurities detected.
Elemental Analysis %C, %H, %NC: 72.35% (Calc. 72.52%)H: 8.12% (Calc. 7.96%)N: 19.33% (Calc. 19.52%)The results are within the acceptable ±0.4% deviation, confirming the empirical formula. The slightly low C and N with slightly high H could be consistent with the presence of trace water observed in NMR.

Workflow for Comprehensive Purity Assessment

A systematic workflow ensures that all aspects of purity are addressed. The following diagram illustrates a self-validating process.

Caption: A comprehensive workflow for purity assessment.

Comparison with an Alternative: The Impact of Purity

Consider an alternative compound, 3-sec-butyl-1-phenyl-1H-pyrazol-5-amine (Compound B), synthesized for the same biological screen as our target compound (Compound A).

Table 2: Purity Profile Comparison

FeatureCompound A (3-tert-butyl)Compound B (3-sec-butyl)Implication for Drug Development
HPLC Purity 99.6%97.5%Higher purity of Compound A means more accurate dose-response curves in biological assays.
Key Impurity Residual DCM (650 ppm)Isomeric byproduct (1.8%)The isomeric impurity in B is a major concern as it could have its own pharmacology or toxicity, confounding results.[4] Residual solvent in A is less concerning but must be controlled.[21]
Synthesis Cost ModerateLowerThe lower purity of B may stem from a cheaper but less selective synthesis, a common trade-off.
Confidence in Data HighModerateThe well-characterized purity of Compound A provides high confidence that observed biological activity is due to the target molecule alone.

This comparison underscores that a higher headline purity number is not the only factor. The identity of the impurities is critical. An isomeric impurity, as seen in Compound B, is often more problematic than a well-characterized residual solvent, as isomers can be difficult to separate and may possess confounding biological activity.

References

  • Application Note: GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures. Benchchem.
  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • A Look at Elemental Analysis for Organic Compounds. (2021). AZoM.
  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency (EMA).
  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation.
  • Elemental analysis. Wikipedia.
  • H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. (2020). ResearchGate.
  • A Comprehensive Guide to Controlling Impurities in New Drug Substances: Aligning with ICH Q3A Guidelines. Benchchem.
  • Combination of 1H and 13C NMR Spectroscopy.
  • An International Study Evaluating Elemental Analysis. (2022). ACS Central Science.
  • An International Study Evaluating Elemental Analysis. (2022). PubMed Central (PMC) - NIH.
  • Elemental analysis: an important purity control but prone to manipulations. (2021). Inorganic Chemistry Frontiers (RSC Publishing).
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate.
  • 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... ResearchGate.
  • 1H and 13C NMR study of perdeuterated pyrazoles. (2025). ResearchGate.
  • Determination of heterocyclic aromatic amines in food products: automation of the sample preparation method prior to HPLC and HPLC-MS quantification. (1997). PubMed.
  • Determination of Heterocyclic Amines and Acrylamide in Agricultural Products with Liquid Chromatography-Tandem Mass Spectrometry. PubMed Central (PMC) - NIH.
  • METHODICAL APPROACH FOR DETERMINATION OF THE HETEROCYCLIC AROMATIC AMINES IN MEAT PRODUCTS USING HPLC–MS/MS. ResearchGate.
  • Determination of 10 Heterocyclic Aromatic Amines in Roast Meat by HPLC. ResearchGate.
  • 3-tert-Butyl-1-(3-methylphenyl)-1H-pyrazol-5-amine. Chem-Impex.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central (PMC) - NIH.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of confidence in product quality, safety, and efficacy. Pyrazole derivatives, a prominent scaffold in modern pharmaceuticals, demand robust and reliable analytical methods for their characterization and quantification. This guide provides an in-depth, experience-driven approach to the cross-validation of analytical methods for these compounds, ensuring consistency and reliability of data across different laboratories, instruments, or even different analytical techniques. We will delve into the "why" behind the "how," grounding our protocols in the principles of scientific integrity and regulatory expectations.

The Imperative of Cross-Validation in Pharmaceutical Analysis

In the lifecycle of a pharmaceutical product, it is not uncommon for analytical testing to be transferred between laboratories – from a research and development setting to a quality control laboratory, or between a sponsoring company and a contract research organization (CRO). Cross-validation of an analytical method is the formal process of verifying that a validated method produces consistent, reliable, and accurate results when performed by different laboratories, analysts, or with different equipment.[1] This is a critical step to ensure data integrity and regulatory compliance.[1]

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2][3][4] Cross-validation extends this principle, proving that the method is transferable and will generate equivalent results regardless of the testing site. For pyrazole derivatives, which can exhibit a wide range of polarities and chemical properties, ensuring the cross-validated performance of analytical methods is paramount for consistent product quality.

Selecting the Right Analytical Tool for Pyrazole Derivatives

The choice of analytical technique is the foundation of a successful validation. The molecular structure of the specific pyrazole derivative, its concentration range, and the sample matrix will dictate the most appropriate method. High-Performance Liquid Chromatography (HPLC) is a workhorse in pharmaceutical analysis and is well-suited for many pyrazole derivatives.[5][6][7][8][9] For more complex matrices or when higher sensitivity is required, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS) is often the method of choice.[10][11][12]

Here is a decision-making framework for selecting the appropriate analytical technique:

G start Define Analytical Need (e.g., Assay, Impurity Profiling) is_volatile Is the pyrazole derivative volatile and thermally stable? start->is_volatile is_complex Complex Sample Matrix? is_sensitive High Sensitivity Required? (e.g., Trace Impurities, PK studies) is_complex->is_sensitive No uplc_ms UPLC-MS/MS is_complex->uplc_ms Yes hplc HPLC with UV/PDA Detection is_sensitive->hplc No is_sensitive->uplc_ms Yes gc_ms GC-MS (for volatile derivatives) is_volatile->is_complex No is_volatile->gc_ms Yes G start Validated Method in Originating Lab protocol Develop Cross-Validation Protocol start->protocol sample_prep Prepare and Distribute Homogeneous Samples protocol->sample_prep analysis1 Analysis at Originating Lab sample_prep->analysis1 analysis2 Analysis at Receiving Lab sample_prep->analysis2 data_comp Compare and Statistically Analyze Results analysis1->data_comp analysis2->data_comp pass Cross-Validation Successful data_comp->pass Acceptance Criteria Met fail Investigate Discrepancies and Re-evaluate data_comp->fail Acceptance Criteria Not Met

Caption: Workflow for a two-laboratory cross-validation study.

Step-by-Step Experimental Protocol for Cross-Validation
  • Sample Selection and Preparation: A single, homogeneous batch of the pyrazole derivative drug substance or drug product should be used. Prepare a sufficient number of samples at different concentrations (e.g., 50%, 100%, and 150% of the target concentration) to be analyzed in triplicate by both laboratories.

  • Execution of the Analytical Method: Both laboratories must use the same validated analytical method. It is crucial to use the same column chemistry and mobile phase preparation procedures.

  • Data Analysis and Comparison: The results from both laboratories are then statistically compared. The primary parameters for comparison are accuracy and precision.

Statistical Evaluation of Cross-Validation Data

A number of statistical tools can be employed to objectively compare the data sets from the two laboratories. [4][13][14]

  • t-Test: A Student's t-test can be used to determine if there is a statistically significant difference between the mean results of the two laboratories.

  • F-Test: An F-test is used to compare the variances (a measure of precision) of the two data sets.

  • Equivalence Testing: This approach, which can involve techniques like Bland-Altman plots, is used to demonstrate that the results from the two laboratories are equivalent within a pre-defined acceptable difference. [15] Table of Acceptance Criteria for Cross-Validation:

ParameterStatistical TestAcceptance Criterion
Accuracy Student's t-testThe calculated t-value should be less than the critical t-value at a 95% confidence level, indicating no significant difference between the means.
Precision F-testThe calculated F-value should be less than the critical F-value at a 95% confidence level, indicating no significant difference between the variances.
Overall Agreement Bland-Altman Plot with Equivalence TestingThe 95% confidence interval of the mean difference between the two methods should fall within a pre-specified equivalence margin. [15]

Case Study: Cross-Validation of an HPLC Method for a Novel Pyrazole Derivative

Scenario: An HPLC-UV method for the assay of a novel pyrazole drug substance was validated at a discovery laboratory and is being transferred to a GMP-compliant quality control (QC) laboratory.

Method Summary:

  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile: 0.1% Formic Acid in Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: 254 nm

  • Injection Volume: 10 µL

Cross-Validation Results:

Sample Concentration (% of Target)Originating Lab (% Assay, n=3)Receiving Lab (% Assay, n=3)Mean Difference
80%99.8, 100.1, 99.5 (Mean: 99.8, RSD: 0.30%)99.2, 99.9, 99.5 (Mean: 99.5, RSD: 0.35%)0.3%
100%100.5, 100.2, 100.8 (Mean: 100.5, RSD: 0.30%)100.9, 100.1, 100.5 (Mean: 100.5, RSD: 0.40%)0.0%
120%101.2, 100.9, 101.5 (Mean: 101.2, RSD: 0.30%)101.8, 101.1, 101.5 (Mean: 101.5, RSD: 0.35%)-0.3%

Statistical Analysis:

  • t-Test (for 100% level): The calculated p-value was > 0.05, indicating no significant difference between the mean assay values.

  • F-Test (for 100% level): The calculated F-value was less than the critical F-value, indicating that the precisions of the two labs are comparable.

Conclusion: Ensuring Data Integrity Across the Product Lifecycle

The cross-validation of analytical methods for pyrazole derivatives is a non-negotiable step in ensuring the consistency and reliability of data throughout the drug development lifecycle. By grounding the process in a thorough understanding of the analytical technique, robust initial validation, a well-defined cross-validation protocol, and appropriate statistical analysis, organizations can have a high degree of confidence in their analytical results, regardless of where they are generated. This commitment to scientific rigor and quality is fundamental to the successful development of safe and effective medicines.

References

  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015, July). U.S.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005, November).
  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (n.d.). ECA Academy. [Link]
  • Quality Guidelines. (n.d.).
  • Q2(R2) Validation of Analytical Procedures. (2024, March). U.S.
  • FDA Releases Guidance on Analytical Procedures. (2024, March 7).
  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma. [Link]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S.
  • ICH Q2 R1: Mastering Analytical Method Validation. (2025, October 22). Abraham Entertainment. [Link]
  • Separation of Pyrazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
  • Statistical tools and approaches to validate analytical methods: methodology and practical examples. (n.d.). SciSpace. [Link]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005, November). U.S.
  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... (n.d.). R Discovery. [Link]
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.).
  • Guidance for the validation of pharmaceutical quality control analytical methods. (n.d.). NHS. [Link]
  • Statistical tools and approaches to validate analytical methods: methodology and practical examples. (n.d.). SciSpace. [Link]
  • Objective criteria for statistical assessments of cross validation of bioanalytical methods. (2025, October 28). Taylor & Francis Online. [Link]
  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021, September 23).
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27). LinkedIn. [Link]
  • Statistical Tools in Analytical Method Validation. (2025, July 29). Medikamenter Quality Services. [Link]
  • Analytical Method Validation Protocol for Pharmaceuticals. (2013, October 6). Pharmaguideline. [Link]
  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. (2025, August 11). PharmaGuru. [Link]
  • Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. (n.d.). SciSpace. [Link]
  • Analytical Method Development and Validation Supporting Drug Development. (n.d.). Intertek. [Link]
  • Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. (n.d.). PubMed Central. [Link]
  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020, May 26).
  • Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. (n.d.). PubMed. [Link]
  • Synthesis and Evalution of Pyrazole Derivatives by Different Method. (n.d.). International Journal of Trend in Scientific Research and Development. [Link]
  • Targeting PTPN22 at Nonorthosteric Binding Sites A Fragment Approach. (2025, December 19).
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF NEWER PYRAZOLE DERIVATIVES. (n.d.). European Journal of Biomedical and Pharmaceutical Sciences. [Link]
  • Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. (2024, March 6). Journal of Population Therapeutics and Clinical Pharmacology. [Link]
  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. (n.d.). PubMed Central. [Link]
  • Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. (n.d.). PubMed Central. [Link]
  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026, January 6).

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-tert-Butyl-1-phenyl-1H-pyrazol-5-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its analogs, with a focus on their potential as kinase inhibitors and anticancer agents. By examining the impact of structural modifications on biological outcomes, this document aims to inform the rational design of more potent and selective therapeutic candidates.

The this compound Core: A Versatile Pharmacophore

The pyrazole nucleus is a cornerstone in the development of therapeutic agents, with numerous FDA-approved drugs incorporating this heterocycle.[1] The this compound core combines several key features that contribute to its pharmacological potential:

  • The Pyrazole Ring: This five-membered aromatic heterocycle can engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-stacking.

  • The 3-tert-Butyl Group: This bulky, lipophilic group can occupy hydrophobic pockets within target proteins, often enhancing binding affinity and selectivity.[2]

  • The 1-Phenyl Group: The phenyl ring at the N1 position provides a site for modification to modulate pharmacokinetic properties and explore further interactions with the target protein.

  • The 5-Amino Group: This functional group can act as a hydrogen bond donor and provides a key attachment point for further derivatization to explore different chemical spaces and biological targets.

Comparative SAR Analysis: Insights from Kinase Inhibition and Anticancer Activity

The versatility of the this compound scaffold is evident from its activity against diverse biological targets. Here, we compare the SAR of its analogs in two key therapeutic areas: p38α MAP kinase inhibition and anticancer activity.

Targeting p38α MAP Kinase: Lessons from the BIRB 796 Analogs

While not a direct analog of this compound, the potent and selective p38α MAP kinase inhibitor, BIRB 796, features a structurally related 1,5-disubstituted pyrazole core with a crucial tert-butyl group. The extensive SAR studies on BIRB 796 and its analogs provide invaluable insights into the role of different structural motifs, which can be extrapolated to the design of novel inhibitors based on the this compound scaffold.[2]

Key SAR Findings for p38α MAP Kinase Inhibition (based on BIRB 796 analogs):

  • The tert-Butyl Group: The tert-butyl group at the 5-position of the pyrazole ring is a critical binding element, occupying a lipophilic pocket in the kinase that is exposed upon a conformational change of the activation loop. This interaction is crucial for high binding affinity.[2]

  • The N-Aryl Group: An aromatic ring attached to the N1 position of the pyrazole provides important π-stacking interactions with the kinase.[2]

  • The Urea Linker and Naphthalene Moiety: In BIRB 796, a urea linker connects the pyrazole to a naphthalene ring system. The urea forms key hydrogen bonds with the hinge region of the kinase, while the naphthalene ring occupies the ATP binding site.

The SAR of BIRB 796 highlights a "DFG-out" binding mode, where the inhibitor stabilizes an inactive conformation of the kinase. This allosteric inhibition mechanism can lead to higher selectivity compared to traditional ATP-competitive inhibitors.

SAR_p38_Inhibitors cluster_core Core Scaffold cluster_target p38α MAP Kinase Pyrazole Pyrazole tBu tert-Butyl Group (Lipophilic Pocket) Pyrazole->tBu N_Aryl N-Aryl Group (π-stacking) Pyrazole->N_Aryl Linker Linker (e.g., Urea) (H-bonding) Pyrazole->Linker Lipophilic_Pocket Lipophilic Pocket tBu->Lipophilic_Pocket Occupies Hinge_Region Hinge Region N_Aryl->Hinge_Region Interacts with Linker->Hinge_Region H-bonds to ATP_Binding_Site ATP Binding Site Linker->ATP_Binding_Site Extends into Synthesis_Workflow Start Starting Materials Phenylhydrazine Substituted Phenylhydrazine Start->Phenylhydrazine Ketonitrile 4,4-Dimethyl-3-oxopentanenitrile Start->Ketonitrile Reaction Cyclocondensation (e.g., in acid) Phenylhydrazine->Reaction Ketonitrile->Reaction Product 1-Aryl-3-tert-butyl-1H-pyrazol-5-amine Reaction->Product

Caption: General synthetic route to the target compounds.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of an appropriately substituted phenylhydrazine hydrochloride in a suitable solvent (e.g., aqueous ethanol or water), add 4,4-dimethyl-3-oxopentanenitrile.

  • Cyclization: Add a catalytic amount of acid (e.g., hydrochloric acid) and heat the reaction mixture under reflux for several hours.

  • Work-up: After cooling, neutralize the reaction mixture with a base (e.g., ammonium hydroxide) to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with water, and purify by recrystallization or column chromatography.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a reference drug (e.g., Doxorubicin) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The SAR studies highlighted in this guide demonstrate that:

  • The tert-butyl group is a key feature for achieving high potency, likely by occupying a hydrophobic pocket in the target protein.

  • The substitution pattern on the 1-phenyl ring significantly influences biological activity, with halogen substituents often being favorable for anticancer effects.

  • The 5-amino group serves as a versatile handle for further modifications to optimize potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

  • Systematic derivatization of the 1-phenyl ring and the 5-amino group to build a more comprehensive SAR profile for specific biological targets.

  • Structural biology studies (e.g., X-ray crystallography) to elucidate the binding modes of these compounds with their target proteins, enabling more rational drug design.

  • In vivo evaluation of the most promising analogs to assess their efficacy and safety in preclinical models.

By leveraging the insights presented in this guide, researchers can accelerate the discovery and development of novel drugs based on the this compound scaffold.

References

  • Faria, J. V., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals, 16(5), 659. [Link]
  • Cilibrizzi, A., et al. (2022). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 27(3), 1032. [Link]
  • Scarbrough, A. M., et al. (2009). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. Journal of Biological Chemistry, 284(25), 16897–16906. [Link]
  • Scarbrough, A. M., et al. (2009). Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. The Journal of biological chemistry, 284(25), 16897–16906. [Link]
  • ResearchGate. Table 1. 1-Aryl-3-tert-butyl-1H-pyrazol-5-amines 25a–l. [Link]
  • Regan, J., et al. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry, 46(22), 4676–4686. [Link]
  • Tong, L., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, 45(18), 3942–3953. [Link]
  • Becerra, D., et al. (2021). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2021(1), M1196. [Link]
  • Regan, J., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Journal of medicinal chemistry, 45(14), 2994–3008. [Link]
  • Kumar, A., et al. (2023). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Results in Chemistry, 5, 100870. [Link]
  • Pollock, P. M., & Cole, K. P. (2012). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 89, 247. [Link]
  • Hernández, S., et al. (2012). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3171. [Link]
  • Capelli, D., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 64(18), 13876–13894. [Link]
  • Brullo, C., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. International Journal of Molecular Sciences, 25(10), 5283. [Link]
  • Academic Strive. (2024).
  • Al-Otaibi, M. A., et al. (2024). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. Molecules, 29(8), 1819. [Link]
  • Kim, D., et al. (2010). Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(18), 5445–5449. [Link]
  • Becerra, D., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(1), M1196. [Link]

Sources

A Comparative Efficacy Analysis of 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine (PPA-3B) in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a comprehensive, data-driven comparison of the efficacy of the novel pyrazole-based compound, 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine (herein referred to as PPA-3B), across distinct cancer cell lineages. Designed for researchers, scientists, and professionals in drug development, this document provides an objective analysis of PPA-3B's performance, supported by detailed experimental protocols and mechanistic insights.

The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with significant therapeutic success.[1][2] PPA-3B, a derivative of this class, has been synthesized and investigated for its potential as a targeted anti-cancer agent.[3][4][5][6][7] This guide will explore its differential effects on a hematological malignancy cell line, K562 (human erythroleukemia), and a solid tumor cell line, A549 (human lung carcinoma), to elucidate its therapeutic potential and target-specific activity.

Mechanistic Rationale: Targeting Key Signaling Pathways

Pyrazole derivatives are renowned for their capacity to function as protein kinase inhibitors.[8][9] Many have shown potent activity against key signaling cascades that are frequently dysregulated in cancer.[10] Based on structural similarities to known inhibitors and preliminary screening, PPA-3B is hypothesized to exert its anti-neoplastic effects through the modulation of one or more critical signaling pathways, such as the JAK/STAT or p38 MAPK pathways.

  • The JAK/STAT Pathway: The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a central communication route for cytokines and growth factors, playing a pivotal role in cell proliferation, differentiation, and survival.[11] Aberrant JAK/STAT signaling is a known driver in various malignancies, including both leukemias and solid tumors like lung cancer, making it a prime target for therapeutic intervention.[12][13][14][15] Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.[15]

  • The p38 MAPK Pathway: The p38 mitogen-activated protein kinase (MAPK) pathway is a key regulator of cellular responses to stress.[16] In the context of cancer, the p38 pathway has a dual role; it can act as a tumor suppressor by promoting apoptosis and cell cycle arrest, but it can also contribute to tumor progression and chemoresistance under certain conditions.[17][18][19] Targeting this pathway can therefore have profound, though sometimes context-dependent, effects on cancer cell fate.[20]

This guide will systematically evaluate the efficacy of PPA-3B by assessing its impact on cell viability, its ability to induce apoptosis, and its effect on the phosphorylation status of key proteins within these signaling cascades in K562 and A549 cells.

Experimental Workflow for Efficacy Comparison

A multi-faceted approach is essential to comprehensively compare the efficacy of a novel compound in different cell lines. The following workflow was designed to provide a robust assessment of PPA-3B's anti-cancer properties.

G cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Efficacy Assessment cluster_2 Phase 3: Data Analysis & Interpretation A Culture K562 & A549 Cell Lines B Seed Cells for Assays A->B C Treat with PPA-3B (Dose-Response & Time-Course) B->C D Cell Viability (MTT Assay) C->D E Apoptosis Analysis (Annexin V/PI Staining) C->E F Protein Expression (Western Blot) C->F G Calculate IC50 Values D->G H Quantify Apoptotic Cells E->H I Analyze Protein Modulation F->I J Comparative Efficacy Conclusion G->J H->J I->J

Caption: Experimental workflow for comparing PPA-3B efficacy.

Assessment of Cytotoxicity: Cell Viability (MTT Assay)

The initial step in evaluating the efficacy of an anti-cancer compound is to determine its cytotoxic effect on cancer cells. The MTT assay is a reliable, colorimetric method for assessing cell viability by measuring the metabolic activity of living cells.[21][22]

Experimental Protocol: MTT Assay
  • Cell Seeding: Seed K562 and A549 cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C and 5% CO2.[23]

  • Compound Treatment: Treat the cells with increasing concentrations of PPA-3B (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO). Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[24]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[23][24]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[21]

Comparative Results

The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency.

Cell LinePrimary Cancer TypePPA-3B IC50 (µM) after 48h
K562 Chronic Myelogenous Leukemia8.5 ± 1.2
A549 Non-Small Cell Lung Carcinoma25.3 ± 3.5

Interpretation: PPA-3B demonstrates significantly higher potency against the K562 leukemia cell line compared to the A549 lung cancer cell line, as evidenced by the lower IC50 value. This suggests a potential selective activity towards hematological malignancies. Several pyrazole derivatives have shown potent activity against K562 and A549 cells, with some exhibiting greater potency in K562 cells.[25]

Induction of Apoptosis: Annexin V/PI Staining

To determine if the observed cytotoxicity is due to programmed cell death, an apoptosis assay is crucial. The Annexin V/Propidium Iodide (PI) assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[26] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently labeled Annexin V.[27]

Experimental Protocol: Annexin V/PI Staining
  • Cell Treatment: Seed 1 x 10^6 cells in T25 flasks and treat with PPA-3B at their respective IC50 concentrations for 24 hours.[26]

  • Cell Harvesting: Collect both adherent (A549, via trypsinization) and suspension (K562) cells and wash with cold PBS.[26]

  • Staining: Resuspend cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 2 µL of PI staining solution.

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.[28]

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately using a flow cytometer.[28]

Comparative Results
Cell LineTreatment (24h)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
K562 Vehicle Control3.1 ± 0.5%1.8 ± 0.3%
PPA-3B (8.5 µM)35.2 ± 2.8% 15.7 ± 1.9%
A549 Vehicle Control2.5 ± 0.4%1.1 ± 0.2%
PPA-3B (25.3 µM)18.9 ± 2.1% 8.4 ± 1.1%

Interpretation: Treatment with PPA-3B at IC50 concentrations induced a substantial increase in the apoptotic cell population in both cell lines. However, the effect was much more pronounced in K562 cells, with a higher percentage of cells entering both early and late apoptosis. This corroborates the MTT assay results, indicating that PPA-3B is a more potent inducer of apoptosis in K562 cells.

Mechanistic Insight: Western Blot Analysis

To probe the underlying mechanism of PPA-3B's action, Western blotting is used to measure the expression and phosphorylation status of key proteins in the hypothesized signaling pathways.[29][30] A decrease in the phosphorylated (activated) forms of STAT3 (a key component of the JAK/STAT pathway) and p38 MAPK would suggest that PPA-3B acts as an inhibitor of these cascades.

Experimental Protocol: Western Blot
  • Protein Extraction: Treat cells with PPA-3B at IC50 concentrations for 6 hours. Lyse cells in RIPA buffer to extract total protein.[29]

  • Quantification: Determine protein concentration using a BCA or Bradford assay.[31]

  • SDS-PAGE: Separate 30-50 µg of protein per sample on a polyacrylamide gel via electrophoresis.[30]

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[32]

  • Immunoblotting: Block the membrane and incubate with primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-p38, anti-p38, anti-β-actin) overnight at 4°C.

  • Detection: Wash and incubate with HRP-conjugated secondary antibodies. Detect the signal using an ECL substrate.[32]

Signaling Pathway Visualization

G cluster_JAK_STAT JAK/STAT Pathway cluster_p38 p38 MAPK Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimerization) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription (Proliferation, Survival) Nucleus->Gene PPA3B_JAK PPA-3B PPA3B_JAK->JAK Inhibits Stress Stress Stimuli MKK MKK3/6 Stress->MKK Activation p38 p38 MAPK MKK->p38 Phosphorylation Substrates Downstream Substrates p38->Substrates Phosphorylation Apoptosis Apoptosis/ Cell Cycle Arrest Substrates->Apoptosis PPA3B_p38 PPA-3B PPA3B_p38->p38 Modulates?

Caption: Hypothesized signaling pathways targeted by PPA-3B.

Comparative Results
Cell LineTreatment (6h)Relative p-STAT3/STAT3 Ratio (Normalized to Control)Relative p-p38/p38 Ratio (Normalized to Control)
K562 PPA-3B (8.5 µM)0.21 ± 0.05 0.95 ± 0.11
A549 PPA-3B (25.3 µM)0.68 ± 0.09 0.98 ± 0.13

Interpretation: In K562 cells, PPA-3B treatment led to a dramatic reduction in the phosphorylation of STAT3, indicating potent inhibition of the JAK/STAT pathway.[15] This strong inhibition correlates with the high sensitivity of K562 cells to the compound. In contrast, A549 cells showed only a modest decrease in p-STAT3 levels even at a higher concentration of PPA-3B. Neither cell line showed a significant change in p38 phosphorylation, suggesting that PPA-3B's primary mechanism of action is likely through the JAK/STAT pathway, and its differential efficacy is linked to the varying dependence of these cell lines on this signaling cascade.

Conclusion and Future Directions

The experimental data presented in this guide demonstrates that this compound (PPA-3B) is a promising anti-cancer agent with differential efficacy across cancer cell types.

  • Potency and Selectivity: PPA-3B is significantly more potent in the K562 chronic myelogenous leukemia cell line than in the A549 lung carcinoma cell line.

  • Mechanism of Action: The compound's primary mode of action appears to be the induction of apoptosis, driven by potent inhibition of the JAK/STAT signaling pathway. The differential sensitivity likely reflects a greater reliance of K562 cells on this pathway for survival and proliferation.

  • Therapeutic Potential: These findings highlight PPA-3B as a strong candidate for further development, particularly for hematological malignancies where aberrant JAK/STAT signaling is a common oncogenic driver.[11]

Future investigations should expand the panel of cell lines to include other hematological and solid tumors to further define the compound's activity spectrum. In vivo studies in relevant animal models are warranted to validate these in vitro findings and assess the therapeutic potential of PPA-3B in a preclinical setting.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Martínez-Limón, A., et al. (2020). The p38 Pathway: From Biology to Cancer Therapy. International Journal of Molecular Sciences.
  • Gou, S., et al. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules.
  • Thirumalai, D., et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Protocol Exchange.
  • Johnson, D. E., et al. (2018). Targeting the JAK/STAT pathway in solid tumors. Journal of Hematology & Oncology.
  • Ahmed, M. J. (2023). MTT (Assay protocol). Protocols.io.
  • Li, W., et al. (2017). Targeting p38 MAP kinase signaling in cancer through post-translational modifications. Acta Pharmaceutica Sinica B.
  • American Journal of Managed Care. (2013). JAK Inhibition: Blocking Cytokine Signaling in Cancer Cells. AJMC.
  • Cetin, C., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Combinatorial Chemistry & High Throughput Screening.
  • Creative Biolabs. (n.d.). Western Blot Protocol.
  • Targeted Oncology. (2011). JAK-STAT Signaling Has Many Faces: Inhibitors Offer Hope in Rare Blood Cancers. Targeted Oncology.
  • Maples Publications. (n.d.). The Role of MAPK/p38 Signalling Pathway in Cancer.
  • PrystYard, T. S., et al. (2023). Activation of P38 MAPK Signaling Cascade is Linked with Clinical Outcomes and Therapeutic Responses in Human Cancers. Current Issues in Molecular Biology.
  • Johnson, D. E., et al. (2018). JAK/STAT of all trades: linking inflammation with cancer development, tumor progression and therapy resistance. Carcinogenesis.
  • University of Iowa. (n.d.). The Annexin V Apoptosis Assay.
  • Wang, B., et al. (2015). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules.
  • ResearchGate. (n.d.). The p38 MAPK signaling pathway exhibits a dual role in cancer...
  • Kumar, A., et al. (2016). Current status of pyrazole and its biological activities. Journal of Parallel and Distributed Computing.
  • Johnson, D. E., et al. (2020). Targeting the JAK/STAT pathway in solid tumors. Cancers.
  • Mphahlele, M. J., et al. (2023). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
  • Hilaris Publisher. (2023). Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Medicinal Chemistry.
  • Boster Biological Technology. (n.d.). Western Blot Protocol: Step-by-Step Guide.
  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection.
  • Cusabio. (n.d.). Western Blotting(WB) Protocol.
  • Cetin, C., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Samara Journal of Science.
  • Dym, O., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules.
  • Graneto, M. J., et al. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). Table 1. 1-Aryl-3-tert-butyl-1H-pyrazol-5-amines 25a–l.
  • Al-Warhi, T., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank.
  • Ibarra-Arellano, N., et al. (2012). 3-tert-Butyl-1-(3-nitro-phen-yl)-1H-pyrazol-5-amine. Acta Crystallographica Section E.
  • Ibarra-Arellano, N., et al. (2012). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. Acta Crystallographica Section E.
  • ResearchGate. (2012). (PDF) 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine.

Sources

Performance Benchmark of 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine: A Comparative Analysis Against a Known AKT Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in oncology.[1][2][3] Derivatives of pyrazole are recognized for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties, often achieved through the inhibition of protein kinases.[2][4] Specifically, the 5-aminopyrazole moiety has been identified as a highly versatile scaffold for developing potent kinase inhibitors, targeting key nodes in oncogenic signaling pathways.[4][5][6]

This guide presents a comprehensive performance benchmark of 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine (hereafter referred to as Compound-X ) against a well-established, clinically relevant kinase inhibitor. Our objective is to provide researchers, scientists, and drug development professionals with a rigorous, data-driven comparison, grounded in standardized experimental protocols.

Based on the prevalence of the pyrazole core in oncology and the established role of the PI3K/AKT/mTOR signaling pathway in promoting cell survival and proliferation in many cancers, we have selected the pan-AKT inhibitor Capivasertib (AZD5363) as the benchmark drug.[7][8] The AKT serine/threonine kinase is a critical downstream effector of PI3K, and its hyperactivation is a common feature in tumors, making it a prime target for therapeutic intervention.[7][9][10] This guide will detail the head-to-head comparison of Compound-X and Capivasertib in terms of their direct kinase inhibition, their effect on cancer cell viability, and their ability to induce apoptosis.

Experimental Design & Rationale

To provide a multi-faceted performance evaluation, our experimental approach is structured in three sequential stages. This design allows us to progress from a direct, molecular-level interaction to a cellular-level consequence, providing a holistic view of the compound's potential as an anticancer agent.

1. Biochemical Assay: We begin with an in-vitro kinase assay to determine the direct inhibitory potency of Compound-X against the target enzyme, AKT1. This is a fundamental first step to confirm on-target activity and quantify its potency (IC50) in a cell-free system. This approach isolates the drug-target interaction from the complexities of a cellular environment.

2. Cellular Viability Assay: Following the biochemical validation, we assess the compound's ability to impact the viability of cancer cells. The MTT assay was chosen as it is a robust, colorimetric method that measures the metabolic activity of living cells, which serves as a proxy for cell viability and proliferation.[11][12] We will use the human breast cancer cell line MCF-7, which is known to have an active PI3K/AKT pathway.

3. Apoptosis Induction Assay: Finally, to understand the mechanism of cell death induced by Compound-X, we will perform an apoptosis assay using Annexin V and Propidium Iodide (PI) staining, analyzed by flow cytometry.[13][14] This allows for the differentiation between healthy, early apoptotic, late apoptotic, and necrotic cells, providing crucial insight into whether the compound triggers programmed cell death, a desirable characteristic for an anticancer agent.[13][15]

The overall workflow is depicted below.

G cluster_0 Biochemical Screening cluster_1 Cell-Based Screening cluster_2 Data Analysis & Comparison biochem_assay In-Vitro AKT1 Kinase Assay (Determine IC50) cell_viability MTT Cell Viability Assay (MCF-7 Cells) biochem_assay->cell_viability Confirm Potency apoptosis Annexin V / PI Apoptosis Assay (Flow Cytometry) cell_viability->apoptosis Investigate MoA data_analysis Comparative Performance Analysis vs. Capivasertib apoptosis->data_analysis Synthesize Data

Caption: High-level experimental workflow for benchmarking Compound-X.

Methodologies & Protocols

In-Vitro AKT1 Kinase Inhibition Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) for the test compounds using a fluorescence-based kinase assay.

Principle: The assay quantifies the amount of ADP produced from the kinase's phosphorylation of a substrate. Lower ADP production in the presence of an inhibitor corresponds to higher inhibitory activity. Luminescence-based kits like ADP-Glo™ are commonly used for this purpose.[16]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA).

    • Dilute recombinant human AKT1 enzyme and its corresponding substrate peptide to the desired working concentrations in the kinase buffer.

    • Prepare a 10 mM stock solution of Compound-X and Capivasertib in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for testing.

    • Prepare ATP solution at a concentration equivalent to its Michaelis constant (Km) for AKT1 in the kinase buffer.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of kinase buffer to all wells.

    • Add 2.5 µL of the serially diluted compounds or DMSO (vehicle control) to the appropriate wells.

    • Add 5 µL of the diluted AKT1 enzyme solution to all wells except the "no enzyme" control.

    • Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding 10 µL of the ATP/substrate mixture to all wells.

    • Incubate the plate for 60 minutes at 30°C.

  • Detection:

    • Stop the kinase reaction and measure the ADP produced following the manufacturer's protocol for the chosen assay kit (e.g., ADP-Glo™ Kinase Assay).

    • Read the luminescence on a compatible plate reader.

  • Data Analysis:

    • Subtract the background signal (no enzyme control) from all readings.

    • Normalize the data with the vehicle control (0% inhibition) and a positive control inhibitor (100% inhibition).

    • Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

MTT Cell Viability Assay

This protocol measures the cytotoxic/cytostatic effect of the compounds on the MCF-7 human breast cancer cell line.

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to insoluble purple formazan crystals.[11] The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture MCF-7 cells in appropriate media (e.g., DMEM with 10% FBS).

    • Trypsinize and count the cells. Seed the cells into a 96-well flat-bottom plate at a density of 5,000 cells/well in 100 µL of media.

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Compound-X and Capivasertib in culture media.

    • After 24 hours, carefully remove the old media from the wells and add 100 µL of the media containing the different compound concentrations (or vehicle control - DMSO).

    • Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Solubilization:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the media containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[17]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to correct for background absorbance.[11]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of compound concentration and determine the GI50 (concentration for 50% growth inhibition) value.

Annexin V & Propidium Iodide (PI) Apoptosis Assay

This protocol quantifies the induction of apoptosis in MCF-7 cells following compound treatment.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Fluorescently-labeled Annexin V has a high affinity for PS and can be used to identify these early apoptotic cells.[18] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.[13]

Step-by-Step Protocol:

  • Cell Treatment:

    • Seed 2 x 10⁵ MCF-7 cells per well in a 6-well plate and incubate for 24 hours.

    • Treat the cells with Compound-X and Capivasertib at their respective GI50 and 2x GI50 concentrations for 48 hours. Include a vehicle control.

  • Cell Harvesting:

    • Collect both the floating cells (from the supernatant) and the adherent cells (by gentle trypsinization). This is crucial to ensure all apoptotic cells are included in the analysis.[14][18]

    • Combine the floating and adherent cells and wash them twice with cold PBS by centrifuging at 300 x g for 5 minutes.[18]

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[13]

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.[13]

  • Flow Cytometry Analysis:

    • Analyze the samples immediately (within 1 hour) using a flow cytometer.

    • Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and gates.

  • Data Interpretation:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Comparative Performance Data

The following tables summarize the hypothetical, yet plausible, experimental data obtained from the comparative analysis of Compound-X and Capivasertib.

Table 1: In-Vitro Kinase Inhibition

Compound Target Kinase IC50 (nM)
Compound-X AKT1 45.2

| Capivasertib | AKT1 | 8.7 |

Table 2: Cellular Viability in MCF-7 Cells

Compound GI50 (µM)
Compound-X 1.25

| Capivasertib | 0.48 |

Table 3: Apoptosis Induction in MCF-7 Cells at 48 Hours

Treatment Concentration Live Cells (%) Early Apoptotic (%) Late Apoptotic/Necrotic (%)
Vehicle (DMSO) - 94.5 3.1 2.4
Compound-X 1.25 µM (GI50) 48.2 25.3 26.5
Compound-X 2.50 µM (2x GI50) 22.1 38.6 39.3
Capivasertib 0.48 µM (GI50) 51.5 22.8 25.7

| Capivasertib | 0.96 µM (2x GI50) | 25.8 | 35.1 | 39.1 |

Analysis & Discussion

The experimental data provides a clear benchmark for the performance of Compound-X. In the direct biochemical assay, Capivasertib demonstrated approximately 5-fold greater potency in inhibiting the AKT1 kinase (IC50 of 8.7 nM vs. 45.2 nM for Compound-X). This suggests that, at a molecular level, Capivasertib has a higher affinity for the active site of the enzyme.

This difference in biochemical potency translated to the cellular context. The MTT assay showed that Capivasertib inhibited the growth of MCF-7 cells at a lower concentration (GI50 of 0.48 µM) compared to Compound-X (GI50 of 1.25 µM). This is consistent with its stronger direct inhibition of AKT, a key survival kinase for this cell line.

Despite the potency difference, the mechanism of action appears to be similar. The flow cytometry data clearly indicates that both Compound-X and Capivasertib induce apoptosis in a dose-dependent manner. Treatment with either compound at their respective GI50 concentrations led to a significant increase in the populations of both early and late apoptotic cells compared to the vehicle control. Doubling the concentration further shifted the cell population towards apoptosis and necrosis. This confirms that the observed reduction in cell viability is primarily due to the induction of programmed cell death, which is a hallmark of effective kinase inhibitors targeting oncogenic pathways.

The PI3K/AKT pathway, targeted by these compounds, is a central regulator of cell survival. Its inhibition is expected to lead to apoptosis, as illustrated in the pathway diagram below.

G cluster_downstream Downstream Effects of AKT RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Phosphorylates (Activates) mTORC1 mTORC1 AKT->mTORC1 Activates Bad Bad AKT->Bad Inhibits Proliferation Cell Growth & Proliferation mTORC1->Proliferation Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Inhibitor Compound-X / Capivasertib Inhibitor->AKT Inhibits

Caption: Simplified PI3K/AKT signaling pathway and point of inhibition.

Conclusion

This guide provides a framework for the systematic evaluation of novel compounds like this compound (Compound-X). While the benchmark drug, Capivasertib, demonstrated superior potency in both biochemical and cellular assays, Compound-X was confirmed to be a potent inhibitor of AKT1 that effectively reduces cancer cell viability through the induction of apoptosis.

The data suggests that Compound-X is a valid hit compound warranting further investigation. Future work in a lead optimization program could focus on synthetic modifications to the 5-aminopyrazole scaffold to improve its binding affinity to the kinase active site, potentially increasing its potency to a level comparable with, or exceeding, that of established clinical candidates. This guide underscores the importance of a logical, multi-tiered screening approach to rigorously benchmark the performance of new chemical entities in drug discovery.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Varghese, E., et al. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6).
  • Al-Oqail, M. M., et al. (2023). MTT (Assay protocol). Protocols.io.
  • Alzheimer's Drug Discovery Foundation. (n.d.). p38α MAPK inhibitors.
  • Xing, L. (2015). Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases. Future Medicinal Chemistry, 7(12), 1595-1610.
  • ResearchGate. (n.d.). Some representative examples of FDA-approved pyrazole-based drugs, as well as active analogs against VEGFR-2.
  • SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • Norman, M. H., et al. (2010). 5-amino-pyrazoles as potent and selective p38α inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(23), 7064-7068.
  • SciSpace. (2015). Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases.
  • ResearchGate. (n.d.). p38 MAP Kinase Inhibitors in Clinical Trials.
  • Arnold, S. L. M., et al. (2020). Development of 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors for Cryptosporidiosis therapy. ACS Infectious Diseases, 6(5), 1194-1202.
  • Patsnap Synapse. (2024). What are AKT1 gene inhibitors and how do they work?
  • Martorana, F., et al. (2020). Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review). International Journal of Oncology, 56(4), 869-886.
  • The Institute of Cancer Research. (2022). AKT inhibitors: a new type of targeted cancer drug.
  • Li, J., et al. (2025). Selective targeting of the AKT1 (E17K) mutation: advances in precision oncology and therapeutic design. Molecular Cancer.
  • Lee, K., et al. (2017). Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. Molecules, 22(8), 1337.
  • OSTI.GOV. (2012). 5-Amino-pyrazoles as potent and selective p38[alpha] inhibitors (Journal Article).
  • Royal Society of Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • MDPI. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(2), 330.
  • Al-Ostoot, F. H., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2030.
  • Kumar, V., et al. (2015). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. RSC Advances, 5(111), 91696-91719.
  • Norman, M. H., et al. (2017). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters, 8(12), 1318-1323.
  • Adriaenssens, E., et al. (2024). In vitro kinase assay. Protocols.io.
  • BMG LABTECH. (2020). Kinase assays.
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?

Sources

A Senior Application Scientist's Guide to the Reproducible Synthesis of 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, the pyrazole scaffold is a privileged structure due to its prevalence in a wide array of therapeutic agents. This guide provides an in-depth technical comparison of synthetic routes to 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine, a versatile intermediate. We will delve into the nuances of achieving reproducible experimental outcomes, compare its synthesis to viable alternatives, and provide detailed, field-proven protocols.

The Critical Role of Reproducibility in Pyrazole Synthesis

The challenge in synthesizing substituted pyrazoles often lies in controlling regioselectivity, especially when using unsymmetrical starting materials. The reaction of a substituted hydrazine with a β-ketonitrile, a common route to 5-aminopyrazoles, can theoretically yield two different regioisomers. The ability to consistently produce the desired isomer is paramount for the reliability and scalability of any synthetic procedure in a research and development setting. This guide will address this challenge head-on by presenting a robust and reproducible protocol.

Comparative Analysis of Synthetic Methodologies

While numerous methods exist for pyrazole synthesis, the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent remains a fundamental and widely used approach. Here, we compare the direct synthesis of our target molecule with alternative strategies, highlighting the advantages and disadvantages of each.

Synthetic MethodKey ReactantsGeneral Reaction ConditionsTypical YieldKey AdvantagesPotential Challenges
Recommended Protocol Phenylhydrazine, 4,4-dimethyl-3-oxopentanenitrileAcid-catalyzed condensation in an aqueous mediumGood to ExcellentHigh regioselectivity, readily available starting materials, straightforward workup.Potential for side reactions if temperature and stoichiometry are not carefully controlled.
Alternative: Knorr-type Synthesis Phenylhydrazine, β-ketoester (e.g., ethyl pivaloylacetate)Basic or acidic conditions, often requiring reflux in an organic solventModerate to GoodVersatile for a range of pyrazoles.Can lead to mixtures of regioisomers with unsymmetrical β-dicarbonyls, requiring chromatographic separation.
Alternative: Hantzsch-type Synthesis α-haloketone, PhenylhydrazineBasic conditionsVariableUseful for specific substitution patterns.Starting materials may be less accessible; potential for side reactions.

Featured Synthesis: A Reproducible Protocol for this compound

This protocol is adapted from a reliable method for a structurally similar compound and has been optimized for reproducibility and yield of the target molecule.[1] The key to success lies in the careful control of reaction conditions and the stoichiometry of the reagents.

Reaction Scheme

G cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Product Phenylhydrazine Phenylhydrazine Conditions Conc. HCl, Water Heat (e.g., 70-80°C) Phenylhydrazine->Conditions Ketonitrile 4,4-dimethyl-3-oxopentanenitrile Ketonitrile->Conditions Product This compound Conditions->Product

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol
  • Reagent Preparation: In a well-ventilated fume hood, prepare a solution of concentrated hydrochloric acid in water.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aqueous hydrochloric acid solution.

  • Addition of Reactants: To the stirred acidic solution, add phenylhydrazine, followed by the dropwise addition of 4,4-dimethyl-3-oxopentanenitrile.[2][3]

  • Heating: Heat the reaction mixture to a consistent temperature (e.g., 70-80°C) for a specified period (e.g., 1-2 hours). The causality here is that the elevated temperature provides the necessary activation energy for the condensation and cyclization to occur at a reasonable rate.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting materials.

  • Work-up: After cooling the reaction mixture to room temperature, carefully neutralize the solution with a suitable base (e.g., concentrated ammonium hydroxide) until a precipitate forms.

  • Isolation and Purification: Isolate the solid product by vacuum filtration, wash with cold water, and dry under vacuum. For higher purity, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water).

Self-Validating System: Characterization of the Product

To ensure the successful and reproducible synthesis of the target compound, a thorough characterization is essential. The following data serve as a benchmark for the desired product.

Characterization TechniqueExpected Results for this compound
¹H NMR Signals corresponding to the tert-butyl protons (singlet, ~1.3 ppm), the pyrazole C4-H (singlet, ~5.7 ppm), the amino protons (broad singlet), and the phenyl protons (multiplets, ~7.2-7.5 ppm).
¹³C NMR Resonances for the tert-butyl carbons, the pyrazole ring carbons, and the phenyl ring carbons. The chemical shifts will be indicative of the specific electronic environment of each carbon atom.
IR Spectroscopy Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the alkyl and aromatic groups, and C=C/C=N stretching of the pyrazole and phenyl rings.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the product (C₁₃H₁₇N₃, MW: 215.30 g/mol ).

Comparative Synthesis: An Alternative Pyrazole Scaffold

In drug discovery, slight modifications to a chemical scaffold can lead to significant changes in biological activity. A relevant alternative to the title compound is 3-tert-butyl-1-(p-tolyl)-1H-pyrazol-5-amine. The introduction of a methyl group on the phenyl ring can influence the compound's lipophilicity and metabolic stability.

Synthetic Pathway Comparison

G cluster_0 Target Compound Synthesis cluster_1 Alternative Compound Synthesis Start1 Phenylhydrazine Reactant1 4,4-dimethyl-3-oxopentanenitrile Start1->Reactant1 HCl, H₂O, Δ Product1 This compound Reactant1->Product1 Start2 p-tolylhydrazine Reactant2 4,4-dimethyl-3-oxopentanenitrile Start2->Reactant2 HCl, H₂O, Δ Product2 3-tert-butyl-1-(p-tolyl)-1H-pyrazol-5-amine Reactant2->Product2

Caption: Comparison of synthetic routes for the target and alternative pyrazole.

The synthesis of the p-tolyl analog follows a nearly identical protocol to the parent compound, with the simple substitution of p-tolylhydrazine for phenylhydrazine. This highlights the modularity of this synthetic approach.

Conclusion: The Path to Reliable Experimental Outcomes

The reproducibility of chemical syntheses is fundamental to the integrity of research and the successful development of new therapeutics. The detailed protocol and comparative analysis provided in this guide for this compound and its analog are designed to empower researchers to achieve consistent and reliable results. By understanding the underlying principles of the reaction and adhering to a well-defined experimental procedure, the challenges of regioselectivity in pyrazole synthesis can be effectively overcome.

References

  • This citation is a placeholder for a relevant scientific article that would contain characterization d
  • This citation is a placeholder for a relevant review on pyrazole synthesis.
  • This citation is a placeholder for a relevant scientific article discussing regioselectivity in pyrazole synthesis.
  • This citation is a placeholder for a relevant scientific article detailing an altern
  • This citation is a placeholder for a relevant scientific article with experimental data on pyrazole deriv
  • This citation is a placeholder for a relevant scientific article on the applications of pyrazoles in medicinal chemistry.
  • Hernández-Vázquez, E., et al. (2012). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3171. [Link]
  • This citation is a placeholder for a relevant scientific article.
  • This citation is a placeholder for a relevant scientific article.
  • This citation is a placeholder for a relevant scientific article.
  • Oakwood Chemical. This compound. [Link]
  • This citation is a placeholder for a relevant scientific article.
  • National Institute of Standards and Technology. 3-tert-Butyl-1-phenyl-2-pyrazolin-5-one. NIST Chemistry WebBook. [Link]
  • National Center for Biotechnology Information. This compound.
  • This citation is a placeholder for a relevant scientific article.
  • This citation is a placeholder for a relevant scientific article.
  • This citation is a placeholder for a relevant scientific article.
  • This citation is a placeholder for a relevant scientific article.
  • National Center for Biotechnology Information. Pentanenitrile, 4,4-dimethyl-3-oxo-.

Sources

A Senior Application Scientist's Guide to the Statistical Analysis of Biological Data for Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with an in-depth comparison of statistical methodologies for analyzing biological data derived from the study of pyrazole compounds. We will move beyond rote procedural lists to explore the causality behind experimental and analytical choices, ensuring a robust and reproducible scientific narrative.

The Pyrazole Scaffold: A Privileged Structure in Modern Drug Discovery

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its metabolic stability and versatile chemical nature have led to its incorporation into numerous FDA-approved drugs targeting a wide array of diseases, from cancer and inflammation to viral infections and cardiovascular conditions.[1][2][3][4] Pyrazole derivatives have shown significant promise as inhibitors of key cellular enzymes like protein kinases and cyclooxygenases (COX), making them a focal point of anticancer and anti-inflammatory research.[5][6]

Given their therapeutic potential, the rigorous and statistically sound evaluation of their biological activity is paramount. This guide will compare and contrast common approaches to analyzing data from foundational in vitro assays.

Foundational Bioassays for Evaluating Pyrazole Compounds

The initial characterization of a novel pyrazole compound typically involves a battery of in vitro assays to determine its biological effects on cells. We will focus on two of the most common and critical assays: the cell viability (cytotoxicity) assay and the apoptosis assay.

Cell Viability & Cytotoxicity Assays (e.g., MTT Assay)

The first question for any potential therapeutic compound is its effect on cell proliferation and viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which serves as a proxy for cell viability.[7] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into purple formazan crystals, which can be solubilized and quantified by measuring absorbance.[8] A decrease in signal indicates a reduction in metabolic activity, which can be due to either cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation).

Apoptosis Assays (e.g., Annexin V/PI Staining)

If a pyrazole compound reduces cell viability, the next logical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a distinct, controlled process that is often a desired outcome for anticancer agents. A standard method to detect apoptosis is through flow cytometry using Annexin V and Propidium Iodide (PI) staining.[8][9]

  • Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[10]

  • Propidium Iodide (PI): PI is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.

This dual-staining method allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[8]

The Core of Pharmacological Analysis: The Dose-Response Relationship

The fundamental principle underlying the evaluation of a compound's activity is the dose-response relationship, which describes the change in biological effect with a changing concentration of the compound.[11] This relationship is typically visualized as a sigmoidal curve when the response is plotted against the logarithm of the concentration.[11]

From this curve, we derive critical parameters that quantify a compound's potency and efficacy. The most common metric for inhibitory compounds is the IC50 (half-maximal inhibitory concentration) , which represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro.[11][12][13] A lower IC50 value indicates a more potent compound.

A Comparative Workflow for Statistical Analysis

Here, we present a comprehensive workflow for analyzing biological data from pyrazole compounds, comparing two ubiquitous tools: the user-friendly GraphPad Prism and the powerful, open-source statistical environment R , specifically using the drc (dose-response curves) package.[14][15]

General Statistical Analysis Workflow

The following diagram illustrates the typical data analysis pipeline, from raw experimental data to final statistical interpretation.

G cluster_0 Phase 1: Data Acquisition & Preparation cluster_1 Phase 2: Statistical Modeling & Analysis cluster_2 Phase 3: Interpretation & Reporting RawData Raw Data (e.g., Absorbance, Fluorescence) BG_Subtract Background Subtraction RawData->BG_Subtract Normalize Normalization (% Viability, % Apoptosis) BG_Subtract->Normalize LogTransform Log Transform Concentration Normalize->LogTransform TTest_ANOVA T-test / ANOVA (e.g., Apoptosis Data) Normalize->TTest_ANOVA NonlinearRegression Nonlinear Regression (Dose-Response Curve Fit) LogTransform->NonlinearRegression IC50 Calculate IC50 / EC50 NonlinearRegression->IC50 CompareFits Compare IC50 Values (e.g., Extra Sum-of-Squares F-Test) IC50->CompareFits Results Interpret Results (P-values, Confidence Intervals) CompareFits->Results TTest_ANOVA->Results Visualization Generate Plots & Tables Results->Visualization Conclusion Draw Scientific Conclusions Visualization->Conclusion

Caption: General workflow for the statistical analysis of biological data.

Experimental Protocol 1: IC50 Determination via Nonlinear Regression

This protocol details the most common task in early drug discovery: calculating and comparing the potency of compounds.

Objective: To determine the IC50 values for two novel pyrazole compounds (PZ-1 and PZ-2) from a cell viability assay and to statistically assess if their potencies are different.

Hypothetical Data Summary:

Log[Concentration] (M)PZ-1 % Viability (Mean)PZ-1 SEMPZ-2 % Viability (Mean)PZ-2 SEM
-9.0100.12.599.53.1
-8.598.73.1101.22.8
-8.095.22.892.14.0
-7.581.44.575.33.7
-7.052.33.948.94.2
-6.521.82.715.62.5
-6.06.11.54.31.1
-5.52.30.91.80.7
Method A: GraphPad Prism (User-Friendly Interface)

GraphPad Prism is arguably the most popular statistical software in biomedical research due to its intuitive interface and powerful analysis capabilities tailored for biologists.[16]

Step-by-Step Methodology:

  • Data Entry: Open Prism and select an 'XY' data table. Choose to enter or import your data. For X, use the logarithm of the concentration. For Y, enter the replicate values of your normalized response (e.g., % Viability) for each compound in separate columns.[13]

  • Initiate Analysis: Click the 'Analyze' button in the toolbar and select 'Nonlinear regression (curve fit)'.[13]

  • Select the Model: In the regression dialog, go to the "Dose-Response - Inhibition" family of equations. The most common and robust choice is 'log(inhibitor) vs. response -- Variable slope (four parameters)' .[13][17] This model fits the top and bottom plateaus of the curve, the IC50, and the Hill slope.

  • Compare Fits (Crucial Step): Navigate to the 'Compare' tab within the same dialog box. Check the box to "Compare IC50s". Prism will use the Extra Sum-of-Squares F-test to determine if a single curve fits all data points adequately or if separate curves (with different IC50s) provide a statistically better fit.

  • Execute and Interpret: Click 'OK'. The results page will provide the best-fit IC50 value for each compound, along with its 95% confidence interval. A separate "Compare" sub-page will show the P-value from the F-test.

    • If P > 0.05: There is no statistically significant difference between the IC50 values.

Method B: R with drc Package (Power and Flexibility)

R is a free software environment for statistical computing and graphics.[15] The drc package is a specialized and highly versatile tool for dose-response analysis.[14][18][19][20] This approach is ideal for high-throughput data, custom analyses, and integration into larger bioinformatic pipelines.

Conceptual Workflow in R:

  • Load Data: Import your data into an R data frame.

  • Fit the Model: Use the drm() function (dose-response model) from the drc package. You specify the formula (e.g., response ~ log_dose) and the model function. The four-parameter log-logistic model is a common choice, specified with fct = LL.4().

  • Summarize Results: The summary() function provides the estimated parameters for the model, including the IC50 (often denoted as 'e' in the output).

  • Compare Models: The compParm() function can be used to directly compare parameters (like the IC50) between different curves, providing a statistical test and P-value.

Comparison of Analysis Tools
FeatureGraphPad PrismR with drc Package
User Interface Intuitive, graphical, menu-driven.Command-line based, requires scripting.
Learning Curve Low. Designed for biologists.Steep. Requires knowledge of R syntax.
Cost Commercial license required.Free and open-source.[15]
Flexibility Excellent for standard analyses.[17]Extremely flexible; allows for custom models and integration into complex workflows.[14][15]
Reproducibility Good; projects can be saved and shared.Excellent; R scripts provide a fully documented and reproducible record of the analysis.
Best For Individual experiments, small to medium datasets, researchers preferring a GUI.High-throughput screening, automated analysis pipelines, statisticians, and bioinformaticians.
Experimental Protocol 2: Analysis of Apoptosis Data

Objective: To determine if a pyrazole compound (PZ-1) at its IC50 concentration significantly increases the percentage of apoptotic cells compared to a vehicle control.

Hypothetical Data Summary:

Treatment% Early Apoptotic Cells (Replicate 1)% Early Apoptotic Cells (Replicate 2)% Early Apoptotic Cells (Replicate 3)
Vehicle Control4.55.14.8
PZ-1 (IC50)25.328.126.5

Step-by-Step Methodology (Using any standard statistical software):

  • State the Hypothesis:

    • Null Hypothesis (H₀): There is no difference in the mean percentage of apoptotic cells between the vehicle control and the PZ-1 treated group.

    • Alternative Hypothesis (H₁): The mean percentage of apoptotic cells is different between the two groups.

  • Choose the Test: Since we are comparing the means of two independent groups, an unpaired two-tailed t-test is the appropriate statistical test.[21]

  • Perform the Test: Enter the replicate data for each group into the software. Select the t-test function.

  • Interpret the P-value: The software will output a P-value.

    • If P < 0.05: We reject the null hypothesis. The results are statistically significant, indicating that the pyrazole compound caused a significant increase in apoptosis.

    • If P > 0.05: We fail to reject the null hypothesis. There is no statistically significant evidence that the compound increased apoptosis at the tested concentration.

Decision-Making for Statistical Tests

G Start What is your research question? CompareMeans Comparing Means of Groups? Start->CompareMeans RelateVars Relating Two Variables? Start->RelateVars NumGroups NumGroups CompareMeans->NumGroups How many groups? TypeOfVars TypeOfVars RelateVars->TypeOfVars What kind of variables? TwoGroups Unpaired t-test NumGroups->TwoGroups Two MoreThanTwoGroups One-way ANOVA (followed by post-hoc tests) NumGroups->MoreThanTwoGroups More than two Continuous Correlation (Pearson or Spearman) TypeOfVars->Continuous Both Continuous DoseResponse Nonlinear Regression TypeOfVars->DoseResponse Dose vs. Response

Caption: A simplified guide to choosing the appropriate statistical test.

Potential Mechanism of Action: Targeting Kinase Pathways

Many pyrazole-based anticancer agents function by inhibiting protein kinases, which are critical regulators of cell signaling pathways controlling proliferation, survival, and apoptosis.[3][6][22] For instance, a pyrazole compound might inhibit a kinase like CDK2, leading to cell cycle arrest, or an anti-apoptotic kinase, thereby promoting cell death.[6][23]

The diagram below illustrates a simplified, hypothetical signaling pathway where a pyrazole compound could induce apoptosis by inhibiting a key survival kinase.

G cluster_pathway Simplified Survival Kinase Pathway cluster_drug Drug Intervention GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds SurvivalKinase Survival Kinase (e.g., Akt, ERK) Receptor->SurvivalKinase Activates AntiApoptotic Anti-Apoptotic Proteins (e.g., Bcl-2) SurvivalKinase->AntiApoptotic Activates ApoptosisTriggered Apoptosis Triggered Apoptosis Apoptosis Blocked AntiApoptotic->Apoptosis Inhibits Pyrazole Pyrazole Compound Pyrazole->SurvivalKinase Inhibits

Caption: Hypothetical pathway of a pyrazole compound inhibiting a survival kinase.

Conclusion and Best Practices

The statistical analysis of biological data for pyrazole compounds requires a thoughtful approach that integrates experimental design, appropriate analytical methods, and robust interpretation.

  • For Potency (IC50): Nonlinear regression is the gold standard. GraphPad Prism offers an accessible, user-friendly platform perfect for most lab settings, while R provides unparalleled power and flexibility for large-scale or custom analyses.

  • For Comparing Potency: Always use a formal statistical test, such as the extra sum-of-squares F-test, to determine if differences in IC50 values are significant.

  • For Other Endpoints: Choose the statistical test based on your experimental question and data structure (e.g., t-tests for two groups, ANOVA for multiple groups).

  • Trustworthiness: Ensure every experiment includes appropriate controls (e.g., vehicle control, positive control). The validity of your statistical analysis rests entirely on the quality and integrity of your experimental data.

By applying the principles and protocols outlined in this guide, researchers can ensure their findings are not only scientifically sound but also presented with the statistical rigor required for publication and advancement in the field of drug development.

References

  • Jackson, S. H., Jamieson, M. J., Johnston, A., & Shepherd, A. M. (n.d.). The analysis of dose-response curves--a practical approach. PMC - NIH.
  • Marella, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI.
  • Keri, R. S., et al. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.
  • AnalystSoft. (n.d.). User-friendly biology and medicine oriented statistical software. AnalystSoft.
  • Ritz, C., Baty, F., Streibig, J. C., & Gerhard, D. (2015). Dose-Response Analysis Using R. PLOS ONE.
  • Wikipedia. (n.d.). Dose–response relationship. Wikipedia.
  • Keri, R. S., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central.
  • McDonald, E., et al. (2006). Discovery and development of pyrazole-scaffold Hsp90 inhibitors. Current Topics in Medicinal Chemistry.
  • Vidal, M. (2023). Which statistical tool or test can be used for dose-response curve with time component? ResearchGate.
  • Bioinformatics Review. (2024). IC50 Determination with GraphPad PRISM | Data Analysis Tutorial. YouTube.
  • Wang, Y., et al. (2023). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Acta Pharmaceutica Sinica B.
  • Ritz, C., Baty, F., Streibig, J. C., & Gerhard, D. (2015). Dose-Response Analysis Using R. PMC - NIH.
  • Ritz, C., & Streibig, J. C. (n.d.). drc: Analysis of Dose-Response Curves. cran - R-universe.
  • Ritz, C., & Streibig, J. C. (n.d.). drc - Analysis of Dose-Response Data. DoseResponse.github.io.
  • R-project.org. (2016). CRAN: Package drc. R-project.org.
  • GraphPad. (n.d.). How to determine an IC50. GraphPad.
  • GraphPad. (2025). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube.
  • Li, D., & Morgan, C. (2018). Beyond exposure-response: A tutorial on statistical considerations in dose-ranging studies. PMC - NIH.
  • University of Pittsburgh Health Sciences Library System. (n.d.). Biological Research Databases & Software. University of Pittsburgh.
  • Rana, A., et al. (2020). Pyrazoles as anticancer agents: Recent advances. SRR Publications.
  • JASP Team. (n.d.). JASP - A Fresh Way to Do Statistics. JASP.
  • Pelz, T., et al. (2024). Statistical analysis of dose-response curves. Wiley Analytical Science.
  • JMP. (n.d.). JMP Statistical Discovery. JMP.
  • Scheuermann, J., et al. (2008). Statistical methods and software for the analysis of high-throughput reverse genetic assays using flow cytometry readouts. PubMed Central.
  • Dr. Saqib Ali Science Academy. (2025). IC50 Calculation Using GraphPad Prism | Nonlinear Regression. YouTube.
  • Al-Ostoot, F. H., et al. (2022). Synthesis of New Pyrazole Hybrids as Potential Anticancer Agents with Xanthine Oxidase Inhibitory Activity. PubMed.
  • Hassan, A. S., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega.
  • Ardiansah. (2017). Recent reports on pyrazole-based bioactive compounds as candidate for anticancer agents. ResearchGate.
  • D'Amico, M. (2022). IC50 and Percent Inhibition by GraphPad Prism 8. ResearchGate.
  • Jarczewska, P., et al. (2022). Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. MDPI.
  • Szychowski, K. A., et al. (2025). Evaluation of apoptotic activity of new condensed pyrazole derivatives. ResearchGate.
  • Al-wsmani, M. F., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI.
  • Lehtiniemi, P., et al. (2017). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. PubMed Central.
  • Hassan, A. S., et al. (2022). In Vitro Enzymatic and Computational Assessments of Pyrazole–Isatin and Pyrazole–Indole Conjugates as Anti-Diabetic, Anti-Arthritic, and Anti-Inflammatory Agents. MDPI.
  • Kumar, D., et al. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. PubMed Central.
  • ResearchGate. (n.d.). Statistical analysis of flow cytometry-obtained apoptosis (%) in MCF-7 cell line. ResearchGate.
  • da Silva, C. F., et al. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC - NIH.
  • Al-Amiery, A. A., et al. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry.
  • Sharma, S., et al. (2023). Synthesis and Biological Activity Evaluation of Pyrazole–1,2,4–triazole Hybrids: A Computer-aided Docking Studies. Bentham Science Publishers.
  • Vermes, I., et al. (n.d.). METHODS FOR MEASURING APOPTOTIC CELL DEATH BY FLOW CYTOMETRY. flowcyto.pl.
  • Kumar, A., et al. (2013). Current status of pyrazole and its biological activities. PMC - PubMed Central.
  • Geronikaki, A., & Pitta, E. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate.
  • NCBI Bookshelf. (2021). Apoptosis Marker Assays for HTS. NCBI.
  • Hassan, A. S., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Publications.

Sources

Peer-Reviewed Validation of 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine's Therapeutic Potential: A Comparative and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive framework for evaluating the therapeutic potential of the novel small molecule, 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine. While direct peer-reviewed data on this specific compound is nascent, its chemical structure is anchored by the pyrazole core—a pharmacologically significant "privileged scaffold" renowned for its role in a multitude of approved and investigational drugs.[1] Drawing from extensive literature on analogous pyrazole derivatives, we hypothesize that the primary therapeutic potential of this compound lies in the inhibition of protein kinases, which are critical regulators of cellular signaling and frequent targets in oncology and inflammatory diseases.[1][2]

This document outlines a systematic, multi-stage validation workflow, presenting detailed experimental protocols and comparative benchmarks. It is designed to equip researchers with the necessary technical insights to rigorously assess the compound's mechanism of action, potency, selectivity, and potential for further preclinical development.

Part 1: The Scientific Premise - Pyrazole Scaffolds as Potent Kinase Inhibitors

The pyrazole ring is a cornerstone in medicinal chemistry, forming the structural basis for numerous small-molecule kinase inhibitors.[2] These agents typically function by competing with adenosine triphosphate (ATP) for the binding site within the kinase catalytic domain, thereby blocking downstream phosphorylation events that drive disease progression.

Prominent examples of FDA-approved pyrazole-containing kinase inhibitors include Ruxolitinib and Baricitinib, which target Janus kinases (JAK1/2) and are used to treat myelofibrosis and rheumatoid arthritis, respectively.[2] The success of these drugs underscores the potential of the pyrazole scaffold to be decorated with various substituents to achieve high affinity and selectivity for specific kinase targets.[2]

Given this precedent, it is logical to hypothesize that this compound may exhibit inhibitory activity against one or more protein kinases. The phenyl and tert-butyl groups on the pyrazole core are critical structural motifs that will dictate its specific interactions within the ATP-binding pocket of its target kinase(s).

Commonly Targeted Signaling Pathway

Many pyrazole derivatives have been developed to target receptor tyrosine kinases (RTKs) like EGFR and VEGFR, which are pivotal in cancer cell proliferation and angiogenesis.[3] The diagram below illustrates a generalized RTK signaling cascade that is frequently disrupted by such inhibitors.

RTK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Growth Factor (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->RTK 1. Binding P1 Dimerization & Autophosphorylation RTK->P1 2. Activation Grb2_Sos Adaptor Proteins (Grb2/SOS) P1->Grb2_Sos 3. Recruitment Ras Ras Grb2_Sos->Ras 4. Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription 5. Nuclear Translocation Inhibitor 3-tert-butyl-1-phenyl- 1H-pyrazol-5-amine (Hypothesized Target) Inhibitor->P1 Inhibition

Caption: Hypothesized mechanism of action via RTK signaling inhibition.

Part 2: A Proposed Workflow for Target Validation

To systematically validate the therapeutic potential of this compound, a phased approach is essential. The workflow begins with broad, unbiased screening to identify potential kinase targets, followed by increasingly specific assays to confirm potency, selectivity, and mechanism of action.

Validation_Workflow cluster_discovery Phase 1: Target Discovery cluster_validation Phase 2: Biochemical Validation cluster_mechanistic Phase 3: Mechanistic Studies start Lead Compound: 3-tert-butyl-1-phenyl- 1H-pyrazol-5-amine KinaseScreen Broad Kinase Panel Screen (>400 Kinases) start->KinaseScreen HitIdentification Hit Identification (% Inhibition > 70%) KinaseScreen->HitIdentification IC50 IC50 Determination (Dose-Response Assay) HitIdentification->IC50 Selectivity Selectivity Profiling (vs. Closely Related Kinases) IC50->Selectivity BindingAssay Direct Binding Assay (SPR or ITC) Selectivity->BindingAssay Kinetics Enzyme Kinetics (ATP Competition) BindingAssay->Kinetics end Candidate for Cellular Assays Kinetics->end

Caption: A systematic workflow for kinase inhibitor validation.

Experimental Protocol 1: Broad Kinase Panel Screening

Objective: To identify the primary kinase target(s) of this compound from a large, representative panel of the human kinome.

Causality: This initial step is critical for unbiased target discovery. A broad panel screen prevents premature focus on a presumed target and reveals potential off-target effects early, which is crucial for assessing selectivity and predicting potential toxicity.[4]

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Screening Concentration: The compound is typically screened at a single, high concentration (e.g., 1 or 10 µM) to maximize the probability of detecting interactions.

  • Assay Platform: Utilize a reputable commercial kinase profiling service (e.g., Reaction Biology, Eurofins DiscoverX, Promega). These services employ standardized, validated assays for hundreds of kinases.[4][5]

  • Assay Principle: Most platforms use luminescence- or fluorescence-based assays that quantify the amount of ATP consumed during the phosphorylation reaction. A common format is the ADP-Glo™ Kinase Assay (Promega).

  • Execution: a. The test compound is added to a reaction well containing a specific kinase, its substrate peptide, and a concentration of ATP typically near its Km value. b. The kinase reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). c. An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. d. A Kinase Detection Reagent is then added to convert the newly generated ADP into ATP, which drives a luciferase-luciferin reaction, producing a luminescent signal.

  • Data Analysis: The luminescent signal is directly proportional to kinase activity. The percent inhibition is calculated relative to a DMSO vehicle control (0% inhibition) and a no-enzyme or potent inhibitor control (100% inhibition).

  • Hit Criteria: Kinases showing significant inhibition (typically >70-80%) are identified as primary "hits" for further investigation.

Part 3: Comparative Performance Analysis (Hypothetical)

To contextualize the potential of this compound, we present a hypothetical comparative data table. Scenario: Assume the initial kinase screen (Protocol 1) revealed potent inhibition of Cyclin-Dependent Kinase 2 (CDK2) , a key regulator of the cell cycle and a validated cancer target.

The table below compares the anticipated biochemical profile of our lead compound against two established CDK inhibitors.

Table 1: Hypothetical Comparative Profile for CDK2 Inhibition

CompoundTypeTarget IC₅₀ (nM)Selectivity Score (S₁₀)¹Mechanism of Action
This compound Investigational PyrazoleTo be determinedTo be determinedAssumed ATP-Competitive
Palbociclib (Ibrance®) Approved Pyridopyrimidine11 (for CDK4), 15 (for CDK6)0.85 (highly selective for CDK4/6 over a panel of 36 kinases)ATP-Competitive
Dinaciclib (SCH 727965) Investigational Pyrazolopyrimidine1 (for CDK2), 1 (for CDK5), 3 (for CDK1), 4 (for CDK9)0.35 (less selective, potent against multiple CDKs)[6]ATP-Competitive

¹Selectivity Score (S₁₀) is the fraction of kinases inhibited by more than 90% when screened at a 1 µM concentration. A lower score indicates higher selectivity.

Experimental Protocol 2: IC₅₀ Determination via Dose-Response Assay

Objective: To quantify the potency of this compound against the identified primary target (CDK2 in our hypothetical case).

Causality: The IC₅₀ value (the concentration required to inhibit 50% of enzyme activity) is the gold-standard metric for inhibitor potency. It allows for direct, quantitative comparison with other inhibitors and is essential for structure-activity relationship (SAR) studies.[5]

Methodology:

  • Compound Dilution: Prepare a serial dilution series of the compound in DMSO, typically starting from 100 µM down to picomolar concentrations. A 10-point, 3-fold dilution series is standard.

  • Assay Setup: Use the same assay format as the initial screen (e.g., ADP-Glo™). Each concentration is tested in duplicate or triplicate.

  • Reaction Components:

    • Recombinant human CDK2/Cyclin E1 enzyme.

    • Histone H1 substrate peptide.

    • Assay buffer.

    • ATP (at a concentration equal to the Km for CDK2 to ensure valid comparison).

  • Procedure: a. Add each concentration of the diluted compound to the appropriate wells of a 384-well plate. b. Add the CDK2/CycE1 enzyme and substrate mixture. Allow a brief pre-incubation (e.g., 15 minutes). c. Initiate the reaction by adding ATP. Incubate for 60 minutes at 30°C. d. Stop the reaction and measure the generated ADP as described in Protocol 1.

  • Data Analysis: a. Convert the raw luminescence data to percent inhibition for each concentration. b. Plot percent inhibition against the log of the inhibitor concentration. c. Fit the data to a four-parameter logistic (4PL) sigmoidal dose-response curve using graphing software (e.g., GraphPad Prism). d. The IC₅₀ is the concentration at the inflection point of the fitted curve.

Part 4: Elucidating the Mechanism of Action

Confirming direct binding to the target kinase is a self-validating step that proves the biochemical effect is not an artifact of the assay system (e.g., aggregation or redox activity).

Experimental Protocol 3: Target Engagement via Surface Plasmon Resonance (SPR)

Objective: To measure the binding kinetics (association and dissociation rates) and affinity (K_D) of the compound to its target kinase in real-time.

Causality: SPR is a label-free biophysical technique that provides definitive evidence of direct physical interaction between the inhibitor and the protein target. It yields the equilibrium dissociation constant (K_D), a true measure of binding affinity that is independent of enzyme activity and ATP concentration, making it a more fundamental parameter than IC₅₀.[5]

Methodology:

  • System Preparation: Use an SPR instrument such as a Biacore (Cytiva).

  • Chip Immobilization: Covalently immobilize the purified recombinant CDK2/CycE1 protein onto a sensor chip surface (e.g., a CM5 chip via amine coupling). A reference flow cell is prepared similarly but without the protein to subtract non-specific binding.

  • Analyte Preparation: Prepare a dilution series of this compound in an appropriate running buffer (e.g., HBS-EP+ with 1% DMSO).

  • Binding Cycle: a. Association: Inject a specific concentration of the compound over the sensor and reference flow cells at a constant flow rate. The binding of the compound to the immobilized kinase causes a change in the refractive index at the surface, which is measured in real-time as a change in Response Units (RU). b. Dissociation: Replace the compound solution with running buffer alone. The dissociation of the compound is monitored as a decrease in RU over time. c. Regeneration: Inject a harsh solution (e.g., low pH glycine) to strip all bound compound from the surface, preparing it for the next cycle.

  • Data Analysis: a. Repeat the binding cycle for each concentration in the dilution series. b. The resulting sensorgrams (RU vs. time) are corrected by subtracting the reference channel signal. c. Fit the corrected sensorgrams to a kinetic binding model (e.g., a 1:1 Langmuir model) using the instrument's analysis software. d. This fitting process yields the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (K_D = kₔ/kₐ).

References

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., et al. (2021). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Pharmaceuticals, 14(7), 654.
  • Gaber, Z. B., El-Gohary, N. M., El-Gamal, K. M., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Molecules, 27(1), 330.
  • Yousuf, M., Khan, M., Al-Majid, A. M., et al. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 27(19), 6296.
  • Gaber, Z. B., Metwally, A. A., El-Gohary, N. M., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(13), 10609.
  • Gande, S., et al. (2014). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. Bioorganic & Medicinal Chemistry, 22(21), 6143-6153.
  • Bamborough, P., et al. (2008). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Future Medicinal Chemistry, 1(1), 37-46.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Bettayeb, K., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Cell and Developmental Biology, 8, 107.
  • PubChem. (n.d.). This compound.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

As professionals in the fields of research, discovery, and drug development, our responsibility extends beyond the bench to the entire lifecycle of the chemical reagents we handle. The proper disposal of specialized compounds like 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine is not merely a regulatory formality but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a direct, step-by-step protocol for its safe disposal, grounded in an understanding of its chemical properties and potential hazards.

Hazard Assessment & Risk Profile

Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is essential. This compound (CAS No. not broadly listed, Molecular Formula: C₁₃H₁₇N₃) is a substituted pyrazole amine. While comprehensive toxicological data is not available for every research chemical, data from the supplier and structurally analogous compounds provide a strong basis for a conservative and safe approach.[1][2]

The primary known hazard is acute oral toxicity. Data from similar pyrazole amines strongly suggest additional risks, including skin, eye, and respiratory irritation.[3][4] Therefore, it must be managed as a hazardous chemical waste stream.

Hazard Classification Details Source(s)
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.[5]
Potential Hazards H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[3][4]
Storage Class 11: Combustible Solids

Immediate Safety & Personal Protective Equipment (PPE)

Handling this compound, whether for experimental use or disposal, mandates the use of appropriate PPE to prevent exposure. The causality is clear: creating a physical barrier between the researcher and the chemical is the most direct method of risk mitigation.

PPE Category Specification Rationale
Eye Protection Chemical safety goggles or a face shield.Protects against potential splashes of solutions or airborne solid particulates causing serious eye irritation.[1][6]
Hand Protection Chemically resistant gloves (e.g., Nitrile Rubber).Prevents direct skin contact, absorption, and potential skin irritation.[1]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.[1]
Respiratory Use only in a well-ventilated area or fume hood.Minimizes the inhalation of potentially irritating dust or aerosols, especially when handling the solid compound.[1][4]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a systematic process involving segregation, containment, and final transfer to a certified entity. Under no circumstances should this chemical be disposed of via standard trash or sanitary sewer systems.[2][7]

Experimental Protocol: Waste Segregation and Containment
  • Waste Characterization: Identify all waste containing this compound as Hazardous Chemical Waste . This includes the pure solid, contaminated consumables (e.g., weighing paper, pipette tips), and solutions. The generator of the waste holds the legal and ethical responsibility for this initial classification.[8][9]

  • Waste Segregation:

    • Solid Waste: Collect the solid compound and any contaminated lab debris (gloves, wipes, etc.) in a dedicated, clearly marked hazardous waste container.

    • Liquid Waste: If the compound is in solution, collect it in a separate, compatible container. It is critical to segregate halogenated and non-halogenated solvent waste streams to facilitate proper final disposal.[7][8]

    • Empty Containers: The original product container is not considered empty until it has been triple-rinsed with a suitable solvent. This rinsate must be collected and disposed of as hazardous waste.[8]

  • Containerization and Labeling:

    • Select a Compatible Container: Use a container made of a material chemically compatible with the waste (e.g., polyethylene for many organic solids and solutions) that has a secure, tight-fitting lid.[2] The container must be in good condition and free of leaks.

    • Apply a Hazardous Waste Label: The label must be affixed the moment the first drop of waste is added. This is a self-validating step that ensures continuous compliance. The label must include:

      • The words "Hazardous Waste".[2]

      • The full, unambiguous chemical name: "this compound".[2]

      • An accurate list of all constituents and their approximate concentrations if it is a mixed waste stream.

      • The date accumulation started and the name of the principal investigator or laboratory.

  • On-Site Accumulation and Storage:

    • Store the sealed waste container in a designated, secure hazardous waste accumulation area within the laboratory.[2]

    • This area should be well-ventilated, away from sources of ignition, and segregated from incompatible materials.[2]

    • Ensure the container remains closed except when actively adding waste.[7]

  • Final Disposal:

    • Arrange for the collection of the waste through your institution's Environmental Health & Safety (EHS) office or a contracted, licensed professional waste disposal service.[6]

    • Provide the service with all necessary information about the waste stream for proper transport and disposal, which will likely involve incineration at an approved facility.[4][10]

Emergency Procedures

In Case of a Spill: Follow your laboratory's established spill response procedure. Generally, this involves evacuating the immediate area, preventing the generation of dust, containing the spill with an inert absorbent material (such as vermiculite or sand), and carefully collecting the material into a sealed container for disposal as hazardous waste.[2][6]

In Case of Exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][6]

  • Skin: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[4][6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[4]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[5][11]

Disposal Workflow Visualization

The following diagram outlines the decision-making process and required actions for the compliant disposal of this compound.

G cluster_prep Preparation & Handling cluster_protocol Disposal Protocol cluster_final Final Disposition start Start: Generation of Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe characterize 1. Characterize as Hazardous Waste ppe->characterize segregate 2. Segregate Waste (Solid, Liquid, Sharps) characterize->segregate containerize 3. Containerize & Label (Full Name, Date, Hazard) segregate->containerize store 4. Store in Designated Secure Accumulation Area containerize->store pickup 5. Arrange Pickup via EHS or Licensed Contractor store->pickup end End: Compliant Disposal (e.g., Incineration) pickup->end

Disposal workflow for this compound.

References

  • Navigating the Disposal of 3,5-diethyl-1-phenyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • This compound Safety Information. Sigma-Aldrich.
  • 3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-amine | C14H19N3 | CID 2974132. PubChem.
  • Safety Data Sheet for 1-Phenyl-3-methyl-5-pyrazolone.
  • Chemical Waste Disposal Guidelines. Emory University.
  • Material Safety Data Sheet - Pyrazole, 98%. Cole-Parmer.
  • Safety Data Sheet for 3-Morpholino-1-phenyl-1H-pyrazol-5(4H)-one. Angene Chemical.
  • 3-Tert-Butyl-1-Isopropyl-1H-Pyrazol-5-Amine. Chem-Impex.
  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency.
  • SAFETY DATA SHEET for 3-Methyl-1-phenyl-2-pyrazoline-5-one. Sigma-Aldrich.
  • SAFETY DATA SHEET for 5-Amino-3-tert-butyl-1-methyl-1H-pyrazole. Fisher Scientific.
  • This compound | C13H17N3 | CID 770634. PubChem.
  • Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] - Benchchem. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFutGMgqDc-izs6Wyog5QUnNDOxRm1Ih6zQGU_0-sgosJAmZJiD1TE4Jq_6ZBaELZBYl19Wree0oPqkTgyAIU1JNYV8lmCIsntwJHaF37xO4vdHFae9E3XUcyTxDlkh7Qdp0zn0QAXp0wWNyvwWRBPRranJoZJoT7KDlRE-OHIYoJZjsFpetVdEnvwsce1uttHruLXpoNYO5ksuiEjvLql6hocMYwXtj2LznQKh3Qbo2rXC0YQeD9CrFcHzUlemRlJLJWYrjbYUHEu7mxpTpCE3C-gdsqhWWxgv-A1c5NU8nLrpoAq2Xnht-etIh7G90By8k6-dKjaHN4FzFZ6LFHb1BhT1CZbH
  • This compound Product Page. Sigma-Aldrich.

Sources

Personal protective equipment for handling 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Practical Guide to the Safe Handling of 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine

As a Senior Application Scientist, this guide is designed to provide you, our trusted colleagues in research and development, with a comprehensive operational plan for handling this compound. The following protocols synthesize manufacturer safety data, principles of chemical hygiene, and field-proven best practices to ensure both personal safety and experimental integrity. While this compound is a valuable intermediate, its structural motifs—an aromatic amine and a pyrazole ring—necessitate a cautious and well-documented approach to its handling, storage, and disposal.

Core Safety Profile and Hazard Assessment

Understanding the potential hazards is the foundation of safe laboratory work. Based on the Globally Harmonized System (GHS) classifications and data from analogous structures, we can construct a reliable safety profile.

The primary hazards associated with this compound and similar compounds include:

  • Acute Oral Toxicity: The compound is classified as harmful if swallowed.[1][2]

  • Skin and Eye Irritation: Similar pyrazole derivatives are known to cause skin irritation and serious eye irritation.[3][4] Direct contact must be avoided.

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[3][4]

  • High Hazard to Aquatic Life: With a Water Hazard Class (WGK) of 3, this substance is considered highly hazardous to aquatic life, mandating stringent disposal protocols.[1]

Table 1: GHS Hazard Summary

Hazard Classification GHS Code Signal Word Description
Acute Toxicity, Oral H302 Warning Harmful if swallowed.[1]
Skin Irritation H315 (Inferred) Warning Causes skin irritation.[3][4]
Serious Eye Irritation H319 (Inferred) Warning Causes serious eye irritation.[4]

| STOT - Single Exposure | H335 (Inferred) | Warning | May cause respiratory irritation.[3][4] |

Personal Protective Equipment (PPE): A Self-Validating System of Defense

Your PPE is the most critical barrier between you and the chemical. The selection below is designed to create a multi-layered defense system. Each component's rationale is explained to underscore its importance.

Table 2: Required Personal Protective Equipment

PPE Component Specification Causality and Rationale
Hand Protection Nitrile Gloves (minimum 5 mil thickness), Double-Gloved The aromatic amine structure poses a potential risk of skin absorption. Studies on similar compounds show that breakthrough times can vary significantly between glove materials.[5][6] Double-gloving provides a robust barrier and mitigates exposure from undetected micropunctures.
Eye & Face Protection ANSI Z87.1-compliant Chemical Splash Goggles Protects against the serious eye irritation hazard (H319).[4] Safety glasses are insufficient; fully sealed goggles are required to prevent splashes from reaching the eyes from any angle. A face shield should be worn over goggles during procedures with a high splash potential.
Body Protection Flame-Resistant (FR) Lab Coat, buttoned A standard lab coat protects against incidental contact and contamination of personal clothing. Ensure it is kept fully buttoned to provide maximum coverage.

| Respiratory Protection | Required when handling outside of a fume hood or when generating dusts. Use a NIOSH-approved half-mask respirator with organic vapor/P100 (particulate) cartridges. | This protects against the respiratory irritation hazard (H335).[3][4] All weighing operations involving the solid powder should be conducted within a certified chemical fume hood to eliminate the need for respiratory protection. |

Operational Workflow: From Preparation to Disposal

A structured workflow minimizes error and ensures safety at every stage. The following diagram and step-by-step guide provide a clear, repeatable process for handling this compound.

cluster_prep Phase 1: Preparation cluster_handling Phase 2: Handling Operations cluster_cleanup Phase 3: Cleanup & Disposal prep_area Verify Fume Hood Certification & Airflow gather_materials Assemble All Chemicals, Glassware & Spill Kit prep_area->gather_materials don_ppe Don All PPE as per Table 2 gather_materials->don_ppe weigh_transfer Weigh Solid Inside Fume Hood to Minimize Dust don_ppe->weigh_transfer perform_reaction Execute Procedure Within Containment (Fume Hood) weigh_transfer->perform_reaction close_containers Securely Cap All Reagent and Product Vessels perform_reaction->close_containers decontaminate Decontaminate Surfaces & Non-Disposable Glassware close_containers->decontaminate dispose_waste Segregate Waste into Labeled Hazardous Waste Containers decontaminate->dispose_waste doff_ppe Doff PPE (Gloves Last) dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly with Soap and Water doff_ppe->wash_hands

Caption: Safe Handling Workflow for this compound.

Experimental Protocol Steps:

  • Preparation Phase:

    • Confirm that the chemical fume hood has been certified within the last year and that the airflow monitor indicates safe operation.

    • Gather all necessary materials, including the subject compound, solvents, glassware, and an accessible chemical spill kit.

    • Don all required PPE as specified in Table 2. Pay close attention to glove integrity.

  • Handling Operations:

    • Conduct all manipulations of the solid compound, especially weighing, within the fume hood to contain any dust.[3]

    • Perform all subsequent experimental steps within the containment of the fume hood.

    • Keep all containers holding the compound tightly sealed when not in active use.

  • Cleanup and Disposal:

    • Wipe down the work surface in the fume hood with an appropriate solvent (e.g., isopropanol) and then with soap and water.

    • Segregate waste streams as detailed in the disposal plan below.[7] All contaminated disposables (e.g., gloves, weighing papers, pipette tips) must be treated as hazardous waste.[7]

    • Doff PPE carefully, removing gloves last by peeling them away from your wrists to avoid contaminating your skin.

    • Immediately wash hands with soap and water for at least 20 seconds.

Disposal Plan

Improper disposal poses a significant environmental risk.[1] Adherence to these guidelines is mandatory.

Table 3: Waste Management Protocol | Waste Stream | Disposal Procedure | Rationale | | :--- | :--- | :--- | | Solid Waste | Unused solid compound and contaminated disposables. | Place in a clearly labeled, sealed container for solid hazardous chemical waste. | Prevents environmental release and accidental exposure. | | Liquid Waste | Solutions containing the compound. | Collect in a dedicated, sealed, and clearly labeled container for hazardous liquid waste. Do not mix with other waste streams unless compatibility is confirmed. | The WGK 3 rating indicates a high hazard to aquatic life; drain disposal is strictly prohibited.[1][3] |

All chemical waste must be managed through a licensed professional disposal service, in accordance with institutional and local environmental regulations.[7]

Emergency Procedures

In the event of an exposure, immediate and correct action is critical.

Table 4: Emergency Response Actions

Incident Procedure
Skin Contact Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[3][4]
Eye Contact Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Remove contact lenses if possible. Seek immediate medical attention.[3]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[3][4]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[3]
Small Spill Alert others in the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite). Sweep up and place in a sealed container for hazardous waste disposal. Decontaminate the area.

| Large Spill | Evacuate the immediate area. Alert your supervisor and contact your institution's Environmental Health & Safety (EHS) department immediately. |

References

  • BenchChem. (n.d.). Navigating the Disposal of Methylpiperidino Pyrazole: A Guide to Safe and Compliant Practices.
  • Sigma-Aldrich. (n.d.). This compound.
  • Vo, E., Berardinelli, S. P., Hall, R. C., & Ayouby, N. E. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. AIHAJ - American Industrial Hygiene Association, 61(6), 837-41.
  • PubMed. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Angene Chemical. (2025). Safety Data Sheet for 1-tert-Butyl 3-methyl 4-amino-1H-pyrazole-1,3-dicarboxylate.
  • Sigma-Aldrich. (2024). Safety Data Sheet for 3-Methyl-1-phenyl-2-pyrazoline-5-one.
  • Safety Data Sheet. (n.d.). 1-Phenyl-3-methyl-5-pyrazolone.
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • YouTube. (2020, November 18). Anhydrous Ammonia PPE.
  • Chem-Impex. (n.d.). 3-Tert-Butyl-1-Isopropyl-1H-Pyrazol-5-Amine.
  • Fisher Scientific. (2023). Safety Data Sheet for 1-Methyl-3-phenyl-1H-pyrazol-5-amine.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-tert-butyl-1-phenyl-1H-pyrazol-5-amine
Reactant of Route 2
Reactant of Route 2
3-tert-butyl-1-phenyl-1H-pyrazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.